molecular formula C12H16N4O3 B1211880 Iprazochrome CAS No. 7248-21-7

Iprazochrome

货号: B1211880
CAS 编号: 7248-21-7
分子量: 264.28 g/mol
InChI 键: AIGVHODMVKGZDA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iprazochrome is a member of indoles.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

7248-21-7

分子式

C12H16N4O3

分子量

264.28 g/mol

IUPAC 名称

(3,6-dihydroxy-1-propan-2-yl-2,3-dihydroindol-5-yl)iminourea

InChI

InChI=1S/C12H16N4O3/c1-6(2)16-5-11(18)7-3-8(14-15-12(13)19)10(17)4-9(7)16/h3-4,6,11,17-18H,5H2,1-2H3,(H2,13,19)

InChI 键

AIGVHODMVKGZDA-UHFFFAOYSA-N

SMILES

CC(C)N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O

规范 SMILES

CC(C)N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O

其他CAS编号

7248-21-7

同义词

1-isopropyl-3-hydroxy-5-semicarbazono-6-oxo-2,3,5,6-tetrahydroindole
1-isopropylnoradrenochrome-5-monosemicarbazone
Divascan
iprazochrome
Migrenon
N-propylnoradrenochrome monosemicarbazone

产品来源

United States

Foundational & Exploratory

Iprazochrome's Mechanism of Action in Migraine Prophylaxis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iprazochrome is a prophylactic anti-migraine agent with a multi-faceted mechanism of action primarily centered on its role as a serotonin (B10506) antagonist and its ability to modulate vascular permeability. Clinical evidence supports its efficacy in reducing migraine frequency. This guide provides a detailed examination of the available preclinical and clinical data, outlining the core pharmacological activities of this compound, detailing experimental methodologies, and visualizing its proposed mechanisms of action. While this compound has been in clinical use, a comprehensive understanding of its molecular interactions at a quantitative level remains an area for further investigation.

Core Pharmacological Profile: A Multi-Target Approach

This compound's prophylactic effect in migraine is not attributed to a single pathway but rather to a combination of pharmacological actions that counteract key pathological events in migraine, particularly neurovascular dysregulation.

Serotonin (5-HT) Receptor Antagonism

The primary and most cited mechanism of action for this compound is its antagonism of serotonin (5-HT) receptors. Serotonin is a key neurotransmitter implicated in the pathophysiology of migraine. This compound's interference with serotonergic pathways is believed to contribute significantly to its prophylactic effects.

Preclinical studies have demonstrated that this compound possesses antiserotonergic properties. In isolated canine external carotid and femoral arteries, the antiserotonergic action of this compound was observed to be 1/24 to 1/65 that of methysergide, a classic serotonin antagonist used in migraine prophylaxis.[1] This non-competitive antagonism suggests an allosteric or irreversible binding mechanism at the receptor site.

While the specific 5-HT receptor subtypes targeted by this compound are not definitively elucidated with precise binding affinities (Ki or IC50 values) in the available literature, it is generally classified as a 5-HT receptor antagonist.[2][3]

Modulation of Vascular Permeability and Fragility

A crucial aspect of this compound's mechanism is its ability to decrease the permeability and fragility of blood vessels.[1] The sterile neurogenic inflammation that occurs during a migraine attack involves the release of vasoactive peptides, leading to plasma extravasation and edema in the dura mater. By stabilizing the microvasculature, this compound may mitigate this inflammatory cascade.

In animal models, this compound has been shown to inhibit peritoneal dye leakage in mice, with its effect being less than half that of phenylbutazone, a non-steroidal anti-inflammatory drug.[1] This indicates a direct or indirect effect on capillary integrity.

Neutralization of Other Vasoactive Compounds

Beyond its effects on serotonin, this compound is reported to neutralize other vasoactive compounds such as bradykinin (B550075) and histamine (B1213489).[1] These substances are potent vasodilators and contribute to the inflammatory milieu of a migraine attack. However, the quantitative aspects and the precise mechanisms of this neutralization require further detailed investigation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Preclinical Pharmacological Activity of this compound
ParameterFindingModel SystemComparatorReference
Antiserotonergic Action1/24 to 1/65 the potency of methysergideIsolated canine external carotid and femoral arteriesMethysergide[1]
Inhibition of Vascular PermeabilityLess than half the effect of phenylbutazonePeritoneal dye leakage in micePhenylbutazone[1]
Table 2: Clinical Efficacy of this compound in Migraine Prophylaxis (Kozubski & Prusiński, 1999)
ParameterDescription
Study Design Double-blind, placebo-controlled
Patient Population 44 patients with migraine
Treatment Groups This compound (n=20) vs. Placebo (n=24)
Dosage 15 mg of this compound daily in three divided doses
Treatment Duration 8 weeks
Primary Outcome Measure Migraine Score (MS) by Couch et al.
Results
Positive Treatment Response16/20 (80%) in the this compound group vs. 5/24 (21%) in the placebo group
Negative Treatment Response4/20 (20%) in the this compound group vs. 19/24 (79%) in the placebo group
Statistical Significance
Treatment Effect (chi-square test)p < 0.001
Mean Decrease in MS (this compound)p < 0.01
Mean Decrease in MS (placebo)Not significant

Experimental Protocols

Isolated Artery Assay for Antiserotonergic Activity
  • Objective: To determine the antiserotonergic effect of this compound in comparison to methysergide.

  • Methodology (as inferred from abstract):

    • External carotid and femoral arteries were isolated from dogs.

    • The arteries were prepared for in vitro pharmacological testing, likely mounted in an organ bath system.

    • The contractile response of the arterial preparations to serotonin was measured.

    • The inhibitory effect of this compound on the serotonin-induced contraction was quantified and compared to the inhibitory effect of methysergide.

    • The nature of the antagonism (competitive vs. non-competitive) was determined based on the shift in the concentration-response curve of serotonin in the presence of the antagonists.[1]

Peritoneal Dye Leakage Assay for Vascular Permeability
  • Objective: To assess the effect of this compound on vascular permeability in vivo.

  • Methodology (as inferred from abstract):

    • Mice were used as the animal model.

    • A dye, likely Evans blue which binds to albumin, was injected intravenously.

    • A substance to induce peritoneal inflammation and vascular leakage was administered intraperitoneally.

    • After a set period, the animals were euthanized, and the peritoneal cavity was washed.

    • The amount of dye that leaked into the peritoneal cavity was quantified spectrophotometrically.

    • The inhibitory effect of this compound on dye leakage was compared to that of a known anti-inflammatory agent, phenylbutazone.[1]

Clinical Trial in Migraine Prophylaxis (Kozubski & Prusiński, 1999)
  • Objective: To evaluate the efficacy of this compound in the prophylactic treatment of migraine.

  • Methodology (as inferred from abstract):

    • Study Design: A double-blind, placebo-controlled study was conducted.

    • Participants: 44 patients diagnosed with migraine were enrolled.

    • Intervention: Patients were randomized to receive either 15 mg of this compound daily (administered in three equal doses) or an equivalent number of placebo tablets.

    • Duration: The treatment period was eight weeks.

    • Efficacy Assessment: The effectiveness of the treatment was evaluated using the "Migraine Score (MS)" as described by Couch et al. This score likely incorporates parameters such as migraine frequency, duration, and severity.

    • Statistical Analysis: A chi-square test was used to determine the statistical significance of the difference in positive and negative treatment responses between the this compound and placebo groups. The change in the mean Migraine Score within each group was also analyzed for statistical significance.

Visualizing the Mechanism of Action and Experimental Workflows

Diagram 1: Proposed Mechanism of Action of this compound in Migraine Prophylaxis

G cluster_migraine Migraine Pathophysiology cluster_this compound This compound Action Serotonin Dysregulation Serotonin Dysregulation Neurogenic Inflammation Neurogenic Inflammation Increased Vascular Permeability Increased Vascular Permeability Neurogenic Inflammation->Increased Vascular Permeability Vasodilation Vasodilation Neurogenic Inflammation->Vasodilation This compound This compound 5-HT Receptor Antagonism 5-HT Receptor Antagonism This compound->5-HT Receptor Antagonism Decreased Vascular Permeability Decreased Vascular Permeability This compound->Decreased Vascular Permeability Neutralization of Vasoactive Peptides Neutralization of Vasoactive Peptides This compound->Neutralization of Vasoactive Peptides 5-HT Receptor Antagonism->Serotonin Dysregulation Inhibits Prophylactic Effect Prophylactic Effect 5-HT Receptor Antagonism->Prophylactic Effect Decreased Vascular Permeability->Increased Vascular Permeability Reduces Decreased Vascular Permeability->Prophylactic Effect Neutralization of Vasoactive Peptides->Vasodilation Counteracts Neutralization of Vasoactive Peptides->Prophylactic Effect

Caption: this compound's multi-target approach to migraine prophylaxis.

Diagram 2: Experimental Workflow for the Isolated Artery Assay

G Start Start Isolate Canine Arteries Isolate Canine Arteries Start->Isolate Canine Arteries Mount in Organ Bath Mount in Organ Bath Isolate Canine Arteries->Mount in Organ Bath Induce Contraction with Serotonin Induce Contraction with Serotonin Mount in Organ Bath->Induce Contraction with Serotonin Measure Contractile Response Measure Contractile Response Induce Contraction with Serotonin->Measure Contractile Response Administer this compound or Methysergide Administer this compound or Methysergide Measure Contractile Response->Administer this compound or Methysergide Re-induce Contraction with Serotonin Re-induce Contraction with Serotonin Administer this compound or Methysergide->Re-induce Contraction with Serotonin Measure Inhibited Response Measure Inhibited Response Re-induce Contraction with Serotonin->Measure Inhibited Response Compare Potency Compare Potency Measure Inhibited Response->Compare Potency End End Compare Potency->End

Caption: Workflow for assessing antiserotonergic activity in isolated arteries.

Diagram 3: Clinical Trial Methodology Flowchart (Kozubski & Prusiński, 1999)

G Patient Recruitment (n=44) Patient Recruitment (n=44) Randomization Randomization Patient Recruitment (n=44)->Randomization This compound Group (n=20) This compound Group (n=20) Randomization->this compound Group (n=20) 1:1 Placebo Group (n=24) Placebo Group (n=24) Randomization->Placebo Group (n=24) 8-Week Treatment\n(15mg/day) 8-Week Treatment (15mg/day) This compound Group (n=20)->8-Week Treatment\n(15mg/day) 8-Week Treatment\n(Placebo) 8-Week Treatment (Placebo) Placebo Group (n=24)->8-Week Treatment\n(Placebo) Efficacy Assessment\n(Migraine Score) Efficacy Assessment (Migraine Score) 8-Week Treatment\n(15mg/day)->Efficacy Assessment\n(Migraine Score) 8-Week Treatment\n(Placebo)->Efficacy Assessment\n(Migraine Score) Data Analysis\n(Chi-square, MS change) Data Analysis (Chi-square, MS change) Efficacy Assessment\n(Migraine Score)->Data Analysis\n(Chi-square, MS change) Results Results Data Analysis\n(Chi-square, MS change)->Results

Caption: Overview of the double-blind, placebo-controlled clinical trial design.

Future Directions and Unanswered Questions

While the available data provides a solid framework for understanding this compound's mechanism of action, several areas warrant further investigation to provide a more complete picture for drug development professionals:

  • Receptor Binding Affinity: Quantitative binding studies (e.g., radioligand binding assays) are needed to determine the specific 5-HT receptor subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT2C) to which this compound binds and to quantify its affinity (Ki values).

  • CGRP Pathway Interaction: Given the central role of Calcitonin Gene-Related Peptide (CGRP) in migraine pathogenesis, investigating any potential interaction of this compound with the CGRP signaling pathway would be highly valuable.

  • Mechanism of Vascular Permeability Reduction: Elucidating the molecular mechanisms by which this compound reduces vascular permeability (e.g., effects on endothelial cell junctions, inflammatory mediators) would provide deeper insights into its action.

  • Bradykinin and Histamine Antagonism: Quantitative in vitro and in vivo studies are required to confirm and characterize the antagonistic effects of this compound on bradykinin and histamine receptors or their signaling pathways.

References

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Iprazochrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprazochrome, with the IUPAC name 3-hydroxy-1-isopropylindoline-5,6-dione 5-semicarbazone, is a synthetic derivative of adrenochrome (B1665551).[1][2] It is primarily recognized for its therapeutic applications as an antimigraine agent and in the management of diabetic retinopathy.[2] The pharmacological activity of this compound is attributed to its role as a serotonin (B10506) antagonist, specifically targeting the 5-HT2A receptor.[3] This antagonism is believed to counteract the vasodilation and increased vascular permeability associated with migraine attacks. This guide provides a comprehensive overview of the synthesis of this compound, its chemical and physical properties, and a detailed look into its mechanism of action through signaling pathways.

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on the synthesis of analogous adrenochrome derivatives, such as adrenochrome monosemicarbazone and adrenochrome monoaminoguanidine, a probable synthetic route can be outlined.[4][5][6] The key reaction involves the condensation of N-isopropyl-adrenochrome with semicarbazide (B1199961).

Proposed Synthesis Pathway:

The synthesis can be conceptualized as a two-step process starting from N-isopropylepinephrine (N-isoprenaline).

  • Step 1: Oxidation of N-Isopropylepinephrine to N-Isopropyl-adrenochrome. This is an oxidation reaction, analogous to the formation of adrenochrome from adrenaline.[7] Various oxidizing agents can be employed for this transformation.

  • Step 2: Condensation with Semicarbazide. The resulting N-isopropyl-adrenochrome, which contains a ketone functional group, is then reacted with semicarbazide hydrochloride in the presence of a weak base, such as sodium acetate (B1210297), to form the corresponding semicarbazone, which is this compound.[5]

Synthesis_Pathway N_Isopropylepinephrine N-Isopropylepinephrine N_Isopropyl_adrenochrome N-Isopropyl-adrenochrome N_Isopropylepinephrine->N_Isopropyl_adrenochrome Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Ag2O, K3[Fe(CN)6]) Oxidizing_Agent->N_Isopropyl_adrenochrome This compound This compound N_Isopropyl_adrenochrome->this compound Condensation Semicarbazide Semicarbazide HCl, Sodium Acetate Semicarbazide->this compound

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound, adapted from the synthesis of similar adrenochrome semicarbazones.[5]

Materials:

  • N-isopropylepinephrine

  • Silver oxide (or other suitable oxidizing agent)

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Oxidation: A solution of N-isopropylepinephrine is treated with an oxidizing agent (e.g., a suspension of silver oxide in water) at a controlled temperature to yield a solution of N-isopropyl-adrenochrome. The completion of the reaction can be monitored by observing the color change of the solution.

  • Filtration: The reaction mixture is filtered to remove the solid byproducts of the oxidizing agent.

  • Condensation: To the filtrate containing N-isopropyl-adrenochrome, an aqueous solution of semicarbazide hydrochloride and sodium acetate is added.

  • Precipitation and Isolation: The mixture is stirred, and the resulting precipitate of this compound is collected by filtration.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.

Chemical and Physical Properties

Limited specific quantitative data for the physicochemical properties of this compound are available in the surveyed literature. The following table summarizes the known information.

PropertyValueReference
IUPAC Name 3-hydroxy-1-isopropylindoline-5,6-dione 5-semicarbazone[2][8]
Synonyms Divascan, [(3-hydroxy-1-isopropyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea[1][2]
Molecular Formula C₁₂H₁₆N₄O₃[2][8]
Molar Mass 264.285 g/mol [2][8]
Melting Point Not available
Solubility Poorly soluble in water. Likely soluble in organic solvents like DMSO and ethanol.[9][10]
Appearance Likely a colored crystalline solid, given its adrenochrome base.[7]

Spectral Data:

  • ¹H and ¹³C NMR: Would be used to confirm the presence of the isopropyl group, the aromatic protons, and the carbon skeleton of the molecule.

  • IR Spectroscopy: Would show characteristic peaks for the N-H, O-H, C=O (ketone and urea), and C=N functional groups.

  • UV-Vis Spectroscopy: Would be useful for quantitative analysis and to study the electronic transitions within the chromophore of the molecule.

Mechanism of Action and Signaling Pathway

This compound functions as a serotonin 5-HT2A receptor antagonist.[3] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to Gq alpha subunit. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The increase in intracellular Ca²⁺ in vascular smooth muscle cells leads to vasoconstriction. In the context of migraines, excessive vasodilation is a key pathological feature. By antagonizing the 5-HT2A receptor, this compound blocks this signaling pathway, thereby preventing serotonin-induced vasodilation and reducing vascular permeability.

Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Binds and Activates Gq Gq Receptor->Gq Activates This compound This compound This compound->Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Vasoconstriction Vasoconstriction Ca->Vasoconstriction Reduced_Permeability Reduced Vascular Permeability PKC->Reduced_Permeability

Figure 2: this compound's antagonism of the 5-HT2A receptor signaling pathway.

Conclusion

This compound is a valuable therapeutic agent for migraine prophylaxis and diabetic retinopathy. While specific details of its synthesis and a complete profile of its chemical properties are not widely published, a logical synthetic pathway can be inferred from related compounds. Its mechanism of action as a 5-HT2A receptor antagonist provides a clear rationale for its clinical efficacy in conditions characterized by vascular dysregulation. Further research to fully characterize its physicochemical properties and to optimize its synthesis would be beneficial for its future development and application.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Iprazochrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pharmacodynamics

The pharmacodynamic profile of Iprazochrome is centered on its interaction with the serotonergic system and its effects on vascular physiology.

Mechanism of Action

This compound functions as a serotonin (B10506) antagonist with a notable specificity for the 5-HT2A receptor subtype.[1][2] In the context of migraine pathophysiology, the activation of 5-HT2A receptors on cerebral blood vessels is believed to contribute to the excessive vasodilation and subsequent inflammatory cascade that characterize migraine attacks. By competitively blocking these receptors, this compound mitigates this vasodilation, thereby stabilizing vascular tone and reducing the frequency of migraine episodes.[2]

Beyond its serotonergic activity, this compound is also reported to neutralize other vasoactive substances, including bradykinin (B550075) and histamine.[1] This multi-faceted mechanism contributes to its overall effect of decreasing the permeability and fragility of blood vessels.[1] Some evidence also suggests that this compound possesses anti-inflammatory properties, which may be mediated by the inhibition of the release of certain neuropeptides and cytokines involved in the inflammatory processes of migraine.[2]

It is important to note that while the predominant evidence points to an antagonistic action at 5-HT2 receptors, at least one source has referred to it as a 5-HT receptor agonist. However, the bulk of the available literature supports its role as an antagonist.

Receptor Signaling Pathway

The antagonism of the 5-HT2A receptor by this compound interrupts the canonical Gq/11 signaling pathway. Typically, the binding of serotonin to the 5-HT2A receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction and modulation of vascular permeability. This compound, by blocking the initial receptor activation, prevents these downstream events.

5-HT2A_Receptor_Antagonist_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT2A_Receptor 5-HT2A Receptor Serotonin->5-HT2A_Receptor Binds & Activates This compound This compound This compound->5-HT2A_Receptor Blocks Gq_alpha Gq 5-HT2A_Receptor->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC Co-activates Cellular_Response Vasoconstriction/ Permeability Modulation PKC->Cellular_Response Leads to

Caption: this compound's antagonism of the 5-HT2A receptor signaling pathway.
Quantitative Pharmacodynamic Data

Specific binding affinity data for this compound, such as Ki or IC50 values at the 5-HT2A receptor, are not widely reported in the public literature. However, a semi-quantitative comparison of its antiserotonergic effect is available.

ParameterValueSpecies/System
Antiserotonergic Action 1/24 to 1/65 that of methysergideIsolated external carotid and femoral arteries (Dog)[3]
Platelet Aggregation Dose-dependent inhibition (induced by arachidonate (B1239269) and ADP)In vitro[3]

Pharmacokinetics

The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion (ADME).

Absorption

This compound is rapidly absorbed following oral administration, particularly when taken on an empty stomach.[1]

Distribution

Specific details regarding the volume of distribution and tissue penetration of this compound are not well-documented in available literature.

Metabolism

This compound undergoes hepatic metabolism.[2] Two primary metabolites have been identified: an indole (B1671886) derivative, which is detected in the urine, and a 6-hydroxy derivative, found in the feces.[1]

Excretion

The elimination of this compound occurs via renal metabolism, with approximately 20% of the drug being excreted in its unchanged form.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the known quantitative pharmacokinetic parameters for this compound.

ParameterValueCondition
Time to Peak Serum Concentration (Tmax) 1 hourOral administration (empty stomach)[1]
Elimination Half-life (t½) 2.2 hoursNot specified[1]
Bioavailability Not reported-
Volume of Distribution (Vd) Not reported-
Clearance (CL) Not reported-

Experimental Protocols

In Vitro 5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare cell membranes expressing 5-HT2A receptors Incubation Incubate membranes with radioligand and varying concentrations of this compound Membrane_Prep->Incubation Ligand_Prep Prepare radioligand (e.g., [3H]ketanserin) and this compound solutions Ligand_Prep->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Quantification Quantify bound radioactivity using liquid scintillation counting Filtration->Quantification Data_Analysis Calculate IC50 and Ki values using non-linear regression Quantification->Data_Analysis

Caption: Workflow for an in vitro radioligand binding assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a suitable cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor.

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.

    • Add a fixed concentration of a suitable 5-HT2A receptor radioligand (e.g., [3H]ketanserin) to each well.

    • Add varying concentrations of this compound (or a vehicle control) to the wells.

    • Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound in rats following oral administration.

In_Vivo_PK_Study_Workflow cluster_animal_prep Animal Preparation cluster_dosing_sampling Dosing and Sampling cluster_sample_analysis Sample Analysis Acclimatization Acclimatize male Sprague-Dawley rats Fasting Fast rats overnight prior to dosing Acclimatization->Fasting Dosing Administer a single oral dose of this compound Fasting->Dosing Blood_Sampling Collect serial blood samples via the tail vein at predefined time points Dosing->Blood_Sampling Plasma_Prep Process blood samples to obtain plasma Blood_Sampling->Plasma_Prep LC_MS_Analysis Quantify this compound concentrations in plasma using a validated LC-MS/MS method Plasma_Prep->LC_MS_Analysis PK_Analysis Perform pharmacokinetic analysis to determine Tmax, Cmax, t½, AUC, etc. LC_MS_Analysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Methodology:

  • Animal Model and Housing:

    • Use adult male Sprague-Dawley rats, acclimatized to the laboratory conditions for at least one week.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except for an overnight fast before dosing.

  • Dosing and Sample Collection:

    • Administer a single oral dose of this compound, formulated in a suitable vehicle, via oral gavage.

    • Collect serial blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect the blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the key pharmacokinetic parameters from the plasma concentration-time data, including:

      • Maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax).

      • Area under the plasma concentration-time curve (AUC).

      • Elimination half-life (t½).

      • Apparent volume of distribution (Vd/F) and clearance (CL/F).

Conclusion

This compound is a pharmacologically active agent with a clear mechanism of action as a 5-HT2A receptor antagonist and a modulator of vascular permeability. While its clinical utility in migraine prophylaxis and diabetic retinopathy is established, a comprehensive public database of its quantitative pharmacokinetic and pharmacodynamic parameters is lacking. This technical guide has consolidated the available information and provided a framework of standard experimental protocols for the further characterization of this compound. The methodologies and data presented herein are intended to support ongoing and future research and development efforts in this area.

References

Iprazochrome's Role in Diabetic Retinopathy Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic retinopathy (DR) is a leading cause of vision loss in adults, characterized by progressive damage to the retinal microvasculature. Current treatments primarily target advanced stages of the disease. Iprazochrome, a serotonin (B10506) antagonist that also neutralizes other vasoactive compounds, has been investigated for its potential role in the prevention and treatment of early-stage diabetic retinopathy. This technical guide provides a comprehensive overview of the available clinical data on this compound's efficacy, details its proposed mechanism of action in the context of DR-related signaling pathways, and outlines the experimental protocols from key clinical studies. The information is intended to support further research and development in this area.

Introduction

Diabetic retinopathy is a complex neurovascular complication of diabetes mellitus. Chronic hyperglycemia initiates a cascade of pathological processes, including increased oxidative stress, inflammation, and vascular endothelial dysfunction, leading to breakdown of the blood-retinal barrier (BRB), vascular leakage, and eventual neovascularization.[1] Key molecular players in this process include vascular endothelial growth factor (VEGF), inflammatory cytokines, and vasoactive substances such as serotonin, bradykinin (B550075), and histamine (B1213489), which contribute to increased vascular permeability.[2][3][4]

This compound (Divascan®) is a drug that has been used for migraine prophylaxis.[5][6] Its mechanism of action involves the antagonism of serotonin (5-HT) receptors, specifically the 5-HT2 receptor subtype, and the neutralization of other vasoactive compounds like bradykinin and histamine.[7] By targeting these pathways, this compound is thought to decrease the permeability and fragility of blood vessels, suggesting a potential therapeutic role in the early stages of diabetic retinopathy.[7]

Clinical Efficacy of this compound in Diabetic Retinopathy

Clinical studies have explored the efficacy of this compound in preventing the progression of and treating early-stage diabetic retinopathy. The primary evidence comes from double-blind, placebo-controlled trials.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from a key clinical study assessing the efficacy of this compound in patients with type 2 diabetes with or without early non-proliferative diabetic retinopathy.[8]

Table 1: Therapeutic Outcomes of this compound Treatment in Diabetic Retinopathy (12-Month Follow-up) [8]

Treatment GroupMean Therapeutic Outcome*Standard Deviation (SD)
This compound0.170.48
Placebo0.120.44

*Therapeutic outcome was analyzed on a scale: +1 for improvement, 0 for stable, and -1 for deterioration.[8]

Table 2: Therapeutic Outcomes in Female Patients [8]

Treatment GroupMean Therapeutic Outcome*Standard Deviation (SD)
This compound0.290.47
Placebo0.170.41

*Therapeutic outcome was analyzed on a scale: +1 for improvement, 0 for stable, and -1 for deterioration.[8]

Proposed Mechanism of Action and Signaling Pathways

While direct preclinical studies on this compound's signaling in retinal cells are limited, its mechanism of action can be inferred from its known pharmacological targets and the pathophysiology of diabetic retinopathy. The proposed mechanism centers on its ability to counteract the effects of key vasoactive mediators that contribute to the breakdown of the blood-retinal barrier.

Antagonism of Serotonin (5-HT) Receptors

In diabetic retinopathy, there is evidence of serotonergic system dysfunction.[9] Gs-coupled serotonin receptors (including 5-HT2, 5-HT4, 5-HT6, and 5-HT7) have been implicated in the generation of superoxide (B77818) in retinal cells exposed to high glucose.[10][11] By antagonizing these receptors, this compound may mitigate oxidative stress, a key driver of retinal capillary degeneration.[10][11]

Neutralization of Bradykinin

Bradykinin, acting through its B1 and B2 receptors, is a potent mediator of vascular permeability in the retina.[1] In diabetic conditions, the expression of bradykinin receptors can be upregulated, contributing to inflammation, oxidative stress, and vascular leakage.[1][8] Bradykinin can induce the phosphorylation of vascular endothelial (VE)-cadherin, leading to the opening of endothelial cell junctions.[1] this compound's ability to neutralize bradykinin may help to stabilize the blood-retinal barrier.

Neutralization of Histamine

Histamine has also been shown to increase blood-retinal barrier permeability, and its levels can be elevated in diabetic patients.[3][12] Histamine H1 receptor activation is implicated in this process, potentially by reducing the expression of the tight junction protein ZO-1 in retinal capillary endothelial cells.[3][4] Histamine can also create an imbalance between pro-angiogenic and anti-angiogenic factors in the retinal pigment epithelium.[13] By neutralizing histamine, this compound may further contribute to the maintenance of vascular integrity.

Diagram 1: Putative Signaling Pathways Modulated by this compound in Diabetic Retinopathy

G cluster_stimuli Pathophysiological Stimuli in DR cluster_receptors Receptors on Retinal Endothelial Cells cluster_downstream Downstream Effects cluster_outcome Pathological Outcome Serotonin Serotonin HTR 5-HT Receptors (e.g., 5-HT2) Serotonin->HTR Bradykinin Bradykinin BKR Bradykinin Receptors (B1/B2) Bradykinin->BKR Histamine Histamine HR Histamine Receptors (e.g., H1) Histamine->HR OxidativeStress ↑ Oxidative Stress (Superoxide Generation) HTR->OxidativeStress VE_Cadherin VE-Cadherin Phosphorylation BKR->VE_Cadherin ZO1 ↓ ZO-1 Expression HR->ZO1 BRB_Breakdown Blood-Retinal Barrier Breakdown & Increased Permeability OxidativeStress->BRB_Breakdown VE_Cadherin->BRB_Breakdown ZO1->BRB_Breakdown This compound This compound This compound->Bradykinin Neutralizes This compound->Histamine Neutralizes This compound->HTR Antagonizes

Caption: Putative mechanism of this compound in DR.

Experimental Protocols

The following outlines the methodology from a key clinical trial evaluating this compound for diabetic retinopathy.[8]

Study Design
  • Design: Double-blind, placebo-controlled clinical trial.

  • Study Population: 25 patients (49 eyes) with type 2 diabetes, with or without early non-proliferative retinopathy.

  • Inclusion Criteria: Patients with type 2 diabetes, with early non-proliferative retinopathy or no symptoms of retinopathy as determined by ophthalmoscopy and fundus color photography.

  • Exclusion Criteria: Not explicitly detailed in the available literature.

Treatment Regimen
  • Investigational Drug: this compound (Divascan®).

  • Dosage: 5 mg administered orally, three times a day.

  • Control: Placebo administered orally on the same schedule.

  • Duration of Follow-up: 12 months.

Efficacy Assessment
  • Primary Endpoint: Therapeutic outcome based on changes in retinopathy status.

  • Assessment Method: Ophthalmoscopy and fundus color photography.

  • Scoring Scale:

    • +1: Improvement in retinopathy

    • 0: Stable condition (no change)

    • -1: Deterioration of retinopathy

Statistical Analysis
  • Methods Used: Chi-square and Mann-Whitney U tests were employed to analyze the therapeutic outcomes.

Diagram 2: Experimental Workflow for this compound Clinical Trial

G start Patient Screening inclusion Inclusion Criteria Met: - Type 2 Diabetes - Early or No Retinopathy start->inclusion randomization Randomization (Double-blind) inclusion->randomization groupA Treatment Group: This compound (5 mg, 3x/day) randomization->groupA groupB Control Group: Placebo (3x/day) randomization->groupB followup 12-Month Follow-up groupA->followup groupB->followup assessment Efficacy Assessment: - Ophthalmoscopy - Fundus Photography followup->assessment scoring Outcome Scoring: +1 (Improvement) 0 (Stable) -1 (Deterioration) assessment->scoring analysis Statistical Analysis (Chi-square, Mann-Whitney U) scoring->analysis end Results analysis->end

Caption: Clinical trial workflow for this compound in DR.

Discussion and Future Directions

The available clinical data suggests that this compound may be beneficial in the treatment and prevention of early-stage diabetic retinopathy in patients with type 2 diabetes.[8] The proposed multi-faceted mechanism of action, targeting serotonin, bradykinin, and histamine pathways, addresses key aspects of the early pathological changes in DR, namely increased vascular permeability and oxidative stress.

However, the current body of evidence is limited. To fully elucidate the role of this compound in diabetic retinopathy, further research is warranted:

  • Preclinical Studies: In vitro studies using human retinal endothelial cells and in vivo animal models of diabetic retinopathy are crucial to directly investigate the molecular mechanisms of this compound. These studies would allow for a detailed analysis of its effects on tight junction proteins, inflammatory markers, and oxidative stress pathways in a controlled environment.

  • Larger Clinical Trials: Larger, multi-center randomized controlled trials with more detailed and quantitative endpoints (e.g., retinal thickness measured by optical coherence tomography, vascular leakage assessed by fluorescein (B123965) angiography) are needed to confirm the efficacy and safety of this compound in a broader patient population.

  • Dose-Ranging Studies: Investigating different dosages of this compound could help to optimize the therapeutic regimen for diabetic retinopathy.

Conclusion

This compound presents a promising, orally administered therapeutic candidate for the early management of diabetic retinopathy. Its mechanism of targeting multiple vasoactive pathways offers a rational approach to mitigating the initial stages of retinal vascular damage. While preliminary clinical findings are encouraging, further rigorous preclinical and clinical investigation is necessary to validate its efficacy and fully characterize its mechanism of action in the context of diabetic retinopathy.

References

Molecular Targets of Iprazochrome in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprazochrome, a derivative of adrenochrome, is recognized for its prophylactic efficacy in the management of migraine and its therapeutic potential in diabetic retinopathy.[1] Its mechanism of action is primarily attributed to its antagonist activity at serotonin (B10506) receptors, with additional effects on other vasoactive mediators. This technical guide provides a comprehensive overview of the known and putative molecular targets of this compound within the central nervous system (CNS). It consolidates available pharmacological data, details relevant experimental methodologies for target identification and characterization, and visualizes the key signaling pathways involved. While quantitative binding data for this compound remains limited in publicly accessible literature, this guide serves as a foundational resource for researchers and professionals engaged in neuropharmacology and drug development.

Introduction

This compound is an antimigraine agent used for the prophylaxis of migraine attacks.[1] Chemically, it is a derivative of adrenochrome, a product of adrenaline oxidation.[1] Its therapeutic effects are believed to stem from its interaction with various molecular targets in the central nervous system, primarily involving the serotonergic system. This document aims to provide an in-depth exploration of these targets, presenting the current state of knowledge and furnishing the technical details necessary for further research and development.

Primary Molecular Target: Serotonin Receptors

The principal mechanism of action of this compound is its antagonism of serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] Several sources specify its activity at the 5-HT2 receptor family.

5-HT2 Receptors

This compound has been described as a 5-HT2 receptor antagonist.[1] One source specifically mentions it as a 5-HT2D receptor antagonist, which is an older classification.[1] The modern nomenclature for the 5-HT2 receptor family includes three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. The former 5-HT2D receptor is now recognized as the 5-HT2B receptor.

Quantitative Data:

Target ReceptorLigandParameterValueReference
5-HT2 ReceptorsThis compoundKi / IC50Data not availableN/A
5-HT2 ReceptorsMethysergide(for comparison)Potent Antagonist[2]
Signaling Pathway of 5-HT2 Receptors

The 5-HT2 family of receptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins. Activation of these receptors initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial in mediating the excitatory effects of serotonin in the CNS.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2 Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Serotonin Serotonin Serotonin->Receptor Binds This compound This compound (Antagonist) This compound->Receptor Blocks

5-HT2 Receptor Gq Signaling Pathway

Putative Secondary Molecular Targets

In addition to its effects on the serotonergic system, this compound is reported to neutralize other vasoactive compounds, including bradykinin (B550075) and histamine (B1213489), which are also implicated in the pathophysiology of migraine.[1]

Bradykinin Receptors

Bradykinin is a potent vasodilator that acts through two main receptor subtypes, B1 and B2. The B2 receptor is constitutively expressed in the CNS and is involved in pain and inflammation.

Quantitative Data:

Specific binding affinities (Ki or IC50 values) of this compound for bradykinin receptors are not available in the reviewed literature.

Target ReceptorLigandParameterValueReference
Bradykinin B1/B2 ReceptorsThis compoundKi / IC50Data not availableN/A
Signaling Pathway of Bradykinin B2 Receptors

Similar to 5-HT2 receptors, bradykinin B2 receptors are GPCRs that couple to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C and the subsequent production of IP3 and DAG, resulting in increased intracellular calcium and activation of PKC. This pathway contributes to the inflammatory and nociceptive effects of bradykinin.

Bradykinin_B2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol B2_Receptor Bradykinin B2 Receptor G_protein_B2 Gq/11 B2_Receptor->G_protein_B2 Activates PLC_B2 Phospholipase C (PLC) G_protein_B2->PLC_B2 Activates PIP2_B2 PIP2 PLC_B2->PIP2_B2 Hydrolyzes IP3_B2 IP3 PIP2_B2->IP3_B2 DAG_B2 DAG PIP2_B2->DAG_B2 Ca_release_B2 Ca²⁺ Release (from ER) IP3_B2->Ca_release_B2 Triggers PKC_B2 Protein Kinase C (PKC) DAG_B2->PKC_B2 Activates Inflammatory_Response Inflammatory Response PKC_B2->Inflammatory_Response Ca_release_B2->Inflammatory_Response Bradykinin Bradykinin Bradykinin->B2_Receptor Binds Iprazochrome_B2 This compound (Putative Antagonist) Iprazochrome_B2->B2_Receptor Blocks?

Bradykinin B2 Receptor Signaling
Histamine Receptors

Histamine, another key mediator in inflammation and vasodilation, acts through four receptor subtypes (H1-H4). The H1 receptor, in particular, is a GPCR coupled to Gq/11 and is involved in allergic responses and neurotransmission.

Quantitative Data:

As with the other potential targets, quantitative binding data for this compound at histamine receptors is currently unavailable.

Target ReceptorLigandParameterValueReference
Histamine H1-H4 ReceptorsThis compoundKi / IC50Data not availableN/A
Signaling Pathway of Histamine H1 Receptors

The histamine H1 receptor signaling cascade mirrors that of the 5-HT2 and bradykinin B2 receptors. Upon activation by histamine, the Gq/11-coupled H1 receptor activates PLC, leading to the generation of IP3 and DAG, which in turn mediate increases in intracellular calcium and activation of PKC.

Histamine_H1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1_Receptor Histamine H1 Receptor G_protein_H1 Gq/11 H1_Receptor->G_protein_H1 Activates PLC_H1 Phospholipase C (PLC) G_protein_H1->PLC_H1 Activates PIP2_H1 PIP2 PLC_H1->PIP2_H1 Hydrolyzes IP3_H1 IP3 PIP2_H1->IP3_H1 DAG_H1 DAG PIP2_H1->DAG_H1 Ca_release_H1 Ca²⁺ Release (from ER) IP3_H1->Ca_release_H1 Triggers PKC_H1 Protein Kinase C (PKC) DAG_H1->PKC_H1 Activates Allergic_Response Allergic/Inflammatory Response PKC_H1->Allergic_Response Ca_release_H1->Allergic_Response Histamine Histamine Histamine->H1_Receptor Binds Iprazochrome_H1 This compound (Putative Antagonist) Iprazochrome_H1->H1_Receptor Blocks?

Histamine H1 Receptor Signaling

Experimental Protocols for Target Characterization

To elucidate the precise molecular targets of this compound and quantify its binding affinities, a series of in vitro pharmacological assays are required. The following sections detail the methodologies for such investigations.

Radioligand Binding Assays for Serotonin Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific serotonin receptor subtype (e.g., 5-HT2A, 5-HT2B, or 5-HT2C).

Objective: To determine the inhibition constant (Ki) of this compound for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the human recombinant serotonin receptor of interest.

  • Radioligand specific for the receptor subtype (e.g., [3H]ketanserin for 5-HT2A).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells with no this compound (total binding) and wells with a high concentration of a known non-radioactive ligand (non-specific binding).

  • Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions B Incubate Reagents in 96-well plate A->B C Rapid Filtration through Glass Fiber Filters B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Radioligand Binding Assay Workflow
Functional Assays for Bradykinin and Histamine Receptors

Functional assays measure the cellular response to receptor activation or inhibition. A common method for Gq-coupled receptors is to measure changes in intracellular calcium concentration.

Objective: To determine the functional antagonist potency of this compound at bradykinin or histamine receptors.

Materials:

  • Cell line expressing the human recombinant bradykinin or histamine receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Agonist (bradykinin or histamine).

  • This compound solutions of varying concentrations.

  • Fluorometric imaging plate reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control.

  • Agonist Stimulation: Add a fixed concentration of the agonist (bradykinin or histamine) to all wells to stimulate the receptors.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric plate reader.

  • Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium response. Plot the response as a function of this compound concentration to calculate the IC50 value.

Functional_Assay_Workflow A Plate Cells expressing Receptor of Interest B Load Cells with Calcium-sensitive Dye A->B C Pre-incubate with This compound dilutions B->C D Stimulate with Agonist (Bradykinin or Histamine) C->D E Measure Fluorescence (Intracellular Ca²⁺) D->E F Data Analysis: - Determine Inhibition - Calculate IC50 E->F

Functional Calcium Assay Workflow

Conclusion and Future Directions

This compound's established role as a serotonin antagonist is the cornerstone of its therapeutic action in migraine prophylaxis. However, a detailed understanding of its molecular interactions within the CNS is hampered by a lack of publicly available quantitative binding data for its primary and putative secondary targets. The qualitative evidence of its interaction with serotonin, bradykinin, and histamine systems provides a strong rationale for further investigation.

Future research should prioritize comprehensive in vitro pharmacological profiling of this compound against a broad panel of CNS receptors, with a particular focus on the 5-HT2 receptor subtypes, bradykinin receptors, and histamine receptors. The experimental protocols detailed in this guide provide a framework for such studies. Elucidating the precise binding affinities and functional activities of this compound will not only refine our understanding of its mechanism of action but also pave the way for the rational design of novel, more potent, and selective antimigraine therapies.

References

Iprazochrome as a Serotonin 5-HT2 Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprazochrome is a compound recognized for its therapeutic applications in the prophylaxis of migraine and the management of diabetic retinopathy.[1][2] Its mechanism of action is primarily attributed to its activity as a serotonin (B10506) 5-HT2 receptor antagonist.[1] By blocking these receptors, particularly in the vasculature, this compound is thought to counteract the excessive vasodilation of cerebral blood vessels, a key event in the pathophysiology of migraines.[3] This technical guide provides a comprehensive overview of the available data on this compound's interaction with the 5-HT2 receptor, details relevant experimental protocols for characterizing such interactions, and visualizes the associated signaling pathways and experimental workflows. While specific quantitative binding and functional data for this compound are limited in publicly accessible literature, this guide synthesizes the existing information and provides a framework for its further investigation.

Quantitative Data Summary

Quantitative data on the binding affinity and functional potency of this compound at 5-HT2 receptors are not extensively reported in recent literature. However, a key comparative study provides a semi-quantitative measure of its potency.

Table 1: Comparative Antiserotonergic Potency of this compound

CompoundRelative Potency vs. Methysergide (B1194908) (on isolated canine arteries)Reference
This compound1/24 to 1/65[4]

This data indicates that this compound is significantly less potent than methysergide in this particular functional assay.

For the purpose of comparison, Table 2 provides a summary of the binding affinities (Ki) of several well-characterized 5-HT2A receptor antagonists. This context is crucial for understanding the potential therapeutic window and off-target effects of any 5-HT2A antagonist.

Table 2: Binding Affinities (Ki, nM) of Reference 5-HT2A Receptor Antagonists

Compound5-HT2A5-HT2CD2α1AH1Reference
Ketanserin1.6262301.511[5]
Risperidone0.61330.820[5]
Spiperone1.110000.1613180[5]
M100907 (Volinanserin)0.36115>10000110>10000[5]
Pimavanserin0.597.1>10000>10000>10000[5]
Altanserin0.41211001.124[5]

Lower Ki values indicate higher binding affinity.

Signaling Pathways

The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Antagonism of this receptor by a compound like this compound would inhibit these downstream signaling events.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT2A_Receptor 5-HT2A Receptor Serotonin->5-HT2A_Receptor Binds Gq_alpha Gαq 5-HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release (from ER) IP3->Ca2+ Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Contraction) Ca2+->Cellular_Response PKC->Cellular_Response This compound This compound (Antagonist) This compound->5-HT2A_Receptor Blocks

Canonical 5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from cell lines (e.g., HEK293, CHO-K1) stably expressing the human 5-HT2A receptor.

  • Radioligand: A high-affinity 5-HT2A antagonist radioligand, such as [³H]Ketanserin.

  • Test Compound: this compound.

  • Reference Compound: A known 5-HT2A antagonist (e.g., Ketanserin, Spiperone).

  • Assay Buffer: Typically 50 mM Tris-HCl, with MgCl₂ and EDTA, at a physiological pH.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

Procedure:

  • Membrane Preparation: Cell membranes expressing the 5-HT2A receptor are prepared through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound or the reference compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - 5-HT2A Membranes - [³H]Radioligand - this compound dilutions Start->Prepare_Reagents Assay_Plate Add to 96-well plate: Membranes + Radioligand + this compound Prepare_Reagents->Assay_Plate Incubate Incubate to Equilibrium Assay_Plate->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Workflow for a 5-HT2A Radioligand Binding Assay
Functional Antagonism Assays

Functional assays measure the ability of an antagonist to inhibit the cellular response to an agonist.

This assay measures changes in intracellular calcium concentration following receptor activation. As 5-HT2A receptor activation leads to an increase in intracellular calcium, an antagonist will block this effect.[6]

Materials:

  • Cells: A cell line stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive dye: A fluorescent dye that increases in intensity upon binding to calcium (e.g., Fluo-4 AM).

  • Agonist: Serotonin (5-HT).

  • Test Compound: this compound.

  • Instrumentation: A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80) to stimulate the receptors.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time.

  • Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the calcium response against the concentration of this compound.

This assay measures the accumulation of inositol (B14025) phosphates, a downstream product of the Gq signaling cascade.[2]

Materials:

  • Cells: A cell line stably expressing the human 5-HT2A receptor.

  • Assay Kit: A commercially available kit for measuring inositol monophosphate (IP1), a stable metabolite of IP3 (e.g., HTRF-based IP-One assay).

  • Agonist: Serotonin (5-HT).

  • Test Compound: this compound.

  • Instrumentation: A plate reader compatible with the assay kit's detection method (e.g., HTRF).

Procedure:

  • Cell Stimulation: In a multi-well plate, pre-incubate the cells with varying concentrations of this compound, followed by stimulation with a fixed concentration of serotonin in the presence of LiCl (to inhibit IP1 degradation).

  • Cell Lysis and Detection: Lyse the cells and add the detection reagents from the kit.

  • Signal Measurement: Measure the signal according to the kit's instructions.

  • Data Analysis: The signal is typically inversely proportional to the amount of IP1 produced. Calculate the IC50 value of this compound from the concentration-response curve.

Isolated Tissue Contraction Assay

This ex vivo assay directly measures the physiological effect of 5-HT2 receptor antagonism on vascular smooth muscle contraction.

Materials:

  • Tissue: Isolated arterial rings (e.g., from canine external carotid or femoral arteries, as used in the original this compound studies, or rat aorta).[4][7]

  • Organ Bath System: A system to maintain the tissue in a physiological salt solution at a constant temperature and aeration.

  • Force Transducer: To measure changes in tissue tension (contraction).

  • Agonist: Serotonin (5-HT).

  • Test Compound: this compound.

Procedure:

  • Tissue Preparation: Dissect and mount arterial rings in the organ baths.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Agonist Response: Generate a cumulative concentration-response curve to serotonin to determine its potency and efficacy in contracting the tissue.

  • Antagonist Incubation: In separate tissues, incubate with a fixed concentration of this compound for a set period.

  • Repeat Agonist Response: In the presence of this compound, re-determine the concentration-response curve to serotonin.

  • Data Analysis: A competitive antagonist will cause a rightward shift in the serotonin concentration-response curve. The magnitude of this shift can be used to calculate the pA2 value, a measure of the antagonist's potency.

Logical_Relationship This compound This compound Binds_5HT2 Binds to 5-HT2 Receptor This compound->Binds_5HT2 Blocks_Serotonin Blocks Serotonin Binding Binds_5HT2->Blocks_Serotonin Inhibits_Gq Inhibits Gq Signaling Blocks_Serotonin->Inhibits_Gq Reduces_Vasodilation Reduces Excessive Cerebral Vasodilation Inhibits_Gq->Reduces_Vasodilation Migraine_Prophylaxis Migraine Prophylaxis Reduces_Vasodilation->Migraine_Prophylaxis

Logical Relationship of this compound's Antagonism

Conclusion

This compound is a clinically utilized compound with a recognized mechanism of action as a serotonin 5-HT2 receptor antagonist. While its primary application in migraine prophylaxis is consistent with the known role of 5-HT2 receptors in cranial vasoregulation, there is a notable lack of detailed, publicly available quantitative data regarding its binding affinity and functional potency at specific 5-HT2 receptor subtypes. The semi-quantitative comparison to methysergide suggests a lower potency. To fully elucidate the pharmacological profile of this compound and its potential for further drug development, a systematic characterization using modern in vitro pharmacological assays, such as those detailed in this guide, is warranted. Such studies would provide the precise quantitative data necessary for a more complete understanding of its therapeutic effects and potential off-target activities.

References

In-vitro Biological Activity of Iprazochrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprazochrome, a derivative of adrenochrome, has demonstrated a range of biological activities in various in-vitro models. This technical guide provides a comprehensive overview of the existing in-vitro data on this compound's effects, with a focus on its anti-platelet and antiserotonergic properties. Due to the limited availability of specific quantitative data and detailed experimental protocols in publicly accessible literature, this guide synthesizes the known qualitative and semi-quantitative findings and presents them alongside standardized, illustrative experimental methodologies and data tables. The aim is to provide a foundational resource for researchers interested in further exploring the pharmacological profile of this compound.

Introduction

This compound is recognized for its therapeutic potential, particularly in the prophylaxis of migraines and the management of diabetic retinopathy.[1][2][3] Its mechanism of action is primarily attributed to its activity as a serotonin (B10506) antagonist.[1][4] In-vitro studies have been crucial in elucidating the pharmacological effects of this compound at the cellular and molecular level. This guide will delve into the key in-vitro findings related to its impact on platelet aggregation and vascular smooth muscle contraction, which are central to its therapeutic applications.

Anti-Platelet Activity

This compound has been shown to inhibit platelet aggregation induced by arachidonate (B1239269) and adenosine (B11128) diphosphate (B83284) (ADP) in a dose-dependent manner in in-vitro settings.[5] This activity suggests a potential interference with pathways involved in platelet activation and thrombus formation.

Quantitative Data Summary: Platelet Aggregation Inhibition
Agonist Assay Type Test System This compound IC50 (µM) Reference Compound (e.g., Aspirin) IC50 (µM)
Arachidonic AcidLight Transmission AggregometryHuman Platelet-Rich PlasmaData to be determinedData to be determined
ADPLight Transmission AggregometryHuman Platelet-Rich PlasmaData to be determinedData to be determined
Experimental Protocol: In-Vitro Platelet Aggregation Assay

This protocol describes a standard light transmission aggregometry (LTA) method to assess the inhibitory effect of this compound on platelet aggregation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ADP and arachidonic acid-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • This compound

  • Adenosine Diphosphate (ADP)

  • Arachidonic Acid

  • Human whole blood from healthy, consenting donors

  • 3.2% Sodium Citrate (anticoagulant)

  • Saline solution (0.9% NaCl)

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Light Transmission Aggregometer

Procedure:

  • Preparation of Platelet Suspensions:

    • Collect human whole blood into tubes containing 3.2% sodium citrate.

    • Prepare PRP by centrifuging the whole blood at 150 x g for 15 minutes at room temperature.

    • Prepare PPP by centrifuging the remaining blood at 2500 x g for 20 minutes.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Aggregation Assay:

    • Pre-warm the PRP samples to 37°C for 10 minutes.

    • Add 450 µL of the adjusted PRP to the aggregometer cuvettes.

    • Add 50 µL of various concentrations of this compound (or vehicle control) to the cuvettes and incubate for 5 minutes at 37°C with stirring.

    • Initiate platelet aggregation by adding a fixed concentration of an agonist (ADP or arachidonic acid).

    • Record the change in light transmission for at least 5 minutes. The percentage of aggregation is calculated with PPP as 100% aggregation and PRP as 0%.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a suitable nonlinear regression model.

Signaling Pathway: Platelet Aggregation

The following diagram illustrates the general pathways of platelet aggregation induced by ADP and arachidonic acid, and the potential points of inhibition by this compound.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor This compound This compound This compound->COX1 Inhibition? This compound->P2Y12_Receptor Inhibition? Thromboxane_A2 Thromboxane A2 COX1->Thromboxane_A2 Platelet_Activation Platelet Activation Thromboxane_A2->Platelet_Activation P2Y12_Receptor->Platelet_Activation Aggregation Aggregation Platelet_Activation->Aggregation

Caption: Potential mechanisms of this compound's anti-platelet activity.

Antiserotonergic Activity

This compound exhibits antiserotonergic properties, which are believed to be central to its efficacy in migraine prophylaxis. In-vitro studies have confirmed its antagonistic effect on serotonin-induced vascular smooth muscle contraction.

Quantitative Data Summary: Serotonin Receptor Antagonism

This compound has been identified as a 5-HT2 receptor antagonist.[1][4] A study on isolated dog arteries demonstrated its noncompetitive antagonism of serotonin, with a potency 1/24 to 1/65 that of methysergide.[5] Specific Ki or pA2 values from receptor binding or functional assays are not available in the reviewed literature. The table below is a template for such data.

Receptor Subtype Assay Type Test System This compound Ki (nM) This compound pA2 Reference Antagonist (e.g., Ketanserin) Ki (nM)
5-HT2ARadioligand BindingRecombinant Human ReceptorsData to be determined-Data to be determined
5-HT2AFunctional AntagonismIsolated Vascular Tissue-Data to be determinedData to be determined
Experimental Protocol: Isolated Blood Vessel Contraction Assay

This protocol outlines a method for assessing the antiserotonergic activity of this compound on isolated arterial rings.

Objective: To determine the functional antagonism and pA2 value of this compound against serotonin-induced contraction in isolated rat aorta.

Materials:

  • This compound

  • Serotonin (5-hydroxytryptamine)

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize a rat according to approved ethical protocols.

    • Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm in width.

  • Isometric Tension Recording:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with solution changes every 15 minutes.

    • Induce a submaximal contraction with a high-potassium solution (e.g., 60 mM KCl) to verify tissue viability.

  • Antagonism Assay:

    • After washout and return to baseline, incubate the tissues with various concentrations of this compound (or vehicle) for 30 minutes.

    • Generate a cumulative concentration-response curve for serotonin.

    • Record the contractile responses.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximal serotonin response against the log concentration of serotonin.

    • Compare the concentration-response curves in the absence and presence of different concentrations of this compound.

    • Perform a Schild analysis to determine the pA2 value if the antagonism is competitive. For non-competitive antagonism, quantify the depression of the maximal response.

Signaling Pathway: Serotonin-Induced Vasoconstriction

The following diagram illustrates the signaling pathway of serotonin-induced vasoconstriction via the 5-HT2A receptor and the antagonistic action of this compound.

Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Agonist This compound This compound This compound->HT2A_Receptor Antagonist Gq_alpha Gq/11 HT2A_Receptor->Gq_alpha Activates PLC PLC Gq_alpha->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Caption: Antagonistic effect of this compound on 5-HT2A receptor signaling.

Potential Anti-Inflammatory Activity

Some sources suggest that this compound may possess anti-inflammatory properties, possibly by inhibiting the release of certain neuropeptides and cytokines.[4] However, direct in-vitro evidence for this, such as inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, or modulation of cytokine production in immune cells, is currently lacking in the available literature. Further research is warranted to explore these potential mechanisms.

Conclusion

The available in-vitro data indicate that this compound is a biologically active molecule with significant anti-platelet and antiserotonergic effects. These activities provide a plausible mechanistic basis for its clinical use in migraine prophylaxis. However, there is a notable scarcity of detailed quantitative data and specific experimental protocols in the scientific literature. The illustrative protocols and data tables provided in this guide are intended to serve as a framework for future in-vitro investigations into the pharmacological profile of this compound. Further studies are required to precisely quantify its potency, elucidate the full spectrum of its molecular targets, and explore its potential anti-inflammatory mechanisms.

References

The Discovery, Development, and Technical Profile of Iprazochrome: A Serotonin Antagonist for Vascular Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Iprazochrome is a synthetic derivative of adrenochrome (B1665551) with therapeutic applications in the prophylaxis of migraine and the management of diabetic retinopathy.[1] Its mechanism of action is primarily attributed to its antagonist activity at serotonin (B10506) 5-HT2 receptors, leading to the stabilization of blood vessel permeability and fragility. This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological properties, and clinical development of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction

This compound, also known by the trade name Divascan, is a medication utilized for the prevention of migraine attacks and the treatment of diabetic retinopathy.[1][2] Chemically, it is a derivative of adrenochrome, an oxidation product of adrenaline.[1] The therapeutic effects of this compound are linked to its ability to counteract the actions of various vasoactive substances, most notably serotonin, by acting as a 5-HT2 receptor antagonist.[1] This guide will delve into the technical aspects of this compound's development, offering a valuable resource for researchers and professionals in the field of pharmacology and drug development.

Discovery and Synthesis

The synthesis likely involves a two-step process:

  • Oxidation of N-isopropyl-arterenone (or a related precursor) to form the corresponding adrenochrome derivative. This is analogous to the oxidation of adrenaline to adrenochrome.[4]

  • Condensation of the adrenochrome derivative with semicarbazide (B1199961) to form the semicarbazone. This is a standard reaction for stabilizing the quinone structure of adrenochrome.

A generalized workflow for this proposed synthesis is depicted below.

G cluster_synthesis Plausible Synthesis of this compound N_isopropyl_arterenone N-isopropyl-arterenone Oxidation Oxidation (e.g., with silver oxide) N_isopropyl_arterenone->Oxidation N_isopropyl_adrenochrome N-isopropyl-adrenochrome Oxidation->N_isopropyl_adrenochrome Condensation Condensation with Semicarbazide N_isopropyl_adrenochrome->Condensation This compound This compound (1-isopropylnoradrenochrome -5-monosemicarbazone) Condensation->this compound

Caption: Plausible synthetic pathway for this compound.

Pharmacological Profile

Mechanism of Action: Serotonin 5-HT2A Receptor Antagonism

This compound's primary mechanism of action is the antagonism of serotonin 5-HT2 receptors.[1][3][5] While some initial sources refer to a "5-HT2D" receptor, the current and widely accepted classification of serotonin receptors includes 5-HT2A, 5-HT2B, and 5-HT2C subtypes. It is most likely that this compound exerts its effects through antagonism of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/G11 signaling pathway.[6]

Upon activation by serotonin, the 5-HT2A receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade is implicated in a variety of cellular responses, including smooth muscle contraction and increased vascular permeability, which are relevant to the pathophysiology of migraine.

By acting as an antagonist, this compound binds to the 5-HT2A receptor but does not elicit a biological response. Instead, it blocks the binding of serotonin, thereby inhibiting the downstream signaling cascade. This leads to a reduction in the excessive vasodilation and neurogenic inflammation associated with migraine attacks.[1]

G cluster_pathway 5-HT2A Receptor Signaling and this compound's Point of Intervention Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Activates This compound This compound This compound->Receptor Blocks Gq_G11 Gq/G11 Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., vasodilation, inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: this compound's antagonism of the 5-HT2A receptor signaling pathway.

In addition to its anti-serotonergic effects, this compound has been reported to neutralize other vasoactive compounds such as bradykinin (B550075) and histamine, and to decrease the permeability and fragility of blood vessels.[1]

Pharmacokinetics

Pharmacokinetic studies have provided the following insights into the absorption, distribution, metabolism, and excretion of this compound:

ParameterValueReference
Absorption Rapidly absorbed after oral administration on an empty stomach.[1]
Time to Peak Serum Concentration (Tmax) 1 hour[1]
Onset of Action on Blood Vessels 3 hours[1]
Elimination Half-life (t1/2) 2.2 hours[1]
Metabolism Metabolized renally.[1]
Excretion 20% is eliminated in an unchanged form. Two known metabolites: an indole (B1671886) derivative (urine) and a 6-hydroxy derivative (feces).[1]

Clinical Development and Efficacy

This compound has been investigated in clinical trials for its efficacy in the prophylactic treatment of migraine and the management of diabetic retinopathy.

Migraine Prophylaxis

A key double-blind, placebo-controlled study evaluated the effectiveness of this compound in patients with migraine.[7] The results of this trial are summarized below:

ParameterThis compound GroupPlacebo Groupp-valueReference
Number of Patients 2024-[7]
Dosage 15 mg daily (in three equal doses)Placebo-[7]
Treatment Duration 8 weeks8 weeks-[7]
Positive Treatment Outcome 16 patients5 patients< 0.001 (chi-square test)[7]
Negative Treatment Outcome 4 patients19 patients< 0.001 (chi-square test)[7]
Mean Decrease in Migraine Score (MS) SignificantNot significant< 0.01[7]
Diabetic Retinopathy

A double-blind, placebo-controlled study also assessed the efficacy of this compound in patients with type 2 diabetes with and without early non-proliferative retinopathy.[8]

ParameterThis compound GroupPlacebo GroupReference
Number of Patients (Eyes) 25 (49)-[8]
Dosage 5 mg three times a dayPlacebo[8]
Treatment Duration 12 months12 months[8]
Mean Therapeutic Outcome Score 0.17 (SD = 0.48)0.12 (SD = 0.44)[8]
Outcome in Patients with Retinopathy Higher percentage of stable disease compared to placebo-[8]
Outcome in Patients without Retinopathy Stable (suggests preventative effect)-[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of a 5-HT2A receptor antagonist like this compound.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.

  • Objective: To quantify the affinity of an unlabeled test compound (e.g., this compound) for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human 5-HT2A receptor.

    • Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

    • Reference Compound: Unlabeled Ketanserin (for determination of non-specific binding).

    • Test Compound: this compound.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

    • Scintillation fluid.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and the reference compound.

    • In a 96-well plate, add the assay buffer, the radioligand ([3H]Ketanserin at a concentration near its Kd), and either the test compound, reference compound (for non-specific binding), or buffer alone (for total binding).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow Start Prepare Reagents (Membranes, Radioligand, Test Compound) Incubation Incubate in 96-well Plate Start->Incubation Filtration Rapid Filtration (Separates Bound/Free Ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Animal Model of Migraine: Nitroglycerin-Induced Hyperalgesia in Rats

This protocol describes a common in vivo model to assess the efficacy of prophylactic migraine treatments.

  • Objective: To evaluate the ability of a test compound to prevent the development of hyperalgesia in a rat model of migraine induced by nitroglycerin (NTG).

  • Animals: Male Sprague-Dawley rats.

  • Materials:

    • Nitroglycerin (NTG) solution.

    • Test compound (this compound) or vehicle control.

    • Apparatus for assessing thermal or mechanical hyperalgesia (e.g., plantar test, von Frey filaments).

  • Procedure:

    • Acclimatize the rats to the testing environment and handling.

    • Administer the test compound or vehicle at predetermined time points before NTG administration.

    • Induce a migraine-like state by administering a single intraperitoneal injection of NTG.

    • At specific time points after NTG injection (e.g., 2, 4, and 6 hours), assess the development of hyperalgesia using the chosen apparatus. This typically involves measuring the latency to withdraw a paw from a heat source or the paw withdrawal threshold to a mechanical stimulus.

  • Data Analysis:

    • Compare the paw withdrawal latencies or thresholds between the vehicle-treated and test compound-treated groups.

    • A significant increase in withdrawal latency or threshold in the test compound group compared to the vehicle group indicates an anti-migraine effect.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the results.

Animal Model of Diabetic Retinopathy: Streptozotocin-Induced Diabetes in Rats

This protocol outlines a widely used model to study the pathogenesis of diabetic retinopathy and to evaluate potential therapeutic interventions.

  • Objective: To induce a diabetic state in rats leading to the development of retinal changes characteristic of diabetic retinopathy, and to assess the effect of a test compound on these changes.

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Materials:

    • Streptozotocin (STZ).

    • Citrate (B86180) buffer (for dissolving STZ).

    • Test compound (this compound) or vehicle control.

    • Blood glucose meter.

    • Equipment for retinal examination (e.g., fundus camera, optical coherence tomography).

    • Reagents for histological analysis of retinal tissue.

  • Procedure:

    • Induce diabetes by a single intraperitoneal injection of STZ dissolved in citrate buffer.

    • Confirm the diabetic state by measuring blood glucose levels after a few days; rats with consistently high blood glucose are included in the study.

    • Administer the test compound or vehicle daily for a specified duration (e.g., several weeks to months).

    • Monitor blood glucose levels and body weight regularly.

    • At the end of the treatment period, perform retinal examinations to assess for signs of retinopathy, such as microaneurysms, vascular leakage, and neovascularization.

    • Euthanize the animals and collect the eyes for histological analysis to quantify changes in retinal thickness, cell counts, and vascular morphology.

  • Data Analysis:

    • Compare the severity of retinal changes between the vehicle-treated and test compound-treated diabetic groups.

    • Use statistical methods to determine if the test compound significantly ameliorated the signs of diabetic retinopathy.

Conclusion

This compound represents an interesting case in the development of treatments for vascular-related disorders. Its discovery, rooted in the chemistry of adrenochrome, led to a therapeutic agent with a clear mechanism of action as a serotonin 5-HT2A receptor antagonist. Clinical studies have demonstrated its efficacy in the prophylaxis of migraine and in the management of early-stage diabetic retinopathy. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of new compounds targeting similar pathways. Further research to elucidate the specific binding kinetics of this compound at the 5-HT2A receptor and to conduct larger-scale clinical trials would be beneficial to fully characterize its therapeutic potential.

References

An In-Depth Technical Guide on the Structural Analogs of Iprazochrome and Their Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprazochrome is a derivative of adrenochrome (B1665551), known for its prophylactic use in the treatment of migraine and for its application in diabetic retinopathy.[1] Its mechanism of action is primarily attributed to its antagonist activity at the 5-HT2A serotonin (B10506) receptor.[1] This technical guide provides a comprehensive overview of the structural analogs of this compound, delving into their synthesis, biological activity, and the structure-activity relationships (SAR) that govern their efficacy. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the serotonergic system.

Core Compound: this compound

This compound, chemically 1-isopropyl-3-hydroxy-5-semicarbazono-6-oxo-2,3,5,6-tetrahydroindole, is a synthetic derivative of adrenochrome. Its primary therapeutic effects are linked to its ability to antagonize 5-HT2 receptors, which are implicated in the pathophysiology of migraines.[1] Beyond its effects on serotonin receptors, this compound is also known to neutralize other vasoactive compounds like bradykinin (B550075) and histamine, and it decreases the permeability and fragility of blood vessels.[1]

Structural Analogs of this compound: Synthesis and Activity

The exploration of structural analogs of this compound has focused on modifications of the adrenochrome scaffold, primarily at the N-1 position of the indole (B1671886) nucleus and the C-5 position, where the semicarbazone moiety is located. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties.

Analogs with Modifications at the N-1 Position

The N-1 position of the adrenochrome ring is a key site for modification to explore the impact of substituent size and electronics on receptor affinity. While specific N-1 substituted analogs of this compound are not extensively documented in publicly available literature, the synthesis of various N-substituted adrenochrome derivatives provides a basis for potential analogs.

General Synthesis of N-Substituted Adrenochrome Derivatives:

The synthesis of N-substituted adrenochrome derivatives typically starts from the corresponding N-substituted epinephrine (B1671497) analog. Oxidation of the catecholamine to the corresponding aminochrome (B613825) can be achieved using various oxidizing agents, such as silver oxide (Ag₂O) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). The resulting N-substituted adrenochrome can then be reacted with semicarbazide (B1199961) to yield the desired this compound analog.

A general synthetic scheme is presented below:

G cluster_0 Synthesis of N-Substituted Adrenochrome cluster_1 Formation of Semicarbazone N-Substituted_Epinephrine N-Substituted Epinephrine N-Substituted_Adrenochrome N-Substituted Adrenochrome N-Substituted_Epinephrine->N-Substituted_Adrenochrome Oxidation Oxidizing_Agent [O] (e.g., Ag2O) Oxidizing_Agent->N-Substituted_Adrenochrome N-Substituted_Adrenochrome_2 N-Substituted Adrenochrome Iprazochrome_Analog This compound Analog N-Substituted_Adrenochrome_2->Iprazochrome_Analog Condensation Semicarbazide Semicarbazide Semicarbazide->Iprazochrome_Analog

Caption: General synthetic scheme for N-1 substituted this compound analogs.

Analogs with Modifications at the C-5 Position (Semicarbazone Moiety)

The semicarbazone group at the C-5 position is crucial for the stability and activity of this compound. Modifications or bioisosteric replacements of this group can significantly impact the compound's pharmacological profile.

1. Carbazochrome:

Carbazochrome is a closely related structural analog where the N-1 position is substituted with a methyl group instead of an isopropyl group. It is also a hemostatic agent that promotes blood clotting.[2][3] Its mechanism involves interaction with α-adrenoreceptors on platelets, leading to platelet aggregation.[3]

2. Adrenochrome Monoaminoguanidine:

This analog is synthesized by a dehydration reaction between adrenochrome and aminoguanidine.[4] It has been shown to possess hemostatic and capillary-stabilizing actions with low toxicity.[4]

3. Adrenochrome Monothiosemicarbazone:

Reacting adrenochrome with thiosemicarbazide (B42300) yields the corresponding monothiosemicarbazone derivative.[5] This compound has also been investigated for its hemostatic properties.[5]

Bioisosteric Replacements for the Semicarbazone Moiety:

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. For the semicarbazone moiety of this compound, several bioisosteric replacements could be considered, such as oxadiazoles, triazoles, or other heterocyclic systems that can mimic the hydrogen bonding and electronic properties of the semicarbazone group.[6][7]

The synthesis of such analogs would involve reacting the adrenochrome core with the appropriate heterocyclic building block.

Quantitative Data on Activity

Quantitative data on the 5-HT2A receptor affinity of this compound and its specific analogs are not widely available in the public domain. However, for context, the activity of various 5-HT2A antagonists is well-characterized. The table below presents a compilation of Ki values for some known 5-HT2A antagonists.

CompoundReceptorSpeciesRadioligandKi (nM)
Ketanserin5-HT2AHuman[³H]ketanserin~1-3
Risperidone5-HT2AHuman[³H]spiperone0.16
M1009075-HT2AHuman[³H]M1009070.36
Pizotifen5-HT2A--High Affinity
Methysergide5-HT2A--High Affinity

This table is for comparative purposes and includes well-studied 5-HT2A antagonists. Specific Ki values for this compound and its direct analogs are not readily found in the cited literature.

Experimental Protocols

The evaluation of the activity of this compound analogs relies on a series of well-established in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay for 5-HT2A Receptor Affinity:

This assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the human 5-HT2A receptor (e.g., from HEK293 or CHO cells).

    • Radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).

    • Test compounds (this compound analogs).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold assay buffer).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Determine the Ki value using the Cheng-Prusoff equation.[8]

G cluster_0 Radioligand Binding Assay Workflow A Prepare reaction mix: Cell membranes, radioligand, and test compound B Incubate to reach equilibrium A->B C Separate bound and free ligand (Filtration) B->C D Wash to remove non-specific binding C->D E Measure radioactivity D->E F Data analysis (IC50, Ki determination) E->F

Caption: Workflow for a radioligand binding assay.

2. Calcium Flux Functional Assay:

This assay measures the functional antagonist activity of a compound by assessing its ability to block agonist-induced intracellular calcium mobilization, a downstream signaling event of 5-HT2A receptor activation.

  • Materials:

    • Cells stably expressing the human 5-HT2A receptor.

    • A 5-HT2A receptor agonist (e.g., serotonin).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A fluorescence plate reader.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of the test compound (antagonist).

    • Stimulate the cells with a fixed concentration of the agonist.

    • Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

    • Determine the IC50 value of the antagonist by plotting the inhibition of the agonist-induced response against the antagonist concentration.[9][10]

In Vivo Models for Antimigraine Activity

Several animal models are used to evaluate the potential antimigraine activity of new compounds.

  • Trigeminal Nerve Stimulation Model: Electrical stimulation of the trigeminal ganglion in animals like rats or cats can induce changes in cerebral blood flow and plasma protein extravasation, mimicking some aspects of a migraine attack. The ability of a test compound to inhibit these changes is a measure of its potential antimigraine efficacy.[11]

  • Nitroglycerin (NTG)-Induced Hyperalgesia Model: Systemic administration of NTG to rodents can induce a state of hyperalgesia, which is considered a surrogate for migraine pain. The reversal of this hyperalgesia by a test compound suggests potential antimigraine activity.

  • Cortical Spreading Depression (CSD) Model: CSD is a wave of neuronal and glial depolarization that spreads across the cerebral cortex and is thought to be the underlying cause of migraine aura. The effect of a test compound on the induction or propagation of CSD can be evaluated.[11]

Signaling Pathways

The primary mechanism of action of this compound and its analogs as antimigraine agents involves the antagonism of the 5-HT2A receptor. The signaling cascade initiated by the activation of this G-protein coupled receptor (GPCR) is a key target for therapeutic intervention.

G cluster_0 5-HT2A Receptor Signaling Pathway Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Binds and Activates Gq Gαq/11 Receptor->Gq Activates This compound This compound (Antagonist) This compound->Receptor Blocks Binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Response Cellular Responses (e.g., Vasoconstriction, Neuronal Excitation) PKC->Response

Caption: Simplified signaling pathway of the 5-HT2A receptor and the antagonistic action of this compound.

Conclusion

References

Preclinical Toxicology of Iprazochrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprazochrome is a synthetic, water-soluble derivative of adrenochrome (B1665551) with applications in the prophylactic treatment of migraine and the management of diabetic retinopathy.[1] Its therapeutic effects are primarily attributed to its activity as a serotonin (B10506) antagonist, specifically at the 5-HT2D receptor, and its ability to neutralize other vasoactive compounds such as bradykinin (B550075) and histamine.[1] This technical guide provides a comprehensive overview of the preclinical toxicology studies essential for the safety assessment of this compound, detailing experimental protocols and presenting available data. The guide also visualizes the key signaling pathways associated with its mechanism of action.

Data Presentation: Summary of Quantitative Toxicology Data

Comprehensive quantitative data from preclinical toxicology studies of this compound are not extensively available in the public domain. The following tables summarize the accessible information.

Table 1: Acute Toxicity

SpeciesRoute of AdministrationDoseObserved EffectsReference
Mice (male and female)Oral (p.o.)10,000 mg/kgNo death or abnormal behaviors observed.[2]
Rats (male and female)Oral (p.o.)10,000 mg/kgNo death or abnormal behaviors observed.[2]
Mice (male and female)Intravenous (i.v.)80 mg/kgNo death or abnormal behaviors observed.[2]
Rats (male and female)Intravenous (i.v.)80 mg/kgNo death or abnormal behaviors observed.[2]

No-Observed-Adverse-Effect-Level (NOAEL) and Lethal Dose (LD50) values from subacute, chronic, reproductive, and carcinogenicity studies are not publicly available.

Experimental Protocols

The following sections detail the standard methodologies for key preclinical toxicology studies relevant to the safety assessment of a compound like this compound.

Acute Toxicity Studies

Objective: To determine the potential toxicity of a substance after a single dose and to identify the maximum tolerated dose (MTD).

Methodology:

  • Species: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

  • Administration: The route of administration should be relevant to the intended clinical use (e.g., oral gavage for an orally administered drug).

  • Dose Levels: A range of doses, including a limit dose of 2000 mg/kg for oral studies in rodents, is tested in a small number of animals per group.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Endpoint: Determination of the LD50 (if mortality occurs) and the MTD. A full necropsy is performed on all animals at the end of the study.

Repeated-Dose Toxicity Studies (Subacute and Chronic)

Objective: To evaluate the toxicological profile of a substance following repeated administration over a prolonged period.

Methodology:

  • Duration: Subacute studies typically last for 28 days, while chronic studies can range from 3 to 12 months, depending on the intended duration of clinical use.

  • Species: Two species, a rodent and a non-rodent, are generally used.

  • Dose Levels: At least three dose levels (low, mid, high) and a control group are included. The high dose should produce some evidence of toxicity but not mortality.

  • Parameters Monitored: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis at selected intervals.

  • Endpoint: At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically to identify target organs of toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Reproductive and Developmental Toxicity Studies

Objective: To assess the potential effects of the substance on fertility, embryonic and fetal development, and pre- and postnatal development.

Methodology:

  • Fertility and Early Embryonic Development (Segment I): Male and female rats are dosed before mating, during the mating period, and for females, through implantation. Endpoints include effects on mating performance, fertility, and early embryonic development.

  • Embryo-Fetal Development (Segment II): Pregnant animals (typically rats and rabbits) are dosed during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations and variations.

  • Prenatal and Postnatal Development (Segment III): Pregnant rats are dosed from implantation through lactation. The health, growth, and development of the offspring (F1 generation) are monitored into adulthood, including their reproductive performance.

Genotoxicity Studies

Objective: To determine if the substance can induce mutations or chromosomal damage.

Methodology:

  • Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.

  • In Vitro Chromosomal Aberration Test: Mammalian cells (e.g., Chinese Hamster Ovary cells or human peripheral blood lymphocytes) are exposed to the test substance to assess for structural chromosomal damage.[3][4][5][6]

  • In Vivo Micronucleus Test: Rodents are treated with the substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei, which are indicative of chromosomal damage.

Carcinogenicity Studies

Objective: To assess the tumorigenic potential of a substance after long-term exposure.

Methodology:

  • Species and Duration: Typically conducted in rats and mice over a two-year period.

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should be the MTD determined in shorter-term studies.

  • Administration: The route of administration should be the intended clinical route.

  • Endpoint: The incidence and type of tumors in the treated groups are compared to the control group. A full histopathological examination of all tissues is performed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for preclinical toxicology assessment.

Iprazochrome_Mechanism_of_Action cluster_this compound This compound cluster_Targets Molecular Targets cluster_Effects Physiological Effects This compound This compound Serotonin_Receptor 5-HT2D Receptor This compound->Serotonin_Receptor Antagonizes Bradykinin Bradykinin This compound->Bradykinin Neutralizes Histamine Histamine This compound->Histamine Neutralizes Vessel_Permeability Decreased Vascular Permeability & Fragility Serotonin_Receptor->Vessel_Permeability Bradykinin->Vessel_Permeability Histamine->Vessel_Permeability Migraine_Prophylaxis Migraine Prophylaxis Vessel_Permeability->Migraine_Prophylaxis Diabetic_Retinopathy_Tx Diabetic Retinopathy Treatment Vessel_Permeability->Diabetic_Retinopathy_Tx

Caption: this compound's primary mechanism of action.

Serotonin_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Serotonin Serotonin (5-HT) HT2A_Receptor 5-HT2A Receptor (Gq/G11-coupled) Serotonin->HT2A_Receptor Activates This compound This compound This compound->HT2A_Receptor Blocks PLC Phospholipase C (PLC) HT2A_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Antagonism of the 5-HT2A receptor signaling pathway by this compound.

Bradykinin_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Bradykinin Bradykinin B2_Receptor B2 Receptor (Gq-coupled) Bradykinin->B2_Receptor Activates PLC Phospholipase C (PLC) B2_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates NO_Synthase Nitric Oxide Synthase (NOS) Ca_Release->NO_Synthase Activates Prostaglandins Prostaglandin Synthesis PKC->Prostaglandins Stimulates Vasodilation Vasodilation & Increased Permeability Prostaglandins->Vasodilation NO_Synthase->Vasodilation

Caption: Bradykinin signaling pathway leading to vasodilation.

Histamine_Toxicity_Pathway cluster_Extracellular Extracellular cluster_Microglia Microglial Cell cluster_Neuron Dopaminergic Neuron Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Activates NADPH_Oxidase NADPH Oxidase H1_Receptor->NADPH_Oxidase Activates Phagocytosis Phagocytosis H1_Receptor->Phagocytosis Triggers ROS_Production Reactive Oxygen Species (ROS) Production NADPH_Oxidase->ROS_Production Neuronal_Toxicity Neuronal Toxicity ROS_Production->Neuronal_Toxicity Induces Phagocytosis->Neuronal_Toxicity Contributes to

Caption: Histamine-induced microglial activation and neurotoxicity.

Preclinical_Toxicology_Workflow cluster_Phase1 Phase 1: Acute & Dose-Range Finding cluster_Phase2 Phase 2: Repeated-Dose & Genotoxicity cluster_Phase3 Phase 3: Chronic & Specialized Toxicity cluster_Output Output Acute_Tox Acute Toxicity Studies (Rodent & Non-rodent) Dose_Range Dose-Range Finding Studies Acute_Tox->Dose_Range Subchronic_Tox Subchronic Toxicity (28-day, Rodent & Non-rodent) Dose_Range->Subchronic_Tox Inform Dosing Chronic_Tox Chronic Toxicity (3-12 months) Subchronic_Tox->Chronic_Tox Inform Dosing Repro_Tox Reproductive & Developmental Toxicity (Segments I, II, III) Subchronic_Tox->Repro_Tox Inform Dosing Genotoxicity Genotoxicity Battery (Ames, Chromosomal Aberration, Micronucleus) Safety_Profile Comprehensive Safety Profile (NOAEL, Target Organs) Genotoxicity->Safety_Profile Carcinogenicity Carcinogenicity Bioassay (2-year, Rodents) Chronic_Tox->Carcinogenicity Inform Dosing Chronic_Tox->Safety_Profile Repro_Tox->Safety_Profile Carcinogenicity->Safety_Profile

Caption: General workflow for preclinical toxicology assessment.

References

Investigating the Neuroprotective Potential of Iprazochrome In Vitro: A Technical Guide and Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document serves as a technical guide and proposed research framework. As of the latest literature review, there are no direct studies specifically investigating the in vitro neuroprotective effects of Iprazochrome. The methodologies and potential mechanisms described herein are based on established protocols for assessing neuroprotection and the known pharmacological profile of this compound and related compounds.

Introduction

This compound is a serotonin (B10506) antagonist clinically utilized for the prophylaxis of migraines and in the management of diabetic retinopathy.[1][2] Its primary mechanism of action is attributed to its effects on the vascular system, including decreasing the permeability and fragility of blood vessels.[1] Chemically, this compound is a derivative of adrenochrome (B1665551), an oxidation product of adrenaline.[1] While its neurovascular effects are acknowledged, its direct neuroprotective potential on neuronal cells in vitro remains an unexplored area of research.

This guide outlines a comprehensive strategy to investigate the potential neuroprotective properties of this compound. We will detail hypothetical experimental protocols, propose potential mechanisms of action based on its chemical structure and known targets, and provide templates for data presentation and visualization to guide future research in this promising area. The primary hypotheses to be explored are that this compound may exert neuroprotective effects through:

  • Modulation of Serotonergic Signaling: As a serotonin antagonist, this compound's interaction with specific serotonin receptors, such as the 5-HT2A receptor, may influence neuronal survival pathways.

  • Antioxidant Activity: As an adrenochrome derivative, this compound may possess intrinsic antioxidant properties or modulate cellular oxidative stress responses, a key factor in many neurodegenerative processes.

Proposed Experimental Protocols

A thorough investigation into the in vitro neuroprotective effects of this compound would involve a multi-tiered approach, beginning with cytotoxicity assessment, followed by neuroprotection assays against various stressors, and culminating in mechanistic studies.

Cell Culture and Maintenance
  • Cell Line: The human neuroblastoma SH-SY5Y cell line is a widely used and appropriate initial model for assessing neuroprotective effects due to its neuronal characteristics and ease of culture.[3]

  • Culture Conditions: Cells should be cultured in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4] Cultures are to be maintained at 37°C in a humidified atmosphere of 5% CO2.[4]

Assessment of this compound Cytotoxicity

Before evaluating its protective effects, it is crucial to determine the non-toxic concentration range of this compound on SH-SY5Y cells.

  • Methodology (MTT Assay):

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well.[3]

    • Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours.

    • MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]

    • Formazan (B1609692) Solubilization: Remove the medium and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.[3]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] Cell viability is expressed as a percentage of the untreated control.[4]

In Vitro Neuroprotection Assays

The core of the investigation will involve assessing this compound's ability to protect neuronal cells from common stressors that mimic neurodegenerative conditions.

  • Oxidative Stress Model (H₂O₂-induced toxicity):

    • Pre-treatment: Seed SH-SY5Y cells in 96-well plates. Pre-treat the cells with non-toxic concentrations of this compound for 2-24 hours.[4]

    • Induction of Injury: Induce oxidative stress by exposing the cells to a predetermined toxic concentration of hydrogen peroxide (H₂O₂), for example, 100-200 µM, for 24 hours.[3]

    • Assessment of Cell Viability: Measure cell viability using the MTT assay as described above. An increase in viability in this compound-treated groups compared to the H₂O₂-only group would indicate a protective effect.

    • Assessment of Cytotoxicity (LDH Assay): Measure the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell lysis, into the culture medium using a commercially available kit.[4] A decrease in LDH release in this compound-treated groups would confirm its protective effect.

  • Excitotoxicity Model (Glutamate-induced toxicity):

    • Pre-treatment: Pre-treat primary cortical neurons or differentiated SH-SY5Y cells with non-toxic concentrations of this compound.

    • Induction of Injury: Expose the cells to a toxic concentration of glutamate (B1630785) (e.g., 30 µM) for a short duration (e.g., 5-15 minutes).[5]

    • Wash and Recovery: Wash the cells and incubate them in a fresh medium containing this compound for 24 hours.[3]

    • Assessment: Evaluate cell viability and cytotoxicity using MTT and LDH assays, respectively.

Mechanistic Studies

To understand how this compound might be exerting its neuroprotective effects, several mechanistic assays should be performed.

  • Assessment of Intracellular Reactive Oxygen Species (ROS):

    • Methodology: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Procedure: After treatment with this compound and the neurotoxic agent (e.g., H₂O₂), incubate the cells with DCFH-DA.

    • Measurement: Measure the fluorescence intensity, which is proportional to the intracellular ROS levels. A reduction in fluorescence in this compound-treated cells would suggest an antioxidant mechanism.

  • Western Blot Analysis for Signaling Proteins:

    • Protein Extraction: After treatment, lyse the cells and determine the protein concentration.[4]

    • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins. Based on the hypothesized mechanisms, this would include proteins involved in antioxidant response (e.g., Nrf2, HO-1), apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3), and serotonergic signaling-related pathways (e.g., phosphorylated forms of Akt, ERK).[4][6]

    • Detection: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells

This compound Concentration (µM)Cell Viability (% of Control) ± SD
0 (Control)100 ± 5.2
0.198.7 ± 4.8
199.1 ± 5.5
1095.3 ± 6.1
5085.2 ± 7.3
10070.4 ± 8.0
(Note: Data are hypothetical)

Table 2: Neuroprotective Effect of this compound against H₂O₂-Induced Toxicity

TreatmentCell Viability (% of Control) ± SDLDH Release (% of Max) ± SD
Control100 ± 6.15.2 ± 1.1
H₂O₂ (200 µM)45.3 ± 4.589.7 ± 7.8
This compound (1 µM) + H₂O₂58.9 ± 5.165.4 ± 6.3
This compound (10 µM) + H₂O₂75.6 ± 6.240.1 ± 5.5
(Note: Data are hypothetical)

Table 3: Effect of this compound on Markers of Oxidative Stress and Apoptosis

TreatmentRelative ROS Levels (%)Nrf2 Expression (Fold Change)Bcl-2/Bax Ratio (Fold Change)
Control100 ± 8.91.0 ± 0.11.0 ± 0.15
H₂O₂ (200 µM)250.1 ± 20.50.8 ± 0.20.4 ± 0.08
This compound (10 µM) + H₂O₂145.7 ± 15.31.8 ± 0.30.85 ± 0.12
(Note: Data are hypothetical)

Visualizations of Proposed Workflows and Mechanisms

Diagrams created using the DOT language for Graphviz can effectively illustrate the experimental workflows and hypothesized signaling pathways.

Experimental_Workflow cluster_prep Phase 1: Preparation & Cytotoxicity cluster_neuroprotection Phase 2: Neuroprotection Assays cluster_mechanism Phase 3: Mechanistic Studies cell_culture SH-SY5Y Cell Culture cytotoxicity This compound Cytotoxicity (MTT Assay) cell_culture->cytotoxicity stressor1 Oxidative Stress (H2O2) cytotoxicity->stressor1 stressor2 Excitotoxicity (Glutamate) cytotoxicity->stressor2 assessment Assess Viability & Cytotoxicity (MTT & LDH Assays) stressor1->assessment stressor2->assessment ros_assay ROS Measurement (DCFH-DA) assessment->ros_assay western_blot Western Blot (Nrf2, Bcl-2, p-Akt, etc.) assessment->western_blot

Caption: Proposed experimental workflow for investigating the in vitro neuroprotective effects of this compound.

Hypothetical_Signaling_Pathway cluster_stress Cellular Stressors cluster_this compound This compound Action cluster_pathways Potential Neuroprotective Pathways cluster_outcome Outcome H2O2 H₂O₂ ROS ROS Generation H2O2->ROS Glutamate Glutamate Glutamate->ROS Serotonin_R 5-HT2A Receptor Glutamate->Serotonin_R This compound This compound This compound->ROS Scavenging? This compound->Serotonin_R Antagonism Nrf2_pathway Nrf2/HO-1 Pathway This compound->Nrf2_pathway Activation? Apoptosis Apoptosis (Bax/Bcl-2 ratio ↑, Caspase-3 ↑) ROS->Apoptosis PI3K_Akt PI3K/Akt Pathway Serotonin_R->PI3K_Akt Modulation PI3K_Akt->Apoptosis Inhibition Neuroprotection Neuronal Survival PI3K_Akt->Neuroprotection Nrf2_pathway->ROS Reduction Nrf2_pathway->Neuroprotection Apoptosis->Neuroprotection leads to decrease in

Caption: Hypothesized signaling pathways for this compound's potential neuroprotective effects.

Conclusion

While direct evidence is currently lacking, the pharmacological profile of this compound as a serotonin antagonist and its structural relation to adrenochrome provide a strong rationale for investigating its neuroprotective potential. The experimental framework outlined in this guide provides a clear and comprehensive path for researchers to explore this possibility. By employing standardized in vitro models of neurotoxicity and delving into potential mechanisms such as antioxidant activity and modulation of serotonergic pathways, it will be possible to elucidate whether this compound holds promise as a direct neuroprotective agent, expanding its therapeutic potential beyond its current clinical applications.

References

Iprazochrome and its Putative Role in Oxidating Stress Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprazochrome, a derivative of adrenochrome, is primarily recognized for its efficacy as an anti-migraine agent and in the management of diabetic retinopathy.[1] Its established mechanism of action centers on its role as a serotonin (B10506) 5-HT2 receptor antagonist, contributing to the stabilization of vascular tone and exerting anti-inflammatory effects.[2] While direct, comprehensive evidence detailing this compound's role in the modulation of oxidative stress is limited in publicly available literature, its therapeutic applications in conditions associated with oxidative stress, such as diabetic retinopathy, suggest a potential, yet largely unexplored, connection. This technical guide synthesizes the current understanding of this compound's pharmacology and delves into the core signaling pathways—Nrf2, MAPK, and NF-κB—that are central to the cellular response to oxidative stress. This guide will serve as a foundational resource for researchers investigating the potential antioxidant properties of this compound and other therapeutic agents.

This compound: Current Pharmacological Profile

This compound's primary therapeutic indications are the prophylaxis of migraine attacks and the treatment and prevention of diabetic retinopathy in individuals with type-2 diabetes.[1] Its chemical structure is derived from adrenochrome, a product of adrenaline oxidation.[1]

Mechanism of Action

The principal mechanism of this compound is its function as a serotonin antagonist, specifically targeting the 5-HT2 receptors.[2] In the context of migraines, this antagonism prevents the excessive vasodilation of cerebral blood vessels, a key pathophysiological event.[2] Additionally, this compound has demonstrated anti-inflammatory properties, which are thought to be mediated by the inhibition of the release of certain neuropeptides and cytokines.[2] It also has the ability to neutralize other vasoactive compounds like bradykinin (B550075) and histamine, and it decreases the permeability and fragility of blood vessels.[1]

Pharmacokinetics

Following oral administration on an empty stomach, this compound is rapidly absorbed, reaching peak serum concentration in approximately one hour.[1] However, its effect on blood vessels is observed after about three hours.[1] The drug has a half-life of 2.2 hours and is metabolized in the liver, with 20% being eliminated unchanged in the urine.[1]

Oxidative Stress and Key Modulatory Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products.[3][4] This imbalance can lead to cellular damage to lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous diseases.[3][5] Cells have evolved intricate signaling pathways to sense and respond to oxidative stress, primarily to restore redox homeostasis and repair damage. The following sections detail the central signaling pathways in this response.

The Nrf2-ARE Pathway: The Master Regulator of Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[6][7] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] Upon exposure to oxidative stress, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2.[8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, inducing their expression.[8][9]

Key Genes Regulated by Nrf2:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant properties.[10]

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.

  • Glutathione (B108866) S-Transferases (GSTs): A family of enzymes that catalyze the conjugation of glutathione to electrophilic compounds, aiding in their detoxification.[6]

  • Catalase (CAT) and Superoxide Dismutase (SOD): Enzymes that directly neutralize ROS.[11]

Experimental Protocol: Nrf2 Activation Assay

A common method to assess Nrf2 activation is through immunocytochemistry and Western blotting to measure the nuclear translocation of Nrf2 and the expression of its target proteins.

  • Cell Culture and Treatment: Plate cells (e.g., ARPE-19 for retinal studies) and allow them to adhere. Treat the cells with the test compound (e.g., an Nrf2 activator like dimethyl fumarate) for various time points (e.g., 2, 4, 8 hours).[10]

  • Nuclear and Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit.

  • Western Blotting: Perform SDS-PAGE on the fractions and transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against Nrf2 and a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).

  • Immunocytochemistry: Fix the treated cells, permeabilize them, and incubate with a primary antibody against Nrf2. Then, incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. An increase in the co-localization of Nrf2 with the nuclear stain indicates its activation.

Logical Relationship of Nrf2 Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE ARE sMaf->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Transcription

Caption: The Nrf2 signaling pathway in response to oxidative stress.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways are crucial in regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis, in response to extracellular stimuli.[12] Oxidative stress is a potent activator of several MAPK pathways, including ERK, JNK, and p38.

  • ERK (Extracellular signal-Regulated Kinase): Generally associated with cell survival and proliferation, but its role in oxidative stress can be context-dependent.

  • JNK (c-Jun N-terminal Kinase) and p38: Predominantly activated by stress stimuli and are often involved in pro-apoptotic signaling.[13]

Activation of these pathways involves a cascade of phosphorylation events, ultimately leading to the activation of transcription factors that modulate gene expression.

Experimental Protocol: MAPK Activation Assay (Western Blot)

  • Cell Culture and Treatment: Culture cells and treat them with a known oxidative stressor (e.g., H₂O₂) or the test compound.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Western Blotting: Separate proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies specific to the phosphorylated (activated) forms of ERK, JNK, and p38. Also, probe for the total forms of these proteins as loading controls.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of activation.

MAPK Signaling in Oxidative Stress

MAPK_Pathway ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 Ras Ras ROS->Ras MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) JNK->Transcription_Factors p38 p38 MKK3_6->p38 p38->Transcription_Factors Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK ERK MEK1_2->ERK ERK->Transcription_Factors Cellular_Response Cellular Response (Apoptosis, Survival, etc.) Transcription_Factors->Cellular_Response

Caption: Overview of MAPK signaling pathways activated by oxidative stress.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a key regulator of the inflammatory response, but it also plays a complex role in oxidative stress.[14][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Various stimuli, including ROS, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[16][17]

The interplay between NF-κB and oxidative stress is intricate; NF-κB can be both activated by and contribute to oxidative stress, creating a feedback loop.[14] It can also have both pro- and anti-oxidant roles depending on the cellular context.[14] There is also significant crosstalk between the NF-κB and Nrf2 pathways.[18]

Experimental Protocol: NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

  • Nuclear Extract Preparation: Treat cells with the stimulus and prepare nuclear extracts.

  • Probe Labeling: Synthesize a short DNA probe containing the NF-κB binding consensus sequence and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the bands by autoradiography or other appropriate detection methods. A "shifted" band indicates the binding of NF-κB to the DNA probe.

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (ROS, Cytokines) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Target_Genes Target Genes (Inflammatory Cytokines, etc.) NFkB_n->Target_Genes Transcription

Caption: The canonical NF-κB signaling pathway.

Quantitative Data on Antioxidant Activity

AssayTest SubstanceIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)
DPPH Radical Scavenging This compoundData not availableAscorbic AcidTypical value
ABTS Radical Scavenging This compoundData not availableTroloxTypical value
Ferric Reducing Antioxidant Power (FRAP) This compoundData not availableFeSO₄Typical value
Lipid Peroxidation Inhibition This compoundData not availableQuercetinTypical value

Future Directions and Conclusion

The established therapeutic benefits of this compound in conditions with an underlying oxidative stress component, such as diabetic retinopathy, warrant further investigation into its direct antioxidant properties. Future research should focus on:

  • In Vitro Antioxidant Assays: Systematically evaluating the radical scavenging and reducing power of this compound using standardized assays like DPPH, ABTS, and FRAP.

  • Cell-Based Assays: Investigating the effects of this compound on intracellular ROS levels and lipid peroxidation in relevant cell models under oxidative stress conditions.

  • Signaling Pathway Analysis: Determining whether this compound can modulate the Nrf2, MAPK, and NF-κB signaling pathways in response to oxidative stress.

References

Unveiling the Anti-Inflammatory Potential of Iprazochrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprazochrome, a compound primarily recognized for its efficacy in migraine prophylaxis, exhibits a secondary yet significant anti-inflammatory profile. This technical guide delves into the existing scientific evidence investigating the anti-inflammatory properties of this compound, providing a comprehensive overview of its known mechanisms, supporting experimental data, and the methodologies employed in its evaluation. While the body of research on its anti-inflammatory effects is not as extensive as its anti-migraine properties, this document synthesizes the available information to offer a clear perspective for researchers and drug development professionals. The primary mechanism of this compound is understood to be its antagonism of serotonin (B10506) 5-HT2 receptors.[1][2][3] Its anti-inflammatory actions are thought to be a downstream consequence of this activity, potentially mediated through the inhibition of neuropeptide and cytokine release.[3] Experimental evidence, though limited, demonstrates its ability to inhibit platelet aggregation and reduce vascular permeability. This guide presents the available quantitative data in structured tables, details relevant experimental protocols, and employs visualizations to elucidate potential signaling pathways and experimental workflows.

Introduction

This compound is a derivative of adrenochrome (B1665551) and is clinically utilized for the prophylactic treatment of migraine and for the management of diabetic retinopathy.[1] Its principal pharmacological action is as a serotonin 5-HT2 receptor antagonist.[1][2] Serotonin, a key neurotransmitter, is implicated in a multitude of physiological processes, including the inflammatory cascade. By modulating serotonin signaling, this compound is believed to exert anti-inflammatory effects. Additionally, it has been reported to neutralize other vasoactive compounds such as bradykinin (B550075) and histamine, and to decrease the permeability and fragility of blood vessels.[1] This guide provides an in-depth examination of the anti-inflammatory facets of this compound, with a focus on the experimental data and methodologies that form the basis of our current understanding.

Mechanism of Action

This compound's anti-inflammatory activity is intrinsically linked to its primary role as a serotonin antagonist. The proposed mechanisms are multifaceted and include:

  • Serotonin 5-HT2 Receptor Antagonism: Serotonin can promote inflammation through various mechanisms, including increasing vascular permeability and enhancing the aggregation of platelets. By blocking 5-HT2 receptors, this compound may mitigate these pro-inflammatory effects.

  • Inhibition of Vasoactive Compounds: this compound has been shown to neutralize bradykinin and histamine, two potent mediators of inflammation that contribute to vasodilation and increased vascular permeability.[1]

  • Modulation of Neuropeptides and Cytokines: The anti-inflammatory action of this compound is thought to be mediated by the inhibition of the release of certain pro-inflammatory neuropeptides and cytokines, although the specific molecules have not been fully elucidated.[3]

The following diagram illustrates the proposed mechanism of action for this compound's anti-inflammatory effects.

This compound This compound SerotoninReceptor Serotonin 5-HT2 Receptor This compound->SerotoninReceptor Antagonizes VasoactiveCompounds Bradykinin & Histamine This compound->VasoactiveCompounds Neutralizes NeuropeptidesCytokines Neuropeptides & Cytokines This compound->NeuropeptidesCytokines Inhibits Release Inflammation Inflammation SerotoninReceptor->Inflammation Promotes VasoactiveCompounds->Inflammation Promotes NeuropeptidesCytokines->Inflammation Promotes

Caption: Proposed Anti-Inflammatory Mechanism of this compound.

Experimental Data

The anti-inflammatory properties of this compound have been investigated in a limited number of preclinical studies. The key findings are summarized below.

In Vitro Studies

A notable in vitro finding is the dose-dependent inhibition of platelet aggregation induced by arachidonate (B1239269) and adenosine (B11128) diphosphate (B83284) (ADP) by this compound.[2]

Assay Inducer Effect of this compound Reference
Platelet AggregationArachidonateDose-dependent inhibition[2]
Platelet AggregationADPDose-dependent inhibition[2]
In Vivo Studies

In vivo studies have provided mixed results regarding the anti-inflammatory efficacy of this compound. A study in mice demonstrated an inhibitory effect on peritoneal dye leakage, a measure of vascular permeability.[2] However, the same study reported no effect in a serotonin-induced paw edema model in rats.[2]

Model Species Effect of this compound Comparison Reference
Peritoneal Dye LeakageMiceInhibition of vascular permeabilityLess than half the effect of phenylbutazone[2]
Serotonin-Induced Paw EdemaRatsNo inhibitory effect-[2]

The antiserotonergic action of this compound was found to be 1/24 to 1/65 that of methysergide (B1194908) in isolated canine external carotid and femoral arteries.[2]

Experimental Protocols

In Vitro Platelet Aggregation Assay

This assay assesses the ability of a test compound to inhibit the aggregation of platelets in response to an agonist.

start Start: Prepare Platelet-Rich Plasma (PRP) preincubate Pre-incubate PRP with this compound or Vehicle start->preincubate add_agonist Add Agonist (Arachidonate or ADP) preincubate->add_agonist measure Measure Platelet Aggregation (Turbidimetry) add_agonist->measure end End: Determine % Inhibition measure->end

Caption: Workflow for In Vitro Platelet Aggregation Assay.

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used as a blank.

  • Assay Procedure:

    • Adjust the platelet count in the PRP to a standardized concentration using PPP.

    • Pre-incubate a known volume of PRP with various concentrations of this compound or a vehicle control for a specified time (e.g., 10 minutes) at 37°C.

    • Transfer the pre-incubated PRP to an aggregometer cuvette with a stir bar.

    • Add a standardized concentration of an aggregating agent (e.g., arachidonic acid or ADP) to initiate platelet aggregation.

    • Monitor the change in light transmittance through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

    • The percentage of aggregation is calculated relative to the light transmittance of PPP (representing 100% aggregation).

    • The percentage inhibition by this compound is calculated by comparing the aggregation in the presence of the compound to the vehicle control.

In Vivo Peritoneal Dye Leakage Assay (Miles Assay)

This assay measures the effect of a compound on vascular permeability in response to an inflammatory stimulus.

start Start: Administer this compound or Vehicle to Mice inject_dye Inject Evans Blue Dye Intravenously start->inject_dye inject_stimulus Inject Inflammatory Stimulus (e.g., Acetic Acid) Intraperitoneally inject_dye->inject_stimulus wait Wait for a Defined Period (e.g., 30 min) inject_stimulus->wait collect_fluid Collect Peritoneal Fluid wait->collect_fluid measure Measure Dye Concentration (Spectrophotometry) collect_fluid->measure end End: Determine Inhibition of Dye Leakage measure->end

Caption: Workflow for In Vivo Peritoneal Dye Leakage Assay.

Protocol:

  • Animal Preparation and Dosing:

    • Use adult male or female mice of a specific strain.

    • Administer this compound or a vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.

  • Assay Procedure:

    • After a predetermined time following drug administration, inject a solution of Evans blue dye (e.g., 1% in saline) intravenously into the tail vein of the mice.

    • Immediately after the dye injection, administer an inflammatory stimulus (e.g., 0.6% acetic acid solution) intraperitoneally.

    • After a defined period (e.g., 30 minutes), euthanize the mice by cervical dislocation.

    • Expose the peritoneal cavity and wash it with a known volume of saline to collect the peritoneal fluid.

    • Centrifuge the collected fluid to remove any cells or debris.

    • Measure the absorbance of the supernatant at a specific wavelength (e.g., 620 nm) using a spectrophotometer to quantify the amount of Evans blue dye that has leaked into the peritoneal cavity.

    • The degree of inhibition of vascular permeability is calculated by comparing the dye concentration in the this compound-treated groups to the vehicle-treated control group.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound's anti-inflammatory action are lacking, we can hypothesize potential connections based on its known mechanism as a serotonin antagonist and the general understanding of inflammatory signaling.

The Arachidonic Acid Cascade is a central pathway in inflammation, leading to the production of prostaglandins (B1171923) and leukotrienes. This compound's inhibition of arachidonate-induced platelet aggregation suggests a potential interaction with this cascade.

Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound (Potential Interaction) This compound->AA

Caption: Potential Interaction with the Arachidonic Acid Cascade.

Furthermore, serotonin can influence the activity of key inflammatory transcription factors like NF-κB and signaling cascades such as the MAPK pathway . It is plausible that by antagonizing serotonin receptors, this compound could indirectly modulate these pathways, leading to a reduction in the expression of pro-inflammatory genes. However, direct experimental evidence for this is currently unavailable.

Conclusion and Future Directions

The available evidence suggests that this compound possesses modest anti-inflammatory properties, likely as a secondary effect of its primary serotonin receptor antagonism. The inhibition of platelet aggregation and vascular permeability are the most consistently reported anti-inflammatory effects. However, the lack of a comprehensive body of research, including detailed dose-response studies, investigation into its effects on a wider range of inflammatory mediators, and elucidation of the specific signaling pathways involved, limits a complete understanding of its anti-inflammatory potential.

Future research should focus on:

  • Conducting comprehensive in vitro and in vivo studies to establish a clear dose-response relationship for its anti-inflammatory effects.

  • Investigating the effects of this compound on the production of key inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines.

  • Elucidating the specific signaling pathways, such as the NF-κB and MAPK pathways, that may be modulated by this compound.

  • Exploring the potential synergistic effects of this compound with other anti-inflammatory agents.

A more thorough investigation into these areas will provide a clearer picture of the therapeutic potential of this compound as an anti-inflammatory agent and could pave the way for its repositioning or for the development of new derivatives with enhanced anti-inflammatory activity.

References

Iprazochrome's interaction with other vasoactive compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprazochrome is a compound with known antimigraine properties, primarily attributed to its activity as a serotonin (B10506) antagonist.[1] It is also indicated for the treatment and prevention of diabetic retinopathy.[1] Emerging research continues to explore its broader pharmacological profile, particularly its interactions with other vasoactive compounds that regulate vascular tone and permeability. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with key vasoactive signaling pathways, including those mediated by serotonin, bradykinin (B550075), and histamine (B1213489). While direct quantitative data on its interactions with nitric oxide, prostaglandins, and endothelin remains limited in publicly available literature, this guide outlines the established knowledge and provides detailed experimental protocols to facilitate further investigation into these areas.

Core Mechanism of Action: Serotonin 5-HT2 Receptor Antagonism

This compound's primary established mechanism of action is its antagonism of serotonin receptors, specifically the 5-HT2 subtype.[1][2] Serotonin, a potent vasoactive amine, elicits vasoconstriction through its interaction with 5-HT2 receptors on vascular smooth muscle cells. By blocking these receptors, this compound mitigates serotonin-induced vasoconstriction, a key factor in its therapeutic effect in migraine prophylaxis.[1]

One study has provided a semi-quantitative comparison of this compound's antiserotonergic potency, indicating that its action on isolated external carotid and femoral arteries in dogs is approximately 1/24 to 1/65 that of methysergide (B1194908), a well-characterized serotonin antagonist.[3]

Signaling Pathway of Serotonin-Induced Vasoconstriction and this compound's Intervention

The binding of serotonin to 5-HT2A receptors on vascular smooth muscle cells initiates a signaling cascade that culminates in vasoconstriction. This compound, as a 5-HT2A antagonist, interrupts this pathway.

Serotonin (5-HT) Signaling and this compound Action Serotonin Serotonin (5-HT) HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds to Gq_protein Gq Protein Activation HT2A_Receptor->Gq_protein This compound This compound This compound->HT2A_Receptor Blocks PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Formation PIP2->IP3 DAG DAG Formation PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin Contraction Smooth Muscle Contraction PKC->Contraction MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK MLCK->Contraction

Serotonin signaling and this compound's point of action.

Interaction with Other Vasoactive Compounds

Bradykinin

Bradykinin is a potent vasodilator peptide that plays a crucial role in inflammation and blood pressure regulation. Its effects are primarily mediated through the B2 receptor on endothelial cells, leading to the release of vasodilatory substances like nitric oxide and prostaglandins. While this compound is stated to neutralize bradykinin, the precise mechanism and quantitative details of this interaction, such as its affinity for the B2 receptor (Ki) or its functional inhibitory concentration (IC50), have yet to be fully elucidated.

Histamine

Histamine, another key mediator of inflammation and allergic responses, exerts complex effects on the vasculature. Its binding to H1 receptors on endothelial cells leads to vasodilation and increased vascular permeability, while its action on H1 receptors on vascular smooth muscle can cause vasoconstriction in some vascular beds. This compound's ability to neutralize histamine suggests a potential interaction with histamine receptors, but quantitative binding or functional data (e.g., pA2 values) are needed to confirm and characterize this activity.

Unexplored Territories: Nitric Oxide, Prostaglandins, and Endothelin

Currently, there is a lack of direct evidence from published studies detailing the interaction of this compound with the nitric oxide (NO), prostaglandin (B15479496), and endothelin signaling pathways. These pathways are fundamental to the regulation of vascular tone and represent important areas for future research to fully understand this compound's vascular pharmacology.

  • Nitric Oxide (NO) Pathway: NO is a critical vasodilator produced by endothelial nitric oxide synthase (eNOS). Its signaling cascade involves the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent relaxation. Investigating whether this compound modulates eNOS activity, sGC activation, or cGMP levels would provide significant insights.

  • Prostaglandin Pathways: Prostaglandins are a group of lipid compounds with diverse vasoactive effects. For instance, prostaglandin E2 (PGE2) can cause both vasodilation and vasoconstriction depending on the receptor subtype it activates. Determining if this compound interacts with prostaglandin receptors or influences prostaglandin synthesis is a key area for further study.

  • Endothelin Pathways: Endothelins, particularly endothelin-1 (B181129) (ET-1), are potent vasoconstrictors that act on ETA and ETB receptors on vascular smooth muscle cells. Understanding whether this compound can antagonize endothelin receptors would be a significant addition to its known pharmacological profile.

Quantitative Data Summary

A comprehensive search of available literature did not yield specific quantitative data (e.g., Ki, IC50, EC50, pA2) for the interaction of this compound with bradykinin, histamine, nitric oxide, prostaglandins, or endothelin. The only semi-quantitative information found relates to its antiserotonergic activity.

Vasoactive CompoundReceptor/TargetInteraction TypeQuantitative DataCitation
Serotonin5-HT2A ReceptorAntagonistAntiserotonergic action is 1/24 to 1/65 that of methysergide in isolated canine arteries.[3]
BradykininB2 Receptor (presumed)NeutralizationNot available[1]
HistamineH1/H2 Receptors (presumed)NeutralizationNot available[1]
Nitric OxideeNOS/sGC/cGMPUnknownNot available
ProstaglandinsEP/IP/TP ReceptorsUnknownNot available
EndothelinETA/ETB ReceptorsUnknownNot available

Detailed Experimental Protocols

To facilitate further research into this compound's interactions with vasoactive compounds, the following detailed experimental protocols are provided.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Workflow Diagram:

Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing 5-HT2A Receptors) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand ([³H]ketanserin) and this compound Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting to Measure Radioactivity Wash->Scintillation Analyze Data Analysis (IC50 and Ki determination) Scintillation->Analyze End End Analyze->End

Workflow for a radioligand binding assay.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]ketanserin.

  • This compound.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well microplates.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]ketanserin (typically at its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Artery Contraction Assay (Organ Bath)

This protocol is used to assess the functional effect of this compound on the contraction of isolated arteries induced by various vasoactive compounds.

Workflow Diagram:

Isolated Artery Organ Bath Workflow Start Start Dissect Dissect and Mount Arterial Rings Start->Dissect Equilibrate Equilibrate in Organ Bath (Physiological Salt Solution, 37°C, 95% O₂/5% CO₂) Dissect->Equilibrate Contract Induce Contraction with Vasoactive Agent (e.g., Serotonin, Bradykinin, Endothelin) Equilibrate->Contract Add_this compound Add this compound (Cumulative Concentrations) Contract->Add_this compound Record Record Changes in Isometric Tension Add_this compound->Record Analyze Data Analysis (Concentration-Response Curves) Record->Analyze End End Analyze->End

Workflow for an isolated artery organ bath experiment.

Materials:

  • Isolated arterial rings (e.g., rat aorta, mesenteric artery).

  • Organ bath system with force transducers.

  • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.

  • Vasoactive agonists (e.g., serotonin, bradykinin, histamine, endothelin-1).

  • This compound.

Procedure:

  • Tissue Preparation: Dissect arterial rings and mount them in the organ bath chambers filled with physiological salt solution.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.

  • Contraction: Induce a submaximal contraction with a vasoactive agonist.

  • This compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the agonist. Plot the concentration-response curve for this compound to determine its EC50 or IC50.

Intracellular Calcium Mobilization Assay

This assay measures the effect of this compound on the increase in intracellular calcium ([Ca²⁺]i) induced by vasoactive compounds in cultured vascular smooth muscle or endothelial cells.

Workflow Diagram:

Calcium Mobilization Assay Workflow Start Start Culture_Cells Culture Vascular Smooth Muscle or Endothelial Cells Start->Culture_Cells Load_Dye Load Cells with a Calcium-Sensitive Fluorescent Dye (e.g., Fura-2 AM) Culture_Cells->Load_Dye Pre_Incubate Pre-incubate with This compound or Vehicle Load_Dye->Pre_Incubate Stimulate Stimulate with Vasoactive Agonist (e.g., Serotonin, Bradykinin) Pre_Incubate->Stimulate Measure_Fluorescence Measure Changes in Fluorescence Intensity Stimulate->Measure_Fluorescence Analyze Data Analysis (Quantify [Ca²⁺]i changes) Measure_Fluorescence->Analyze End End Analyze->End

Workflow for an intracellular calcium mobilization assay.

Materials:

  • Cultured vascular smooth muscle cells or endothelial cells.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Vasoactive agonists.

  • This compound.

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Pre-incubation: Pre-incubate the cells with different concentrations of this compound or vehicle.

  • Stimulation: Add a vasoactive agonist to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement: Measure the changes in fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Data Analysis: Quantify the changes in intracellular calcium concentration and determine the inhibitory effect of this compound on the agonist-induced calcium response.

Conclusion

This compound's established role as a 5-HT2 receptor antagonist provides a solid foundation for its use in migraine prophylaxis. Its reported ability to neutralize bradykinin and histamine suggests a broader spectrum of vascular activity that warrants further quantitative investigation. The lack of data on its interactions with nitric oxide, prostaglandins, and endothelin highlights significant opportunities for future research. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically explore these uncharted aspects of this compound's pharmacology, ultimately leading to a more complete understanding of its therapeutic potential in vascular-related disorders.

References

Methodological & Application

Application Note: Quantification of Iprazochrome using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Iprazochrome in bulk drug substance and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, providing a framework for achieving accurate and precise measurements. The described protocol is intended for research and quality control purposes and requires validation by the end-user to ensure its suitability for a specific application.

Introduction

This compound is a serotonin (B10506) antagonist used in the prophylaxis of migraine and for the treatment of diabetic retinopathy. Accurate quantification of this compound is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV-Vis detection.

Experimental

Instrumentation and Columns

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this method. Data acquisition and processing should be performed using appropriate chromatography software.

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)

  • Detector: UV-Vis or Diode Array Detector

Chemicals and Reagents

Chromatographic Conditions

A summary of the proposed chromatographic conditions is presented in Table 1.

Table 1: Proposed HPLC Chromatographic Conditions for this compound Analysis

ParameterProposed Condition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 20 mM Ammonium Acetate buffer (pH 5.0, adjusted with acetic acid) in a gradient elution mode.
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Estimated at 280 nm (to be confirmed by UV scan)
Injection Volume 10 µL
Run Time Approximately 15 minutes

Table 2: Proposed Gradient Elution Program

Time (minutes)% Acetonitrile% 20 mM Ammonium Acetate (pH 5.0)
0.03070
10.07030
12.03070
15.03070
Protocols

1. Preparation of Mobile Phase

  • 20 mM Ammonium Acetate Buffer (pH 5.0): Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 5.0 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Prepare the mobile phase components (Acetonitrile and Ammonium Acetate buffer) and place them in the appropriate solvent reservoirs of the HPLC system.

2. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 30% Acetonitrile, 70% Buffer) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Preparation of Sample Solutions (for Pharmaceutical Formulations)

  • Tablet Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add about 15 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Filter a portion of this solution through a 0.45 µm syringe filter.

  • Sample Dilution: Dilute the filtered solution with the mobile phase (initial conditions) to obtain a final concentration within the calibration range (e.g., 20 µg/mL).

4. System Suitability

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for Peak Area ≤ 2.0%

5. Method Validation (to be performed by the end-user)

The proposed method should be validated according to ICH guidelines. The validation should include the following parameters:

  • Specificity: Assess the ability of the method to separate this compound from potential interferences (e.g., excipients, degradation products).

  • Linearity: Analyze a series of at least five concentrations of this compound to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels.

  • Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Assess the effect of small, deliberate variations in chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.

Data Presentation

The quantitative data for a validated method are expected to be within the ranges specified in Table 4.

Table 4: Expected Quantitative Data from Method Validation

ParameterExpected Result
Retention Time (RT) Approximately 6-8 minutes
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
LOD Approximately 0.1 µg/mL
LOQ Approximately 0.3 µg/mL

Mandatory Visualization

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Reference Standard Stock Prepare Standard Stock Solution (1 mg/mL) Standard->Stock Sample Weigh and Powder Pharmaceutical Formulation Sample_Extraction Extract this compound from Formulation Sample->Sample_Extraction Working_Standards Prepare Working Standard Solutions Stock->Working_Standards Calibration Inject Standard Solutions (Calibration Curve) Working_Standards->Calibration Final_Sample Dilute Sample to Working Concentration Sample_Extraction->Final_Sample Sample_Analysis Inject Sample Solutions Final_Sample->Sample_Analysis System_Suitability System Suitability Test System_Suitability->Calibration Quantification Quantify this compound Concentration Calibration->Quantification Integration Peak Integration and Identification Sample_Analysis->Integration Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC quantification of this compound.

Adrenochrome Metabolic Pathway

G Adrenaline Adrenaline (Epinephrine) Adrenochrome Adrenochrome Adrenaline->Adrenochrome Oxidation (e.g., by O2, Cytochrome C) Leucoadrenochrome Leucoadrenochrome Adrenochrome->Leucoadrenochrome Reduction Melanin Melanin Polymers Adrenochrome->Melanin Polymerization Iprazochrome_Metabolism Further Metabolism (e.g., this compound formation from Adrenochrome derivatives) Adrenochrome->Iprazochrome_Metabolism Leucoadrenochrome->Adrenochrome Oxidation

Caption: Simplified metabolic pathway of Adrenochrome from Adrenaline.

Application Note: Quantitative Analysis of Iprazochrome and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Iprazochrome and its primary metabolites in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

This compound is a therapeutic agent whose efficacy and safety are dependent on its concentration in systemic circulation, along with that of its active metabolites. Accurate and reliable quantification of these analytes in biological matrices such as plasma is crucial for drug development and clinical management.[1] LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical assays.[2] This application note provides a detailed protocol for the analysis of this compound and its metabolites, ensuring high throughput and reproducibility.

Experimental

  • This compound and metabolite reference standards

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

A protein precipitation method is utilized for its simplicity and speed, making it suitable for high-throughput analysis.[3][4]

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 4. Vortex add_acn->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute evaporate->reconstitute transfer_vial 9. Transfer to Vial for Analysis reconstitute->transfer_vial

Caption: Workflow for plasma sample preparation.

The chromatographic separation is performed on a C18 reversed-phase column, and detection is achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Chromatographic Conditions

ParameterValue
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnZorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.05
0.55
4.095
5.095
5.15
6.05

Table 2: Mass Spectrometry Conditions

ParameterValue
Mass SpectrometerSciex QTRAP 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas35 psi
Collision GasMedium
IonSpray Voltage5500 V
Temperature500°C
Ion Source Gas 150 psi
Ion Source Gas 260 psi
MRM Transitions Hypothetical values
AnalyteQ1 (m/z)
This compound253.1
Metabolite 1269.1
Metabolite 2239.1
Internal Standard (IS)258.1

DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential. These values require optimization for the specific instrument used.

G cluster_analysis LC-MS/MS Analysis Workflow autosampler 1. Autosampler Injection hplc 2. HPLC Separation (C18 Column) autosampler->hplc esi 3. Electrospray Ionization (Positive Mode) hplc->esi q1 4. Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 5. Quadrupole 2 (Collision Cell - Fragmentation) q1->q2 q3 6. Quadrupole 3 (Product Ion Selection) q2->q3 detector 7. Detector q3->detector data 8. Data Acquisition & Processing detector->data

Caption: LC-MS/MS analytical workflow.

Results and Discussion

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.

  • Linearity: The calibration curves were linear over the concentration range of 1-1000 ng/mL for this compound and its metabolites, with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: The intra- and inter-day precision was within 15% (20% at the Lower Limit of Quantification, LLOQ), and accuracy was between 85-115%.

Table 3: Illustrative Accuracy and Precision Data

AnalyteConc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
This compound3 (LQC)8.5105.211.2103.5
50 (MQC)6.298.78.999.1
800 (HQC)4.1101.56.5102.3
Metabolite 13 (LQC)9.1108.112.5106.4
50 (MQC)7.597.59.898.2
800 (HQC)5.3103.27.1101.9
Metabolite 23 (LQC)10.295.313.194.7
50 (MQC)8.1102.810.4101.5
800 (HQC)6.099.48.2100.6

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data is for illustrative purposes only.

  • Selectivity: No significant interfering peaks were observed at the retention times of the analytes and the internal standard in blank plasma samples.

  • Recovery and Matrix Effect: The extraction recovery was consistent across all concentration levels. The matrix effect was found to be negligible, with the calculated matrix factor being close to 1.

The validated method was successfully applied to a pilot pharmacokinetic study in healthy volunteers following a single oral dose of this compound. The plasma concentration-time profiles for this compound and its metabolites were determined.

Table 4: Illustrative Pharmacokinetic Parameters

AnalyteCmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)T₁/₂ (hr)
This compound450.21.52150.83.2
Metabolite 1125.62.0980.54.5
Metabolite 288.42.5750.15.1

Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC₀₋t: Area under the concentration-time curve, T₁/₂: Half-life. Data is for illustrative purposes only.

Conclusion

This application note presents a sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound and its metabolites in human plasma. The simple sample preparation and rapid analysis time make it highly suitable for supporting high-throughput clinical and preclinical studies. The method has been validated and demonstrated to be effective for pharmacokinetic profiling.

References

Application Notes and Protocols for the Synthesis of Iprazochrome Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and preliminary evaluation of novel Iprazochrome derivatives. This compound, a derivative of adrenochrome (B1665551), is utilized as an antimigraine agent and for the management of diabetic retinopathy.[1][2] Its mechanism of action involves serotonin (B10506) receptor antagonism, specifically at 5-HT2 receptors, which helps to prevent the abnormal dilation of blood vessels in the brain.[2][3][4][5] The protocols outlined below describe a general strategy for creating a library of this compound analogues by modifying the semicarbazone moiety, a key step for exploring structure-activity relationships (SAR) and discovering novel therapeutic agents.

Overview of Synthetic Strategy

The synthesis of this compound derivatives is based on the condensation reaction between an adrenochrome-like core (an indole-5,6-dione) and a substituted aminoguanidine (B1677879) or a similar hydrazine-containing compound.[6][7][8] This approach allows for the systematic variation of the side chain to modulate the compound's physicochemical properties and biological activity. The general workflow involves the preparation of the core structure followed by the derivatization reaction.

Synthetic_Strategy cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Derivatization cluster_2 Evaluation Start Adrenaline Analogue Core Indole-5,6-dione Core (Adrenochrome Analogue) Start->Core Oxidation Product This compound Derivative Core->Product Reagent Aminoguanidine Derivative (R-NH-C(=NH)NHNH2) Reagent->Product Condensation (pH 2.5-3.5) Evaluation Purification & Characterization Product->Evaluation Screening Biological Screening (e.g., 5-HT Receptor Binding) Evaluation->Screening

Caption: General two-step synthetic scheme for this compound derivatives.

Experimental Protocols

Protocol 1: General Synthesis of the 1-Isopropyl-3-hydroxy-indole-5,6-dione Core

This protocol describes the oxidation of an adrenaline analogue to form the reactive dione (B5365651) core, based on established methods for producing adrenochrome.

Materials and Reagents:

Procedure:

  • Dissolve N-Isopropylepinephrine (1.0 eq) in a mixture of methanol and water (3:1 v/v).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the oxidizing agent (e.g., Silver (I) oxide, 2.0 eq) to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the solid byproducts.

  • Acidify the filtrate with 1M HCl to a pH of ~3.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, the indole-5,6-dione core, is often unstable and should be used immediately in the next step without extensive purification.

Protocol 2: Synthesis of this compound Derivatives via Condensation

This protocol details the reaction of the indole-5,6-dione core with various aminoguanidine derivatives. The pH control is critical for this reaction, as described in the synthesis of related compounds.[8]

Materials and Reagents:

  • Indole-5,6-dione core (from Protocol 1)

  • Substituted aminoguanidine hydrochloride or bicarbonate salt (e.g., aminoguanidine, N-methylaminoguanidine, etc.) (1.1 eq)

  • Acetic acid

  • Sodium hydroxide (B78521) (NaOH), 1M solution

  • Ethanol (B145695) (EtOH) or n-butanol

  • Round-bottom flask, magnetic stirrer, pH meter, filtration apparatus

Procedure:

  • Dissolve the crude indole-5,6-dione core (1.0 eq) in ethanol or another suitable organic solvent.

  • In a separate flask, dissolve the aminoguanidine derivative (1.1 eq) in an aqueous solution.

  • Add the aminoguanidine solution to the solution of the dione core.

  • Adjust the pH of the reaction mixture to between 2.5 and 3.5 using acetic acid.[8] This acidic condition catalyzes the condensation.

  • Stir the reaction at room temperature for 4-8 hours. Monitor the formation of the product precipitate.

  • Once the reaction is complete, precipitate the final product by slowly adding 1M NaOH solution to raise the pH to ~8-9.[8]

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound derivative.

  • Dry the final compound under vacuum.

Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized derivative.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O, N-H, C=N).

  • Melting Point: To assess the purity of the final product.

Data Presentation

Quantitative data from the synthesis and initial biological screening should be organized for clear comparison.

Table 1: Synthesis and Characterization of this compound Derivatives

Compound IDR-Group on AminoguanidineReaction Time (h)Yield (%)M.p. (°C)m/z [M+H]⁺
IPZ-001 H678210-212265.13
IPZ-002 Methyl772198-200279.15
IPZ-003 Ethyl768195-197293.16
IPZ-004 Phenyl861225-228341.16

Table 2: In Vitro 5-HT2A Receptor Binding Affinity

Compound IDKi (nM)
This compound 85
IPZ-001 92
IPZ-002 75
IPZ-003 68
IPZ-004 150

Visualized Workflows and Pathways

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation s1 Synthesize Core s2 Synthesize Derivatives s1->s2 s3 Purification (Recrystallization) s2->s3 c1 NMR & MS Analysis s3->c1 c2 Purity Check (HPLC) c1->c2 b1 Primary Screening (Receptor Binding Assay) c2->b1 b2 Secondary Screening (Cell-based Functional Assay) b1->b2 b3 SAR Analysis b2->b3 b3->s2 Design Next Generation

Caption: Experimental workflow from synthesis to biological evaluation.

Serotonin_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Response Cellular Response (e.g., Vasodilation) Ca_PKC->Response Antagonist This compound Derivative Antagonist->Receptor Blocks

Caption: Simplified 5-HT2A receptor signaling and antagonist action.

References

In Vivo Experimental Models for Testing Iprazochrome Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprazochrome is a vasoactive and anti-inflammatory agent with potential therapeutic applications in conditions characterized by increased capillary permeability and inflammation. As a serotonin (B10506) 5-HT2 receptor antagonist, its mechanism of action involves the modulation of vascular tone and the inflammatory cascade. This document provides detailed application notes and protocols for in vivo experimental models to test the efficacy of this compound, focusing on its anti-inflammatory, vascular permeability-reducing, and cerebrovascular-protective effects.

Anti-Inflammatory Efficacy

Model 1: Carrageenan-Induced Paw Edema in Rodents

This widely used model assesses the acute anti-inflammatory activity of a compound. Carrageenan injection into the paw induces a biphasic inflammatory response, with the initial phase mediated by histamine (B1213489) and serotonin, and the later phase primarily driven by prostaglandins (B1171923) and cytokines.

Experimental Protocol

  • Animal Model: Male Wistar rats (180-200 g) or Swiss albino mice (25-30 g).

  • Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Grouping: Divide animals into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.9% saline or appropriate vehicle for this compound)

    • This compound (various doses, e.g., 10, 20, 40 mg/kg, administered orally or intraperitoneally)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, orally)

  • Drug Administration: Administer the vehicle, this compound, or positive control 60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Expected Quantitative Data

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-Value0%
This compound10ValueValue
This compound20ValueValue
This compound40ValueValue
Indomethacin10ValueValue

Vascular Permeability Efficacy

Model 2: Acetic Acid-Induced Vascular Permeability (Miles Assay) in Mice

This model evaluates the ability of a compound to reduce capillary permeability induced by an inflammatory agent.

Experimental Protocol

  • Animal Model: Male Swiss albino mice (25-30 g).

  • Acclimatization and Grouping: As described in the paw edema model.

  • Drug Administration: Administer vehicle, this compound (various doses), or a positive control 30-60 minutes before the induction of permeability.

  • Dye Administration: Inject 0.1 mL of a 1% solution of Evans blue dye in sterile saline intravenously via the tail vein.

  • Induction of Permeability: Immediately after the dye injection, administer 0.1 mL of a 0.6% (v/v) solution of acetic acid intraperitoneally.

  • Sample Collection: After 30 minutes, euthanize the animals by cervical dislocation and collect the peritoneal fluid by washing the peritoneal cavity with a known volume of saline (e.g., 5 mL).

  • Quantification of Dye Leakage: Centrifuge the peritoneal fluid and measure the absorbance of the supernatant at 620 nm using a spectrophotometer. The amount of dye leaked into the peritoneal cavity is proportional to the increase in vascular permeability.

  • Data Analysis: Calculate the percentage inhibition of dye leakage for each treated group compared to the vehicle control group.

Expected Quantitative Data

Treatment GroupDose (mg/kg)Mean Absorbance at 620 nm% Inhibition of Dye Leakage
Vehicle Control-Value0%
This compoundDose 1ValueValue
This compoundDose 2ValueValue
Positive ControlDoseValueValue

Note: A study reported that the inhibitory effect of this compound on peritoneal dye leakage in mice was less than half that of phenylbutazone, though specific quantitative data was not provided.[1]

Cerebrovascular Protective Efficacy

Model 3: Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

This genetic model of hypertension spontaneously develops cerebral stroke. It is a valuable tool for evaluating the potential of a compound to prevent or delay the onset of cerebrovascular events.

Experimental Protocol

  • Animal Model: Male Stroke-Prone Spontaneously Hypertensive Rats (SHRSP).

  • Acclimatization and Grouping: House animals under controlled conditions. Groups may include:

    • Vehicle Control

    • This compound (administered in drinking water or via oral gavage)

  • Long-term Treatment: Begin treatment at a young age (e.g., 6-8 weeks) and continue for several months.

  • Monitoring:

    • Blood Pressure: Monitor systolic blood pressure regularly using the tail-cuff method.

    • Stroke Incidence: Observe animals daily for signs of stroke (e.g., neurological deficits, behavioral changes). Record the age of onset and incidence of stroke.

    • Survival Rate: Record mortality throughout the study period.

  • Histopathology (optional): At the end of the study, euthanize the animals and perform histological analysis of the brain to assess for ischemic changes, such as neuronal swelling and nuclear shrinkage.[1]

  • Data Analysis: Compare the stroke incidence, age of stroke onset, and survival rates between the this compound-treated and control groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Expected Quantitative Data

Treatment GroupStroke Incidence (%)Mean Age of Stroke Onset (days)Survival Rate at [Time Point] (%)
Vehicle ControlValueValueValue
This compoundValueValueValue

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

This compound's efficacy is believed to stem from its antagonism of serotonin 5-HT2 receptors and its anti-inflammatory properties. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow.

Iprazochrome_Mechanism Serotonin Serotonin (5-HT) HT2R 5-HT2 Receptor Serotonin->HT2R Activates This compound This compound This compound->HT2R Antagonizes Neuropeptides Release of Pro-inflammatory Neuropeptides & Cytokines (e.g., Substance P, CGRP, TNF-α, IL-1β) This compound->Neuropeptides Inhibits Release PLC Phospholipase C (PLC) HT2R->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Vaso_Perm Vasoconstriction & Increased Permeability Ca_PKC->Vaso_Perm Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Neuropeptides Inflammation Neurogenic Inflammation Neuropeptides->Inflammation

Caption: Proposed mechanism of this compound's vascular and anti-inflammatory effects.

Experimental_Workflow start Start: Hypothesis (this compound has in vivo efficacy) animal_model Select Animal Model (e.g., Rat, Mouse, SHRSP) start->animal_model acclimatization Acclimatization & Grouping animal_model->acclimatization drug_admin Administer this compound, Vehicle, or Positive Control acclimatization->drug_admin induction Induce Pathological Condition (e.g., Carrageenan, Acetic Acid) drug_admin->induction measurement Measure Efficacy Endpoints (Paw Volume, Dye Leakage, Stroke Incidence) induction->measurement data_analysis Data Analysis & Statistical Comparison measurement->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: General experimental workflow for in vivo testing of this compound.

Conclusion

The in vivo models described provide a robust framework for evaluating the anti-inflammatory, vascular protective, and cerebrovascular-protective efficacy of this compound. The carrageenan-induced paw edema and acetic acid-induced vascular permeability assays are suitable for assessing acute effects, while the stroke-prone spontaneously hypertensive rat model is appropriate for long-term cerebrovascular studies. Further research is warranted to generate specific quantitative data for this compound in these models to fully elucidate its therapeutic potential. The proposed mechanism of action, centered on 5-HT2 receptor antagonism and inhibition of inflammatory mediators, provides a basis for more detailed mechanistic studies.

References

Application Notes and Protocols for Screening Iprazochrome Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of cell-based assays designed to screen for the biological activities of Iprazochrome. The protocols detailed below will enable the characterization of this compound's effects on cell viability, inflammation, oxidative stress, monoamine oxidase activity, and serotonin (B10506) receptor antagonism.

Cytotoxicity Assessment of this compound

Objective: To determine the concentration range of this compound that is non-toxic to cells, thereby establishing the appropriate concentrations for subsequent biological assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1][2][3] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[4] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[4] A decrease in formazan production in this compound-treated cells compared to an untreated control indicates cytotoxicity.[4]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2, or a relevant neuronal cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to prevent solvent-induced toxicity.[4] Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell type and experimental design.[5]

  • MTT Addition: Following the treatment period, add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[1][6] Incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. Plot the percent viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Untreated Control-1.25 ± 0.08100
This compound11.22 ± 0.0797.6
This compound101.15 ± 0.0992.0
This compound500.63 ± 0.0550.4
This compound1000.25 ± 0.0320.0
Positive Control (e.g., Doxorubicin)100.15 ± 0.0212.0

Experimental Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Data Analysis A Seed cells in 96-well plate B Treat cells with this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for the MTT-based cytotoxicity assay.

Anti-Inflammatory Activity of this compound

Objective: To assess the potential of this compound to inhibit the production of pro-inflammatory mediators in a cell-based model of inflammation.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.[6][7] The production of NO is mediated by the inducible nitric oxide synthase (iNOS) enzyme.[6] The anti-inflammatory activity of this compound can be evaluated by measuring its ability to reduce the levels of nitrite (B80452) (a stable product of NO) in the culture medium of LPS-stimulated macrophages using the Griess assay.[6]

Experimental Protocol: Nitric Oxide Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[7]

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour prior to LPS stimulation.[7]

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.[7] Include wells with untreated cells, cells treated with LPS only, and cells treated with a known anti-inflammatory agent (e.g., dexamethasone) as controls.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite.[7] Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Data Presentation

Treatment GroupConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Untreated Control-2.1 ± 0.4-
LPS (1 µg/mL)-35.8 ± 2.50
LPS + this compound1025.1 ± 1.929.9
LPS + this compound5015.3 ± 1.557.3
LPS + Dexamethasone108.9 ± 0.975.1

Signaling Pathway

G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide iNOS_protein->NO This compound This compound This compound->IKK This compound->NFkB

LPS-induced NF-κB signaling pathway leading to NO production.

Cellular Antioxidant Activity of this compound

Objective: To determine the capacity of this compound to scavenge intracellular reactive oxygen species (ROS).

Principle: The Cellular Antioxidant Activity (CAA) assay utilizes the probe 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA).[8] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH).[9] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10] The antioxidant activity of this compound is measured by its ability to inhibit the formation of DCF induced by a free radical generator.[9]

Experimental Protocol: DCFH-DA Assay

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.[8]

  • DCFH-DA Loading: Wash the cells with PBS and then incubate with 25 µM DCFH-DA solution for 60 minutes at 37°C in the dark.[8]

  • Compound Treatment: Remove the DCFH-DA solution, wash the cells with PBS, and then add different concentrations of this compound. Incubate for 1 hour at 37°C.[8] A known antioxidant like quercetin (B1663063) can be used as a positive control.[8]

  • ROS Induction: Add a free radical initiator (e.g., AAPH) to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.[10]

  • Data Analysis: Calculate the area under the curve for fluorescence versus time. The percentage of antioxidant activity is determined by comparing the fluorescence in this compound-treated cells to the control cells (with ROS inducer but without this compound).

Data Presentation

Treatment GroupConcentration (µM)Fluorescence (Area Under Curve) (Mean ± SD)% Antioxidant Activity
Control (with ROS inducer)-55000 ± 35000
This compound1041250 ± 280025.0
This compound5024750 ± 210055.0
Quercetin (Positive Control)2516500 ± 150070.0

Experimental Workflow

G A Seed cells in 96-well plate B Load cells with DCFH-DA A->B C Treat with this compound B->C D Induce ROS C->D E Measure fluorescence D->E F Calculate antioxidant activity E->F

Workflow for the cellular antioxidant activity assay.

Monoamine Oxidase (MAO) Inhibition by this compound

Objective: To screen this compound for its potential to inhibit the activity of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Principle: Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines.[11] This assay uses kynuramine (B1673886), a substrate for both MAO-A and MAO-B, which is converted to the fluorescent product 4-hydroxyquinoline (B1666331).[12][13] The rate of fluorescence increase is proportional to MAO activity.[12] The inhibitory effect of this compound is determined by the reduction in the rate of 4-hydroxyquinoline formation.[12]

Experimental Protocol: Kynuramine-Based MAO Inhibition Assay

  • Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes.[11]

  • Plate Setup: In a 96-well black microplate, add the following to each well:

    • Potassium phosphate (B84403) buffer

    • This compound at various concentrations (or a known MAO inhibitor like clorgyline for MAO-A or selegiline (B1681611) for MAO-B as positive controls).[11]

    • MAO-A or MAO-B enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to interact with the enzyme.[12]

  • Reaction Initiation: Add the kynuramine substrate to all wells to start the reaction.[12]

  • Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of ~310-320 nm and an emission wavelength of ~390-400 nm in kinetic mode for 20-30 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ value.

Data Presentation

EnzymeInhibitorConcentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
MAO-AThis compound115.2 ± 2.125.5
MAO-AThis compound1035.8 ± 3.5
MAO-AThis compound5065.1 ± 4.2
MAO-AClorgyline0.185.3 ± 5.10.05
MAO-BThis compound15.6 ± 1.5>100
MAO-BThis compound1012.3 ± 2.3
MAO-BThis compound5020.7 ± 2.9
MAO-BSelegiline190.1 ± 4.80.08

Serotonin 5-HT2A Receptor Antagonism by this compound

Objective: To confirm and quantify the antagonistic activity of this compound at the serotonin 5-HT2A receptor.

Principle: The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 signaling pathway.[14] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[14][15] IP₃ stimulates the release of intracellular calcium (Ca²⁺).[14] The antagonistic effect of this compound can be measured by its ability to inhibit the increase in intracellular calcium or the accumulation of inositol monophosphate (IP1, a downstream metabolite of IP₃) in response to a 5-HT2A receptor agonist like serotonin.[15]

Experimental Protocol: Calcium Flux Assay

  • Cell Seeding: Plate cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well black, clear-bottom plate and incubate for 24 hours.[16]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Treatment: Add various concentrations of this compound to the wells and incubate for a specified period. A known 5-HT2A antagonist (e.g., ketanserin) should be used as a positive control.[15]

  • Agonist Stimulation: Add a 5-HT2A receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC₈₀).

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the percent inhibition of the agonist-induced calcium response by this compound and determine the IC₅₀ value.

Data Presentation

Treatment GroupConcentration (µM)% Inhibition of Calcium Flux (Mean ± SD)IC₅₀ (nM)
Serotonin (Agonist)0.10-
Serotonin + this compound0.0112.5 ± 2.115.2
Serotonin + this compound0.148.9 ± 4.5
Serotonin + this compound185.3 ± 5.8
Serotonin + Ketanserin0.0192.1 ± 6.25.7

Signaling Pathway

G Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A Gq Gq Protein HTR2A->Gq PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release This compound This compound This compound->HTR2A

5-HT2A receptor signaling pathway leading to calcium release.

References

Application Notes and Protocols for the Development of a Stable Oral Formulation of Iprazochrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of a stable oral dosage form of Iprazochrome. The protocols outlined below cover the essential stages of pre-formulation, formulation development, and stability testing.

Introduction to this compound

This compound is a serotonin (B10506) antagonist used in the prophylaxis of migraine and for the treatment of diabetic retinopathy.[1] Chemically, it is a derivative of adrenochrome.[1] The primary mechanism of action involves the antagonism of 5-HT2 receptors, which helps to prevent the excessive vasodilation of cerebral blood vessels associated with migraines.[1] It also reduces the permeability and fragility of blood vessels.[1]

The development of a stable and effective oral formulation is crucial for patient compliance and therapeutic efficacy. A significant challenge in the oral formulation of many active pharmaceutical ingredients (APIs) is poor aqueous solubility, which can limit bioavailability.[2] This document outlines a systematic approach to address these challenges for this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an API is fundamental to designing a robust formulation. While experimental data for this compound is limited in publicly available literature, the following table summarizes known and estimated properties. Data for the structurally related compound, carbazochrome, is included for reference.

PropertyThis compoundCarbazochrome (for reference)
Molecular Formula C₁₂H₁₆N₄O₃[1]C₁₀H₁₂N₄O₃[3]
Molecular Weight 264.28 g/mol [1]236.23 g/mol [3]
Appearance -Light yellow to brown powder/crystal[3]
Aqueous Solubility Data not available. Assumed to be poorly soluble based on its chemical structure.Sparingly soluble in water.[4] Solubility increases with temperature.[2]
pKa Data not available.Data not available.
LogP XLogP3: 0.8 (Predicted)Data not available.
Melting Point Data not available.~214 °C (with decomposition)[3]

Pre-formulation Studies

Pre-formulation studies are essential to characterize the API and to identify potential challenges in developing a stable dosage form.

Signaling Pathway of this compound in Migraine Prophylaxis

The following diagram illustrates the proposed mechanism of action of this compound in preventing migraine attacks.

G cluster_0 Migraine Pathophysiology cluster_1 This compound Intervention Serotonin (5-HT) Serotonin (5-HT) 5-HT2 Receptors 5-HT2 Receptors Serotonin (5-HT)->5-HT2 Receptors Binds to Vasodilation Vasodilation 5-HT2 Receptors->Vasodilation Activates Reduced Vasodilation Reduced Vasodilation 5-HT2 Receptors->Reduced Vasodilation Leads to Migraine Attack Migraine Attack Vasodilation->Migraine Attack Leads to This compound This compound This compound->5-HT2 Receptors Antagonizes Prophylaxis Prophylaxis Reduced Vasodilation->Prophylaxis Results in

Figure 1: Mechanism of Action of this compound.
Experimental Workflow for Pre-formulation

The following diagram outlines the key steps in the pre-formulation evaluation of this compound.

G start Start: this compound API solubility Solubility Profiling (Aqueous & Organic Solvents) start->solubility solid_state Solid-State Characterization (DSC, TGA, XRD, Microscopy) start->solid_state excipient Excipient Compatibility Screening solubility->excipient solid_state->excipient stability Forced Degradation Studies excipient->stability end End: Pre-formulation Report stability->end

Figure 2: Pre-formulation Experimental Workflow.

Experimental Protocols

Protocol for Determination of Aqueous Solubility

Objective: To determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract.

Materials:

  • This compound API

  • Phosphate buffer solutions (pH 1.2, 4.5, 6.8)

  • Purified water

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid

  • Shake-flask apparatus or orbital shaker

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC system with UV detector

Procedure:

  • Prepare saturated solutions by adding an excess of this compound to each buffer solution and purified water in separate sealed containers.

  • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Filter an aliquot of the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered solution with an appropriate mobile phase.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Perform the experiment in triplicate for each condition.

Protocol for Excipient Compatibility Screening

Objective: To evaluate the compatibility of this compound with commonly used pharmaceutical excipients.

Materials:

  • This compound API

  • Selected excipients (e.g., microcrystalline cellulose, lactose, croscarmellose sodium, magnesium stearate)

  • Glass vials with stoppers

  • Stability chambers (e.g., 40 °C/75% RH)

  • HPLC system with UV detector

  • Differential Scanning Calorimeter (DSC)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio by weight.

  • Prepare a control sample of this compound alone.

  • Place the samples in glass vials and store them under accelerated stability conditions (e.g., 40 °C/75% RH) for a specified period (e.g., 2 and 4 weeks).

  • At each time point, analyze the samples for:

    • Appearance: Note any changes in color or physical state.

    • Assay and Impurities: Use a validated stability-indicating HPLC method to determine the potency of this compound and the formation of any degradation products.

    • DSC: Analyze for changes in melting point or the appearance of new thermal events that might indicate an interaction.

    • FTIR: Compare the spectra of the mixtures with those of the individual components to identify any chemical interactions.

Protocol for Accelerated Stability Study of Oral Tablets

Objective: To assess the stability of the final this compound tablet formulation under accelerated conditions to predict its shelf-life.

Materials:

  • This compound tablets (final formulation)

  • Proposed packaging (e.g., blisters, bottles)

  • Stability chambers (40 °C ± 2 °C / 75% RH ± 5% RH)

  • Analytical instrumentation for testing (HPLC, dissolution apparatus, friabilator, hardness tester)

Procedure:

  • Place the packaged this compound tablets in the stability chamber.

  • Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • At each time point, evaluate the following parameters:

    • Appearance: Visual inspection for any changes in color, shape, or surface characteristics.

    • Hardness and Friability: To assess the physical integrity of the tablets.

    • Disintegration Time: To ensure the tablet breaks down within the specified time.

    • Dissolution: To evaluate the drug release profile.

    • Assay: To determine the potency of this compound.

    • Degradation Products: To quantify any impurities formed during storage.

  • Compare the results to the initial (time 0) data and established specifications.

Formulation Development Strategy

Based on the pre-formulation data, a suitable formulation strategy can be developed. Given the anticipated poor aqueous solubility of this compound, the following approaches should be considered:

  • Particle Size Reduction: Micronization or nanomilling can increase the surface area of the drug, potentially improving its dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its solubility and dissolution. Techniques like spray drying or hot-melt extrusion can be employed.

  • Complexation: The use of cyclodextrins to form inclusion complexes can improve the aqueous solubility of the drug.

  • pH Modification: Incorporating pH-modifying excipients into the formulation can create a microenvironment that favors the dissolution of this compound.

The selection of the most appropriate strategy will depend on the specific physicochemical properties of this compound and the desired release profile of the final product.

Conclusion

The development of a stable oral formulation of this compound requires a systematic approach that begins with a thorough characterization of its physicochemical properties. The protocols outlined in these application notes provide a framework for conducting the necessary pre-formulation, formulation, and stability studies. By carefully evaluating the API's properties and its interactions with excipients, a robust and effective oral dosage form of this compound can be successfully developed.

References

Application Notes & Protocols: Measuring Iprazochrome's Binding Affinity to Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Iprazochrome is a serotonin (B10506) antagonist that has been explored for the prophylaxis of migraine.[1] Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide array of physiological functions.[2][3] As such, they are significant targets for therapeutic development in various neurological and psychiatric disorders.[2] Characterizing the binding affinity of compounds like this compound to specific serotonin receptor subtypes is a critical step in understanding their mechanism of action and potential therapeutic utility.

These application notes provide detailed protocols for two robust, state-of-the-art techniques to quantify the binding affinity of this compound to serotonin receptors: Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and established method for quantifying the interaction between a ligand and a receptor.[2] These assays are fundamental in drug discovery for determining key binding parameters such as the inhibition constant (Ki), receptor density (Bmax), and the dissociation constant (Kd).[2]

Principle

This technique involves the use of a radioactively labeled ligand (radioligand) that has a known high affinity for the target receptor. The assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace the radioligand from the receptor. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which reflects the affinity of the competitor for the receptor.[4]

Experimental Protocol: Competition Binding Assay

This protocol is designed to determine the Ki of this compound for a specific serotonin receptor subtype (e.g., 5-HT2A) expressed in a cell membrane preparation.

1.2.1. Materials and Reagents:

  • Receptor Source: Cell membranes from HEK-293 cells stably expressing the human serotonin receptor of interest (e.g., 5-HT2A).[4]

  • Radioligand: A suitable high-affinity radioligand for the target receptor (e.g., [3H]Ketanserin for 5-HT2A receptors).[4]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Methysergide for 5-HT2A).[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[5]

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

1.2.2. Procedure:

  • Membrane Preparation:

    • Homogenize frozen cell pellets expressing the target serotonin receptor in ice-cold lysis buffer.[5]

    • Centrifuge the homogenate to pellet the membranes.[4]

    • Wash the membrane pellet with fresh buffer and re-centrifuge.[4]

    • Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[4][5]

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

      • Non-specific Binding: Receptor membranes + Radioligand + high concentration of non-specific ligand (e.g., 10 µM Methysergide).[4]

      • Competition Binding: Receptor membranes + Radioligand + varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).[4]

    • The final assay volume is typically 200-250 µL.[4][5]

  • Incubation:

    • Add the receptor membrane preparation to each well.

    • Add the competing test compounds (this compound) or non-specific ligand.

    • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd value.

    • Incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes at 37°C), with gentle agitation.[4]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

1.2.3. Data Analysis:

  • Calculate the specific binding at each concentration of this compound:

    • Specific Binding = Total Binding - Non-specific Binding

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] = concentration of the radioligand used in the assay.

      • Kd = dissociation constant of the radioligand for the receptor.

Data Presentation
ParameterValue
Test Compound This compound
Receptor Subtype e.g., 5-HT2A
Radioligand e.g., [3H]Ketanserin
Kd of Radioligand (nM) Insert experimentally determined value
IC50 of this compound (nM) Insert experimentally determined value
Ki of this compound (nM) Insert calculated value

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time analysis of biomolecular interactions.[6][7] It provides detailed kinetic information, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[8]

Principle

SPR measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, the receptor protein is immobilized on the sensor chip. A solution containing the ligand (this compound, the "analyte") is then flowed over the surface. The binding of the analyte to the immobilized receptor causes an increase in mass at the surface, which in turn alters the refractive index. This change is detected in real-time and is proportional to the amount of bound analyte.[8]

Experimental Protocol: Ligand Binding to Immobilized Receptor

2.2.1. Materials and Reagents:

  • SPR Instrument and Sensor Chips: (e.g., Biacore).

  • Purified Receptor: Purified, functional serotonin receptor in a suitable buffer containing a mild detergent to maintain solubility and stability.[9]

  • Analyte: this compound, dissolved in running buffer.

  • Immobilization Chemistry: Reagents for coupling the receptor to the sensor chip (e.g., amine coupling kit).

  • Running Buffer: A buffer suitable for both the receptor and the analyte (e.g., HBS-P+).

2.2.2. Procedure:

  • Receptor Immobilization:

    • Activate the sensor chip surface according to the manufacturer's instructions (e.g., using EDC/NHS for amine coupling).

    • Inject the purified serotonin receptor over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface.

    • A reference surface should be prepared in parallel (activated and deactivated without receptor) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject a series of concentrations of this compound over both the receptor and reference surfaces. Each injection cycle consists of:

      • Association Phase: Flowing the analyte over the surface for a defined period to monitor binding.

      • Dissociation Phase: Flowing running buffer over the surface to monitor the dissociation of the analyte-receptor complex.

    • Include several buffer-only injections (blanks) for double referencing.

  • Regeneration (if necessary):

    • If the analyte does not fully dissociate, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection. The regeneration solution must be optimized to remove the analyte without denaturing the immobilized receptor.

2.2.3. Data Analysis:

  • The raw data (sensorgrams) are processed by subtracting the reference surface data and the buffer blank data.

  • The resulting sensorgrams show the association and dissociation phases for each analyte concentration.

  • Fit the processed data to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

  • This fitting process will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation
ParameterValue
Test Compound (Analyte) This compound
Immobilized Protein (Ligand) e.g., Purified 5-HT2A Receptor
Association Rate Constant (ka) (M⁻¹s⁻¹) Insert experimentally determined value
Dissociation Rate Constant (kd) (s⁻¹) Insert experimentally determined value
Equilibrium Dissociation Constant (KD) (nM) Insert calculated value

Visualization of Workflows and Signaling Pathways

Serotonin Receptor Signaling

G_Protein_Signaling_Pathways cluster_Gq Gq Signaling Pathway cluster_Gi Gi Signaling Pathway Ligand_Gq Serotonin / this compound Receptor_Gq 5-HT Receptor (e.g., 5-HT2A) Ligand_Gq->Receptor_Gq Gq Gq Protein Receptor_Gq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Ligand_Gi Serotonin / this compound Receptor_Gi 5-HT Receptor (e.g., 5-HT1A) Ligand_Gi->Receptor_Gi Gi Gi Protein Receptor_Gi->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA_Activity ↓ PKA Activity cAMP->PKA_Activity

Caption: Canonical Gq and Gi protein-coupled signaling pathways for serotonin receptors.

Experimental Workflows

The following diagrams illustrate the key steps in the radioligand binding and SPR experimental workflows.

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow prep 1. Receptor Membrane Preparation setup 2. Assay Plate Setup (Total, Non-specific, Competition) prep->setup incubate 3. Incubation (Receptor + Radioligand + Competitor) setup->incubate filter 4. Filtration & Washing (Separate Bound from Unbound) incubate->filter count 5. Scintillation Counting (Quantify Radioactivity) filter->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a competition radioligand binding assay.

SPR_Workflow cluster_workflow Surface Plasmon Resonance (SPR) Workflow immobilize 1. Receptor Immobilization on Sensor Chip equilibrate 2. System Equilibration (Establish Stable Baseline) immobilize->equilibrate inject 3. Analyte Injection (Association Phase) equilibrate->inject dissociate 4. Buffer Flow (Dissociation Phase) inject->dissociate regenerate 5. Surface Regeneration (Optional) dissociate->regenerate analyze 6. Data Analysis (Calculate ka, kd, and KD) dissociate->analyze regenerate->equilibrate Next Cycle

References

Evaluating Iprazochrome in Animal Models of Migraine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprazochrome is a serotonin (B10506) antagonist with an affinity for 5-HT2 receptors, utilized in the prophylactic treatment of migraine.[1][2] Its mechanism of action is thought to involve the modulation of vascular tone and a reduction in the permeability of blood vessels.[1][2] Furthermore, this compound is believed to possess anti-inflammatory properties by inhibiting the release of certain neuropeptides and cytokines.[2] To rigorously evaluate the preclinical efficacy of this compound and similar drug candidates, validated animal models that recapitulate key aspects of migraine pathophysiology are essential.

This document provides detailed application notes and experimental protocols for assessing the therapeutic potential of this compound in established animal models of migraine. The focus is on the Nitroglycerin (NTG)-induced model of acute and chronic migraine-like pain and the Cortical Spreading Depression (CSD) model, which is relevant to migraine with aura.

This compound: Mechanism of Action in Migraine

This compound's primary mechanism of action is the antagonism of 5-HT2 receptors.[1][2] In the context of migraine, this is significant as serotonin (5-HT) and its receptors are implicated in the regulation of cerebral vasculature and pain signaling pathways. The 5-HT2 receptors, in particular, are involved in vasodilation and nociceptive processes. By blocking these receptors, this compound may prevent the excessive vasodilation of cerebral blood vessels, a key event in migraine attacks.[2] Additionally, its ability to neutralize other vasoactive compounds like bradykinin (B550075) and histamine, and to decrease the permeability and fragility of blood vessels, contributes to its prophylactic effects.[1]

Putative Signaling Pathway of this compound in Migraine

cluster_0 Presynaptic Trigeminal Neuron cluster_1 Postsynaptic Neuron / Smooth Muscle Cell 5HT_release 5-HT Release 5HT2R 5-HT2 Receptor 5HT_release->5HT2R Binds to PLC Phospholipase C 5HT2R->PLC Activates IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Vasodilation_Pain Vasodilation & Pain Signaling Ca_release->Vasodilation_Pain This compound This compound This compound->5HT2R Antagonizes

This compound's antagonistic action on the 5-HT2 receptor signaling pathway.

Animal Models for Evaluating this compound

The selection of an appropriate animal model is critical for elucidating the pharmacological profile of a potential anti-migraine drug. The following models are recommended for the evaluation of this compound.

Nitroglycerin (NTG)-Induced Migraine Model

The systemic administration of nitroglycerin (NTG), a nitric oxide (NO) donor, is a widely used and well-validated model that induces migraine-like symptoms in both humans and rodents.[3] This model is particularly useful for studying central and peripheral sensitization, key components of migraine pain.

cluster_0 Pre-Treatment Phase cluster_1 Induction & Treatment Phase cluster_2 Post-Induction Assessment Phase acclimatization Acclimatization (7 days) baseline Baseline Behavioral Testing (e.g., von Frey) acclimatization->baseline treatment This compound or Vehicle Administration baseline->treatment ntg_induction Nitroglycerin (NTG) Injection (10 mg/kg, i.p.) treatment->ntg_induction 30 min pre-NTG behavioral Behavioral Testing (Mechanical Allodynia, 2h post-NTG) ntg_induction->behavioral molecular Tissue Collection (TNC) (for c-Fos, CGRP analysis) behavioral->molecular

Workflow for evaluating this compound in the NTG-induced migraine model.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Nitroglycerin (NTG) solution (10 mg/mL in saline)

  • Vehicle control (e.g., saline or appropriate solvent for this compound)

  • Von Frey filaments

  • Testing chambers with a wire mesh floor

Procedure:

  • Acclimatization: House rats in a temperature- and light-controlled environment for at least 7 days before the experiment, with ad libitum access to food and water.

  • Habituation: For 2-3 days prior to testing, place rats in the testing chambers for at least 30 minutes to acclimate to the environment.

  • Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) for each rat using the up-down method with von Frey filaments applied to the plantar surface of the hind paw.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

  • Migraine Induction: 30 minutes after drug administration, inject NTG (10 mg/kg, i.p.).

  • Post-NTG Measurement: At 2 hours post-NTG injection, re-assess the PWT.

  • Data Analysis: Compare the post-NTG PWT between the this compound-treated and vehicle-treated groups.

Treatment GroupBaseline PWT (g)Post-NTG PWT (g)% Reversal of Hyperalgesia
Vehicle + SalineValueValueN/A
Vehicle + NTGValueValue0%
This compound + NTGValueValueCalculated Value
Positive Control (e.g., Sumatriptan) + NTGValueValueCalculated Value
Cortical Spreading Depression (CSD) Model

CSD is a wave of profound neuronal and glial depolarization that spreads across the cerebral cortex and is considered the electrophysiological correlate of migraine aura. This model is valuable for investigating the effects of prophylactic drugs on the initiation and propagation of this phenomenon.

Materials:

  • Male C57BL/6 mice (25-30 g)

  • This compound

  • Vehicle control

  • Potassium chloride (KCl) solution (1 M)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Ag/AgCl electrodes for electrocorticography (ECoG) recording

  • Drill

Procedure:

  • Anesthesia and Surgery: Anesthetize the mouse and place it in a stereotaxic frame. Expose the skull and drill two burr holes over the parietal cortex.

  • Electrode Placement: Place an Ag/AgCl recording electrode in one burr hole and a reference electrode elsewhere (e.g., over the cerebellum).

  • Drug Administration: Administer this compound or vehicle.

  • CSD Induction: After a set pre-treatment time, induce CSD by applying a cotton ball soaked in 1 M KCl to the second burr hole for 5-10 minutes.

  • Recording: Record the characteristic negative DC potential shift indicative of CSD for at least 60 minutes.

  • Data Analysis: Measure the CSD propagation velocity (mm/min) and the number of CSD events.

It has been reported in animal models that this compound was shown not to decrease the spreading depression velocity.[1] This finding distinguishes it from some other anti-migraine agents.

Treatment GroupCSD Propagation Velocity (mm/min)
VehicleValue
This compoundNo significant change from vehicle

Immunohistochemical Analysis: c-Fos Expression

Activation of the trigeminal nucleus caudalis (TNC) is a key event in migraine pain processing. The expression of the immediate early gene c-Fos can be used as a marker of neuronal activation in the TNC following a migraine trigger.

Protocol: c-Fos Staining in the TNC
  • Tissue Collection: Two hours after NTG or saline injection, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Tissue Processing: Dissect the brainstem and post-fix in 4% paraformaldehyde overnight, then transfer to a 30% sucrose (B13894) solution. Section the TNC on a cryostat.

  • Immunohistochemistry: Perform standard immunohistochemical staining for c-Fos using a primary antibody against c-Fos and an appropriate secondary antibody conjugated to a detectable marker (e.g., biotin).

  • Quantification: Count the number of c-Fos-positive nuclei in specific laminae of the TNC.

An effective anti-migraine agent is expected to reduce the NTG-induced increase in c-Fos expression in the TNC.

Treatment GroupNumber of c-Fos-Positive Cells in TNC
Vehicle + SalineValue
Vehicle + NTGValue
This compound + NTGValue
Positive Control + NTGValue

Summary and Conclusion

The NTG-induced migraine model and the CSD model provide robust platforms for the preclinical evaluation of this compound. While direct quantitative evidence for this compound's efficacy in the NTG model is currently limited in the public domain, its known mechanism as a 5-HT2 receptor antagonist suggests potential for attenuating migraine-like pain behaviors and neuronal activation. The existing data indicating no effect on CSD velocity provides a specific piece of information regarding its pharmacological profile. The detailed protocols provided herein offer a framework for conducting rigorous preclinical studies to further elucidate the therapeutic potential of this compound in migraine.

References

Application Notes: Spectroscopic Methods for the Structural Elucidation of Iprazochrome (Carbazochrome)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iprazochrome, also known as Carbazochrome, is the monosemicarbazone derivative of adrenochrome (B1665551).[1] It is utilized as a hemostatic agent, intended to reduce capillary fragility and bleeding.[2] The precise structural confirmation of such pharmaceutical compounds is critical for quality control, drug development, and regulatory compliance. Spectroscopic techniques are indispensable for providing unambiguous structural information at the molecular level.[3] This document provides detailed protocols and application notes for the structural elucidation of this compound using a suite of spectroscopic methods, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

General Experimental Workflow for Structural Elucidation

The comprehensive structural analysis of this compound involves an integrated approach where data from multiple spectroscopic techniques are combined to build a complete and confirmed molecular structure. The typical workflow begins with sample purification, followed by parallel analysis using different spectroscopic methods, and concludes with the final data integration and structure confirmation.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_conclusion Phase 3: Data Integration & Confirmation start Purified this compound (>95%) uv UV-Vis Spectroscopy (Chromophore Analysis) start->uv ir IR Spectroscopy (Functional Group ID) start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Framework) start->nmr ms Mass Spectrometry (Molecular Weight & Formula) start->ms integrate Integrate Spectroscopic Data uv->integrate ir->integrate nmr->integrate ms->integrate confirm Confirm Structure of This compound integrate->confirm

Fig 1. Integrated workflow for this compound structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores and conjugated systems within the this compound molecule.[4] The indolequinone and semicarbazone moieties are expected to produce characteristic absorption bands.

Experimental Protocol

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable UV-transparent solvent (e.g., ethanol (B145695) or methanol) to prepare a stock solution of approximately 100 µg/mL.[5] Further dilute to a concentration of ~10 µg/mL.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

  • Blank Measurement: Fill a quartz cuvette with the chosen solvent to serve as the blank. Place it in the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-600 nm).[4]

  • Sample Measurement: Rinse the cuvette with the this compound solution, then fill it and place it in the sample holder.

  • Data Acquisition: Acquire the absorbance spectrum of the sample. Identify the wavelengths of maximum absorbance (λmax).[6]

Expected Quantitative Data

The expected UV absorption maxima for this compound are based on its adrenochrome core and semicarbazone side chain.

ParameterExpected ValueReference Moiety
λmax 1~220-230 nmIndole (B1671886) Ring System
λmax 2~300-310 nmn→π* transition of C=O
λmax 3~350-360 nmSemicarbazone Conjugation
λmax 4~480-490 nmπ→π* transition of quinone
Note: The exact λmax values may vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[7]

Experimental Protocol

  • Sample Preparation: Prepare the sample using the KBr (potassium bromide) pellet method. Mix ~1 mg of dry this compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory if available.

  • Background Spectrum: Place the KBr-only pellet (or nothing for ATR) in the spectrometer and acquire a background spectrum.

  • Sample Spectrum: Replace the background with the this compound sample pellet and acquire the sample spectrum.

  • Data Analysis: The instrument's software will automatically generate the final spectrum (plotted as transmittance or absorbance vs. wavenumber in cm⁻¹). Identify and assign the characteristic absorption bands to their corresponding functional groups.[4]

Expected Quantitative Data

The following table summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H StretchingAmide/Amine (NH₂, NH)
3100 - 3000C-H StretchingAromatic C-H
2950 - 2850C-H StretchingAliphatic C-H (N-CH₃)
~1680C=O StretchingQuinone Carbonyl
~1660C=O StretchingAmide I (Semicarbazone)
~1620C=N StretchingSemicarbazone
1600 - 1450C=C StretchingAromatic Ring
~1540N-H BendingAmide II (Semicarbazone)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of a molecule.[8] ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

Experimental Protocol

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[9] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse sequence.

    • ¹³C NMR: Acquire the proton-decoupled spectrum.

    • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to assign proton and carbon signals definitively.[9]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Predicted Spectroscopic Data

Note: The following chemical shifts (δ) are predicted values based on the known structure of this compound. Actual experimental values may vary.

Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Predicted δ (ppm) Multiplicity Integration Assignment
~10.5 Singlet 1H Amide NH
~7.5 Singlet 2H Amine NH
~6.8 Singlet 1H Aromatic CH
~6.5 Singlet 1H Aromatic CH
~5.5 Doublet 1H CH -OH
~4.8 Singlet (broad) 1H OH
~3.4 Multiplet 2H CH

| ~2.8 | Singlet | 3H | N-CH ₃ |

Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Predicted δ (ppm) Carbon Type Assignment
~180 C=O Quinone Carbonyl
~178 C=O Quinone Carbonyl
~158 C=O Semicarbazone Carbonyl
~145 C=N Semicarbazone C=N
~140 Quaternary C Aromatic C
~135 Quaternary C Aromatic C
~118 CH Aromatic CH
~110 CH Aromatic CH
~75 CH C H-OH
~55 CH₂ C H₂

| ~35 | CH₃ | N-C H₃ |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound with high accuracy.[10] High-Resolution Mass Spectrometry (HR-MS) is particularly crucial for confirming the molecular formula. Tandem MS (MS/MS) helps in structural elucidation by analyzing fragmentation patterns.

Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile, often with 0.1% formic acid to promote ionization.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

    • MS/MS: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.[11]

  • Data Analysis: Use the accurate mass measurement from the full scan to calculate the elemental formula. Analyze the MS/MS spectrum to identify characteristic fragment ions, which provides clues about the molecule's structure.

Expected Quantitative Data

ParameterFormulaExpected Value
Molecular FormulaC₁₀H₁₂N₄O₃-
Molecular Weight-236.23 g/mol [12]
Monoisotopic MassC₁₀H₁₂N₄O₃236.0913 Da
[M+H]⁺ (protonated)C₁₀H₁₃N₄O₃⁺237.0986 m/z
[M+Na]⁺ (sodiated)C₁₀H₁₂N₄O₃Na⁺259.0805 m/z

Proposed Fragmentation Pathway

The fragmentation of this compound in MS/MS can provide valuable structural information. Key fragmentation events would likely involve the loss of the semicarbazone side chain and cleavages within the indole core.

G parent This compound [M+H]⁺ m/z = 237.0986 frag1 Loss of NH₃ (from semicarbazide) parent->frag1 -17.0265 Da frag2 Loss of H₂N-CO-NH₂ (Urea) parent->frag2 -60.0320 Da frag3 Loss of Semicarbazide side chain (-NH-NH-CO-NH₂) parent->frag3 -75.0483 Da ion1 [M+H-NH₃]⁺ m/z = 220.0720 frag1->ion1 ion2 [M+H - Urea]⁺ m/z = 177.0659 frag2->ion2 ion3 Adrenochrome core ion m/z = 162.0504 frag3->ion3

Fig 2. Proposed MS/MS fragmentation pathway for this compound.

The structural elucidation of this compound requires a multi-faceted analytical approach. UV-Vis and IR spectroscopy provide initial confirmation of key chromophores and functional groups. High-resolution mass spectrometry definitively establishes the molecular formula and offers structural insights through fragmentation analysis. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed atomic connectivity needed to unambiguously confirm the complete chemical structure. By integrating the data from these complementary techniques, researchers and drug developers can ensure the identity, purity, and structural integrity of this compound.

References

Application Notes and Protocols for Assessing Iprazochrome's Effect on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro effects of Iprazochrome on platelet aggregation. This compound has been shown to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid, and it also exhibits antiserotonergic properties.[1] This suggests that its mechanism of action may involve multiple pathways crucial to platelet activation and aggregation.

Introduction to this compound's Antiplatelet Activity

This compound is a compound that has demonstrated a dose-dependent inhibitory effect on platelet aggregation in in-vitro studies.[1] Its ability to counteract aggregation induced by key agonists like ADP and arachidonic acid, coupled with its antiserotonergic actions, points towards a multi-faceted mechanism of action.[1] The primary signaling pathways implicated in the antiplatelet effect of this compound are likely:

  • The Arachidonic Acid Pathway: By inhibiting aggregation induced by arachidonic acid, this compound may interfere with the cyclooxygenase (COX) enzyme or thromboxane (B8750289) synthase, leading to reduced production of thromboxane A2 (TxA2), a potent platelet agonist.

  • ADP Receptor Pathway: The inhibition of ADP-induced aggregation suggests that this compound may act as an antagonist of the P2Y1 and/or P2Y12 receptors on the platelet surface, which are critical for the amplification of platelet activation.

  • Serotonin Receptor Pathway: As a compound with antiserotonergic properties, this compound likely antagonizes the 5-HT2A receptor on platelets. Serotonin, released from dense granules of activated platelets, typically potentiates the effects of other agonists.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the inhibitory effects of this compound on platelet aggregation, based on its known activities and data from compounds with similar mechanisms of action. These tables are intended to serve as a reference for expected outcomes in experimental settings.

Table 1: Inhibition of Agonist-Induced Platelet Aggregation by this compound (Light Transmission Aggregometry)

AgonistAgonist ConcentrationThis compound Concentration (µM)Percent Inhibition (%)IC50 (µM)
ADP 5 µM125 ± 415.2
1048 ± 6
2578 ± 5
5092 ± 3
Arachidonic Acid 1 mM130 ± 512.8
1055 ± 7
2585 ± 4
5095 ± 2
Serotonin 10 µM0.128 ± 31.5
152 ± 5
588 ± 4
1096 ± 2

Table 2: Effect of this compound on Platelet Activation Markers (Flow Cytometry)

Activation MarkerAgonist (Concentration)This compound Concentration (µM)Mean Fluorescence Intensity (MFI)Percent Positive Cells (%)
P-selectin (CD62P) ADP (5 µM)0 (Control)1500 ± 12085 ± 5
10850 ± 9045 ± 6
50300 ± 4015 ± 3
PAC-1 ADP (5 µM)0 (Control)2500 ± 20090 ± 4
101300 ± 15050 ± 7
50450 ± 6020 ± 4

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on platelet aggregation and activation.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet aggregation. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

    • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound to achieve the desired final concentrations in the assay. Ensure the final solvent concentration is consistent across all samples and does not exceed 0.5%.

  • Aggregation Assay:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette PRP into the aggregometer cuvettes with a stir bar and incubate at 37°C for 5 minutes.

    • Add the desired concentration of this compound or vehicle control and incubate for 5-10 minutes.

    • Add the platelet agonist (e.g., ADP, arachidonic acid, serotonin) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes or until the aggregation response plateaus.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each sample.

    • Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value of this compound for each agonist.

Impedance Aggregometry

This method measures the change in electrical impedance between two electrodes as platelets aggregate on their surface in a whole blood sample.

Protocol:

  • Sample Preparation:

    • Collect whole blood into tubes containing an appropriate anticoagulant (e.g., hirudin or citrate).

    • Allow the blood to rest at room temperature for at least 30 minutes before use.

  • This compound Preparation:

    • Prepare this compound solutions as described for LTA.

  • Aggregation Assay:

    • Pipette the whole blood sample into the test cuvettes of the impedance aggregometer.

    • Add the desired concentration of this compound or vehicle control.

    • Add the platelet agonist (e.g., ADP, arachidonic acid).

    • The instrument will record the change in impedance over time, which is proportional to platelet aggregation.

  • Data Analysis:

    • The primary parameter measured is the area under the aggregation curve (AUC).

    • Calculate the percentage inhibition of aggregation based on the AUC for each concentration of this compound.

    • Determine the IC50 value of this compound.

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of specific platelet activation markers on a single-cell level.

Protocol:

  • Sample Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate.

  • Platelet Activation and Staining:

    • In a series of tubes, add the desired concentrations of this compound or vehicle control to whole blood samples.

    • Add a platelet agonist (e.g., ADP) to induce activation and incubate for a specified time at room temperature.

    • Add fluorescently labeled monoclonal antibodies specific for platelet activation markers (e.g., anti-CD62P for P-selectin expression and PAC-1 for the activated form of the GPIIb/IIIa receptor).

    • Incubate in the dark at room temperature for 15-20 minutes.

    • Fix the samples with a paraformaldehyde solution.

  • Flow Cytometric Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on their forward and side scatter characteristics.

    • Analyze the fluorescence intensity of the stained platelets to quantify the expression of activation markers.

  • Data Analysis:

    • Determine the Mean Fluorescence Intensity (MFI) and the percentage of positive cells for each activation marker.

    • Compare the results from this compound-treated samples to the vehicle control to assess the inhibitory effect.

Visualizations

Signaling Pathways

G cluster_agonists Agonists cluster_receptors Receptors cluster_inhibition This compound Inhibition cluster_pathways Intracellular Signaling cluster_activation Platelet Activation ADP ADP P2Y1_P2Y12 P2Y1/P2Y12 ADP->P2Y1_P2Y12 Arachidonic_Acid Arachidonic Acid COX COX-1 Arachidonic_Acid->COX Serotonin Serotonin Serotonin_Receptor 5-HT2A Receptor Serotonin->Serotonin_Receptor Gq_Gi Gq / Gi Signaling P2Y1_P2Y12->Gq_Gi TXA2_Receptor TxA2 Receptor PLC Phospholipase C TXA2_Receptor->PLC Serotonin_Receptor->Gq_Gi This compound This compound This compound->P2Y1_P2Y12 Antagonism This compound->Serotonin_Receptor Antagonism This compound->COX Inhibition Gq_Gi->PLC Thromboxane_Synthase Thromboxane Synthase COX->Thromboxane_Synthase TxA2 Thromboxane A2 Thromboxane_Synthase->TxA2 TxA2->TXA2_Receptor Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Shape_Change Shape Change Ca_Mobilization->Shape_Change Granule_Secretion Granule Secretion Ca_Mobilization->Granule_Secretion Aggregation Aggregation Shape_Change->Aggregation Granule_Secretion->Aggregation

Caption: Putative signaling pathways of this compound's antiplatelet action.

Experimental Workflow

G cluster_prep Sample Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Citrate) PRP_Preparation PRP/PPP Preparation Blood_Collection->PRP_Preparation Incubation Incubation with This compound/Vehicle PRP_Preparation->Incubation Agonist_Addition Agonist Addition (ADP, AA, Serotonin) Incubation->Agonist_Addition LTA Light Transmission Aggregometry Agonist_Addition->LTA Impedance Impedance Aggregometry Agonist_Addition->Impedance Flow_Cytometry Flow Cytometry (Activation Markers) Agonist_Addition->Flow_Cytometry Aggregation_Analysis Aggregation (%) Inhibition (%) LTA->Aggregation_Analysis Impedance->Aggregation_Analysis Marker_Analysis MFI / % Positive Cells Flow_Cytometry->Marker_Analysis IC50_Determination IC50 Determination Aggregation_Analysis->IC50_Determination

Caption: General experimental workflow for assessing this compound's effect.

References

Application Notes and Protocols for Iprazochrome Studies in Animal Models of Diabetic Retinopathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for inducing diabetic retinopathy in animal models, specifically tailored for the evaluation of therapeutic agents such as Iprazochrome. The protocols are designed to ensure reproducibility and relevance to the clinical progression of non-proliferative diabetic retinopathy.

Introduction to Diabetic Retinopathy Animal Models

Diabetic retinopathy (DR) is a common microvascular complication of diabetes and a leading cause of blindness in the working-age population.[1][2][3] Animal models are crucial for understanding the pathogenesis of DR and for the preclinical evaluation of new therapeutic interventions.[4][5] Rodent models, particularly mice and rats, are the most widely used for inducing DR due to their well-characterized genetics, relatively low cost, and the ability to develop key features of the human disease.[5][6]

The most common method for inducing type 1 diabetes and subsequent retinopathy in rodents is through the administration of streptozotocin (B1681764) (STZ), a chemical that is toxic to pancreatic β-cells, leading to chronic hyperglycemia.[7][8][9] STZ-induced diabetic models mimic many of the early stages of non-proliferative diabetic retinopathy (NPDR), including basement membrane thickening, pericyte loss, increased vascular permeability, and neuro-glial abnormalities.[2][4][7] While these models do not typically progress to the proliferative stage seen in advanced human DR, they are invaluable for studying the initial vascular and neuronal damage.[10]

This compound in Diabetic Retinopathy

This compound is a drug that has been investigated for its potential therapeutic effects in early-stage diabetic retinopathy. A clinical study in patients with type 2 diabetes and early non-proliferative retinopathy suggested that this compound may be useful in the treatment and prevention of the condition's progression.[11] The study reported that oral administration of 5 mg of this compound three times a day was well-tolerated.[11] While the precise mechanism in DR is not fully elucidated, its vasoprotective and anti-inflammatory properties are of significant interest. The following protocols provide a framework for investigating the efficacy of this compound in a controlled preclinical setting.

Experimental Protocols

Protocol 1: Induction of Diabetic Retinopathy in Rodents using Streptozotocin (STZ)

This protocol describes the induction of diabetes in mice or rats using STZ, a critical first step in establishing a diabetic retinopathy model.

Materials:

  • Streptozotocin (STZ) (Sigma-Aldrich, St. Louis, MO)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), sterile-filtered

  • 8- to 12-week-old male C57BL/6J mice or Sprague Dawley rats

  • Glucometer and test strips

  • Insulin (B600854) (optional, for animal welfare)

  • Animal scale

Procedure:

  • Animal Acclimatization: Acclimatize animals to the facility for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (8-12 hours) before STZ injection, with free access to water.[8]

  • STZ Solution Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer to the desired concentration. Protect the solution from light.

  • STZ Administration:

    • Mice (Single High Dose): Inject a single intraperitoneal (i.p.) dose of 150 mg/kg body weight.[8]

    • Mice (Multiple Low Dose): Inject i.p. with 50 mg/kg body weight for 5 consecutive days.[12] This regimen can reduce mortality and non-specific toxicity.

    • Rats: Inject a single i.p. dose of 60-65 mg/kg body weight.[13]

  • Control Group: Inject an equivalent volume of citrate buffer into the control animals.

  • Confirmation of Diabetes:

    • Measure blood glucose levels from the tail vein 3 days after the final STZ injection.[8]

    • Animals with non-fasting blood glucose levels ≥ 350 mg/dL on three consecutive measurements are considered diabetic and included in the study.[8]

  • Animal Monitoring and Care:

    • Monitor body weight and blood glucose levels three times per week.[8]

    • Provide supportive care as needed. Small doses of long-acting insulin may be administered to prevent severe weight loss and mortality, but care should be taken to maintain chronic hyperglycemia.[10]

    • The development of DR features such as vascular leakage can be observed starting from around 180 days after diabetes induction.[8]

Protocol 2: this compound Administration for Efficacy Studies

This protocol outlines the administration of this compound to the STZ-induced diabetic animal model.

Materials:

  • This compound

  • Vehicle for this compound (e.g., sterile saline, or as determined by solubility)

  • Oral gavage needles

  • STZ-induced diabetic animals (from Protocol 1)

  • Age-matched non-diabetic control animals

Experimental Groups:

  • Non-diabetic Control: Healthy animals receiving vehicle.

  • Diabetic Control: STZ-induced diabetic animals receiving vehicle.

  • This compound Treatment Group: STZ-induced diabetic animals receiving this compound.

Procedure:

  • Treatment Initiation: Begin this compound administration 1-2 weeks after the confirmation of diabetes to allow for the stabilization of the diabetic phenotype.

  • Dosage and Administration:

    • Based on the clinical dosage of 15 mg/day in humans[11], an allometric scaling calculation can be used to determine the equivalent dose for rodents. For example, a starting dose for a mouse could be in the range of 1-5 mg/kg/day.

    • Administer this compound daily via oral gavage.

  • Duration of Study: The study duration should be sufficient to observe the development of diabetic retinopathy, typically ranging from 2 to 6 months.

  • Monitoring: Continue to monitor body weight, blood glucose levels, and general health throughout the study.

Protocol 3: Evaluation of Retinal Vascular and Neuronal Changes

This protocol details the methods for assessing the key pathological features of diabetic retinopathy at the end of the study.

Methods of Evaluation:

  • Retinal Vascular Permeability (Evans Blue Assay):

    • Anesthetize the animal and inject Evans blue dye intravenously.

    • After a circulation period (e.g., 2 hours), perfuse the animal with saline to remove blood-borne dye.

    • Enucleate the eyes and dissect the retinas.

    • Extract the Evans blue from the retinas using formamide.

    • Quantify the dye concentration using a spectrophotometer. An increase in dye concentration in the retina indicates increased vascular permeability.

  • Retinal Histopathology:

    • Fix the enucleated eyes in a suitable fixative (e.g., 4% paraformaldehyde).

    • Embed the eyes in paraffin (B1166041) or OCT compound and section them.

    • Perform Hematoxylin and Eosin (H&E) staining to assess the overall retinal structure and thickness of retinal layers.[14]

    • Perform Periodic acid-Schiff (PAS) staining to visualize the basement membrane and identify acellular capillaries.

  • Immunohistochemistry:

    • Use specific antibodies to label key cellular and molecular markers on retinal sections.

    • CD31 (PECAM-1): To visualize endothelial cells and blood vessels.[13]

    • GFAP: To assess Müller cell gliosis, an indicator of retinal stress.

    • VEGF: To evaluate the expression of this key pro-angiogenic and permeability factor.[13][14]

  • Retinal Function (Electroretinography - ERG):

    • Perform ERG to measure the electrical responses of various cell types in the retina.

    • A reduction in the amplitude of specific ERG waves (e.g., a-wave and b-wave) can indicate photoreceptor and bipolar cell dysfunction, respectively.

Data Presentation

Table 1: Parameters for STZ-Induced Diabetic Retinopathy Model

ParameterMice (C57BL/6J)Rats (Sprague Dawley)
STZ Dose (Single) 150 mg/kg, i.p.[8]60-65 mg/kg, i.p.[13]
STZ Dose (Multiple) 50 mg/kg, i.p. for 5 days[12]N/A
Blood Glucose for Diabetes Confirmation ≥ 350 mg/dL[8]> 16.5 mmol/L (>297 mg/dL)[13]
Time to Onset of Hyperglycemia ~3 days[8]~7 days[13]
Timeline for DR Pathology Vascular leakage evident at 180 days[8]Morphological changes observed at 2-4 months[13][14]

Table 2: Hypothetical this compound Dosing for Preclinical Studies

SpeciesRoute of AdministrationProposed Dose RangeFrequency
MouseOral Gavage1-5 mg/kgDaily
RatOral Gavage0.5-2.5 mg/kgDaily

Note: These are suggested starting doses and should be optimized based on pilot studies.

Visualizations

experimental_workflow cluster_induction Phase 1: Induction of Diabetic Retinopathy cluster_treatment Phase 2: this compound Treatment cluster_evaluation Phase 3: Endpoint Evaluation acclimatization Animal Acclimatization (1 week) fasting Overnight Fasting (8-12 hours) acclimatization->fasting stz_injection STZ or Vehicle Injection fasting->stz_injection diabetes_confirmation Confirm Hyperglycemia (≥350 mg/dL) stz_injection->diabetes_confirmation grouping Randomize into Groups: 1. Non-diabetic Control 2. Diabetic Control 3. This compound Treatment diabetes_confirmation->grouping treatment Daily Oral Gavage (Vehicle or this compound) grouping->treatment monitoring Monitor Weight & Blood Glucose treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia permeability Vascular Permeability (Evans Blue) euthanasia->permeability histology Histopathology (H&E, PAS) euthanasia->histology ihc Immunohistochemistry (VEGF, GFAP) euthanasia->ihc erg Functional Assessment (ERG) euthanasia->erg

Caption: Experimental workflow for this compound studies in a diabetic retinopathy model.

dr_pathway hyperglycemia Chronic Hyperglycemia oxidative_stress Oxidative Stress hyperglycemia->oxidative_stress inflammation Inflammation hyperglycemia->inflammation pericyte_loss Pericyte Loss oxidative_stress->pericyte_loss neuronal_dysfunction Neuronal Dysfunction & Apoptosis oxidative_stress->neuronal_dysfunction vegf ↑ VEGF Expression inflammation->vegf brb_breakdown Blood-Retinal Barrier Breakdown vegf->brb_breakdown pericyte_loss->brb_breakdown bm_thickening Basement Membrane Thickening bm_thickening->brb_breakdown vascular_leakage Vascular Leakage / Edema brb_breakdown->vascular_leakage retinopathy Diabetic Retinopathy vascular_leakage->retinopathy neuronal_dysfunction->retinopathy

Caption: Simplified signaling pathway in early diabetic retinopathy.

References

Application of Iprazochrome in Studies of Cerebrovascular Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

Introduction

Iprazochrome is a compound chemically derived from adrenochrome, the oxidized form of adrenaline. It is primarily recognized for its efficacy as an antimigraine agent and for its use in the treatment and prevention of diabetic retinopathy.[1] Its mechanism of action is multifaceted, involving the antagonism of serotonin (B10506) (5-HT) receptors and the neutralization of other vasoactive compounds such as bradykinin (B550075) and histamine.[1] These properties, particularly its ability to decrease the permeability and fragility of blood vessels, have led to investigations into its potential therapeutic applications in cerebrovascular disorders.[1] Notably, preclinical research has demonstrated that this compound can prevent apoplexy in stroke-prone spontaneously hypertensive rats (SHRSP) without affecting blood pressure, suggesting a direct protective effect on the cerebral vasculature.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in the study of cerebrovascular disorders, with a focus on preclinical models.

Mechanism of Action in Cerebrovascular Context

This compound's potential utility in cerebrovascular disorders stems from its influence on vascular stability and its opposition to pathological vasoconstriction and inflammation. Its primary known mechanisms include:

  • Serotonin Antagonism: this compound acts as a serotonin antagonist.[1] In the context of stroke, excessive serotonin can contribute to vasospasm and platelet aggregation, exacerbating ischemic damage. By blocking serotonin receptors, this compound may help maintain cerebral blood flow and reduce the thrombotic component of ischemic events.

  • Neutralization of Vasoactive Compounds: The compound also neutralizes bradykinin and histamine, both of which are involved in inflammatory processes and can increase vascular permeability.[1] In cerebrovascular disorders, the breakdown of the blood-brain barrier is a critical event leading to edema and secondary brain injury. This compound's ability to counteract these mediators may contribute to the preservation of vascular integrity.

  • Vascular Protection: this compound has been shown to decrease the permeability and fragility of blood vessels.[1] This effect is crucial in preventing hemorrhagic transformations of ischemic strokes and in mitigating the microvascular damage associated with chronic hypertension.

Data Presentation

The following tables summarize the available quantitative data from a key preclinical study investigating the effect of this compound on apoplexy in stroke-prone spontaneously hypertensive rats (SHRSP).

Table 1: Effect of this compound on Apoplexy in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

Treatment GroupIncidence of ApoplexyEffect on Blood PressureKey Histological Findings in Control GroupReference
Control (SHRSP)Not specified (implied high incidence)HypertensiveIschemic changes (swelling of neurons, shrinkage of nuclei in cerebral cortex and corpus striatum)[2]
This compound-treated (SHRSP)PreventedNo changeNot applicable (apoplexy prevented)[2]

Note: The abstract of the primary study did not provide specific quantitative data on the incidence of apoplexy or the dosage of this compound used in this particular experiment. The information is based on the qualitative description of the results.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in cerebrovascular disorders, based on the available literature and general protocols for the animal models.

Protocol 1: Evaluation of this compound's Protective Effect Against Apoplexy in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

Objective: To determine the efficacy of this compound in preventing the spontaneous occurrence of stroke (apoplexy) in SHRSP rats.

Materials:

  • Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

  • This compound

  • Vehicle for this compound administration (e.g., sterile saline, distilled water)

  • Animal caging and husbandry supplies

  • Apparatus for blood pressure measurement (e.g., tail-cuff method)

  • Histology equipment and reagents (formalin, paraffin (B1166041), microtome, hematoxylin (B73222) and eosin (B541160) stains)

Procedure:

  • Animal Acclimatization: Acclimatize SHRSP rats to the laboratory environment for at least one week prior to the experiment.

  • Group Allocation: Randomly assign rats to a control group and an this compound treatment group.

  • Drug Administration:

    • Administer this compound to the treatment group at a predetermined dose and frequency. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent throughout the study.

    • Administer an equivalent volume of the vehicle to the control group.

  • Monitoring:

    • Monitor the animals daily for clinical signs of stroke, such as motor deficits, seizures, or changes in behavior.

    • Measure and record the blood pressure of all animals at regular intervals.

  • Endpoint and Tissue Collection:

    • The study can be terminated at a predetermined time point or when a significant number of control animals have developed apoplexy.

    • Euthanize the animals and perfuse them with saline followed by 10% neutral buffered formalin.

    • Carefully dissect the brains for histological analysis.

  • Histological Analysis:

    • Process the brains for paraffin embedding and sectioning.

    • Stain brain sections with hematoxylin and eosin (H&E).

    • Examine the sections under a microscope for evidence of ischemic or hemorrhagic stroke, including neuronal swelling, nuclear shrinkage, and vascular damage.[2]

    • Quantify the extent of brain injury in the control and treated groups.

Protocol 2: In Vitro Assessment of this compound's Effect on Vascular Permeability

Objective: To quantify the effect of this compound on the permeability of a cerebral endothelial cell monolayer.

Materials:

  • Human or rat brain microvascular endothelial cells (HBMECs or RBMECs)

  • Cell culture medium and supplements

  • Transwell inserts with a porous membrane

  • This compound

  • Fluorescently labeled dextran (B179266) (e.g., FITC-dextran)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture the endothelial cells on the Transwell inserts until a confluent monolayer is formed.

  • Treatment:

    • Treat the endothelial cell monolayers with different concentrations of this compound for a specified duration.

    • Include an untreated control group.

  • Permeability Assay:

    • Add FITC-dextran to the upper chamber of the Transwell inserts.

    • At various time points, collect samples from the lower chamber.

  • Quantification:

    • Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader.

    • Calculate the permeability coefficient for each treatment group. A lower fluorescence intensity in the lower chamber indicates reduced permeability.

  • Data Analysis: Compare the permeability of the this compound-treated groups to the control group to determine the effect of the compound on endothelial barrier function.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G cluster_pathway Proposed Signaling Pathway of this compound in Cerebrovascular Protection This compound This compound Serotonin_Receptor Serotonin Receptor This compound->Serotonin_Receptor antagonizes Vasoactive_Mediators Bradykinin & Histamine This compound->Vasoactive_Mediators neutralizes Vasoconstriction Vasoconstriction Serotonin_Receptor->Vasoconstriction leads to Platelet_Aggregation Platelet Aggregation Serotonin_Receptor->Platelet_Aggregation leads to Increased_Permeability Increased Vascular Permeability Vasoactive_Mediators->Increased_Permeability leads to Inflammation Inflammation Vasoactive_Mediators->Inflammation leads to Cerebrovascular_Protection Cerebrovascular Protection Vasoconstriction->Cerebrovascular_Protection Platelet_Aggregation->Cerebrovascular_Protection Increased_Permeability->Cerebrovascular_Protection Inflammation->Cerebrovascular_Protection

Caption: Proposed mechanism of this compound's cerebroprotective effects.

G cluster_workflow Experimental Workflow for SHRSP Apoplexy Study Acclimatization Animal Acclimatization (SHRSP rats) Grouping Random Group Allocation (Control vs. This compound) Acclimatization->Grouping Treatment Drug/Vehicle Administration Grouping->Treatment Monitoring Daily Monitoring (Clinical Signs, Blood Pressure) Treatment->Monitoring Endpoint Study Endpoint (Pre-determined time or apoplexy onset) Monitoring->Endpoint Tissue_Collection Euthanasia & Brain Dissection Endpoint->Tissue_Collection Histology Histological Analysis (H&E Staining) Tissue_Collection->Histology Analysis Data Analysis (Incidence, Severity of Lesions) Histology->Analysis

Caption: Workflow for evaluating this compound in an SHRSP model.

References

Application Notes and Protocols: Iprazochrome as a Pharmacological Tool for Studying Serotonin Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprazochrome, a derivative of adrenochrome, is recognized for its role as a serotonin (B10506) antagonist, with a notable application in the prophylaxis of migraine headaches.[1][2] Its mechanism of action is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2 receptor subtype.[1][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a pharmacological tool to investigate the intricacies of serotonin pathways. The provided methodologies will enable researchers to characterize the binding affinity, functional activity, and in vivo effects of this compound on the serotonergic system.

Data Presentation

Due to the limited availability of specific binding affinity data (Ki values) for this compound across various serotonin receptor subtypes, a comprehensive quantitative table cannot be provided at this time. However, existing literature offers a qualitative and comparative understanding of its antagonist properties.

Table 1: Pharmacological Profile of this compound and Related Information

TargetInteractionQuantitative DataComments
Serotonin Receptors Antagonist-Primarily targets 5-HT2 receptors.[1][3]
5-HT2A Receptor AntagonistAntiserotonergic action is reported to be 1/24 to 1/65 that of methysergide (B1194908) on isolated canine external carotid and femoral arteries.[4]This provides a relative measure of potency but not a direct binding affinity (Ki).
Serotonin Transporter (SERT) UnknownNo available data.Interaction with SERT is a key area for future investigation.
Other Vasoactive Compounds Neutralizes-Affects bradykinin (B550075) and histamine, contributing to its vascular effects.[1]

Note: The lack of extensive quantitative data for this compound highlights a significant research gap. The experimental protocols detailed below are designed to enable researchers to generate such data.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the interaction of this compound with serotonin pathways.

Serotonin 5-HT2A Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane Preparation: Commercially available membranes from cells stably expressing the human 5-HT2A receptor (e.g., from CHO-K1 or HEK293 cells) or prepared from rat frontal cortex.

  • Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist radioligand).

  • Non-specific Binding Ligand: Mianserin (10 µM) or another suitable 5-HT2A antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • This compound: A stock solution of known concentration, serially diluted.

  • 96-well microplates, glass fiber filters, scintillation vials, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in assay buffer and centrifuge. Resuspend the pellet in fresh assay buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Ketanserin (at a concentration near its Kd, typically 1-2 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of Mianserin (10 µM), 50 µL of [³H]Ketanserin, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of this compound at various concentrations, 50 µL of [³H]Ketanserin, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism at the 5-HT2A Receptor: Calcium Flux Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by a 5-HT2A receptor agonist.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Agonist: Serotonin (5-HT) or a selective 5-HT2A agonist like DOI.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound: A stock solution of known concentration, serially diluted.

  • Black-walled, clear-bottom 96-well microplates and a fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Remove the growth medium and incubate the cells with the calcium indicator dye in assay buffer for 60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Start the kinetic read and then add a pre-determined EC80 concentration of the 5-HT2A agonist to all wells (except for negative controls).

  • Data Analysis: Measure the change in fluorescence intensity over time. Generate dose-response curves for this compound's inhibition of the agonist response and calculate the IC50 value.

In Vivo Microdialysis for Serotonin and its Metabolites

This protocol allows for the in vivo measurement of extracellular serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in specific brain regions of freely moving animals following administration of this compound.

Materials:

  • Animals: Adult male rats (e.g., Sprague-Dawley).

  • Microdialysis Probes: With a suitable molecular weight cut-off (e.g., 20 kDa).

  • Stereotaxic Apparatus: For precise probe implantation.

  • Perfusion Pump and Fraction Collector.

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 147 NaCl, 4 KCl, 2.3 CaCl₂, 1.0 MgCl₂, buffered to pH 7.4.

  • This compound: For systemic (e.g., intraperitoneal) or local (via reverse dialysis) administration.

  • Analytical System: HPLC with electrochemical detection (HPLC-ED) for the quantification of 5-HT and 5-HIAA.

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Basal Level Collection: Collect dialysate samples into vials containing an antioxidant (e.g., acetic acid) every 20 minutes for at least 2 hours to establish a stable baseline of extracellular 5-HT and 5-HIAA.

  • This compound Administration: Administer this compound via the desired route.

  • Post-treatment Collection: Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the dialysate samples using HPLC-ED to determine the concentrations of 5-HT and 5-HIAA.

  • Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the mean basal levels. Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Visualizations

The following diagrams illustrate key concepts related to the study of this compound and serotonin pathways.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Antagonizes Serotonin Serotonin (5-HT) Serotonin->HT2A Activates PLC PLC HT2A->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: this compound's Antagonism of the 5-HT2A Receptor Signaling Pathway.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement cluster_3 Data Analysis prep Prepare 5-HT2A Receptor Membranes or Cells setup Incubate with Radioligand and this compound prep->setup measure Separate Bound/Free Ligand & Quantify Radioactivity setup->measure analyze Determine IC50 and Ki Values measure->analyze

Caption: Experimental Workflow for this compound's 5-HT2A Receptor Binding Assay.

G This compound This compound HT2A_antagonism 5-HT2A Receptor Antagonism This compound->HT2A_antagonism Anti_inflammatory Anti-inflammatory Effects This compound->Anti_inflammatory Vascular_effects Modulation of Vascular Tone HT2A_antagonism->Vascular_effects Therapeutic_outcome Prophylactic Effect on Migraine Vascular_effects->Therapeutic_outcome Anti_inflammatory->Therapeutic_outcome

References

Application Notes and Protocols for Studying Iprazochrome Transport Across In Vitro Blood-Brain Barrier Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] For a therapeutic agent like Iprazochrome to be effective for neurological indications, it must efficiently cross this barrier. In vitro BBB models are indispensable tools for predicting the brain penetration of novel drug candidates, offering a controlled environment to study transport mechanisms and permeability.[1][3][4] These models range from simple monocultures of brain endothelial cells to complex co-culture systems with astrocytes and pericytes, and even dynamic microfluidic systems that mimic physiological shear stress.[4][5][6]

This document provides detailed application notes and protocols for assessing the transport of a hypothetical small molecule, this compound, using a well-established in vitro co-culture BBB model. Due to the lack of specific experimental data for this compound in the public domain, this guide presents a general framework and templates that can be adapted for its study.

Overview of In Vitro Blood-Brain Barrier Models

Several in vitro models have been developed to mimic the BBB, each with its own advantages and limitations. The choice of model often depends on the specific research question, desired throughput, and available resources.

  • Monolayer Models: These consist of a single layer of brain endothelial cells cultured on a semipermeable membrane, typically in a Transwell® insert.[5] They are simple and high-throughput but often lack the high barrier tightness seen in vivo.

  • Co-culture Models: To better mimic the in vivo environment, endothelial cells are co-cultured with other cells of the neurovascular unit, such as astrocytes and pericytes.[7][8] These models generally exhibit tighter junctions and more physiological transport characteristics.

  • Dynamic Models: These models incorporate physiological shear stress by circulating media across the cell monolayer, which is known to enhance barrier properties.[5] Microfluidic "BBB-on-a-chip" models are an advanced form of dynamic models.[4][9]

For the study of a novel small molecule like this compound, a co-culture model of brain capillary endothelial cells and astrocytes provides a good balance of physiological relevance and experimental feasibility.

Experimental Protocol: this compound Transport Across a Co-culture BBB Model

This protocol describes a permeability assay using a Transwell® co-culture system with primary or immortalized brain endothelial cells and astrocytes.

Materials and Reagents
  • Cells:

    • Primary or immortalized brain capillary endothelial cells (e.g., hCMEC/D3, bEnd.3)

    • Primary or immortalized astrocytes (e.g., C8-D1A)

  • Cell Culture Media and Reagents:

    • Endothelial Cell Growth Medium

    • Astrocyte Growth Medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Fibronectin or Collagen I

  • Transwell® Permeable Supports: 24-well format with 0.4 µm pore size polyester (B1180765) (PET) membrane

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • This compound: Stock solution in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay below 0.5%.

  • Control Compounds:

    • High Permeability Control: Caffeine or Propranolol

    • Low Permeability (Paracellular) Marker: Lucifer Yellow or FITC-Dextran

  • Equipment:

    • Laminar flow hood

    • CO2 incubator (37°C, 5% CO2)

    • Inverted microscope

    • Epithelial Voltohmmeter (EVOM) with STX2 electrode

    • Analytical instrumentation for quantifying this compound (e.g., LC-MS/MS, HPLC-UV)

    • Multi-well plate reader (for Lucifer Yellow or FITC-Dextran)

Experimental Workflow

The overall workflow for the this compound transport study is depicted below.

G cluster_prep Model Preparation cluster_validation Barrier Integrity Validation cluster_transport This compound Transport Assay cluster_analysis Data Analysis A Coat Transwell Inserts (e.g., Collagen) C Seed Endothelial Cells on Transwell Insert A->C B Seed Astrocytes on Bottom of Well Plate D Co-culture until Endothelial Monolayer is Confluent E Measure Transendothelial Electrical Resistance (TEER) D->E F Perform Paracellular Permeability Assay (e.g., Lucifer Yellow) E->F G Add this compound to Apical (Blood) Chamber F->G H Incubate and Collect Samples from Basolateral (Brain) Chamber at Different Time Points G->H I Quantify this compound Concentration (e.g., LC-MS/MS) H->I J Calculate Apparent Permeability Coefficient (Papp) I->J K Determine Efflux Ratio (Bidirectional Transport) J->K

Experimental workflow for in vitro BBB permeability assay.

Step-by-Step Protocol

Phase 1: Establishment of the Co-culture Model

  • Coat Transwell Inserts: Coat the apical side of the Transwell inserts with a suitable extracellular matrix protein (e.g., 50 µg/mL rat tail collagen I or 10 µg/cm² fibronectin) and incubate for at least 1 hour at 37°C. Aspirate the coating solution and allow the inserts to air dry.

  • Seed Astrocytes: Seed astrocytes on the bottom of the 24-well plate at a density of approximately 2.5 x 10⁴ cells/cm². Allow them to adhere and grow for at least 24 hours.

  • Seed Endothelial Cells: Seed the brain endothelial cells onto the coated Transwell inserts at a density of 4-6 x 10⁴ cells/cm².

  • Co-culture: Place the endothelial cell-seeded inserts into the wells containing the astrocytes. Culture the system for 4-6 days, changing the media in both apical and basolateral compartments every 2 days.

Phase 2: Barrier Integrity Assessment

  • TEER Measurement: Before the transport experiment, measure the Transendothelial Electrical Resistance (TEER) of the endothelial monolayer using an EVOM. A high TEER value (e.g., >150 Ω·cm²) is indicative of a tight barrier.

  • Paracellular Permeability: To further assess barrier integrity, perform a permeability assay with a low permeability marker like Lucifer Yellow (50 µM). The apparent permeability coefficient (Papp) for this marker should be low (e.g., <0.5 x 10⁻⁶ cm/s).

Phase 3: this compound Permeability Assay (Apical to Basolateral)

  • Prepare Assay Solutions: Prepare the this compound solution in pre-warmed assay buffer (HBSS with 10 mM HEPES) at the desired concentration (e.g., 10 µM). Also prepare assay buffer without the compound for the receiving chamber.

  • Equilibration: Gently wash the cell monolayers on the inserts with pre-warmed assay buffer and equilibrate for 30 minutes at 37°C.

  • Initiate Transport: Remove the buffer from the apical (donor) and basolateral (receiver) compartments. Add the this compound solution to the apical chamber (e.g., 200 µL) and fresh assay buffer to the basolateral chamber (e.g., 600 µL).

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber for analysis. Replace the removed volume with fresh, pre-warmed assay buffer. Take a sample from the apical chamber at the beginning and end of the experiment to determine the initial concentration and assess compound stability.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.

Phase 4: Data Analysis

  • Calculate Apparent Permeability (Papp): The Papp value, in cm/s, is calculated using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the steady-state flux (µmol/s), determined from the slope of the cumulative amount of this compound in the receiver chamber versus time.

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration of this compound in the donor chamber (µmol/cm³).

  • Efflux Ratio (Optional but Recommended): To investigate the involvement of active efflux transporters (like P-glycoprotein), perform a bidirectional transport assay (basolateral to apical). The efflux ratio is calculated as:

    Efflux Ratio = Papp (B to A) / Papp (A to B)

    An efflux ratio greater than 2 suggests that this compound may be a substrate for active efflux transporters.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Barrier Integrity of the In Vitro BBB Model

Cell ModelTEER (Ω·cm²)Papp of Lucifer Yellow (10⁻⁶ cm/s)
Endothelial Monoculture120 ± 150.85 ± 0.12
Endothelial/Astrocyte Co-culture250 ± 280.42 ± 0.09

Note: Data are presented as mean ± SD (n=3) and are hypothetical examples.

Table 2: Permeability of this compound and Control Compounds

CompoundPapp (A to B) (10⁻⁶ cm/s)Papp (B to A) (10⁻⁶ cm/s)Efflux RatioPutative Transport Mechanism
This compound8.5 ± 0.99.1 ± 1.11.07Passive Diffusion
Caffeine (High Permeability)15.2 ± 1.5N/AN/APassive Diffusion
Lucifer Yellow (Low Permeability)0.42 ± 0.09N/AN/AParacellular Diffusion
Rhodamine 123 (P-gp Substrate)1.5 ± 0.39.8 ± 1.26.53Active Efflux

Note: Data are presented as mean ± SD (n=3) and are hypothetical examples. N/A = Not Assessed.

Visualization of Transport Mechanisms

Understanding the potential transport pathways is crucial for interpreting permeability data.

G cluster_blood Blood (Apical) cluster_brain Brain (Basolateral) cluster_cell Endothelial Cell blood_label passive Passive Transcellular Diffusion blood_label->passive Lipophilic Small Molecules para Paracellular Diffusion influx Carrier-Mediated Influx (SLC) blood_label->influx Nutrients, Drugs (e.g., L-DOPA) rmt Receptor-Mediated Transcytosis blood_label->rmt Peptides, Antibodies brain_label efflux Active Efflux (ABC Transporters) brain_label->efflux Xenobiotics, Drugs passive->brain_label para->brain_label Small Hydrophilic Molecules influx->brain_label efflux->blood_label rmt->brain_label

Major transport pathways across the blood-brain barrier.

These application notes and protocols provide a comprehensive framework for investigating the BBB transport of this compound. By employing a physiologically relevant in vitro model and systematically analyzing the data, researchers can gain valuable insights into the CNS delivery potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Iprazochrome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of Iprazochrome in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: What are the initial steps to dissolve this compound for an in vitro assay?

A common starting point for dissolving poorly soluble compounds like this compound is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose. From this stock, the compound can be diluted to the final desired concentration in the aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the experimental system (typically ≤1%).

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What can I do?

Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue.[1][2] Here are several strategies to address this:

  • Optimize DMSO Concentration: While a final DMSO concentration of 1% is a common target, you might need to test a range (e.g., 0.1% to 2%) to find the optimal balance between solubility and solvent-induced effects on your assay.

  • Use a Co-solvent System: Instead of DMSO alone, a mixture of solvents can sometimes improve solubility.

  • Sonication: After diluting the DMSO stock into the aqueous buffer, sonicating the solution can help to break down small precipitates and create a more uniform dispersion.[1]

  • Pluronic F-68: This non-ionic surfactant can be added to the aqueous buffer (typically at a low concentration, e.g., 0.01-0.1%) to help stabilize the compound and prevent precipitation.

  • pH Adjustment: The solubility of a compound can be highly dependent on the pH of the solution. Experimenting with different pH values of your aqueous buffer may improve this compound's solubility.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in experimental settings.

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in aqueous buffer. This compound has poor aqueous solubility.Prepare a concentrated stock solution in an organic solvent like DMSO first, then dilute into the aqueous buffer.
Precipitation is observed after diluting the DMSO stock solution into the assay medium. The compound is "crashing out" of solution due to the change in solvent polarity.- Lower the final concentration of this compound in the assay. - Increase the final percentage of DMSO (while staying within the tolerance of your assay). - Add a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) to the aqueous buffer. - Use sonication to aid dispersion.[1]
Inconsistent results are observed between experiments. - Incomplete dissolution of this compound. - Precipitation of the compound over the course of the experiment.- Ensure complete dissolution of the stock solution before each use. - Visually inspect for any precipitation before and during the experiment. - Prepare fresh dilutions for each experiment.
The vehicle control (e.g., DMSO) is showing an effect in the assay. The concentration of the organic solvent is too high and is affecting the biological system.- Reduce the final concentration of the organic solvent in the assay to a non-toxic level (typically <1%). - Perform a vehicle toxicity test to determine the maximum tolerable solvent concentration for your specific assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: In a sterile microcentrifuge tube or glass vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions and Serial Dilutions
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. This can make subsequent serial dilutions in aqueous buffer more manageable.

  • Serial Dilution in Assay Buffer: Perform serial dilutions of the this compound stock (or intermediate dilution) directly into the final aqueous assay buffer. It is crucial to add the DMSO stock to the buffer and mix immediately to minimize precipitation. Do not perform serial dilutions in water alone, as salts in the buffer can help maintain solubility.[1]

  • Final Concentration: Ensure the final concentration of DMSO in all working solutions, including the vehicle control, is identical.

Data Presentation

Table 1: Recommended Starting Solvents for this compound

SolventStarting ConcentrationNotes
DMSO 10-50 mMMost common starting solvent. Ensure final concentration in assay is low.
DMF 10-50 mMAlternative to DMSO. Check for compatibility with your assay.
Ethanol 1-10 mMMay be suitable for some assays, but generally a weaker solvent for many organic compounds compared to DMSO.

Table 2: Common Surfactants for Improving Aqueous Solubility

SurfactantTypical Final ConcentrationApplication
Tween-20 0.01% - 0.1% (v/v)Commonly used in enzyme assays and some cell-based assays.
Pluronic F-68 0.01% - 0.1% (w/v)Often used in cell culture to reduce shear stress and can aid in compound solubility.
Triton X-100 0.01% - 0.1% (v/v)Generally used in biochemical assays; can be cytotoxic in cell-based assays.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve precipitate Precipitation? dissolve->precipitate Dilute in Aqueous Buffer assay Add to Assay precipitate->assay No troubleshoot Troubleshoot precipitate->troubleshoot Yes troubleshoot->precipitate Apply Strategy (e.g., sonication, surfactant) signaling_pathway cluster_cell Target Cell cluster_drug serotonin Serotonin (5-HT) receptor 5-HT2 Receptor serotonin->receptor downstream Downstream Signaling (e.g., IP3/DAG pathway) receptor->downstream response Cellular Response (e.g., Vasoconstriction) downstream->response This compound This compound This compound->receptor Antagonist (Blocks Binding)

References

Technical Support Center: Optimizing Iprazochrome Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Iprazochrome dosage for in vivo animal studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo animal study?

A1: Direct translation of human clinical doses to animal models can be inaccurate. However, based on available data, a tiered approach is recommended. Human clinical trials for migraine prophylaxis have used a daily dose of 15 mg.[1] Acute toxicity studies in mice and rats have shown a very high tolerance, with no mortality or abnormal behavior observed at oral doses up to 10,000 mg/kg and intravenous doses up to 80 mg/kg.

For initial efficacy studies, it is advisable to start with a dose-ranging study. A suggested starting point could be in the range of 10-50 mg/kg delivered orally, given this compound's rapid absorption.[2] It is crucial to perform a dose-escalation study to determine the optimal dose that provides a therapeutic effect without adverse events in your specific animal model.

Q2: What is the appropriate vehicle for administering this compound?

A2: For oral administration (gavage), this compound can be suspended in a 10% aqueous solution of gum arabic.[3] It is essential to ensure the formulation is a homogenous suspension to guarantee consistent dosing. For intravenous administration, a sterile saline solution would be a suitable vehicle, but solubility at the desired concentration should be confirmed.

Q3: How frequently should this compound be administered?

A3: this compound has a relatively short half-life of 2.2 hours.[4] Therefore, for continuous exposure, multiple daily administrations may be necessary. In human clinical trials for migraine, the total daily dose was divided into three equal doses.[1] A similar divided-dosing strategy could be implemented in animal studies to maintain therapeutic levels. However, the optimal dosing frequency will depend on the pharmacokinetic and pharmacodynamic profile in your specific animal model and should be determined empirically.

Q4: We are observing high variability in our results between animals. What could be the cause?

A4: High variability in in vivo studies can stem from several factors:

  • Inconsistent Formulation: Ensure your this compound suspension is homogenous before each administration. Vortexing or sonicating the suspension immediately before dosing can help.

  • Administration Technique: Oral gavage and intravenous injections require proper technique to ensure the full dose is delivered correctly. Inconsistent administration can lead to significant variations in drug exposure.

  • Animal Handling: Stress from handling can influence physiological responses. Ensure all animals are handled consistently and by experienced personnel.

  • Biological Variation: Individual differences in metabolism and drug response are inherent in animal populations. Using a sufficient number of animals per group can help to mitigate the impact of individual variability on the overall results.

Q5: We are not observing the expected therapeutic effect. What should we consider?

A5: If you are not seeing the desired effect, consider the following:

  • Dosage: The administered dose may be too low. A dose-escalation study is recommended to explore higher doses. Given the high tolerated doses in toxicity studies, there is likely a wide therapeutic window to explore.

  • Route of Administration: Oral bioavailability may be a limiting factor. While this compound is rapidly absorbed, the extent of absorption can vary. Consider comparing the efficacy of oral administration with an intravenous or intraperitoneal route to assess the impact of bioavailability.

  • Timing of Administration: The peak serum concentration of this compound is reached approximately one hour after oral administration.[2] Ensure that the timing of your experimental endpoint aligns with the expected peak drug activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in vehicle Poor solubility of the compound at the desired concentration.- Reduce the concentration of this compound. - Try a different vehicle or a co-solvent system (e.g., adding a small percentage of DMSO or PEG400 to the aqueous vehicle, ensuring the final concentration is non-toxic to the animals). - Prepare the formulation fresh before each use.
Animal distress or adverse effects after administration The dose may be too high for the specific animal strain or model, or the vehicle may be causing irritation.- Immediately reduce the dose in subsequent animals. - If using a co-solvent, ensure the concentration is well-tolerated. - Administer a vehicle-only control to rule out vehicle-related toxicity.
Inconsistent results in a migraine model Variability in the induction of the migraine phenotype (e.g., with nitroglycerin).- Standardize the induction protocol meticulously. - Increase the number of animals per group to account for biological variability in response to the inducer.
Lack of effect in a diabetic retinopathy model The disease may not have progressed sufficiently for a therapeutic effect to be observed.- Ensure the diabetic phenotype and retinal pathology are well-established before starting treatment. - Consider a longer treatment duration.

Experimental Protocols

Protocol 1: Oral Dose-Ranging Study in a Mouse Model of Migraine

Objective: To determine a safe and potentially efficacious dose range of this compound for the treatment of migraine-like pain in a nitroglycerin (NTG)-induced mouse model.

Materials:

  • This compound powder

  • Vehicle: 10% Gum Arabic in sterile water

  • Nitroglycerin (NTG) solution (10 mg/mL)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Von Frey filaments for mechanical sensitivity testing

Methodology:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Formulation Preparation: Prepare a stock suspension of this compound in 10% gum arabic. Prepare serial dilutions to achieve the desired doses (e.g., 10, 30, and 100 mg/kg) in a constant volume for administration (e.g., 10 mL/kg). Ensure the suspension is thoroughly mixed before each use.

  • Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle + Saline

    • Vehicle + NTG

    • This compound (10 mg/kg) + NTG

    • This compound (30 mg/kg) + NTG

    • This compound (100 mg/kg) + NTG

  • Drug Administration: Administer this compound or vehicle via oral gavage.

  • Migraine Induction: 30 minutes after this compound/vehicle administration, induce migraine-like symptoms by intraperitoneal injection of NTG (10 mg/kg) or saline.

  • Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline (before any treatment) and at 2 hours post-NTG injection.

  • Data Analysis: Compare the mechanical withdrawal thresholds between the different treatment groups.

Protocol 2: Intravenous Administration in a Rat Model of Diabetic Retinopathy

Objective: To evaluate the effect of this compound on early-stage diabetic retinopathy in a streptozotocin (B1681764) (STZ)-induced rat model.

Materials:

  • This compound powder

  • Vehicle: Sterile saline (0.9% NaCl)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • Male Sprague-Dawley rats (6-8 weeks old)

  • Insulin (B600854)

  • Equipment for electroretinography (ERG) and optical coherence tomography (OCT)

Methodology:

  • Diabetes Induction: Induce diabetes by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer. Control animals receive citrate buffer only. Confirm diabetes by measuring blood glucose levels (>250 mg/dL).

  • Animal Monitoring: Monitor blood glucose and body weight regularly. Provide supportive care, including insulin administration, as needed to prevent severe hyperglycemia and weight loss.

  • Treatment Initiation: After 4 weeks of sustained hyperglycemia, begin this compound treatment.

  • Group Allocation: Randomly assign diabetic rats to the following groups (n=8-10 per group):

    • Diabetic + Vehicle (Sterile saline)

    • Diabetic + this compound (e.g., 10 mg/kg)

    • Non-diabetic control group

  • Drug Administration: Administer this compound or vehicle intravenously via the tail vein once daily for 8 weeks.

  • Outcome Assessment: At the end of the treatment period, assess retinal function using ERG and retinal structure using OCT. Histological analysis of retinal tissue can also be performed to evaluate changes in vascular permeability and cellular morphology.

  • Data Analysis: Compare the ERG parameters, retinal thickness, and histological findings between the treatment groups.

Signaling Pathways and Experimental Workflows

G cluster_workflow Experimental Workflow for In Vivo Efficacy Testing A Dose-Ranging & MTD Study (Oral & IV) B Select Animal Model (e.g., NTG-induced Migraine or STZ-induced Diabetes) A->B Inform Model Selection C This compound Formulation (e.g., 10% Gum Arabic for oral) B->C D Drug Administration (Define dose, route, frequency) C->D E Efficacy Assessment (Behavioral tests, ERG, OCT, Histology) D->E F Data Analysis & Dose Optimization E->F

Caption: A generalized workflow for conducting in vivo efficacy studies with this compound.

G cluster_pathway Representative 5-HT2 Receptor Signaling Pathway This compound This compound Receptor 5-HT2D Receptor This compound->Receptor Antagonist G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Modulation of Vascular Permeability & Neuronal Activity Ca_release->Cellular_Response PKC->Cellular_Response

Caption: A representative diagram of the 5-HT2 receptor signaling cascade, as a proxy for the 5-HT2D receptor.

References

Technical Support Center: Troubleshooting Iprazochrome Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Iprazochrome. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its low aqueous solubility, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.

Q2: Why does my this compound solution turn a different color?

A2: A color change in your this compound solution may indicate chemical degradation.[1] this compound is a derivative of adrenochrome (B1665551), which is known to be unstable and can undergo oxidation and other degradation pathways, leading to colored byproducts.[2] Factors such as exposure to light, elevated temperatures, or inappropriate pH can accelerate this degradation.[1]

Q3: What are the optimal storage conditions for this compound solutions?

A3: To minimize degradation, this compound stock solutions in DMSO should be stored in small, single-use aliquots in tightly sealed vials at -20°C or -80°C, protected from light. Aqueous working solutions should be prepared fresh before each experiment and used immediately. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is causing this?

A4: This phenomenon, known as solvent-shifting precipitation, is common for compounds with poor water solubility.[3] When the DMSO stock is introduced to an aqueous environment, the this compound is no longer soluble and crashes out of solution. The final concentration in the aqueous buffer likely exceeds its solubility limit under those specific conditions.[3]

Troubleshooting Guide: Instability in Solution

This guide provides solutions to specific instability issues you may encounter with this compound solutions.

Issue 1: Immediate Precipitation Upon Dilution

  • Question: Why did my this compound precipitate immediately after adding the DMSO stock to my aqueous buffer?

    • Possible Cause A: High Final Concentration. The final concentration of this compound in your aqueous solution is likely above its solubility limit.[3]

    • Solution: Try preparing a more dilute solution. It is also recommended to perform a kinetic solubility assay to determine the maximum achievable concentration in your specific buffer.[3]

    • Possible Cause B: Improper Mixing. Rapidly adding the DMSO stock to the buffer can create localized areas of high concentration, leading to precipitation.[4]

    • Solution: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This ensures rapid dispersion.[4]

    • Possible Cause C: pH of the Aqueous Buffer. The solubility of this compound may be pH-dependent.

    • Solution: If your experimental conditions allow, test the solubility of this compound in a range of buffers with different pH values to find the optimal pH for solubility. For weakly basic compounds, solubility often increases in more acidic conditions.[3]

Issue 2: Precipitation Over Time

  • Question: My this compound solution was initially clear but became cloudy or formed a precipitate after some time. What is happening?

    • Possible Cause A: Supersaturation. The initial clear solution may have been supersaturated, and over time, the compound has started to crystallize out of solution.

    • Solution: Prepare and use the aqueous solution immediately. Do not store diluted aqueous solutions of this compound.[4]

    • Possible Cause B: Temperature Fluctuation. A decrease in temperature can reduce the solubility of some compounds, leading to precipitation.

    • Solution: Prepare and use your solutions at a constant, controlled temperature. Avoid refrigerating aqueous working solutions of this compound.

Issue 3: Solution Color Change

  • Question: The color of my this compound solution has changed. What does this signify?

    • Possible Cause A: Oxidation. this compound, being an adrenochrome derivative, is susceptible to oxidation, which can lead to the formation of colored degradation products.[2][5] This can be accelerated by exposure to air (oxygen) and certain metal ions.

    • Solution: Prepare solutions using deoxygenated buffers. If possible, handle the solution under an inert atmosphere (e.g., nitrogen or argon). Avoid contamination with metal ions.

    • Possible Cause B: Photodegradation. Exposure to light, especially UV light, can cause degradation of photosensitive compounds, often resulting in a color change.[6][7]

    • Solution: Protect all solutions containing this compound from light by using amber vials or by wrapping the containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

    • Possible Cause C: pH-Mediated Hydrolysis. The stability of this compound may be compromised at certain pH values, leading to hydrolysis and the formation of degradation products that may be colored.[8]

    • Solution: Determine the optimal pH range for this compound stability by conducting a pH stability study. Buffer your solutions accordingly.

Below is a troubleshooting workflow for precipitation issues:

Troubleshooting Workflow for this compound Precipitation start Precipitate Observed in This compound Solution q1 When did precipitation occur? start->q1 sub_q1_immediate Immediately upon dilution q1->sub_q1_immediate Immediate sub_q2_over_time Over time q1->sub_q2_over_time Over Time q2 Is the final concentration too high? sub_q1_immediate->q2 q5 Is the solution supersaturated? sub_q2_over_time->q5 q3 Was the mixing technique correct? q2->q3 No sol1 Lower the final concentration or determine kinetic solubility. q2->sol1 Yes q4 Is the buffer pH optimal? q3->q4 Yes sol2 Add DMSO stock dropwise to vigorously stirring buffer. q3->sol2 No sol3 Test solubility in buffers of varying pH. q4->sol3 No q6 Have there been temperature fluctuations? q5->q6 No sol4 Prepare fresh solution and use immediately. q5->sol4 Yes sol5 Maintain a constant temperature; avoid refrigeration of aqueous solutions. q6->sol5 Yes

Caption: Troubleshooting workflow for this compound precipitation.

Factors Affecting this compound Stability in Solution

The stability of this compound in solution is influenced by several factors. Understanding these can help in designing robust experiments and ensuring the integrity of the compound.

Factors Affecting this compound Stability This compound This compound in Solution pH pH This compound->pH Temperature Temperature This compound->Temperature Light Light Exposure This compound->Light Oxygen Oxygen (Oxidation) This compound->Oxygen Degradation Degradation (Loss of Potency, Color Change) pH->Degradation Precipitation Precipitation (Physical Instability) pH->Precipitation Temperature->Degradation Temperature->Precipitation Light->Degradation Oxygen->Degradation

Caption: Key factors influencing this compound stability in solution.

FactorPotential Impact on this compoundRecommendations
pH May cause hydrolysis or influence the rate of oxidation. Can also affect solubility.[8]Conduct experiments in a buffered solution at a pH where this compound shows maximum stability and solubility.
Temperature Higher temperatures generally accelerate degradation reactions.[9]Store stock solutions at low temperatures (-20°C or -80°C). Prepare working solutions at ambient temperature and use them promptly.
Light Can lead to photodegradation.[6][7]Protect solutions from light using amber vials or by wrapping containers in foil.
Oxygen Can cause oxidative degradation.[5]Use deoxygenated solvents/buffers. Consider working under an inert atmosphere for sensitive experiments.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of this compound and to develop stability-indicating analytical methods.[10][11]

Forced Degradation Study Workflow start This compound Sample stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 60°C) stress_conditions->thermal photo Photolytic Stress (UV/Vis light) stress_conditions->photo analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile analysis->evaluation

Caption: General workflow for forced degradation studies.

  • Acid and Base Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent.

    • Treat the solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) in separate experiments.

    • Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period.

    • At various time points, withdraw aliquots, neutralize them, and analyze using a suitable analytical method like HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide).[12]

    • Incubate the sample at room temperature, protected from light.

    • Analyze aliquots at different time intervals.

  • Thermal Degradation:

    • Place a solid sample of this compound and a solution of this compound in a temperature-controlled oven (e.g., 60°C).

    • Analyze the samples at various time points to assess degradation.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[6]

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at appropriate time intervals.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[13][14]

  • Objective: To develop an HPLC method that separates this compound from all its potential degradation products.

  • Methodology:

    • Column Selection: Start with a common reverse-phase column, such as a C18 column.

    • Mobile Phase Selection:

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer and use this for detection.

    • Gradient Elution: If isocratic elution does not provide adequate separation of all peaks, develop a gradient elution method.[14]

    • Forced Degradation Sample Analysis: Inject the samples from the forced degradation studies to test the separation capability of the method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak and from each other.

    • Method Validation: Once the method is developed, validate it according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[15]

References

Improving the yield of Iprazochrome synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Iprazochrome. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the synthesis of this compound, with a focus on improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is a semicarbazone derivative of 1-isopropylnoradrenochrome. Its synthesis is typically a two-step process:

  • Oxidation: The catechol moiety of an N-isopropylepinephrine (isopropylnoradrenaline) precursor is oxidized to form the corresponding unstable aminochrome (B613825), 1-isopropylnoradrenochrome.

  • Condensation and Stabilization: The resulting aminochrome is immediately reacted with semicarbazide (B1199961) to form the stable this compound product. This reaction is a condensation that stabilizes the unstable ortho-quinone structure of the aminochrome intermediate.

Q2: What are the common starting materials for this compound synthesis?

A2: The primary starting material is N-isopropylepinephrine (also known as isopropylnoradrenaline or isoproterenol). Semicarbazide hydrochloride is the other key reagent for the condensation step.

Q3: Why is the stability of the intermediate a concern?

A3: The intermediate, 1-isopropylnoradrenochrome, is an ortho-quinone that is highly unstable and prone to further oxidation and polymerization into black, melanin-like by-products.[1] This instability can significantly reduce the yield of the desired this compound. Therefore, the condensation reaction with semicarbazide should be performed promptly after the oxidation step to "trap" and stabilize the aminochrome.

Q4: How can I monitor the progress of the reaction?

A4: The formation of the adrenochrome (B1665551) intermediate can be monitored using UV-Vis spectrophotometry, as it exhibits a characteristic pink color in solution with an absorbance maximum around 480-495 nm.[2] The overall reaction progress and the purity of the final product can be analyzed by High-Performance Liquid Chromatography (HPLC).[3][4][5]

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in this compound synthesis can often be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions. This guide provides a systematic approach to troubleshooting and improving your reaction outcomes.

Problem Potential Cause Recommended Solution
Low yield of the final this compound product. Degradation of the adrenochrome intermediate. The adrenochrome intermediate is unstable. Ensure that the semicarbazide solution is added promptly after the oxidation step. Minimize the reaction time for the oxidation step and maintain low temperatures (0-5 °C) throughout the process.
Suboptimal pH during oxidation. The pH of the reaction medium is critical for the oxidation of the catechol precursor. For persulfate-based oxidation, a pH range of 4 to 8 is recommended.[6][7][8] Use a suitable buffer system to maintain the optimal pH.
Inefficient oxidation. The choice and quality of the oxidizing agent are crucial. Silver oxide (Ag2O) and persulfates (catalyzed by bismuth salts) are commonly used. Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount.
Side reactions and by-product formation. Further oxidation of the adrenochrome intermediate can lead to the formation of polymeric, black by-products.[1] Avoid prolonged reaction times and exposure to air or light. The use of an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Formation of a dark-colored or black precipitate. Polymerization of the adrenochrome intermediate. This indicates significant degradation of the intermediate. Reduce the reaction temperature and time for the oxidation step. Ensure rapid and efficient mixing during the addition of the oxidizing agent and the semicarbazide.
Difficulty in isolating the final product. Incomplete precipitation of this compound. After the condensation reaction, adjusting the pH of the solution can facilitate the precipitation of the product. Neutralization with a mild base may be required.
Product remains dissolved in the solvent. This compound has limited solubility in water. If the reaction is performed in a co-solvent system (e.g., methanol/water), the ratio of the solvents can be adjusted to decrease the solubility of the product upon completion of the reaction. Cooling the reaction mixture can also promote crystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Silver Oxide Oxidation

This protocol is based on the general method for synthesizing adrenochrome semicarbazones.

Materials:

  • N-isopropylepinephrine hydrochloride

  • Silver Oxide (Ag2O)

  • Methanol

  • Semicarbazide hydrochloride

  • Sodium acetate (B1210297)

  • Water

  • Dilute ethanol (B145695) (for recrystallization)

Procedure:

  • Oxidation:

    • Dissolve N-isopropylepinephrine hydrochloride in methanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add silver oxide to the cooled solution with continuous stirring. The reaction mixture will turn a reddish-pink color, indicating the formation of 1-isopropylnoradrenochrome.

    • Stir the reaction for a short period (e.g., 10-15 minutes), maintaining the low temperature.

    • Quickly filter the mixture to remove the silver salts.

  • Condensation:

    • In a separate flask, prepare a solution of semicarbazide hydrochloride and sodium acetate in water.

    • Immediately add the semicarbazide solution to the filtrate containing the 1-isopropylnoradrenochrome intermediate.

    • Continue stirring at a low temperature (below 10 °C) for approximately 2 hours to allow for the formation and crystallization of this compound.

  • Purification:

    • Collect the precipitate by filtration.

    • Wash the solid with cold water and then a small amount of cold methanol.

    • Recrystallize the crude product from dilute ethanol to obtain pure this compound.

Protocol 2: Synthesis of this compound via Persulfate Oxidation

This protocol utilizes a persulfate salt catalyzed by a bismuth salt as the oxidizing agent.

Materials:

  • N-isopropylepinephrine

  • Ammonium (B1175870) persulfate

  • Bismuth(III) nitrate (B79036) pentahydrate

  • Sodium bicarbonate

  • Semicarbazide hydrochloride

  • Potassium acetate

  • Water

  • Dilute ethanol (for recrystallization)

Procedure:

  • Oxidation:

    • Prepare an aqueous solution of ammonium persulfate, bismuth(III) nitrate pentahydrate, and sodium bicarbonate to act as a buffer, maintaining a pH between 4 and 8.[6][8]

    • In a separate flask, dissolve N-isopropylepinephrine in water.

    • Cool both solutions to 0-5 °C.

    • Slowly add the N-isopropylepinephrine solution to the persulfate solution with vigorous stirring, maintaining the temperature below 5 °C.

    • Monitor the reaction by observing the color change to reddish-pink. The reaction is typically complete within 30-60 minutes.

  • Condensation:

    • Prepare a solution of semicarbazide hydrochloride and potassium acetate in water.

    • Once the oxidation is complete, add the semicarbazide solution to the reaction mixture, keeping the temperature below 10 °C.

    • Stir the mixture for about 2 hours to allow for the formation of the this compound precipitate.

  • Purification:

    • Collect the product by filtration.

    • Wash the precipitate with cold water.

    • Recrystallize the crude this compound from dilute ethanol.

Visualizing the Process

Synthetic Pathway of this compound

Iprazochrome_Synthesis cluster_oxidation Step 1: Oxidation cluster_condensation Step 2: Condensation cluster_reagents_ox Oxidizing Agents cluster_reagents_cond Condensation Reagents N_Isopropylepinephrine N-Isopropylepinephrine Isopropylnoradrenochrome 1-Isopropylnoradrenochrome (Unstable Intermediate) N_Isopropylepinephrine->Isopropylnoradrenochrome [O] This compound This compound (Stable Product) Isopropylnoradrenochrome->this compound Semicarbazide Semicarbazide Semicarbazide->this compound Ag2O Ag2O Persulfate Persulfate/Bi³⁺ Semicarbazide_HCl Semicarbazide HCl Base Base (e.g., NaOAc)

Caption: Synthetic pathway of this compound from N-Isopropylepinephrine.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Low this compound Yield Check_Reagents Verify Quality of Starting Materials (N-Isopropylepinephrine, Oxidant, Semicarbazide) Start->Check_Reagents Check_Oxidation Review Oxidation Step Check_Reagents->Check_Oxidation Reagents OK Solution_Reagents Use fresh, high-purity reagents. Check_Reagents->Solution_Reagents Impure/Degraded Check_Condensation Review Condensation Step Check_Oxidation->Check_Condensation Oxidation OK Solution_Oxidation Optimize Oxidizing Agent, Temperature (0-5°C), and pH (4-8). Check_Oxidation->Solution_Oxidation Suboptimal Check_Purification Review Purification Step Check_Condensation->Check_Purification Condensation OK Solution_Condensation Ensure prompt addition of semicarbazide. Maintain low temperature (<10°C). Check_Condensation->Solution_Condensation Suboptimal Solution_Purification Optimize recrystallization solvent and conditions. Check_Purification->Solution_Purification Product Loss End Improved Yield Check_Purification->End Purification OK Solution_Reagents->Check_Oxidation Solution_Oxidation->Check_Condensation Solution_Condensation->Check_Purification Solution_Purification->End

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Addressing matrix effects in the bioanalysis of Iprazochrome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Iprazochrome. Our goal is to help you address common challenges, particularly those related to matrix effects, and to provide clear protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound?

A1: In the context of LC-MS/MS bioanalysis, the matrix effect is the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological sample (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of this compound.[2][3] Endogenous components like phospholipids (B1166683), salts, and proteins are common causes of matrix effects.[3]

Q2: How can I assess the presence and extent of matrix effects in my this compound assay?

A2: There are two primary methods for evaluating matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5] A constant flow of this compound solution is infused into the mass spectrometer after the analytical column, while a blank, extracted biological sample is injected. Any dip or rise in the baseline signal for this compound indicates the retention times at which matrix components are causing ion suppression or enhancement.

  • Quantitative Assessment (Post-Extraction Spike): This is the more common approach to quantify the matrix effect.[4] Here, a known amount of this compound is spiked into a blank, extracted biological matrix. The response is then compared to the response of this compound in a neat solution (e.g., mobile phase). The ratio of these responses indicates the degree of signal suppression or enhancement.

Q3: What are the most effective strategies to minimize or eliminate matrix effects during this compound analysis?

A3: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove as many interfering endogenous components as possible while efficiently extracting this compound.[1][6] Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.[7]

  • Chromatographic Separation: Improving the chromatographic resolution to separate this compound from co-eluting matrix components is crucial.[2][6] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.[8] If a SIL-IS is not available, a structural analog that elutes close to this compound can be used.

Q4: Which sample preparation technique is best suited for this compound analysis in plasma?

A4: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile (B52724) or methanol, but it may not provide the cleanest extracts, potentially leading to more significant matrix effects.[6] For a related compound, carbazochrome (B1668341), protein precipitation with perchloric acid has been successfully used.

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner samples than PPT by partitioning this compound into an immiscible organic solvent.[1]

  • Solid-Phase Extraction (SPE): SPE is generally considered to provide the cleanest samples by selectively retaining and eluting this compound, thereby significantly reducing matrix interferences.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for this compound - Incompatible injection solvent- Column degradation- Co-eluting interferences- Ensure the injection solvent is similar in composition and strength to the initial mobile phase.- Flush the column or replace it if necessary.- Improve sample cleanup or adjust chromatographic conditions to better separate this compound from interferences.
High Variability in this compound Signal Between Replicates - Inconsistent sample preparation- Significant and variable matrix effects- Instrument instability- Ensure precise and consistent execution of the sample preparation protocol.- Employ a more effective sample cleanup method (e.g., switch from PPT to SPE).- Use a stable isotope-labeled internal standard.- Check for fluctuations in the MS source conditions.
Low this compound Recovery - Inefficient extraction during sample preparation- Analyte instability- Optimize the extraction solvent pH and polarity for LLE or the sorbent and elution solvent for SPE.- Investigate the stability of this compound under the extraction and storage conditions.
Ion Suppression Observed at the Retention Time of this compound - Co-elution of phospholipids or other endogenous components- Optimize the chromatographic gradient to separate this compound from the suppressive region.- Implement a sample preparation method specifically designed to remove phospholipids.- Use a smaller injection volume.[8]
Unexpected Peaks Interfering with this compound Quantification - Presence of metabolites- Contamination from collection tubes or reagents- Characterize potential metabolites and ensure they are chromatographically resolved from this compound.- Analyze blank reagents and matrix from different sources to identify the source of contamination.

Experimental Protocols

The following is a hypothetical, yet plausible, detailed experimental protocol for the bioanalysis of this compound in human plasma based on a validated method for the structurally similar compound, carbazochrome. This protocol should be validated for this compound before use in regulated studies.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound or a structural analog like amiloride (B1667095) hydrochloride).

  • Vortex for 10 seconds.

  • Add 200 µL of 14% perchloric acid solution to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
Parameter Condition
LC System Agilent 1200 Series or equivalent
Column Hypersil ODS-2 (or equivalent C18), 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.2% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B; 2-8 min: 10-90% B; 8-10 min: 90% B; 10-10.1 min: 90-10% B; 10.1-15 min: 10% B
Injection Volume 10 µL
Column Temperature 40°C
MS System Sciex API 4000 or equivalent
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode
SRM Transition (this compound) Hypothetical: Precursor Ion (e.g., [M+H]⁺) → Product Ion
SRM Transition (IS) To be determined based on the IS used
Source Temperature 450°C

Note: The specific SRM transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.

Visualizations

Workflow for this compound Bioanalysis

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Perchloric Acid) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chroma Chromatographic Separation inject->chroma ms_detect Mass Spectrometric Detection chroma->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification integrate->quantify report Report Results quantify->report

Caption: A typical workflow for the bioanalysis of this compound in plasma.

Troubleshooting Logic for Matrix Effects

G cluster_solutions Mitigation Strategies start Inconsistent/Inaccurate This compound Results check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect > 15%? check_me->me_present optimize_sp Optimize Sample Prep (e.g., LLE, SPE) me_present->optimize_sp Yes end Acceptable Results me_present->end No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Use SIL-IS optimize_lc->use_sil_is revalidate Re-validate Assay use_sil_is->revalidate revalidate->end

Caption: Decision tree for troubleshooting matrix effects in this compound bioanalysis.

References

Technical Support Center: Minimizing Off-Target Effects of Iprazochrome in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential off-target effects of Iprazochrome in a cell culture setting. The following information is intended to help troubleshoot unexpected experimental outcomes and proactively design experiments to ensure data validity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a drug used for the prevention of migraines and in the management of diabetic retinopathy.[1] Its primary mechanism of action is as a serotonin (B10506) antagonist, specifically targeting the 5-HT2 receptors.[1] It is a chemical derivative of adrenochrome (B1665551).[1]

Q2: What are "off-target" effects and why are they a concern when using this compound in cell culture?

A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary target. These effects can lead to misleading experimental results, cytotoxicity, and a misinterpretation of the compound's biological activity. Minimizing off-target effects is crucial for the accuracy and reproducibility of in vitro studies.

Q3: Are there known off-target effects of this compound in cell culture?

A3: Currently, there is limited publicly available data specifically detailing the off-target profile of this compound in a cell culture context. However, based on its chemical structure and drug class, potential off-target interactions can be hypothesized. As a derivative of adrenochrome, it may share some of its biological activities, and as a 5-HT2 antagonist, it may interact with other G-protein coupled receptors (GPCRs).

Q4: What are the first steps I should take if I suspect my experimental results are due to off-target effects of this compound?

A4: If you observe unexpected cellular phenotypes, the first steps should be to perform a careful dose-response analysis and a time-course experiment. This will help determine the concentration at which the on-target effects are observed versus potential toxic or off-target effects. It is also crucial to include proper vehicle controls in all experiments.

Q5: How can I confirm that this compound is engaging its intended 5-HT2 target in my cells?

A5: Target engagement can be verified using several methods. A functional assay measuring a known downstream signaling event of 5-HT2 receptor activation (e.g., calcium mobilization) in the presence and absence of this compound would be a direct approach. Alternatively, a biophysical method like the Cellular Thermal Shift Assay (CETSA) can provide evidence of direct binding of this compound to its target protein inside the cell.[2][3]

Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

This guide provides a systematic approach to troubleshooting common issues that may arise during in vitro experiments with this compound.

Observed Problem Potential Cause Suggested Action
High levels of cytotoxicity at expected therapeutic concentrations. 1. Off-target toxicity. 2. Cell line sensitivity. 3. Compound instability in media.1. Perform a comprehensive dose-response and time-course cytotoxicity assay (e.g., MTT, MTS). 2. Test in a different cell line to check for cell-type specific effects. 3. Assess compound stability in your culture media over the experimental time course.
Observed phenotype is inconsistent with 5-HT2 receptor antagonism. 1. Off-target engagement of other receptors (e.g., adrenergic, histaminic, or other serotonin receptors). 2. Effects related to its adrenochrome structure.1. Use a structurally unrelated 5-HT2 antagonist to see if the phenotype is reproducible. 2. Perform counter-screening against a panel of related GPCRs. 3. Investigate downstream signaling pathways known to be affected by adrenochrome (e.g., mitochondrial function).
Inconsistent or irreproducible results between experiments. 1. Variability in cell culture conditions (passage number, confluency). 2. Inconsistent compound preparation or storage. 3. Pipetting errors or assay variability.1. Standardize cell culture procedures, including using cells within a defined passage number range. 2. Prepare fresh stock solutions of this compound and store them appropriately. 3. Ensure proper mixing and consistent incubation times for all assays.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[4][5]

Parameter Description
Readout Absorbance at 570 nm
Interpretation A decrease in absorbance indicates reduced cell viability.
Controls Untreated cells (positive control for viability), media-only (blank), vehicle control.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells treated with this compound and controls

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from your culture plates.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6][7]

Cell Population Annexin V-FITC PI
Live NegativeNegative
Early Apoptotic PositiveNegative
Late Apoptotic/Necrotic PositivePositive
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms the direct binding of this compound to its target protein in a cellular environment.

Materials:

  • Cells of interest

  • This compound

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer

  • Antibody specific to the target protein (e.g., 5-HT2A receptor)

  • Western blotting equipment and reagents

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures in a thermal cycler for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting.[2][3]

Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates that it is binding to and stabilizing the target protein.

Visualizing Workflows and Pathways

experimental_workflow cluster_phase1 Initial Observation & Primary Screening cluster_phase2 Mechanism of Action Investigation cluster_phase3 Off-Target Identification cluster_phase4 Data Interpretation & Conclusion start Unexpected Phenotype Observed dose_response Dose-Response & Time-Course Analysis start->dose_response viability Cell Viability Assay (MTT/MTS) dose_response->viability apoptosis Apoptosis Assay (Annexin V/Caspase) viability->apoptosis target_engagement Target Engagement (CETSA) viability->target_engagement interpretation Data Interpretation apoptosis->interpretation gpcr_screen GPCR Panel Screening target_engagement->gpcr_screen kinase_screen Kinase Panel Screening target_engagement->kinase_screen gpcr_screen->interpretation kinase_screen->interpretation conclusion On-Target vs. Off-Target Effect interpretation->conclusion

Caption: Experimental workflow for investigating off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Antagonizes GPCR_other Other GPCRs (e.g., Adrenergic, Histaminic) This compound->GPCR_other Potential Interaction Kinase Kinase Cascades This compound->Kinase Potential Interaction Mitochondria Mitochondrial Function (from Adrenochrome structure) This compound->Mitochondria Potential Interaction PLC Phospholipase C HTR2A->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC Signaling IP3_DAG->Ca_PKC Downstream\nSignaling A Downstream Signaling A GPCR_other->Downstream\nSignaling A Downstream\nSignaling B Downstream Signaling B Kinase->Downstream\nSignaling B Cellular Respiration\n& ATP Production Cellular Respiration & ATP Production Mitochondria->Cellular Respiration\n& ATP Production

Caption: this compound's on-target and potential off-target pathways.

troubleshooting_logic node_action node_action start Unexpected Cell Phenotype? dose_dependent Is it dose-dependent? start->dose_dependent high_conc Occurs at high concentrations only? dose_dependent->high_conc Yes action_reassess_exp Re-evaluate experimental parameters and controls. dose_dependent->action_reassess_exp No structurally_unrelated Reproduced with structurally unrelated 5-HT2A antagonist? high_conc->structurally_unrelated No cytotoxicity Significant cytotoxicity observed? high_conc->cytotoxicity Yes action_off_target High likelihood of off-target effect. Proceed with screening. structurally_unrelated->action_off_target No action_on_target Likely on-target effect. Investigate 5-HT2A pathway. structurally_unrelated->action_on_target Yes action_cytotoxicity Focus on general cytotoxicity and apoptosis assays. cytotoxicity->action_cytotoxicity

Caption: Troubleshooting logic for unexpected experimental results.

References

Enhancing the resolution of Iprazochrome peaks in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Iprazochrome.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of this compound, focusing on enhancing peak resolution and overall data quality.

Problem 1: Poor Peak Resolution or Co-eluting Peaks

Symptoms:

  • This compound peak is not well separated from other components in the sample matrix.

  • Peaks are broad and overlapping, making accurate quantification difficult.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Modify the mobile phase to improve selectivity. Since this compound is a relatively polar molecule, adjusting the organic-to-aqueous ratio is a critical first step. Start with a mobile phase of 50:50 (v/v) Methanol (B129727):Water and gradually decrease the organic content to increase retention and improve separation from less retained impurities.
Incorrect Mobile Phase pH This compound, as an indolequinone derivative, may have basic properties. The pH of the mobile phase can significantly impact its ionization state and, consequently, its retention and peak shape. Operating at a lower pH (e.g., pH 2.5-3.5 with 0.1% formic or acetic acid) can suppress the ionization of residual silanols on the stationary phase, reducing peak tailing for basic compounds and potentially improving resolution.[1][2]
Suboptimal Flow Rate A lower flow rate generally allows for more interaction between the analyte and the stationary phase, which can lead to better resolution, although at the cost of longer run times. If peaks are poorly resolved, try decreasing the flow rate from 1.0 mL/min to 0.8 mL/min.
Inadequate Column Chemistry If optimizing the mobile phase does not yield satisfactory results, consider a different stationary phase. A standard C18 column is a good starting point, but for challenging separations, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity for aromatic and polar compounds like this compound.

Experimental Protocol: Mobile Phase Optimization

  • Initial Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase: 50:50 (v/v) Methanol:Water

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 354 nm

    • Injection Volume: 10 µL

  • Procedure: a. Prepare a standard solution of this compound in the initial mobile phase. b. Equilibrate the column with the initial mobile phase for at least 30 minutes. c. Inject the standard and record the chromatogram. d. Sequentially decrease the methanol percentage in the mobile phase by 5% (e.g., to 45%, 40%, etc.), allowing the column to equilibrate with each new composition before injecting the standard. e. Analyze the resulting chromatograms for changes in retention time and resolution from any impurities.

Problem 2: Peak Tailing

Symptom:

  • The this compound peak is asymmetrical with a trailing edge.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Silanol (B1196071) Groups The basic nature of this compound can lead to interactions with acidic silanol groups on the silica-based stationary phase, a common cause of peak tailing.[3][4][5] Lowering the mobile phase pH to around 3 will protonate the silanol groups, minimizing these interactions.[1][2] Using a highly deactivated, end-capped column can also significantly reduce peak tailing.
Low Buffer Concentration If using a buffered mobile phase, a low concentration may not be sufficient to maintain a consistent pH at the column surface, leading to peak tailing.[1] Ensure the buffer concentration is between 10-50 mM.[1]
Column Overload Injecting too concentrated a sample can lead to peak tailing.[4] Dilute the sample or reduce the injection volume.
Column Contamination or Void Contamination at the head of the column or a void in the packing material can cause peak distortion.[1] If the problem persists with a new column, the issue is likely not a void. To address contamination, flush the column with a strong solvent. If this doesn't resolve the issue, a guard column is recommended to protect the analytical column.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_neutral Inject a Neutral Compound (e.g., Toluene) start->check_neutral neutral_tails Neutral Compound Tails? check_neutral->neutral_tails physical_problem Physical Problem: - Check for voids - Inspect fittings - Reduce extra-column volume neutral_tails->physical_problem Yes chemical_problem Chemical Problem: Potential secondary interactions neutral_tails->chemical_problem No lower_ph Lower Mobile Phase pH (e.g., to pH 3 with 0.1% Formic Acid) chemical_problem->lower_ph ph_improves Peak Shape Improves? lower_ph->ph_improves end_capped_column Use a High-Purity, End-Capped Column ph_improves->end_capped_column No solved Problem Resolved ph_improves->solved Yes increase_buffer Increase Buffer Concentration (10-50 mM) end_capped_column->increase_buffer reduce_load Reduce Sample Concentration or Injection Volume increase_buffer->reduce_load reduce_load->solved

Caption: Troubleshooting workflow for this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for developing an HPLC method for this compound?

A1: Based on methods for structurally similar compounds like Adrenochrome monosemicarbazone, a good starting point for a reversed-phase HPLC method for this compound is:

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: 50:50 (v/v) Methanol:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 354 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

These conditions can then be optimized to improve resolution and peak shape.

Q2: How can I perform a forced degradation study for this compound to ensure my method is stability-indicating?

A2: A forced degradation study is crucial to demonstrate that your analytical method can separate the intact drug from its degradation products. As indolequinones can be sensitive to hydrolysis and oxidation, the following conditions are recommended:

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in a 50:50 Methanol:Water mixture and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Dissolve this compound in a 50:50 Methanol:Water mixture and add 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation Dissolve this compound in a 50:50 Methanol:Water mixture and add 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation Store solid this compound at 60°C for 48 hours. Dissolve in the mobile phase before injection.
Photolytic Degradation Expose a solution of this compound to UV light (254 nm) for 24 hours.

After each stress condition, analyze the sample using your developed HPLC method to check for the appearance of new peaks and ensure they are well-resolved from the main this compound peak.

Q3: My this compound sample appears to be degrading in the autosampler. How can I improve its stability during analysis?

A3: Indole compounds can be unstable, especially in solution.[6] To improve the stability of this compound in the autosampler:

  • Control Temperature: Use a cooled autosampler set to 4-10 °C.

  • Limit Light Exposure: Use amber vials to protect the sample from light.

  • pH of Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase and has a pH that promotes stability (ideally near neutral or slightly acidic).

  • Fresh Preparations: Prepare samples immediately before analysis whenever possible.

Signaling Pathway for Method Development Logic

The following diagram illustrates the logical flow for developing a robust HPLC method for this compound.

G start Define Analytical Goal (e.g., Purity, Quantification) lit_search Literature Search for Similar Compounds (e.g., Adrenochrome) start->lit_search initial_conditions Select Initial HPLC Conditions (C18, MeOH:H2O, 1 mL/min) lit_search->initial_conditions test_injection Perform Test Injection of this compound Standard initial_conditions->test_injection eval_chromatogram Evaluate Chromatogram: - Retention Time - Peak Shape - Resolution test_injection->eval_chromatogram optimize_mp Optimize Mobile Phase: - Organic % - pH - Buffer eval_chromatogram->optimize_mp Suboptimal validation Method Validation (ICH Guidelines): - Specificity (Forced Degradation) - Linearity - Accuracy & Precision - Robustness eval_chromatogram->validation Acceptable optimize_mp->test_injection optimize_other Optimize Other Parameters: - Flow Rate - Temperature - Column Chemistry optimize_mp->optimize_other optimize_other->test_injection final_method Finalized Analytical Method validation->final_method

Caption: Logical workflow for this compound HPLC method development.

References

Strategies to reduce Iprazochrome-induced side effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Iprazochrome in animal models. The following information is curated to address potential side effects and offer strategies for their mitigation during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the potential side effects of this compound observed in animal models?

While specific data on this compound-induced side effects in animal models is limited in publicly available literature, based on its mechanism as a serotonin (B10506) antagonist and data from analogous compounds, researchers should monitor for the following potential side effects:

  • Gastrointestinal (GI) Disturbances: Changes in fecal consistency (e.g., soft stools, diarrhea), decreased food intake, and signs of nausea (e.g., pica in rodents).

  • Central Nervous System (CNS) Effects: Sedation, lethargy, or changes in motor activity.[1] Paradoxical excitability has been observed with some CNS-acting drugs.

  • Metabolic Changes: Long-term administration may lead to weight gain, a known side effect of some serotonin antagonists.[2][3]

  • Cardiovascular Effects: While this compound is noted not to cause significant vasoconstriction, monitoring cardiovascular parameters is a general precaution for this class of drugs.

Q2: Are there any known strategies to mitigate this compound-induced gastrointestinal issues?

Yes, several general strategies can be adapted to potentially reduce GI side effects:

  • Dose Titration: Begin with a lower dose of this compound and gradually increase to the target therapeutic dose. This allows the animal's system to acclimate.

  • Co-administration with Probiotics: Probiotics can help maintain gut flora and may alleviate drug-induced diarrhea or other GI disturbances.

  • Dietary Modification: Ensure a consistent and palatable diet. For palatability issues, mixing the compound with a small amount of a preferred food item can be considered, ensuring the full dose is consumed.

  • Route of Administration: If oral gavage is causing stress and exacerbating GI issues, consider alternative dosing methods if feasible and appropriate for the study design, such as voluntary oral administration in a palatable vehicle.

Q3: How can I manage sedation or other CNS-related side effects?

Managing CNS effects often involves careful experimental design:

  • Acclimatization: Ensure animals are thoroughly acclimatized to handling and experimental procedures to minimize stress-induced behavioral changes.

  • Timing of Behavioral Tests: Conduct behavioral assessments when the sedative effects of the drug are likely to be at their minimum, which may require pilot studies to determine the pharmacokinetic and pharmacodynamic profile of this compound in your specific animal model.

  • Environmental Enrichment: Providing environmental enrichment can help maintain normal activity levels and may counteract mild sedative effects.

Q4: What is the best approach to address potential this compound-induced weight gain?

Monitoring and managing metabolic changes are crucial for long-term studies:

  • Regular Body Weight Monitoring: Track body weight and food consumption throughout the study.

  • Body Composition Analysis: If significant weight gain is observed, consider performing body composition analysis (e.g., using DEXA or MRI) to differentiate between fat and lean mass gain.[4]

  • Control Groups: Utilize appropriate control groups (vehicle-treated and pair-fed) to distinguish between drug-induced metabolic changes and effects on appetite.

Troubleshooting Guides

Issue 1: Unexpected Variability in Experimental Data

Possible Cause: Inconsistent drug absorption or metabolism.

Troubleshooting Steps:

  • Verify Dosing Procedure: Ensure accurate and consistent administration of this compound. For oral gavage, confirm proper technique to avoid accidental administration into the lungs.

  • Assess Vehicle Suitability: The vehicle used to dissolve or suspend this compound should be inert and not affect absorption. Test different vehicles if necessary.

  • Pharmacokinetic Analysis: If variability persists, consider conducting a pilot pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This can help in optimizing the dosing regimen.

  • Consider Species Differences: Metabolic pathways can vary significantly between species.[5] Data from one species may not be directly translatable to another.

Issue 2: Signs of Serotonin Syndrome

Possible Cause: Although rare with serotonin antagonists alone, co-administration with other serotonergic agents (e.g., SSRIs) can increase the risk of serotonin syndrome.

Clinical Signs to Monitor: Tremors, agitation, hyperthermia, tachycardia, and diarrhea.

Mitigation and Management:

  • Review Concomitant Medications: Avoid co-administration of drugs known to increase serotonin levels unless it is a specific goal of the study.

  • Supportive Care: If signs of serotonin syndrome are observed, discontinue the serotonergic agents and provide supportive care, such as temperature regulation and hydration.

  • Administration of Serotonin Antagonists: In a clinical setting, serotonin antagonists like cyproheptadine (B85728) are used.[1] In a research setting, this would likely involve terminating the experiment for the affected animal and reporting the adverse event.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on general knowledge of serotonin antagonists and their side effects in animal models. These are intended as examples for structuring your own data.

Table 1: Effect of Dose Titration on Gastrointestinal Side Effects in a 4-Week Rat Study

Treatment GroupThis compound Dose (mg/kg)Incidence of Diarrhea (%)Food Intake Reduction ( g/day , mean ± SD)
Vehicle Control05%0.5 ± 0.2
This compound (Fixed Dose)1040%3.2 ± 1.5
This compound (Dose Titration)2.5 (week 1), 5 (week 2), 10 (weeks 3-4)15%1.1 ± 0.8

Table 2: Impact of Co-administration Strategy on this compound-Induced Weight Gain in a 12-Week Mouse Study

Treatment GroupThis compound Dose (mg/kg/day)Co-administered AgentBody Weight Gain (%)
Vehicle Control0None10 ± 2.5
This compound5None25 ± 4.1
This compound + Metformin5150 mg/kg/day15 ± 3.2
This compound + Pair-Fed5N/A12 ± 2.8

Experimental Protocols

Protocol 1: Mitigation of Gastrointestinal Side Effects via Dose Titration
  • Animal Model: Male Sprague-Dawley rats (8 weeks old).

  • Housing: Individually housed with ad libitum access to standard chow and water.

  • Groups (n=10/group):

    • Group A: Vehicle control (e.g., 0.5% methylcellulose) via oral gavage daily.

    • Group B (Fixed Dose): this compound (10 mg/kg) in vehicle via oral gavage daily for 4 weeks.

    • Group C (Dose Titration): this compound in vehicle via oral gavage daily for 4 weeks, with the dose adjusted weekly: 2.5 mg/kg (Week 1), 5 mg/kg (Week 2), 10 mg/kg (Weeks 3 and 4).

  • Parameters Monitored:

    • Daily clinical observations, including fecal consistency (scored on a scale from 1-4, where 1 is normal and 4 is diarrhea).

    • Daily food and water intake.

    • Weekly body weight.

  • Data Analysis: Compare the incidence of diarrhea, changes in food intake, and body weight between the groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Protocol 2: Investigating Co-administration of Metformin to Reduce Weight Gain
  • Animal Model: Male C57BL/6 mice (6 weeks old).

  • Housing: Group housed (5 per cage) with access to a high-fat diet (e.g., 45% kcal from fat) and water.

  • Groups (n=10/group):

    • Group 1: Vehicle control (oral gavage daily).

    • Group 2: this compound (5 mg/kg, oral gavage daily).

    • Group 3: this compound (5 mg/kg, oral gavage daily) + Metformin (150 mg/kg, in drinking water).

    • Group 4 (Pair-Fed): Vehicle control, but with food intake matched to the average intake of Group 2.

  • Duration: 12 weeks.

  • Parameters Monitored:

    • Weekly body weight and food intake.

    • At study termination: body composition analysis (DEXA), and collection of blood for glucose and insulin (B600854) levels.

  • Data Analysis: Compare body weight gain, body composition, and metabolic parameters between groups.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: GI Side Effect Mitigation cluster_protocol2 Protocol 2: Weight Gain Management P1_Start Start: 4-Week Rat Study P1_Groups Group Assignment: - Vehicle - Fixed Dose this compound - Titrated Dose this compound P1_Start->P1_Groups P1_Dosing Daily Oral Gavage P1_Groups->P1_Dosing P1_Monitoring Daily Monitoring: - Clinical Signs - Fecal Score - Food/Water Intake Weekly Body Weight P1_Dosing->P1_Monitoring P1_Analysis Data Analysis and Comparison P1_Monitoring->P1_Analysis P2_Start Start: 12-Week Mouse Study on High-Fat Diet P2_Groups Group Assignment: - Vehicle - this compound - this compound + Metformin - Pair-Fed P2_Start->P2_Groups P2_Treatment Daily Treatment P2_Groups->P2_Treatment P2_Monitoring Weekly Monitoring: - Body Weight - Food Intake Terminal: - Body Composition (DEXA) - Blood Glucose/Insulin P2_Treatment->P2_Monitoring P2_Analysis Data Analysis and Comparison P2_Monitoring->P2_Analysis

Caption: Experimental workflows for mitigating GI side effects and managing weight gain.

signaling_pathway cluster_serotonin Serotonin (5-HT) System cluster_effects Potential Downstream Effects Serotonin Serotonin (5-HT) Receptors 5-HT Receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C) Serotonin->Receptors Activates GI_Motility Gastrointestinal Motility Receptors->GI_Motility Appetite Appetite Regulation Receptors->Appetite Sedation Sedation/Activity Level Receptors->Sedation This compound This compound This compound->Receptors Antagonizes

Caption: Simplified signaling pathway of this compound as a serotonin antagonist.

troubleshooting_logic Start High Data Variability Observed Check_Dosing Is dosing procedure consistent and accurate? Start->Check_Dosing Check_Dosing->Start No, correct procedure Check_Vehicle Is the vehicle appropriate and inert? Check_Dosing->Check_Vehicle Yes Check_Vehicle->Start No, test new vehicle Run_PK Consider pilot pharmacokinetic (PK) study Check_Vehicle->Run_PK Yes Species_Diff Acknowledge potential species differences in metabolism Run_PK->Species_Diff

Caption: Troubleshooting logic for addressing high variability in experimental data.

References

Refining Iprazochrome delivery methods for targeted central nervous system effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining Iprazochrome delivery methods for targeted central nervous system (CNS) effects. The information is based on current knowledge of drug delivery systems and strategies to enhance blood-brain barrier (BBB) penetration for molecules with similar characteristics to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in delivering this compound to the central nervous system?

The primary challenge is overcoming the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. While specific data on this compound's BBB permeability is limited, its chemical structure as an indole (B1671886) derivative suggests potential challenges in crossing this barrier efficiently.

Q2: What are the most promising advanced delivery systems for enhancing this compound's CNS penetration?

Based on research for other serotonin (B10506) antagonists and indole-based compounds, the most promising delivery systems include:

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. They can be surface-modified to improve BBB transport.

  • Nanoparticles: Solid polymeric nanoparticles can protect the drug from degradation and can be engineered to target specific receptors on the BBB for enhanced uptake.

  • Intranasal Delivery: This route bypasses the BBB to some extent by utilizing the olfactory and trigeminal nerve pathways to the brain. Formulating this compound as a nanoemulsion or liposomal gel for intranasal administration could be a viable strategy.

Q3: Are there any known side effects of this compound that might be exacerbated by enhanced CNS delivery?

This compound is known to act as an anorectic and can cause skin allergies.[1] Enhanced delivery to the CNS could potentially lead to more pronounced central side effects. Researchers should carefully monitor for any unexpected neurological or behavioral changes in preclinical models.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of this compound in Liposomes/Nanoparticles

Possible Causes:

  • Incompatible lipid or polymer composition.

  • Suboptimal drug-to-carrier ratio.

  • Issues with the preparation method (e.g., sonication time, homogenization pressure).

  • pH of the buffer affecting this compound's solubility and interaction with the carrier.

Troubleshooting Steps:

  • Vary Carrier Composition: Experiment with different lipids (e.g., DSPC, DPPC, Cholesterol) or polymers (e.g., PLGA, PLA) with varying hydrophilic-lipophilic balances.

  • Optimize Drug-to-Carrier Ratio: Test a range of this compound concentrations to find the optimal loading capacity.

  • Refine Preparation Method: Adjust parameters such as sonication amplitude and time, or the number of extrusion cycles.

  • pH Adjustment: Evaluate the effect of different pH values of the hydration or dispersion medium on encapsulation efficiency.

Issue 2: Poor In Vitro Blood-Brain Barrier Permeability

Possible Causes:

  • Large particle size of the delivery system.

  • Unfavorable surface charge.

  • Lack of specific targeting moieties.

  • Efflux by transporters like P-glycoprotein.

Troubleshooting Steps:

  • Control Particle Size: Aim for a particle size below 100 nm for optimal BBB transit. Use techniques like dynamic light scattering (DLS) to monitor size distribution.

  • Modify Surface Charge: A slightly positive or neutral surface charge can sometimes improve interaction with the negatively charged BBB endothelium. Cationic lipids or polymers can be incorporated.

  • Incorporate Targeting Ligands: Conjugate the surface of your delivery system with ligands that bind to receptors on the BBB, such as transferrin or insulin (B600854) receptors, to facilitate receptor-mediated transcytosis.

  • Co-administration with P-gp Inhibitors: In experimental settings, the use of P-glycoprotein inhibitors can help determine if efflux is a major hurdle.

Issue 3: Inconsistent In Vivo Results in Animal Models

Possible Causes:

  • Rapid clearance of the delivery system from circulation.

  • Instability of the formulation in biological fluids.

  • Inappropriate animal model or administration route.

  • Off-target accumulation leading to toxicity.

Troubleshooting Steps:

  • Enhance Stability: Pegylate the surface of your liposomes or nanoparticles (stealth technology) to reduce opsonization and prolong circulation time.

  • Assess In Vivo Stability: Characterize the stability of your formulation in plasma and other biological fluids before in vivo studies.

  • Select Appropriate Model and Route: For initial BBB penetration studies, intranasal or intracerebroventricular administration can be considered alongside intravenous injection.

  • Biodistribution Studies: Perform biodistribution studies using a labeled version of this compound or the carrier to understand its accumulation in different organs and identify potential off-target effects.

Data Presentation

Table 1: Formulation Parameters for Serotonin Agonist-Loaded Liposomes for Intranasal Delivery (Analogous Drug: Zolmitriptan)

Formulation CodeLipid Composition (Molar Ratio)Particle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Cumulative Drug Release (%)
F1Soya Lecithin:Cholesterol (80:20)103.82 ± 7.16-19.2855.49 ± 1.3759.71 ± 6.94
F2Soya Lecithin:Cholesterol (70:30)150.45 ± 5.32-25.6175.82 ± 1.1572.34 ± 5.12
F3Soya Lecithin:Cholesterol (60:40)210.11 ± 8.91-32.8099.12 ± 0.3699.38 ± 0.13

Data adapted from studies on Zolmitriptan liposomal gels for intranasal delivery.[1][2] These values provide a potential starting point for this compound formulation development.

Table 2: In Vitro Permeation of Rizatriptan from Elastic Liposomes (Analogous Drug)

FormulationPermeation Flux (μg/h/cm²)Drug Deposited in Skin (%)
Drug Solution2.2 ± 0.33.8 ± 1.0
Conventional Liposomes10.5 ± 1.115.2 ± 2.5
Elastic Liposomes42.7 ± 2.339.9 ± 3.2

Data from a study on elastic liposomal formulations for the sustained delivery of Rizatriptan.[3] This demonstrates the potential of deformable carriers for enhanced skin permeation, which could be relevant for transdermal or intranasal routes.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

  • Lipid Film Formation: Dissolve this compound and lipids (e.g., Soya Lecithin and Cholesterol) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, dry lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation to form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Analyze the liposomes for particle size, zeta potential, encapsulation efficiency, and drug release profile.

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay

  • Cell Culture: Culture a monolayer of brain endothelial cells (e.g., hCMEC/D3) on a semipermeable membrane insert in a transwell plate to form an in vitro BBB model.

  • Barrier Integrity Measurement: Confirm the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).

  • Permeability Study: Add the this compound formulation to the apical (luminal) side of the transwell insert.

  • Sample Collection: At predetermined time points, collect samples from the basolateral (abluminal) chamber.

  • Quantification: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Apparent Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the in vitro BBB.

Mandatory Visualizations

Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Studies Formulation This compound Encapsulation (Liposomes/Nanoparticles) Characterization Physicochemical Characterization (Size, Charge, EE%) Formulation->Characterization BBB_Model In Vitro BBB Model (Transwell Assay) Characterization->BBB_Model Permeability Permeability Assessment (Papp Calculation) BBB_Model->Permeability Animal_Model Animal Model Administration (e.g., IV, Intranasal) Permeability->Animal_Model Biodistribution Biodistribution & Pharmacokinetics Animal_Model->Biodistribution Efficacy CNS Efficacy Evaluation Biodistribution->Efficacy Logical_Relationship This compound This compound Delivery_System Delivery System (e.g., Liposome) This compound->Delivery_System Encapsulation BBB Blood-Brain Barrier Delivery_System->BBB Transport CNS Central Nervous System BBB->CNS Penetration Therapeutic_Effect Therapeutic Effect CNS->Therapeutic_Effect Target Engagement

References

Dealing with Iprazochrome degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general framework and best practices for handling and analyzing Iprazochrome based on established principles of pharmaceutical analysis and stability testing. Due to the limited availability of specific public data on this compound's degradation pathways and stability-indicating methods, some sections of this guide contain generalized information. Researchers are strongly encouraged to perform compound-specific validation studies.

Frequently Asked Questions (FAQs)

Q1: My this compound sample analysis is showing lower than expected concentrations. What are the potential causes?

A1: Lower than expected concentrations of this compound can stem from several factors throughout the sample lifecycle. Key areas to investigate include:

  • Sample Storage: Inadequate storage conditions are a primary cause of degradation. This includes exposure to light, elevated temperatures, and inappropriate pH.

  • Sample Preparation: The extraction and processing steps can introduce degradation if not optimized. Prolonged exposure to harsh solvents, extreme pH, or elevated temperatures during sample preparation should be avoided.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of biological samples can lead to the degradation of sensitive compounds. It is advisable to aliquot samples upon collection to minimize the number of freeze-thaw cycles.[1]

  • Analytical Method: The analytical method itself might not be stability-indicating, meaning it doesn't separate the intact drug from its degradation products. This can lead to an underestimation of the active compound.

Q2: What are the recommended storage conditions for this compound samples (e.g., in solution, plasma, urine)?

A2: While specific public data for this compound is limited, general best practices for analogous compounds suggest the following:

  • Protection from Light: this compound's chemical structure suggests potential photosensitivity. All samples should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.[2][3][4]

  • Temperature Control: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable to minimize chemical and enzymatic degradation.[1][5]

  • pH Control: The stability of this compound is likely pH-dependent. If possible, buffer the samples to a neutral or slightly acidic pH to prevent base-catalyzed hydrolysis.

Q3: How can I minimize this compound degradation during sample preparation?

A3: To minimize degradation during sample preparation, consider the following:

  • Work Quickly and on Ice: Perform all extraction and processing steps on ice or at reduced temperatures to slow down potential degradation reactions.

  • Use Fresh Solvents: Employ high-purity, freshly prepared solvents for extraction and reconstitution.

  • Optimize Extraction Method: Use a validated extraction method that is both efficient and gentle. Solid-phase extraction (SPE) is often preferred over liquid-liquid extraction (LLE) as it can be more specific and use milder conditions.

  • Evaporate Solvents at Low Temperatures: If a solvent evaporation step is necessary, use a gentle stream of nitrogen at a low temperature.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound are not extensively reported in publicly available literature. However, based on its chemical structure, potential degradation pathways could include:

  • Hydrolysis: The semicarbazone moiety may be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The indole (B1671886) ring and hydroxyl group could be prone to oxidation.

  • Photodegradation: Exposure to UV or visible light may induce degradation.

Forced degradation studies are necessary to identify the specific degradation products under various stress conditions (acid, base, oxidation, heat, light).[6][7][8][9]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to this compound degradation.

Issue 1: Inconsistent results between sample replicates.
Potential Cause Troubleshooting Step
Inhomogeneous sampleEnsure thorough mixing of the sample before aliquoting.
Variable degradation during preparationStandardize the timing and temperature of each step in the sample preparation protocol for all replicates.
Inconsistent light exposureProtect all samples and standards from light consistently throughout the entire process.
Issue 2: Progressive loss of this compound concentration in stored samples.
Potential Cause Recommended Action
Inadequate storage temperatureReview and confirm that samples are stored at the correct temperature (-20°C or -80°C for long-term).
Light exposure during storageEnsure storage containers are light-protecting (amber or foil-wrapped).
Repeated freeze-thaw cyclesPrepare smaller aliquots of samples to avoid multiple freeze-thaw cycles.
pH changes in the matrixMeasure the pH of the sample matrix upon thawing. Consider adding a buffer if significant pH shifts are observed.

Quantitative Data Summary

The following tables provide a template for summarizing stability data for this compound. This data should be generated through in-house stability studies.

Table 1: Summary of Recommended Storage Conditions

Matrix Short-Term Storage (≤ 24 hours) Long-Term Storage (> 24 hours) Light Protection
Aqueous Solution 2-8°C-20°C or -80°CMandatory
Plasma 2-8°C-80°CMandatory
Urine 2-8°C-80°CMandatory

Table 2: Example of Forced Degradation Study Results (Hypothetical Data)

Stress Condition % Degradation Number of Degradants Major Degradant (Retention Time)
0.1 M HCl (60°C, 4h) 15%2DP1 (3.2 min)
0.1 M NaOH (60°C, 2h) 30%3DP2 (4.5 min), DP3 (5.1 min)
3% H₂O₂ (RT, 24h) 25%2DP4 (6.8 min)
Heat (80°C, 48h) 10%1DP1 (3.2 min)
Light (ICH Q1B), 24h 40%4DP5 (2.8 min), DP6 (7.2 min)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for various time points (e.g., 1, 2, 4, 8 hours). Neutralize the samples before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid drug substance and the stock solution at 80°C for 48 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.[2][6][7]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Protocol 2: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)

Objective: To extract this compound from plasma samples while minimizing degradation.

Methodology:

  • Sample Pre-treatment: Thaw plasma samples on ice. To 500 µL of plasma, add an internal standard and 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) to precipitate proteins and adjust pH. Vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute this compound with a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at low temperature. Reconstitute the residue in the mobile phase for HPLC analysis.

Visualizations

G Potential this compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation Peroxides, O₂ Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Degradant_A Hydrolytic Degradant(s) Hydrolysis->Degradant_A Degradant_B Oxidative Degradant(s) Oxidation->Degradant_B Degradant_C Photolytic Degradant(s) Photodegradation->Degradant_C

Caption: Potential degradation pathways for this compound.

G Sample Handling Workflow to Minimize Degradation cluster_collection Sample Collection cluster_storage Storage cluster_preparation Sample Preparation cluster_analysis Analysis Collect_Sample Collect Sample (e.g., Plasma, Urine) Aliquot Aliquot into Light-Protected Tubes Collect_Sample->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw on Ice Store->Thaw Extract Perform Extraction (e.g., SPE) on Ice Thaw->Extract Analyze Analyze Immediately by Stability-Indicating HPLC Extract->Analyze

Caption: Recommended workflow for handling biological samples.

G Troubleshooting Logic for Low Analyte Recovery Start Low this compound Concentration Observed Check_Storage Review Storage Conditions (Temp, Light) Start->Check_Storage Check_Prep Examine Sample Preparation Protocol Check_Storage->Check_Prep Correct Correct_Storage Implement Correct Storage Procedures Check_Storage->Correct_Storage Incorrect Check_Method Verify Analytical Method is Stability-Indicating Check_Prep->Check_Method Optimal Optimize_Prep Optimize Protocol (e.g., lower temp, faster) Check_Prep->Optimize_Prep Suboptimal Validate_Method Develop/Validate Stability-Indicating Method Check_Method->Validate_Method No End Problem Resolved Check_Method->End Yes Correct_Storage->End Optimize_Prep->End Validate_Method->End

Caption: Troubleshooting decision tree for low recovery.

References

Optimization of reaction conditions for the synthesis of Iprazochrome analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of Iprazochrome analogs.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and its analogs?

The synthesis of this compound analogs typically follows a two-step process. The first step involves the oxidation of an N-substituted epinephrine (B1671497) derivative (such as N-isopropylepinephrine) to form the corresponding instable aminochrome (B613825). The second step is the stabilization of this aminochrome by reaction with a semicarbazide (B1199961) to form the stable semicarbazone product, which is the this compound analog.[1][2][3]

Q2: What are the critical parameters to control during the oxidation step?

The oxidation of the N-substituted epinephrine precursor is a critical step that is highly sensitive to reaction conditions. Key parameters to control include the choice of oxidizing agent, solvent, temperature, and reaction time. Over-oxidation can lead to the formation of polymeric melanin-like byproducts, which are difficult to remove.[1][4]

Q3: How can I monitor the progress of the reaction?

The formation of the aminochrome intermediate is often accompanied by a color change to pink or violet.[5] The reaction can be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[1]

Q4: What are common challenges in the purification of this compound analogs?

Purification of this compound analogs can be challenging due to the potential for byproduct formation and the stability of the final compound. Common impurities may include unreacted starting materials, over-oxidized products, and side-reaction products. Recrystallization is a common method for purification.[1] Chromatographic techniques such as column chromatography or preparative HPLC may also be necessary to achieve high purity.[1]

Q5: What is the mechanism of action of this compound that I should be aware of for structure-activity relationship studies?

This compound acts as a serotonin (B10506) 5-HT2 receptor antagonist.[6] Specifically, it targets the Gq/G11-coupled 5-HT2A receptors. Understanding the downstream signaling pathway is crucial for designing analogs with desired pharmacological profiles.[6][7][8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the aminochrome intermediate Incomplete oxidation of the starting material.- Increase the molar equivalent of the oxidizing agent. - Extend the reaction time. - Ensure the oxidizing agent is fresh and active.
Decomposition of the aminochrome intermediate.- Perform the reaction at a lower temperature. - Proceed to the semicarbazone formation step immediately after the oxidation without isolating the unstable aminochrome.
Formation of a dark brown or black precipitate (melanin-like byproducts) Over-oxidation of the catecholamine or the aminochrome.- Use a milder oxidizing agent. - Carefully control the stoichiometry of the oxidizing agent. - Reduce the reaction time and monitor the reaction closely.
Low yield of the final this compound analog (semicarbazone) Incomplete reaction between the aminochrome and semicarbazide.- Increase the molar equivalent of the semicarbazide. - Adjust the pH of the reaction mixture to be slightly acidic to facilitate semicarbazone formation.
Instability of the final product under purification conditions.- Use milder purification techniques. - Avoid prolonged exposure to high temperatures or strong acids/bases during workup and purification.
Difficulty in purifying the final product Presence of multiple byproducts.- Optimize the reaction conditions to minimize side reactions. - Employ a multi-step purification strategy, such as a combination of recrystallization and column chromatography.
Co-precipitation of impurities with the product.- Screen different solvents for recrystallization to find one that provides good separation.

Experimental Protocols

Protocol 1: Synthesis of an this compound Analog

This protocol is a general guideline for the synthesis of an N-substituted this compound analog, based on the synthesis of carbazochrome.[1][3]

Step 1: Oxidation of N-Isopropylepinephrine to Isopropylaminochrome

  • Dissolve N-isopropylepinephrine in methanol.

  • Add a suitable oxidizing agent, such as silver oxide (Ag₂O), in a controlled manner while stirring.

  • Monitor the reaction by TLC until the starting material is consumed. The solution will typically turn a pink or reddish color.

  • Once the reaction is complete, filter the mixture to remove the solid oxidant byproducts.

Step 2: Formation of the this compound Analog (Semicarbazone)

  • To the filtrate containing the isopropylaminochrome, add a solution of semicarbazide hydrochloride and a weak base (e.g., sodium acetate) in water.

  • Stir the reaction mixture. The this compound analog will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with a suitable solvent (e.g., diluted ethanol).

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Optimization of Oxidation Reaction Conditions
Parameter Condition A Condition B (Optimized) Condition C Observed Yield (%)
Oxidizing Agent Potassium FerricyanideSilver Oxide (Ag₂O)Manganese Dioxide (MnO₂)Varies
Solvent WaterMethanolDichloromethaneVaries
Temperature (°C) 250-525Varies
Reaction Time (h) 214Varies
Equivalents of Oxidant 2.22.02.5Varies

Note: The yields are dependent on the specific analog being synthesized and require empirical optimization.

Visualizations

Signaling Pathway of 5-HT2A Receptor Antagonism

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Analog Receptor 5-HT2A Receptor This compound->Receptor Antagonizes G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Downstream signaling of the 5-HT2A receptor.

Experimental Workflow for this compound Analog Synthesis

Start Start: N-substituted Epinephrine Derivative Oxidation Step 1: Oxidation (e.g., with Ag₂O in Methanol) Start->Oxidation Intermediate Unstable Aminochrome Intermediate Oxidation->Intermediate Semicarbazone_Formation Step 2: Semicarbazone Formation (with Semicarbazide HCl) Intermediate->Semicarbazone_Formation Crude_Product Crude this compound Analog Semicarbazone_Formation->Crude_Product Purification Purification (Recrystallization / Chromatography) Crude_Product->Purification Final_Product Pure this compound Analog Purification->Final_Product Analysis Characterization (NMR, MS, HPLC) Final_Product->Analysis

Caption: Synthetic workflow for this compound analogs.

References

Improving the sensitivity of analytical methods for detecting Iprazochrome metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the analytical detection of iprazochrome and its metabolites. Given the limited publicly available data on this compound metabolism, this guide combines established principles of drug metabolite analysis with hypothesized metabolic pathways based on its chemical structure.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound metabolites.

Issue Potential Cause Recommended Solution
No or Low Signal for this compound or its Metabolites Sample Degradation: this compound or its metabolites may be unstable under certain storage or experimental conditions.Ensure samples are stored at -80°C. Minimize freeze-thaw cycles. Process samples on ice.
Inefficient Extraction: The chosen sample preparation method may not effectively extract the metabolites from the biological matrix (e.g., plasma, urine).Optimize the extraction method. For plasma, consider protein precipitation with acetonitrile (B52724) or methanol, followed by solid-phase extraction (SPE). For urine, a "dilute-and-shoot" approach after enzymatic hydrolysis (if glucuronide metabolites are expected) may be sufficient.
Suboptimal LC-MS/MS Conditions: The liquid chromatography separation or mass spectrometry detection parameters may not be optimized for this compound and its metabolites.Develop a specific LC-MS/MS method. Use a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid to improve ionization. Optimize MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of this compound.
Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of the target analytes, leading to reduced or enhanced signal.Improve sample cleanup using SPE. Adjust the chromatographic method to separate the analytes from interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Poor Peak Shape Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable for the analytes.For basic compounds like potential this compound metabolites, an acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.
Column Overload: Injecting too much sample can lead to broad or fronting peaks.Dilute the sample or inject a smaller volume.
Column Degradation: The analytical column may have deteriorated over time.Replace the analytical column with a new one of the same type.
High Background Noise Contaminated Solvents or Reagents: Impurities in the solvents or reagents can contribute to high background noise.Use high-purity, LC-MS grade solvents and reagents.
Matrix Effects: Complex biological matrices can introduce significant background noise.Implement a more rigorous sample cleanup procedure, such as a two-step liquid-liquid extraction followed by SPE.
Inconsistent Results (Poor Reproducibility) Variability in Sample Preparation: Manual sample preparation can introduce variability.Use an automated sample preparation system if available. Ensure consistent timing and technique for all manual steps.
Instrument Instability: Fluctuations in the LC-MS/MS system can lead to inconsistent results.Perform regular system suitability tests and calibrations. Ensure the system is properly maintained.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

  • Phase I Metabolism:

    • Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring or alkyl side chains, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

    • N-dealkylation: Removal of the isopropyl group from the indole (B1671886) nitrogen.

    • Reduction: Reduction of the quinone moiety to a hydroquinone.

  • Phase II Metabolism:

    • Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to increase water solubility for excretion.

    • Sulfation: Conjugation of hydroxylated metabolites with a sulfate (B86663) group.

A proposed metabolic pathway is illustrated below.

G This compound This compound PhaseI Phase I Metabolism (e.g., Hydroxylation, N-dealkylation) This compound->PhaseI Metabolites Hydroxylated Metabolites, N-dealkylated Metabolites PhaseI->Metabolites PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) Conjugated_Metabolites Glucuronide/Sulfate Conjugates PhaseII->Conjugated_Metabolites Excretion Excretion (Urine/Feces) Metabolites->PhaseII Conjugated_Metabolites->Excretion

Caption: Proposed metabolic pathway for this compound.

Q2: What is the recommended starting method for LC-MS/MS analysis of this compound and its metabolites?

A general UPLC-MS/MS method suitable for indole-containing compounds can be adapted.

Experimental Protocol: UPLC-MS/MS Analysis

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Capillary Voltage: 3.0 kV.

    • MRM Transitions: To be determined by infusing a standard of this compound and analyzing potential metabolite masses.

Q3: How can I improve the sensitivity of my assay for low-level metabolites?

To enhance sensitivity, consider the following:

  • Increase Sample Volume: Use a larger volume of the biological sample for extraction, followed by a concentration step.

  • Optimize Sample Preparation: Solid-phase extraction (SPE) can provide a cleaner extract and concentrate the analytes more effectively than protein precipitation alone.

  • Use a More Sensitive Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can offer better sensitivity and selectivity.

  • Chemical Derivatization: Although more complex, derivatizing metabolites to improve their ionization efficiency can significantly increase signal intensity.

Q4: What are typical performance characteristics I should aim for in my validated method?

The following table provides an example of typical performance characteristics for a bioanalytical LC-MS/MS method. These values should be established during method validation.

Parameter This compound Hypothetical Metabolite 1 (Hydroxylated) Hypothetical Metabolite 2 (Glucuronide)
Linearity Range (ng/mL) 0.1 - 1000.1 - 1000.5 - 250
Correlation Coefficient (r²) > 0.995> 0.995> 0.992
Limit of Detection (LOD) (ng/mL) 0.050.050.2
Limit of Quantification (LOQ) (ng/mL) 0.10.10.5
Accuracy (% Bias) Within ±15%Within ±15%Within ±20%
Precision (% CV) < 15%< 15%< 20%
Matrix Effect (%) 85 - 11585 - 11580 - 120
Recovery (%) > 80%> 80%> 75%

Q5: How should I design my experimental workflow for metabolite identification?

A typical workflow for identifying unknown metabolites is outlined below.

G Start In Vitro Incubation (e.g., Human Liver Microsomes) SamplePrep Sample Preparation (Protein Precipitation/SPE) Start->SamplePrep LCMS_Analysis LC-MS/MS Analysis (Full Scan & Product Ion Scan) SamplePrep->LCMS_Analysis DataProcessing Data Processing & Metabolite Prediction LCMS_Analysis->DataProcessing StructureElucidation Structure Elucidation (High-Resolution MS, NMR) DataProcessing->StructureElucidation End Metabolite Profile StructureElucidation->End

Caption: Experimental workflow for metabolite identification.

Troubleshooting unexpected results in Iprazochrome efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iprazochrome. The information is designed to address common challenges and unexpected results encountered during in vitro and in vivo efficacy studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing high variability in our in vitro vasoconstriction assay results with this compound. What are the potential causes and solutions?

High variability in in vitro vasoconstriction assays is a common challenge.[1] Several factors related to the experimental setup and the compound itself can contribute to this issue.

Troubleshooting Steps:

  • Compound Solubility and Stability:

    • Issue: this compound, being a complex organic molecule, may have limited aqueous solubility. Precipitation of the compound upon dilution into aqueous assay buffers is a common source of variability.[2]

    • Solution: Visually inspect all stock solutions and dilutions for any signs of precipitation. Consider using a small percentage of a co-solvent like DMSO, ensuring the final concentration is minimal and does not affect vessel viability. It is advisable to experimentally determine the solubility of this compound in your specific assay medium.[2]

  • Tissue Viability and Integrity:

    • Issue: The health of the isolated blood vessel is critical for a consistent response. Damage to the endothelium during dissection or prolonged experimental times can lead to variable results.

    • Solution: Ensure careful dissection to maintain endothelial integrity. Perform a viability check with a potassium chloride (KCl) solution to confirm the vessel's contractility. A functional endothelium can be verified by observing relaxation with an endothelium-dependent vasodilator like acetylcholine (B1216132) after pre-constriction.

  • Experimental Conditions:

    • Issue: Inconsistent temperature, pH, or oxygenation of the physiological salt solution (PSS) can affect vascular smooth muscle function.

    • Solution: Strictly control and monitor the temperature, pH, and oxygenation of the PSS throughout the experiment. Use freshly prepared buffers for each experiment.

Q2: Our this compound efficacy in a migraine prophylaxis animal model is lower than expected based on published data. What could be the reason?

Discrepancies between expected and observed in vivo efficacy can arise from various factors related to the animal model, drug administration, and experimental design.

Troubleshooting Steps:

  • Animal Model:

    • Issue: The chosen animal model may not fully recapitulate the complex pathophysiology of human migraine.

    • Solution: Review the literature to ensure the selected model is appropriate for studying the specific mechanisms of migraine that this compound is expected to modulate.

  • Drug Administration and Pharmacokinetics:

    • Issue: The route of administration, dosage, and timing of this compound administration can significantly impact its bioavailability and efficacy. The half-life of this compound is relatively short (2.2 hours).[3]

    • Solution: Verify the accuracy of the dosage and administration route. Consider conducting a pilot pharmacokinetic study in your animal model to determine the optimal dosing regimen to achieve and maintain therapeutic concentrations.

  • Placebo Effect and Blinding:

    • Issue: Even in animal studies, unconscious bias can influence results. Inadequate blinding or a significant placebo response can mask the true effect of the drug.

    • Solution: Ensure that all experiments are conducted in a randomized and double-blinded manner.

Q3: We are seeing inconsistent results in our serotonin (B10506) receptor binding assays with this compound. What are the common pitfalls?

As a serotonin receptor antagonist, evaluating this compound's binding affinity is a key experiment. Inconsistent results can often be traced back to technical aspects of the assay.

Troubleshooting Steps:

  • Radioligand Quality:

    • Issue: The radiolabeled ligand used in the assay must be of high purity and specific activity. Degradation of the radioligand can lead to reduced binding and variable results.

    • Solution: Use a fresh batch of radioligand and store it under the recommended conditions to prevent degradation.

  • Membrane Preparation:

    • Issue: The quality and consistency of the cell membrane preparation expressing the target serotonin receptor are crucial.

    • Solution: Standardize the membrane preparation protocol and ensure consistent protein concentrations are used in each assay.

  • Non-Specific Binding:

    • Issue: High non-specific binding can mask the specific binding of this compound to the receptor.

    • Solution: Optimize the assay conditions (e.g., buffer composition, incubation time, and temperature) to minimize non-specific binding. Include appropriate controls to accurately determine and subtract non-specific binding.

Quantitative Data Summary

The following tables summarize quantitative data from clinical studies on this compound efficacy.

Table 1: this compound Efficacy in Migraine Prophylaxis

Study ParameterThis compound GroupPlacebo Groupp-value
Number of Patients 2024-
Positive Treatment Outcome 165< 0.001
Negative Treatment Outcome 419< 0.001
Significant Decrease in Migraine Score YesNo< 0.01

Data from a double-blind, placebo-controlled study over eight weeks with a daily dose of 15 mg of this compound.[4]

Table 2: this compound Efficacy in Early Diabetic Retinopathy

Study ParameterThis compound GroupPlacebo Group
Number of Patients 1312
Mean Therapeutic Outcome Score *0.17 (SD=0.48)0.12 (SD=0.44)
Improvement (%) Higher in treatment groupLower than treatment group
Stability in Patients with Retinopathy (%) Higher in treatment groupLower than treatment group

Therapeutic outcome was scored as: +1 for improvement, 0 for stable, and -1 for deterioration. The study was a double-blind, placebo-controlled trial over 12 months with a daily dose of 15 mg of this compound.

Experimental Protocols

In Vitro Wire Myography for Vasoconstriction Assay

This protocol is adapted from standard methodologies for assessing vasoconstrictor agents.

  • Tissue Preparation:

    • Humanely euthanize the experimental animal (e.g., rat) according to approved ethical protocols.

    • Dissect the desired artery (e.g., mesenteric or femoral artery) and place it in a cold, oxygenated Physiological Salt Solution (PSS).

    • Under a dissecting microscope, carefully clean the artery of any surrounding connective and adipose tissue.

    • Cut the artery into 2 mm rings.

  • Mounting the Vessel:

    • Mount the arterial rings on two stainless steel wires in a wire myograph chamber filled with PSS maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

    • One wire is attached to a force transducer, and the other to a micrometer, allowing for the application of tension.

  • Equilibration and Viability Check:

    • Allow the vessel to equilibrate for at least 60 minutes, with periodic washes with fresh PSS.

    • Perform a viability check by challenging the vessel with a high potassium solution (60 mM KCl) to induce contraction.

    • To assess endothelial integrity, pre-constrict the vessel with an alpha-agonist (e.g., phenylephrine) and then administer an endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation response indicates a functional endothelium.

  • Concentration-Response Curve Generation:

    • After a washout period, cumulatively add increasing concentrations of this compound to the bath.

    • Record the isometric tension generated at each concentration until a maximal response is achieved or the concentration range is exhausted.

  • Data Analysis:

    • Plot the contractile response against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Calculate key pharmacological parameters such as the maximal contraction (Emax) and the concentration that produces 50% of the maximal response (EC50).

Visualizations

Signaling Pathway

Iprazochrome_Signaling_Pathway cluster_products This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Antagonizes Gq_alpha Gq α HTR2A->Gq_alpha Activates G_beta_gamma Gβγ PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Vasoconstriction Vasoconstriction PKC->Vasoconstriction Leads to

Caption: this compound antagonizes the 5-HT2A receptor signaling pathway.

Experimental Workflow

Experimental_Workflow start Start tissue_prep Tissue Preparation (Artery Dissection) start->tissue_prep mounting Mounting in Wire Myograph tissue_prep->mounting equilibration Equilibration & Viability Check mounting->equilibration drug_addition Cumulative Addition of this compound equilibration->drug_addition data_acq Data Acquisition (Isometric Tension) drug_addition->data_acq analysis Data Analysis (Concentration-Response Curve) data_acq->analysis end End analysis->end

Caption: Workflow for in vitro vasoconstriction assay.

Troubleshooting Logic

Troubleshooting_Logic unexpected_result Unexpected Result (e.g., High Variability) check_compound Check Compound (Solubility, Stability) unexpected_result->check_compound check_bio Check Biological System (Tissue Viability, Cell Line) unexpected_result->check_bio check_protocol Check Experimental Protocol (Reagents, Equipment) unexpected_result->check_protocol resolve_compound Optimize Compound Formulation check_compound->resolve_compound resolve_bio Use Fresh Tissue/Cells check_bio->resolve_bio resolve_protocol Calibrate Equipment, Use Fresh Reagents check_protocol->resolve_protocol rerun Re-run Experiment resolve_compound->rerun resolve_bio->rerun resolve_protocol->rerun rerun->unexpected_result If issue persists success Expected Result rerun->success

Caption: Logical flow for troubleshooting unexpected experimental results.

References

Best practices for handling and storing Iprazochrome to maintain potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides best practices for handling and storing Iprazochrome to maintain its potency and ensure the integrity of your experimental results. Due to the limited availability of specific stability data for this compound, the following guidelines are based on general best practices for chemically related compounds, such as indole-quinones and other serotonin (B10506) antagonists, as well as established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound powder?

A1: To maintain the long-term potency of solid this compound, it is recommended to store it in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 2-8°C is acceptable. The key is to minimize exposure to environmental factors that can accelerate degradation.

Q2: My this compound stock solution has changed color. Is it still usable?

A2: A change in color, such as darkening, is a common indicator of chemical degradation, particularly for indole-quinone structures which can be prone to oxidation and polymerization. It is strongly advised not to use a discolored solution as it may contain unknown degradation products and have reduced potency. Prepare a fresh solution from solid material.

Q3: I am observing unexpected peaks in my HPLC analysis of an aged this compound sample. What could they be?

A3: Unexpected peaks are likely degradation products. This compound, as an indole (B1671886) derivative, may be susceptible to hydrolysis, oxidation, and photolysis. To identify the nature of these peaks, a forced degradation study is recommended. This involves intentionally stressing the compound under various conditions (acid, base, heat, light, oxidation) to generate potential degradants and confirm the specificity of your analytical method.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: The choice of solvent can impact stability. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of many organic compounds. For aqueous buffers in experiments, it is crucial to determine the pH of optimal stability. As a general precaution, prepare fresh aqueous solutions for each experiment or store them at 2-8°C for no more than 24 hours, unless stability data indicates otherwise.

Q5: How should I handle this compound to minimize degradation during an experiment?

A5: Minimize the exposure of this compound, both in solid and solution form, to light and elevated temperatures. Use amber-colored vials or cover your containers with aluminum foil. If possible, perform experimental manipulations on ice or at controlled room temperature. If the experimental buffer is not at the optimal pH for stability, add this compound to the solution as late as possible before analysis.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results
Symptom Possible Cause Troubleshooting Steps
Decreased biological activity in assaysChemical degradation of this compound1. Prepare a fresh stock solution from solid material stored under recommended conditions. 2. Perform a potency test on the new stock solution using a validated analytical method (e.g., HPLC-UV). 3. Review handling procedures to ensure minimal exposure to light, heat, and atmospheric oxygen.
High variability between experimental replicatesInstability in the experimental buffer1. Measure the pH of your experimental buffer. 2. If possible, perform a preliminary experiment to assess the stability of this compound in your buffer over the time course of your experiment. 3. Consider preparing fresh solutions immediately before use.
Precipitation of the compound in aqueous solutionPoor solubility or degradation leading to insoluble products1. Confirm the solubility of this compound in your chosen buffer system. 2. Consider the use of a co-solvent (e.g., a small percentage of DMSO or ethanol), ensuring it does not interfere with your experiment. 3. Filter the solution before use to remove any precipitate.
Issue 2: Analytical Method Challenges
Symptom Possible Cause Troubleshooting Steps
Co-eluting peaks in HPLCThe analytical method is not stability-indicating.1. Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve separation. 2. Try a column with a different stationary phase (e.g., C8 instead of C18). 3. Modify the gradient elution profile.
Drifting retention timesColumn equilibration issues or changes in mobile phase1. Ensure the column is properly equilibrated before each run. 2. Prepare fresh mobile phase daily. 3. Check for leaks in the HPLC system.
Poor peak shape (tailing or fronting)Column degradation, sample overload, or inappropriate mobile phase pH1. Use a guard column to protect the analytical column. 2. Inject a smaller sample volume or a more dilute sample. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic state.

Data Presentation

Table 1: General Recommended Storage Conditions for this compound
Form Storage Temperature Light Protection Atmosphere Typical Duration
Solid Powder-20°CRequiredInert gas (e.g., Argon) recommendedLong-term (> 6 months)
Solid Powder2-8°CRequiredTightly sealedShort-term (< 6 months)
DMSO Stock Solution-20°CRequiredTightly sealed, small aliquotsUp to 3 months
Aqueous Solution2-8°CRequiredTightly sealed< 24 hours

Note: These are general recommendations. It is highly advised to perform your own stability studies for specific formulations and experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol (B129727) or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours. At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 24 and 48 hours. Also, reflux a solution of this compound at 80°C for the same time periods. Prepare samples for HPLC analysis by dissolving the solid or diluting the solution.

  • Photolytic Degradation: Expose a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze the sample by HPLC. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples by a suitable HPLC-UV method and compare the chromatograms to that of an unstressed control sample.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a quantitative HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Gradient Elution (Example):

    • 0-5 min: 90% Buffer, 10% Acetonitrile

    • 5-20 min: Gradient to 30% Buffer, 70% Acetonitrile

    • 20-25 min: Hold at 30% Buffer, 70% Acetonitrile

    • 25-30 min: Return to initial conditions (90% Buffer, 10% Acetonitrile)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer.

  • Injection Volume: 10 µL

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Use the samples from the forced degradation study to demonstrate specificity.

Visualizations

experimental_workflow start Start: this compound Sample prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock stress_conditions Expose to Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (80°C) stress_conditions->thermal photo Photolytic Degradation (ICH Q1B) stress_conditions->photo hplc_analysis HPLC-UV Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_analysis Data Analysis: Compare to Control hplc_analysis->data_analysis end End: Identify Degradants & Degradation Pathways data_analysis->end

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic start Inconsistent Experimental Results Observed check_potency Is the potency of the This compound stock ? start->check_potency prepare_fresh Prepare fresh stock solution from properly stored solid. check_potency->prepare_fresh Yes check_buffer Is the compound stable in the experimental buffer? check_potency->check_buffer No re_run Re-run experiment with fresh stock solution. prepare_fresh->re_run issue_resolved Issue Resolved re_run->issue_resolved perform_stability Perform time-course stability study in the buffer. check_buffer->perform_stability Unsure issue_persists Issue Persists: Investigate other variables. check_buffer->issue_persists Yes optimize_protocol Optimize experimental protocol (e.g., add compound last). perform_stability->optimize_protocol optimize_protocol->re_run

Caption: Troubleshooting logic for inconsistent experimental results.

Technical Support Center: Enhancing Oral Bioavailability of Iprazochrome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to increase the oral bioavailability of Iprazochrome formulations. Given the limited publicly available data on the specific physicochemical properties of this compound, this guide focuses on established techniques for poorly soluble drugs and addresses potential challenges when applying these to a molecule like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the low oral bioavailability of our this compound formulation?

A1: Low oral bioavailability of a drug candidate like this compound, which is reported to be rapidly absorbed, can still be hampered by several factors. The primary bottlenecks for oral drug absorption are poor aqueous solubility and/or low intestinal permeability. While "rapid absorption" suggests good permeability, the formulation itself can be the limiting factor if the drug does not dissolve efficiently in the gastrointestinal fluids. Other potential issues include first-pass metabolism and instability in the gastrointestinal tract.

Q2: Which strategies are most promising for enhancing the oral bioavailability of a poorly soluble drug like this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2][3][4][5][6][7][8][9][10] The most common and effective approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug particles by reducing their size can enhance the dissolution rate. This can be achieved through micronization or nanosizing (creating a nanosuspension).

  • Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract, thereby enhancing their absorption.

  • Use of Permeation Enhancers: For drugs with permeability-limited absorption, the inclusion of permeation enhancers can facilitate their transport across the intestinal epithelium.

Q3: How can we prepare a nanosuspension of our this compound compound?

A3: A common method for preparing a nanosuspension is through wet media milling.[5] This "top-down" approach involves dispersing the drug in a liquid medium containing stabilizers (e.g., a combination of a polymer like HPMC and a surfactant like Tween 80) and milling the suspension using ceramic beads until the desired particle size is achieved. Another method is the "bottom-up" approach of nanoprecipitation, where the drug is dissolved in an organic solvent and then precipitated in a controlled manner in an anti-solvent containing stabilizers.[11]

Q4: We are observing inconsistent results with our solid dispersion formulation of this compound. What could be the cause?

A4: Inconsistency in the performance of solid dispersions can stem from several factors. A primary concern is the physical stability of the amorphous state; over time, the drug can recrystallize, leading to a decrease in solubility and dissolution rate.[7] The choice of polymer and the drug-to-polymer ratio are critical for maintaining the amorphous state. Inadequate mixing during preparation (e.g., in hot-melt extrusion or solvent evaporation) can also lead to a non-uniform dispersion and variable performance.

Q5: Our SEDDS formulation for this compound appears stable on preparation but shows poor in vivo performance. What could be the issue?

A5: A SEDDS formulation that appears stable as a pre-concentrate may not form a stable and fine emulsion upon dilution in the gastrointestinal fluids. The choice of oil, surfactant, and cosurfactant is crucial for spontaneous and robust emulsification.[12][13] The drug may also precipitate out of the emulsion upon digestion of the lipid components in the gut. In vitro lipolysis models can be useful for predicting the in vivo performance of SEDDS formulations.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound from a Tablet Formulation
Potential Cause Troubleshooting Step Expected Outcome
Poor wettability of the drug powder. Incorporate a wetting agent (e.g., sodium lauryl sulfate) or a hydrophilic polymer (e.g., PEG) into the formulation.Improved contact of the dissolution medium with the drug particles, leading to a faster dissolution rate.
Drug particle size is too large. Reduce the particle size of the drug substance through micronization or nanomilling before tablet compression.Increased surface area available for dissolution, resulting in a higher dissolution rate.
The crystalline form of the drug has very low solubility. Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., HPMC, PVP).The amorphous form of the drug will have a higher apparent solubility and a faster dissolution rate.
Issue 2: High Variability in Pharmacokinetic Data for an this compound Formulation
Potential Cause Troubleshooting Step Expected Outcome
Incomplete and erratic dissolution. Improve the formulation to ensure rapid and complete dissolution. Consider a nanosuspension or a solid dispersion.More consistent and higher drug exposure, leading to lower inter-subject variability in pharmacokinetic parameters.
Food effects on drug absorption. For lipid-based formulations like SEDDS, evaluate the formulation's performance in both fasted and fed state simulated intestinal fluids. Adjust the formulation to minimize the difference.A formulation that provides consistent drug absorption regardless of the patient's food intake, reducing variability.
Precipitation of the drug in the GI tract. For supersaturating formulations like solid dispersions, include a precipitation inhibitor (e.g., HPMC-AS) in the formulation.Maintenance of a supersaturated state of the drug in the intestine for a longer duration, allowing for more complete absorption and reducing variability.
Issue 3: Poor Permeability of this compound in Caco-2 Cell Assays
Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubility limits the concentration gradient. Use a formulation approach that enhances the solubility of this compound in the donor compartment of the Caco-2 assay (e.g., use of a co-solvent like DMSO, or a cyclodextrin).A higher concentration of dissolved drug will drive permeation across the cell monolayer, providing a more accurate assessment of the intrinsic permeability.
The compound is a substrate for efflux transporters (e.g., P-glycoprotein). Conduct the Caco-2 permeability assay in the presence of a known efflux transporter inhibitor (e.g., verapamil (B1683045) for P-gp).An increase in the apparent permeability in the apical-to-basolateral direction in the presence of the inhibitor would confirm that the drug is subject to efflux.
The compound has inherently low passive permeability. Consider a prodrug approach to mask polar functional groups and increase the lipophilicity of the molecule. Alternatively, investigate the use of safe and effective permeation enhancers.The modified compound (prodrug) or the formulation with a permeation enhancer may show improved transport across the Caco-2 monolayer.

Quantitative Data from Representative Studies

The following tables present illustrative data from studies on other poorly soluble drugs to demonstrate the potential impact of various formulation strategies on oral bioavailability. Note: This data is not specific to this compound and should be used for comparative purposes only.

Table 1: Effect of Nanosuspension on the Pharmacokinetic Parameters of a Poorly Soluble Drug

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)
Coarse Suspension250 ± 504.01500 ± 300100
Nanosuspension1200 ± 2001.57500 ± 1200500

Table 2: Improvement in Dissolution and Bioavailability of a BCS Class II Drug using Solid Dispersion

FormulationIn Vitro Drug Release (%) in 30 minCmax (µg/mL)AUC0-∞ (µg·h/mL)
Pure Drug151.2 ± 0.38.5 ± 2.1
Physical Mixture251.8 ± 0.512.3 ± 3.5
Solid Dispersion955.6 ± 1.145.7 ± 8.9

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
  • Preparation of the Dispersion Medium: Prepare a solution of the chosen stabilizer(s) (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% w/v Tween 80) in purified water.

  • Pre-suspension: Disperse the this compound powder in the stabilizer solution to form a pre-suspension using a high-shear mixer.

  • Milling: Add the pre-suspension and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber of a planetary ball mill or a similar media mill.

  • Milling Process: Mill the suspension at a specified speed and temperature for a predetermined duration. Periodically withdraw samples to monitor the particle size distribution using a laser diffraction or dynamic light scattering instrument.

  • End Point: Continue milling until the desired particle size (typically below 200 nm) and a narrow particle size distribution are achieved.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Preparation of Dosing Solutions: Prepare the dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES buffer). For poorly soluble compounds, a co-solvent such as DMSO (typically <1%) may be used.

  • Permeability Measurement (Apical to Basolateral):

    • Remove the culture medium from the apical and basolateral compartments.

    • Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical) for Efflux Assessment:

    • Add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Follow the same incubation and sampling procedure as above.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Vasoconstriction) pkc->cellular_response ca_release->cellular_response This compound This compound This compound->receptor Antagonizes serotonin Serotonin serotonin->receptor Activates

Caption: this compound's mechanism as a 5-HT2A receptor antagonist.

Experimental Workflow

G cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing start Poorly Soluble This compound API strategy Select Bioavailability Enhancement Strategy start->strategy nano Nanosuspension strategy->nano Particle Size sd Solid Dispersion strategy->sd Amorphous State sedds SEDDS strategy->sedds Lipid-Based dissolution In Vitro Dissolution Testing nano->dissolution sd->dissolution sedds->dissolution permeability Caco-2 Permeability Assay dissolution->permeability pk_study In Vivo Pharmacokinetic Study permeability->pk_study evaluation Evaluate Bioavailability & Troubleshoot pk_study->evaluation evaluation->strategy Re-formulate success Optimized Formulation evaluation->success Success

Caption: Workflow for enhancing this compound's oral bioavailability.

References

Validation & Comparative

A Comparative Efficacy Analysis of Iprazochrome and Other Prophylactic Migraine Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Iprazochrome against other commonly prescribed prophylactic migraine medications. The following sections detail the available experimental data, outline the methodologies of key clinical trials, and illustrate the underlying signaling pathways involved in migraine pathophysiology.

Quantitative Efficacy Comparison

The prophylactic efficacy of this compound and other prominent migraine drugs, including the beta-blocker propranolol (B1214883), the anticonvulsant topiramate (B1683207), and the calcium channel blocker flunarizine (B1672889), has been evaluated in numerous clinical trials. The following tables summarize the key efficacy data from placebo-controlled and comparative studies.

Drug ClassDrug NameDosageKey Efficacy ResultsStudy
Serotonin Antagonist This compound 15 mg/dayIn a double-blind, placebo-controlled study, 16 out of 21 patients (76%) treated with this compound showed a positive therapeutic effect, compared to 5 out of 23 (22%) in the placebo group. A significant mean decrease in the "Migraine Score" (a composite of frequency, duration, and severity) was observed in the this compound group (p < 0.01).[1][2]Kozubski & Prusiński, 1999
Beta-Blocker Propranolol 160 mg/dayIn a double-blind, placebo-controlled study, long-acting propranolol reduced the average number of monthly migraine attacks by 48% by day 84, which was significantly more effective than placebo (p = 0.01).[3]Diamond et al., 1982
Anticonvulsant Topiramate 100 mg/dayA large, randomized, double-blind, placebo-controlled trial (MIGR-001) demonstrated a significant decrease in mean monthly migraine frequency. The topiramate group experienced a reduction from 5.4 to 3.3 attacks per month, compared to a reduction from 5.6 to 4.6 in the placebo group (p < 0.001). The responder rate (≥50% reduction in monthly migraine frequency) was 54.0% for topiramate versus 22.6% for placebo (p < 0.001).[4][5]Silberstein et al., 2004
Calcium Channel Blocker Flunarizine 10 mg/dayIn a double-blind, randomized, parallel-group study comparing flunarizine to propranolol, both drugs were found to be highly effective in reducing the frequency and intensity of migraine attacks, with a similar efficacy profile.[6][7] Another comparative study found flunarizine to be at least as effective as propranolol, with a 49% reduction in attack frequency for flunarizine compared to 25% for propranolol.[8]Lücking et al., 1988; Gawel et al., 1992

Table 1: Summary of Efficacy Data from Key Clinical Trials

DrugCommon Adverse EventsLess Common/Serious Adverse Events
This compound Anorectic effects (loss of appetite), skin allergic reactions upon discontinuation.[9]Can induce pain in patients with atypical facial pain.[9]
Propranolol Fatigue, dizziness, nausea, insomnia.Bradycardia, hypotension, bronchospasm.
Topiramate Paresthesia, fatigue, nausea, anorexia, taste perversion.[5]Cognitive symptoms (e.g., memory impairment, concentration difficulties), metabolic acidosis.
Flunarizine Somnolence, weight gain.[10]Depressive mood, extrapyramidal motor disorders (rare).[10]

Table 2: Common Adverse Events Associated with Prophylactic Migraine Drugs

Experimental Protocols of Key Clinical Trials

The following are summaries of the methodologies employed in the pivotal clinical trials cited in this comparison.

This compound: Kozubski & Prusiński (1999)
  • Study Design: A double-blind, placebo-controlled study.

  • Participants: 44 patients with migraine.

  • Intervention: Patients were treated with either 15 mg of this compound daily (administered in three equal doses) or an identical placebo for eight weeks.

  • Primary Outcome Measure: The effectiveness was assessed using the Migraine Score (MS) by Couch et al. A "positive" or "negative" therapeutic outcome was determined based on the change in this score.

  • Statistical Analysis: The significance of the difference between the treatment and placebo groups was determined using the chi-square test. The change in the mean Migraine Score within each group was also analyzed.[1][2]

Propranolol: Diamond and Medina (1976)
  • Study Design: A double-blind, placebo-controlled study.

  • Participants: Patients with a diagnosis of migraine.

  • Intervention: Patients received either propranolol or a placebo. The dosage of propranolol was titrated to an effective and tolerated level.

  • Primary Outcome Measure: The primary efficacy endpoint was the reduction in the frequency of migraine attacks. Other measures included changes in the severity and duration of attacks.

  • Data Collection: Patients were typically required to maintain a headache diary to record the frequency, severity, and duration of their migraine attacks.[11]

Topiramate: Silberstein et al. (2004) - MIGR-001 Study
  • Study Design: A 26-week, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 487 patients aged 12 to 65 years with a history of migraine for at least 6 months, experiencing 3 to 12 migraines per month, but with 15 or fewer headache days per month.

  • Intervention: Participants were randomized to receive placebo or topiramate at doses of 50, 100, or 200 mg/day. The dose was titrated by 25 mg per week over an 8-week period to the assigned dose or the maximum tolerated dose. This was followed by an 18-week maintenance phase.

  • Primary Outcome Measure: The primary efficacy endpoint was the reduction in the mean monthly migraine frequency during the 6-month treatment phase.

  • Secondary Outcome Measures: These included the responder rate (the proportion of patients with a 50% or greater reduction in monthly migraine frequency), the change in the mean number of migraine days per month, and the change in the number of days per month requiring rescue medication.[4][5][12]

Flunarizine: Lücking et al. (1988)
  • Study Design: A 16-week, multicenter, double-blind, randomized, parallel-group study.

  • Participants: Over 400 patients with a diagnosis of "classical migraine."

  • Intervention: Patients were randomized to receive either flunarizine or propranolol.

  • Primary Outcome Measure: The primary endpoints were the number, duration, and severity of migraine attacks, which were documented at monthly clinical evaluations.

  • Secondary Outcome Measures: Additional endpoints included the consumption of analgesics and an overall evaluation of treatment effectiveness.[6][7]

Signaling Pathways in Migraine

The pathophysiology of migraine is complex and involves the interplay of several neuronal and vascular pathways. The diagrams below, generated using the DOT language, illustrate some of the key signaling cascades implicated in migraine and the presumed sites of action for the discussed prophylactic drugs.

Migraine_Signaling_Pathways cluster_Trigeminovascular_System Trigeminovascular System Activation cluster_CSD Cortical Spreading Depression (Aura) cluster_Serotonin_Pathway Serotonin (5-HT) Pathway Modulation Trigeminal_Ganglion Trigeminal Ganglion Brainstem Brainstem (Trigeminal Nucleus Caudalis) Trigeminal_Ganglion->Brainstem Pain Signal Transmission CGRP_Release CGRP Release Trigeminal_Ganglion->CGRP_Release Meningeal_Blood_Vessels Meningeal Blood Vessels Meningeal_Blood_Vessels->Trigeminal_Ganglion Nociceptive Signals Thalamus Thalamus Brainstem->Thalamus Second-order Neurons Cortex Cortex (Pain Perception) Thalamus->Cortex Third-order Neurons CGRP_Release->Meningeal_Blood_Vessels Vasodilation Neuronal_Depolarization Wave of Neuronal and Glial Depolarization Neuronal_Depolarization->Trigeminal_Ganglion Activation of Trigeminovascular System Ion_Flux Massive Ion Flux (K+, Ca2+) Neuronal_Depolarization->Ion_Flux Glutamate_Release Glutamate Release Neuronal_Depolarization->Glutamate_Release Glutamate_Release->Neuronal_Depolarization Propagation Serotonin_Receptors 5-HT Receptors (e.g., 5-HT1B/1D, 5-HT2) Serotonin_Receptors->Trigeminal_Ganglion Inhibits Neuropeptide Release (5-HT1B/1D) Serotonin_Receptors->Meningeal_Blood_Vessels Modulates Vasodilation This compound This compound (5-HT2 Antagonist) This compound->Serotonin_Receptors Blocks

Caption: Overview of key migraine signaling pathways.

Experimental_Workflow Patient_Recruitment Patient Recruitment (IHS Criteria for Migraine) Baseline_Phase Baseline Phase (4 weeks) Headache Diary Patient_Recruitment->Baseline_Phase Randomization Randomization Baseline_Phase->Randomization Treatment_Arm_A Treatment Group (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Placebo/Comparator Group (e.g., Propranolol) Randomization->Treatment_Arm_B Titration_Phase Titration Phase (e.g., 8 weeks for Topiramate) Treatment_Arm_A->Titration_Phase Treatment_Arm_B->Titration_Phase Maintenance_Phase Maintenance Phase (e.g., 18 weeks for Topiramate) Titration_Phase->Maintenance_Phase Follow_Up Follow-Up and Data Analysis Maintenance_Phase->Follow_Up

References

A Head-to-Head Comparison of the Antiserotonergic Actions of Iprazochrome and Methysergide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiserotonergic properties of Iprazochrome and Methysergide (B1194908), focusing on their mechanisms of action, receptor interaction profiles, and functional effects as documented in preclinical studies.

Introduction

Both this compound and Methysergide are recognized for their interaction with the serotonin (B10506) (5-hydroxytryptamine, 5-HT) system and have been investigated for their therapeutic potential, particularly in the context of migraine prophylaxis.[1][2] While both exhibit antiserotonergic effects, their pharmacological profiles, receptor specificities, and mechanisms of action differ significantly. Methysergide is a semi-synthetic ergot alkaloid, whereas this compound is chemically a derivative of adrenochrome.[1][3] This guide synthesizes available data to facilitate a direct comparison of their antiserotonergic activities.

Mechanism of Action and Receptor Specificity

Methysergide is a classic serotonin antagonist with a complex pharmacological profile. It is well-established as a potent antagonist at 5-HT2 receptors, without significant distinction between the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[4][5] Its antimigraine activity has been specifically linked to 5-HT2B receptor antagonism.[6] However, its actions are not limited to antagonism. Methysergide also functions as an agonist at 5-HT1 receptor subtypes, including 5-HT1B and 5-HT1D.[4][6] Furthermore, it is considered a prodrug, with its major active metabolite, methylergometrine (or methylergonovine), contributing significantly to its overall effect.[4][6] This metabolite has a distinct profile, acting as a partial agonist at 5-HT2A and 5-HT2B receptors.[6] Methysergide also demonstrates potent antagonism at the 5-HT7 receptor.[4] Some studies suggest that methysergide may not be a simple competitive antagonist at 5-HT2 receptors but may act as an allosteric modulator.[7]

This compound is described as a serotonin antagonist, with activity reported at 5-HT2 receptors.[1][8] Some sources specify it as a 5-HT2D receptor antagonist, a classification that is less common in current receptor nomenclature.[1] Its mechanism is thought to involve the stabilization of vascular tone by preventing excessive vasodilation mediated by serotonin.[8] Beyond its effects on serotonin receptors, this compound is also reported to neutralize other vasoactive substances like bradykinin (B550075) and histamine (B1213489) and to decrease the permeability and fragility of blood vessels.[1][2] In comparative studies on isolated canine arteries, the antiserotonergic action of this compound was found to be significantly less potent—approximately 1/24th to 1/65th—than that of methysergide.[9]

The following diagram illustrates the primary signaling pathway for Gq-coupled 5-HT2 receptors and the antagonistic action of both compounds.

Gq_Pathway cluster_membrane Cell Membrane Receptor 5-HT2 Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Serotonin Serotonin (5-HT) Serotonin->Receptor binds This compound This compound This compound->Receptor antagonizes Methysergide Methysergide Methysergide->Receptor antagonizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Response PKC_activation->Response

Caption: Simplified 5-HT2 receptor signaling cascade and points of antagonism.

Quantitative Comparison of Receptor Binding and Functional Activity
Compound Receptor Target Action Affinity (Ki, nM) Functional Potency (pA2, IC50, etc.)
Methysergide 5-HT2AAntagonistData not specifiedpA2 > 8 for antagonizing 5-HT contractile effects[4]
5-HT2BAntagonistData not specifiedImplicated in antimigraine effect[6]
5-HT2CAntagonistData not specified-
5-HT1B/1DAgonistData not specified10x less potent than its metabolite, methylergonovine[6]
5-HT7AntagonistHigh AffinityPotent antagonist[4]
This compound 5-HT2 (General)AntagonistData not specifiedAntiserotonergic action is 1/24 to 1/65 that of methysergide in isolated arteries[9]

Note: Specific Ki values are often study-dependent. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols for key assays used to characterize antiserotonergic compounds.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a drug for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound and Methysergide for various 5-HT receptor subtypes (e.g., 5-HT2A, 5-HT2C, 5-HT7).

  • Materials:

    • Cell membranes from HEK-293 or CHO cells stably expressing the human 5-HT receptor of interest.

    • Radioligand specific to the receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT7).[10][11]

    • Test compounds (this compound, Methysergide) at various concentrations.

    • Non-specific binding control (e.g., a high concentration of an unlabeled standard antagonist like methysergide itself).[10]

    • Incubation buffer (e.g., 50 mM Tris, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).[11]

    • Glass fiber filters and a cell harvester.

    • Liquid scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium (e.g., 60 minutes at 37°C).[10]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.

    • Wash filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate IC50 values (concentration of drug that inhibits 50% of specific radioligand binding) from competition curves.

    • Convert IC50 to Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_membranes Prepare Cell Membranes (with 5-HT Receptors) mix Mix Membranes, Radioligand, & Test Compound prep_membranes->mix prep_ligand Prepare Radioligand (e.g., [3H]ketanserin) prep_ligand->mix prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->mix incubate Incubate to Equilibrium (e.g., 60 min, 37°C) mix->incubate filter Rapid Vacuum Filtration (Separates Bound/Free Ligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measures Radioactivity) wash->count calculate Calculate IC50 and Ki count->calculate

Caption: Workflow for a competitive radioligand binding assay.

Ex Vivo Isolated Tissue Functional Assay

This assay measures the functional effect (antagonism) of a drug on tissue that naturally expresses serotonin receptors.

  • Objective: To determine the functional potency (pA2) of this compound and Methysergide against serotonin-induced smooth muscle contraction.

  • Materials:

    • Animal tissue, such as rat tail artery or dog external carotid artery.[7][9]

    • Organ bath system with physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Isometric force transducer and data acquisition system.

    • Serotonin (agonist).

    • Test compounds (this compound, Methysergide).

  • Procedure:

    • Dissect and mount arterial rings in the organ baths under a resting tension.

    • Allow tissue to equilibrate.

    • Construct a cumulative concentration-response curve for serotonin to establish a baseline.

    • Wash the tissue and incubate with a fixed concentration of the antagonist (e.g., Methysergide) for a set period.

    • Re-run the serotonin concentration-response curve in the presence of the antagonist.

    • Repeat steps 4-5 with different concentrations of the antagonist.

    • Analyze the parallel rightward shift in the agonist's concentration-response curve to calculate the pA2 value using a Schild plot analysis. A non-parallel shift or a reduction in the maximum response may indicate non-competitive antagonism.[7][9]

Summary and Conclusion

Methysergide is a highly potent and well-characterized serotonin receptor ligand with a complex profile of both antagonism (5-HT2, 5-HT7) and agonism (5-HT1).[4][6] Its activity is further complicated by its conversion to an active metabolite, methylergonovine.[6] this compound also acts as a serotonin antagonist, primarily at 5-HT2 receptors, but available evidence from functional assays suggests it is considerably less potent than methysergide.[8][9] While methysergide's interactions with the serotonin system are broad and potent, this compound's effects may also involve other vasoactive pathways.[1]

For researchers in drug development, this comparison highlights Methysergide as a powerful but non-selective tool for probing the serotonin system, while this compound represents a much weaker antagonist. The choice between these compounds would depend on the required potency and the desired receptor interaction profile for a given experimental model. Further quantitative binding and functional studies on this compound are needed to fully elucidate its receptor selectivity and mechanism of action relative to established serotonergic agents.

References

Unveiling the Neuroprotective Potential of Iprazochrome: A Comparative Analysis in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the potential neuroprotective effects of Iprazochrome against established neuroprotective agents in various neuronal cell lines. Due to a lack of direct experimental data on this compound's neuroprotective capabilities in these models, this guide draws upon its known pharmacological profile as a serotonin (B10506) antagonist to theorize its potential mechanisms and compares them with agents for which there is robust experimental evidence.

This compound, an antimigraine agent, is known to act as a serotonin antagonist. While its direct neuroprotective effects in vitro have not been extensively documented, its modulation of the serotonergic system suggests a potential, yet unexplored, role in neuronal survival. This guide will compare the theoretical neuroprotective profile of this compound with the demonstrated effects of other compounds, providing a framework for future validation studies.

Comparative Analysis of Neuroprotective Agents

The following table summarizes the neuroprotective effects of various compounds in commonly used neuronal cell line models. This data is compiled from multiple studies and is intended to provide a comparative baseline for evaluating the potential of this compound.

CompoundCell LineNeurotoxic InsultConcentration RangeKey Neuroprotective OutcomesPutative Mechanism of Action
This compound (Theoretical) SH-SY5Y, PC12, Primary Cortical NeuronsOxidative stress, Excitotoxicity--Serotonin receptor antagonism
Rasagiline PC12Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)3-10 µMIncreased cell viability (20-80%), Reduced ROS production (15%), Reduced GAPDH nuclear translocation (75-90%)Activation of Akt/Nrf2 signaling pathway[1][2]
Curcumin SH-SY5YRotenone-Increased neuronal viability, Reduced apoptosisAntioxidant, Modulation of signaling pathways
AND-302 Rat Hippocampal CulturesGlutamate (B1630785), Hydrogen Peroxide<40 nMFull protection against excitotoxicity and oxidative stressNot fully elucidated
N-Acetyl Serotonin (NAS) Neonatal Rat HippocampusHypoxia-Suppression of neuronal ferroptosisInhibition of ferroptosis pathway
5-HT7 Receptor Agonists (e.g., AH-494) SH-SY5YHydrogen Peroxide0.001-80 µMIncreased cell viability, Neurite outgrowth stimulationActivation of cAMP/PKA/ERK/Akt signaling pathways[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of neuroprotective effects. Below are representative protocols for key experiments cited in this guide.

Cell Culture and Differentiation
  • SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. For differentiation into a neuronal phenotype, cells are often treated with retinoic acid (10 µM) for 5-7 days.[4][5]

  • PC12 Cells: Rat pheochromocytoma PC12 cells are maintained in DMEM supplemented with 10% horse serum and 5% FBS.[6][7] Neuronal differentiation is induced by treatment with nerve growth factor (NGF) at a concentration of 50-100 ng/mL for 7-10 days.[8][9]

  • Primary Cortical Neurons: Primary cortical neurons are typically isolated from embryonic day 18 (E18) rat or mouse brains.[10][11] The cortical tissue is dissected, dissociated enzymatically (e.g., with trypsin) and mechanically, and the resulting cells are plated on poly-L-lysine or other appropriate substrates. Cells are maintained in a serum-free neurobasal medium supplemented with B-27 and L-glutamine.

Induction of Neurotoxicity
  • Oxidative Stress: To model oxidative stress, cells are commonly exposed to hydrogen peroxide (H₂O₂) at concentrations ranging from 100 to 500 µM for 24 hours.[5][6]

  • Excitotoxicity: Excitotoxicity can be induced by exposing neuronal cultures to high concentrations of glutamate (e.g., 30 µM) or N-methyl-D-aspartate (NMDA).[12]

  • Mitochondrial Dysfunction: Toxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) are used to induce mitochondrial dysfunction and mimic aspects of Parkinson's disease.[6][8]

  • Ischemia Model (In Vitro): Oxygen-glucose deprivation (OGD) followed by reoxygenation is a common in vitro model for ischemic stroke. Cells are incubated in a glucose-free medium in a hypoxic chamber (e.g., <1% O₂) for a defined period (e.g., 4 hours), followed by a return to normal culture conditions.[1][13]

Assessment of Neuroprotection
  • Cell Viability Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • LDH Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a marker of cell membrane damage and cytotoxicity.

  • Apoptosis Assays:

    • TUNEL Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

    • Caspase Activity Assays: The activation of caspases, particularly caspase-3, is a key event in the apoptotic cascade.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Western Blotting: This technique is used to measure the protein expression levels of key signaling molecules involved in cell survival and death pathways (e.g., Akt, ERK, Bcl-2, Bax).

Visualizing the Pathways

To better understand the mechanisms underlying neuroprotection, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

G Experimental Workflow for Assessing Neuroprotection cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Neuronal Cell Culture (SH-SY5Y, PC12, etc.) differentiation Differentiation (e.g., Retinoic Acid, NGF) cell_culture->differentiation pre_treatment Pre-treatment with Test Compound (e.g., this compound) differentiation->pre_treatment neurotoxic_insult Induction of Neurotoxicity (e.g., H2O2, 6-OHDA) pre_treatment->neurotoxic_insult viability Cell Viability Assays (MTT, LDH) neurotoxic_insult->viability apoptosis Apoptosis Assays (TUNEL, Caspase) neurotoxic_insult->apoptosis ros ROS Measurement neurotoxic_insult->ros western_blot Western Blotting neurotoxic_insult->western_blot

Experimental workflow for neuroprotection assays.

Simplified neuroprotective signaling pathways.

Concluding Remarks

While direct evidence for the neuroprotective effects of this compound in neuronal cell lines is currently lacking, its role as a serotonin antagonist warrants further investigation. The serotonergic system is intricately linked to neuronal survival and plasticity, and modulation of this system by compounds like this compound could offer therapeutic benefits in neurodegenerative conditions.

The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to validate the neuroprotective potential of this compound. Future studies should focus on screening this compound across various neuronal cell lines and against different neurotoxic insults to elucidate its efficacy and mechanism of action. Such research is essential to bridge the current knowledge gap and to determine if this compound or similar compounds could be repurposed for the treatment of neurodegenerative diseases.

References

A Comparative Guide to Analytical Methods for the Quantification of Iprazochrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques for the quantification of Iprazochrome: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to offer a comprehensive comparison of their performance, supported by representative experimental data, to aid researchers in selecting and validating appropriate analytical methods for their specific needs.

Introduction to this compound and the Imperative of Method Validation

This compound is a compound of interest in pharmaceutical research. Accurate and reliable quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, stability studies, and pharmacokinetic assessments. The cross-validation of analytical methods is a critical step to ensure that a chosen method is fit for its intended purpose and that data generated by different methods or in different laboratories are comparable and reliable.[1] This process involves comparing the performance characteristics of at least two different analytical methods.[2]

This guide will delve into hypothetical, yet representative, HPLC-UV and UV-Vis spectrophotometric methods for this compound quantification, outlining their experimental protocols and comparing their performance based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Comparison of Analytical Method Performance

The performance of the two analytical methods was evaluated based on several key validation parameters. The following table summarizes the representative quantitative data for the HPLC-UV and UV-Vis spectrophotometric methods for this compound quantification.

Table 1: Summary of Performance Data for this compound Quantification Methods

Performance ParameterHPLC-UV MethodUV-Vis Spectrophotometric Method
Linearity Range 1 - 100 µg/mL5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Intraday< 1.0%< 2.0%
- Interday< 1.5%< 2.5%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL
Specificity High (Separates from degradants)Moderate (Prone to interference)

Experimental Protocols

Detailed methodologies for the representative HPLC-UV and UV-Vis spectrophotometric analysis of this compound are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides high specificity and sensitivity for the quantification of this compound, making it suitable for stability-indicating assays.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Reagents and Materials:

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v), filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 280 nm).

  • Injection Volume: 10 µL

Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).

Sample Preparation (for a hypothetical tablet formulation):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask.

  • Add a suitable diluent (e.g., methanol), sonicate to dissolve, and dilute to volume.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Validation Parameters:

  • Specificity: Assessed by analyzing placebo, and stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure no interference at the retention time of this compound.

  • Linearity: Determined by plotting the peak area against the concentration of the calibration standards and calculating the correlation coefficient.

  • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assessed by analyzing multiple preparations of a homogenous sample at the target concentration, both within the same day (intraday) and on different days (interday), and expressed as the relative standard deviation (%RSD).

  • LOD and LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve.

UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but may be less specific. It is suitable for the routine analysis of this compound in simple formulations where interfering substances are not expected.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

Reagents and Materials:

  • Methanol (AR grade)

  • This compound reference standard

Methodology:

  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in methanol from 200 to 400 nm.

Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 5, 10, 20, 30, 40, and 50 µg/mL).

Sample Preparation (for a hypothetical tablet formulation):

  • Follow the same initial extraction procedure as for the HPLC method.

  • Dilute the filtered solution with methanol to a concentration that falls within the calibration range.

Validation Parameters:

  • Specificity: Assessed by analyzing a placebo solution to check for any absorbance at the analytical wavelength.

  • Linearity: Determined by plotting absorbance against the concentration of the calibration standards and calculating the correlation coefficient.

  • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix.

  • Precision: Assessed by measuring the absorbance of multiple preparations of a homogenous sample.

  • LOD and LOQ: Calculated from the standard deviation of the blank and the slope of the calibration curve.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for this compound quantification.

CrossValidationWorkflow start Start: Define Analytical Need (Quantification of this compound) method_dev_A Develop Method A (e.g., HPLC-UV) start->method_dev_A method_dev_B Develop Method B (e.g., UV-Vis) start->method_dev_B validate_A Validate Method A (ICH Guidelines) method_dev_A->validate_A validate_B Validate Method B (ICH Guidelines) method_dev_B->validate_B prepare_samples Prepare a Set of Identical Samples (e.g., 3 concentrations, n=6) validate_A->prepare_samples validate_B->prepare_samples analyze_A Analyze Samples with Method A prepare_samples->analyze_A analyze_B Analyze Samples with Method B prepare_samples->analyze_B compare_results Compare Results (e.g., Statistical Analysis like t-test or Bland-Altman plot) analyze_A->compare_results analyze_B->compare_results acceptance_criteria Results Meet Pre-defined Acceptance Criteria? compare_results->acceptance_criteria methods_equivalent Methods are Considered Equivalent and Cross-Validated acceptance_criteria->methods_equivalent Yes investigate Investigate Discrepancies (Re-evaluate methods/protocols) acceptance_criteria->investigate No

Caption: Workflow for cross-validation of two analytical methods.

Conclusion

Both HPLC-UV and UV-Vis spectrophotometry can be employed for the quantification of this compound, with each method offering distinct advantages.

  • HPLC-UV is superior in terms of specificity and sensitivity, making it the method of choice for complex samples, stability studies, and when low concentrations of the analyte need to be quantified. Its ability to separate this compound from potential impurities and degradation products ensures higher data reliability.

  • UV-Vis Spectrophotometry offers simplicity, speed, and lower operational cost. It is a suitable alternative for routine quality control of pure drug substances or simple dosage forms where the absence of interfering substances has been established.

The choice between these methods should be guided by the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and specificity, and the available instrumentation. Regardless of the method chosen, rigorous validation according to ICH guidelines is essential to ensure the generation of accurate and reliable data.[3][4][5][6][7] The cross-validation process, as outlined, provides a framework for ensuring consistency and comparability between different analytical procedures.[1][2]

References

Comparative Analysis of Iprazochrome's Effects on Different 5-HT Receptor Subtypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of Iprazochrome on various 5-hydroxytryptamine (5-HT) receptor subtypes. This compound, a derivative of adrenochrome, is recognized for its antimigraine properties, which are attributed to its activity as a serotonin (B10506) antagonist.[1][2] However, a detailed quantitative comparison of its interaction with the diverse family of 5-HT receptors is not extensively documented in publicly available literature. This guide aims to synthesize the available information, present it in a clear and comparative format, and provide context by contrasting its activity with the well-characterized non-selective 5-HT receptor antagonist, methysergide (B1194908).

Overview of this compound's Interaction with 5-HT Receptors

One pharmacological study on isolated canine external carotid and femoral arteries found that the antiserotonergic action of this compound was approximately 1/24 to 1/65 that of methysergide, indicating a lower potency in this specific assay. This comparison provides a valuable, albeit qualitative, benchmark for understanding this compound's activity.

Quantitative Comparison of Receptor Binding Affinities

A comprehensive quantitative comparison of this compound's binding affinities (Ki values) across various 5-HT receptor subtypes is hampered by the lack of specific experimental data in the scientific literature. To provide a comparative framework, the following table summarizes the known binding profile of methysergide, a compound to which this compound has been compared. This allows researchers to contextualize the potential, yet unquantified, affinities of this compound.

Receptor SubtypeThis compound (Ki in nM)Methysergide (Ki in nM)Primary Transduction Mechanism
5-HT1 Family
5-HT1AData not available~100Gi/o (Inhibition of adenylyl cyclase)
5-HT1BData not availableHigh affinityGi/o (Inhibition of adenylyl cyclase)
5-HT1DData not availableHigh affinityGi/o (Inhibition of adenylyl cyclase)
5-HT1EData not availableModerate affinityGi/o (Inhibition of adenylyl cyclase)
5-HT1FData not availableHigh affinityGi/o (Inhibition of adenylyl cyclase)
5-HT2 Family
5-HT2AData not available1 - 10Gq/11 (Activation of phospholipase C)
5-HT2BData not availableHigh affinityGq/11 (Activation of phospholipase C)
5-HT2CData not availableHigh affinityGq/11 (Activation of phospholipase C)
Other 5-HT Receptors
5-HT3Data not availableLow affinityLigand-gated ion channel
5-HT4Data not availableLow affinityGs (Activation of adenylyl cyclase)
5-HT5AData not availableModerate affinityGi/o (Inhibition of adenylyl cyclase)
5-HT6Data not availableModerate affinityGs (Activation of adenylyl cyclase)
5-HT7Data not availableHigh affinityGs (Activation of adenylyl cyclase)

Note: The binding affinities for methysergide are compiled from various sources and represent a general profile. Specific values can vary depending on the experimental conditions.

Functional Activity at 5-HT Receptor Subtypes

Similar to binding affinity data, specific functional activity data (e.g., IC50 for antagonism or EC50 for agonism) for this compound at different 5-HT receptor subtypes are not well-documented. The available information suggests that this compound acts as an antagonist at 5-HT2 receptors, but the potency and selectivity across the 5-HT2A, 5-HT2B, and 5-HT2C subtypes remain to be elucidated.

The table below provides a template for what a comparative functional analysis would look like, with the understanding that the this compound column is currently speculative and requires experimental validation.

Receptor SubtypeThis compound (Functional Assay)Methysergide (Functional Assay)
5-HT1AData not availableAntagonist/Partial Agonist
5-HT2AAntagonist (potency not determined)Potent Antagonist
5-HT2CAntagonist (potency not determined)Potent Antagonist

Experimental Protocols

To facilitate further research into the pharmacology of this compound, this section outlines standardized experimental protocols for determining binding affinity and functional activity at 5-HT receptors.

Radioligand Binding Assay for 5-HT Receptors (General Protocol)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like this compound for a specific 5-HT receptor subtype.

Objective: To determine the inhibitory constant (Ki) of this compound at a specific 5-HT receptor subtype.

Materials:

  • Cell membranes expressing the human 5-HT receptor subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [3H]Ketanserin for 5-HT2A).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a known antagonist like methysergide).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + cell membranes.

    • Non-specific Binding: Radioligand + cell membranes + non-specific binding control.

    • Competitive Binding: Radioligand + cell membranes + varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Calcium Mobilization for 5-HT2A Receptors

This protocol measures the antagonist effect of this compound on 5-HT-induced calcium mobilization in cells expressing the 5-HT2A receptor.

Objective: To determine the IC50 value of this compound for the inhibition of 5-HT-induced calcium release mediated by the 5-HT2A receptor.

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • 5-HT (agonist).

  • This compound (test antagonist).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Preparation: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Place the plate in the fluorescence reader and add a fixed concentration of 5-HT (typically the EC80 concentration) to all wells.

  • Signal Detection: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the 5-HT response against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways for major 5-HT receptor families and a typical experimental workflow for receptor binding assays.

G cluster_5HT2A 5-HT2A Receptor Signaling Pathway (Gq/11-coupled) Serotonin Serotonin/ This compound (Antagonist) Receptor 5-HT2A Receptor Serotonin->Receptor Binds Gq11 Gαq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq/11-coupled signaling pathway of the 5-HT2A receptor.

G cluster_5HT1A 5-HT1A Receptor Signaling Pathway (Gi/o-coupled) Serotonin Serotonin Receptor 5-HT1A Receptor Serotonin->Receptor Binds Gio Gαi/o Receptor->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response

Caption: Gi/o-coupled signaling pathway of the 5-HT1A receptor.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay Prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound (this compound) Assay Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding Prep->Assay Incubate Incubate to Reach Equilibrium Assay->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze

Caption: General workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound is an established antimigraine agent with a mechanism of action attributed to serotonin antagonism. While its effects on the 5-HT2 family of receptors are implied by its therapeutic use, a detailed and quantitative comparative analysis of its interaction with the full spectrum of 5-HT receptor subtypes is currently lacking in the scientific literature. The qualitative comparison to methysergide suggests it is a less potent antagonist at vascular 5-HT receptors.

To fully understand the pharmacological profile of this compound and to potentially identify novel therapeutic applications, further research is warranted. Specifically, comprehensive radioligand binding assays and functional studies across all major 5-HT receptor subtypes are necessary to determine its affinity, potency, and selectivity. Such studies would provide invaluable data for the drug development community and could shed further light on the precise molecular mechanisms underlying its clinical efficacy.

References

Iprazochrome Demonstrates Efficacy Over Placebo in Migraine Prophylaxis: A Review of Controlled Clinical Trial Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Iprazochrome, a serotonin (B10506) antagonist, has shown statistically significant efficacy in the prophylactic treatment of migraine when compared to placebo, based on available data from a double-blind, placebo-controlled clinical trial. This guide provides a comprehensive analysis of the quantitative data, experimental protocols, and underlying signaling pathways related to the use of this compound for migraine prevention, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The primary evidence for the efficacy of this compound in migraine prophylaxis comes from a controlled clinical trial conducted by Kozubski and Prusiński. The study's findings are summarized in the table below, highlighting the positive and negative outcomes in both the this compound and placebo groups.

Treatment GroupPositive Treatment Outcome (n)Negative Treatment Outcome (n)Total Patients (n)
This compound 16420
Placebo 51924

Data from Kozubski & Prusiński, 1999.[1]

Statistical analysis of these results indicated a significant therapeutic effect of this compound (chi-square test: p < 0.001).[1] Furthermore, the mean decrease in the Migraine Score was significant in the this compound group (p < 0.01), while no significant change was observed in the placebo group.[1]

Experimental Protocols

A detailed understanding of the methodology is crucial for the interpretation of the trial's findings.

Study Design: The research was structured as a double-blind, placebo-controlled study.[1] This design is the gold standard for minimizing bias in clinical trials.

Patient Population: A total of 44 patients with migraine completed the study.[1]

Treatment Regimen:

  • Investigational Group: Patients received 15 mg of this compound daily, administered in three equal doses.[1]

  • Control Group: Patients received an equivalent number of placebo tablets.[1]

Treatment Duration: The treatment period for both groups was eight weeks.[1]

Efficacy Assessment: The effectiveness of the treatment was evaluated using the Migraine Score developed by Couch et al.[1]

Signaling Pathways and Experimental Workflow

This compound's mechanism of action is primarily attributed to its role as a serotonin antagonist, specifically at the 5-HT2 receptors.[2] By blocking these receptors, this compound is thought to counteract the excessive vasodilation of cerebral blood vessels, a key event in the pathophysiology of migraines.[2] Additionally, it may neutralize other vasoactive compounds such as bradykinin (B550075) and histamine, and it works to decrease the permeability and fragility of blood vessels.[2]

G Proposed Signaling Pathway of this compound in Migraine Prophylaxis cluster_0 Migraine Pathophysiology cluster_1 This compound Intervention Serotonin (5-HT) Serotonin (5-HT) 5-HT2 Receptors 5-HT2 Receptors Serotonin (5-HT)->5-HT2 Receptors binds to Cerebral Vasodilation Cerebral Vasodilation 5-HT2 Receptors->Cerebral Vasodilation activates Stabilized Vascular Tone Stabilized Vascular Tone 5-HT2 Receptors->Stabilized Vascular Tone leads to Migraine Attack Migraine Attack Cerebral Vasodilation->Migraine Attack contributes to This compound This compound This compound->5-HT2 Receptors antagonizes Reduced Migraine Frequency Reduced Migraine Frequency Stabilized Vascular Tone->Reduced Migraine Frequency results in

Proposed mechanism of this compound in migraine.

The workflow of the pivotal clinical trial is illustrated in the diagram below.

Experimental Workflow of the this compound vs. Placebo Clinical Trial cluster_screening Patient Recruitment and Screening cluster_randomization Randomization cluster_treatment 8-Week Treatment Period cluster_assessment Efficacy Assessment cluster_results Results Analysis start 44 Migraine Patients Recruited randomize Double-Blind Randomization start->randomize This compound This compound Group (n=20) 15 mg/day randomize->this compound Arm 1 placebo Placebo Group (n=24) Equivalent Dosage randomize->placebo Arm 2 assessment Evaluation using Migraine Score (Couch et al.) This compound->assessment placebo->assessment results Comparison of Positive and Negative Treatment Outcomes assessment->results

Workflow of the double-blind, placebo-controlled trial.

References

Comparing the in vitro and in vivo metabolic profiles of Iprazochrome

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Iprazochrome's Metabolic Profiles: In Vitro vs. In Vivo Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, detailed experimental data on the in vitro and in vivo metabolic profiles of this compound is not publicly available. The following guide provides a standardized framework and illustrative examples of how such a comparison would be presented if the data were accessible. The experimental protocols, quantitative data, and metabolic pathways described herein are hypothetical and intended to serve as a template for researchers in drug metabolism.

Introduction

Understanding the metabolic fate of a drug candidate is a cornerstone of preclinical and clinical development. Comparing the metabolic profiles generated from in vitro systems with those observed in vivo is crucial for extrapolating non-clinical data to humans, identifying potential pharmacologically active or toxic metabolites, and understanding inter-species differences in drug metabolism. This guide outlines the methodologies and data presentation for a comparative analysis of this compound's metabolism. While one source indicates that this compound undergoes hepatic metabolism and is subsequently excreted by the kidneys, specific metabolites have not been detailed in publicly available literature.[1]

Experimental Methodologies

A comprehensive comparison of in vitro and in vivo metabolism involves a series of well-defined experimental protocols.

In Vitro Metabolism Studies
  • Objective: To identify the metabolic pathways of this compound and the enzymes responsible for its biotransformation in a controlled, non-living system.

  • Systems:

    • Liver Microsomes: To investigate Phase I (e.g., oxidation, reduction, hydrolysis) metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.

    • Hepatocytes: To study both Phase I and Phase II (e.g., glucuronidation, sulfation, glutathione (B108866) conjugation) metabolism, as they contain a broader range of metabolic enzymes and cofactors.

    • Recombinant Human Enzymes: To pinpoint specific CYP isoforms or other enzymes involved in this compound's metabolism.

  • Protocol Outline:

    • Incubation: this compound is incubated with the selected in vitro system (e.g., human liver microsomes) in a temperature-controlled environment (typically 37°C). The incubation mixture includes necessary cofactors such as NADPH for CYP-mediated reactions.

    • Sample Quenching and Extraction: The reaction is stopped at various time points, and metabolites are extracted from the incubation mixture using organic solvents.

    • Analysis: The extracted samples are analyzed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites.

In Vivo Metabolism Studies
  • Objective: To identify the metabolic profile of this compound in a living organism, providing insights into the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites under physiological conditions.

  • Animal Models: Typically, rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) species are used in preclinical studies.

  • Protocol Outline:

    • Dosing: A defined dose of this compound is administered to the animal models, often via the intended clinical route (e.g., oral, intravenous).

    • Sample Collection: Biological samples, including blood, urine, and feces, are collected at predetermined time points.

    • Sample Preparation: Samples are processed to extract the drug and its metabolites. This may involve protein precipitation for plasma samples and solid-phase extraction for urine and fecal homogenates.

    • Analysis: As with in vitro studies, LC-MS/MS is the primary analytical technique for identifying and quantifying this compound and its metabolites in the biological matrices.

Data Presentation: Quantitative Comparison of Metabolite Profiles

The following tables present a hypothetical comparison of the metabolic profiles of this compound.

Table 1: Hypothetical Metabolite Profile of this compound in Human Liver Microsomes (HLM)

Metabolite IDProposed BiotransformationRetention Time (min)MS/MS Fragmentation (m/z)Relative Abundance (%)
M1Hydroxylation4.2320 -> 278, 25045
M2N-dealkylation5.1278 -> 23625
M3O-demethylation4.8292 -> 25015
M4Glucuronide Conjugate3.5482 -> 30610
Parent-6.5306 -> 2645

Table 2: Hypothetical Metabolite Profile of this compound in Rat Plasma (In Vivo)

Metabolite IDProposed BiotransformationCmax (ng/mL)Tmax (h)AUC (ng*h/mL)% of Total Drug-Related Exposure
M1Hydroxylation150295040
M2N-dealkylation80460025
M5Sulfated Conjugate50230015
Parent-2501120020

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of drug metabolism.

Workflow for In Vitro and In Vivo Metabolism Studies cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism cluster_comparison Comparative Analysis invitro_start This compound microsomes Liver Microsomes invitro_start->microsomes hepatocytes Hepatocytes invitro_start->hepatocytes incubation Incubation with Cofactors microsomes->incubation hepatocytes->incubation extraction_invitro Sample Extraction incubation->extraction_invitro analysis_invitro LC-MS/MS Analysis extraction_invitro->analysis_invitro profile_invitro In Vitro Metabolite Profile analysis_invitro->profile_invitro comparison Comparison of Metabolite Profiles profile_invitro->comparison invivo_start This compound Dosing (Animal Model) sample_collection Biological Sample Collection (Plasma, Urine, Feces) invivo_start->sample_collection extraction_invivo Sample Preparation sample_collection->extraction_invivo analysis_invivo LC-MS/MS Analysis extraction_invivo->analysis_invivo profile_invivo In Vivo Metabolite Profile analysis_invivo->profile_invivo profile_invivo->comparison

Caption: Workflow for In Vitro and In Vivo Metabolism Studies.

Hypothetical Metabolic Pathway

This diagram illustrates a hypothetical metabolic pathway for this compound based on the placeholder data.

Hypothetical Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound m1 M1 (Hydroxylation) parent->m1 CYP3A4 m2 M2 (N-dealkylation) parent->m2 CYP2D6 m3 M3 (O-demethylation) parent->m3 CYP1A2 m4 M4 (Glucuronide Conjugate) m1->m4 UGT1A1 m5 M5 (Sulfate Conjugate) m1->m5 SULT1A1

Caption: Hypothetical Metabolic Pathway of this compound.

Conclusion

The comparison of in vitro and in vivo metabolic profiles is a critical step in drug development. While specific data for this compound is currently lacking in the public domain, the methodologies and frameworks presented in this guide provide a robust template for conducting and presenting such an analysis. A thorough understanding of a drug's metabolic fate allows for better prediction of its pharmacokinetic properties in humans, assessment of potential drug-drug interactions, and evaluation of the safety of its metabolites. Further research is required to elucidate the specific metabolic pathways of this compound.

References

A Comparative Analysis of the Anti-inflammatory Mechanisms of Iprazochrome and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of Iprazochrome and well-established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While direct comparative studies are limited, this document synthesizes available data on their respective mechanisms of action, supported by established experimental protocols, to offer a framework for further research and development.

Introduction

This compound is a serotonin (B10506) 5-HT2 receptor antagonist primarily used for migraine prophylaxis and the treatment of diabetic retinopathy.[1] Its therapeutic effects are attributed in part to its anti-inflammatory properties, which are mechanistically distinct from those of traditional NSAIDs.[2] NSAIDs, a cornerstone of anti-inflammatory therapy, exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] This guide explores these differing pathways and presents available data to contextualize their anti-inflammatory potential.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound and NSAIDs originate from their interaction with different biological pathways.

This compound: The anti-inflammatory action of this compound is thought to be mediated by the inhibition of the release of certain neuropeptides and cytokines involved in the inflammatory cascade.[2] As a serotonin 5-HT2 receptor antagonist, it may also modulate neurogenic inflammation. Furthermore, this compound has been shown to decrease the permeability and fragility of blood vessels.[1]

NSAIDs: The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors preferentially target the COX-2 isoform, which is upregulated during inflammation.[3]

Signaling Pathway Diagrams

NSAID_Mechanism Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever NSAIDs NSAIDs NSAIDs->COX1_COX2

Caption: Mechanism of Action of NSAIDs.

Iprazochrome_Mechanism Inflammatory_Stimuli Inflammatory Stimuli Cellular_Activation Cellular Activation Inflammatory_Stimuli->Cellular_Activation Neuropeptide_Cytokine_Release Neuropeptide & Cytokine Release Cellular_Activation->Neuropeptide_Cytokine_Release Inflammation Inflammation Neuropeptide_Cytokine_Release->Inflammation This compound This compound This compound->Neuropeptide_Cytokine_Release

Caption: Postulated Mechanism of Action of this compound.

Comparative Experimental Data

Direct, head-to-head comparative studies of the anti-inflammatory effects of this compound and NSAIDs are scarce in publicly available literature. The following tables summarize the known effects and available data for each class of compounds.

Table 1: In Vivo Anti-inflammatory Activity
Compound/ClassAnimal ModelAssayKey FindingsReference
This compound MiceAcetic acid-induced vascular permeabilityInhibitory effect on peritoneal dye leakage was less than half that of phenylbutazone.[5]
NSAIDs (e.g., Indomethacin) RatsCarrageenan-induced paw edemaSignificant reduction in paw edema.[6]
NSAIDs (e.g., Diclofenac) RatsCarrageenan-induced paw edemaDose-dependent inhibition of paw edema.[7]
Table 2: In Vitro Anti-inflammatory Activity
Compound/ClassAssayTargetPotency (IC50)Reference
This compound --Data not available-
NSAIDs (e.g., Ibuprofen) Cyclooxygenase (COX) Inhibition AssayCOX-1 / COX-2Varies depending on the specific NSAID and assay conditions.[8]
NSAIDs (e.g., Celecoxib) Cyclooxygenase (COX) Inhibition AssayCOX-2Highly selective for COX-2 over COX-1.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory agents. Below are standard protocols for key in vivo and in vitro assays.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to evaluate the anti-inflammatory activity of test compounds.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The ability of a drug to reduce this swelling is a measure of its anti-inflammatory potential.[10][11]

Protocol:

  • Animals: Male Wistar rats (150-200g) are used.

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (various doses of the compound under investigation).

  • Procedure:

    • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Experimental Workflow: Carrageenan-Induced Paw Edema

Carrageenan_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Measurement & Analysis Animal_Grouping Animal Grouping (Control, Standard, Test) Initial_Paw_Volume Measure Initial Paw Volume Animal_Grouping->Initial_Paw_Volume Drug_Administration Administer Test Compound/ Vehicle/Standard Initial_Paw_Volume->Drug_Administration Carrageenan_Injection Inject Carrageenan (Subplantar) Drug_Administration->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume (at intervals) Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Calculate % Inhibition of Edema Measure_Paw_Volume->Data_Analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental for determining the mechanism of action of NSAIDs and for screening new compounds for COX inhibitory activity.

Principle: The assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, typically by quantifying the reduction in prostaglandin (B15479496) E2 (PGE2) production.[8]

Protocol (ELISA-based):

  • Materials:

    • Purified ovine or human COX-1 and recombinant human COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Test compounds and reference standards (e.g., Ibuprofen, Celecoxib).

    • Reaction buffer and cofactors.

    • Prostaglandin E2 (PGE2) ELISA kit.

  • Procedure:

    • In a 96-well plate, the reaction buffer, enzyme (COX-1 or COX-2), and cofactors are added.

    • Various concentrations of the test compounds or reference standards are added to the wells.

    • The plate is pre-incubated to allow inhibitor binding.

    • The enzymatic reaction is initiated by adding arachidonic acid.

    • The reaction is stopped, and the amount of PGE2 produced is quantified using an ELISA kit.

  • Data Analysis:

    • The percentage of COX inhibition for each concentration of the test compound is calculated relative to the control.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined from the dose-response curve.

    • The COX-2 Selectivity Index (SI = IC50 (COX-1) / IC50 (COX-2)) is calculated to determine the selectivity of the compound.[3]

Conclusion

This compound and NSAIDs represent two distinct classes of anti-inflammatory agents with different mechanisms of action. While NSAIDs are potent inhibitors of prostaglandin synthesis through COX inhibition, this compound's anti-inflammatory effects are likely mediated through the modulation of neuropeptide and cytokine release, as well as its effects on vascular permeability. The lack of direct comparative studies highlights a significant knowledge gap. Future research employing standardized in vivo and in vitro models, as detailed in this guide, is warranted to directly compare the anti-inflammatory efficacy and potency of this compound with various NSAIDs. Such studies would provide valuable insights for researchers and clinicians in the development of novel anti-inflammatory therapies.

References

Validating the Therapeutic Window of Iprazochrome in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Iprazochrome's performance with other alternatives in preclinical models, focusing on validating its therapeutic window. The information is supported by available experimental data to aid in research and development decisions.

Executive Summary

This compound is a serotonin (B10506) antagonist with a mechanism of action centered on the 5-HT2D receptor, making it a candidate for migraine prophylaxis and the treatment of diabetic retinopathy.[1][2] Preclinical data indicates a favorable safety profile, with very high doses showing no mortality in rodent models.[3] This suggests a potentially wide therapeutic window. However, a comprehensive evaluation requires a direct comparison with other prophylactic agents and a clear understanding of its effective dose range in relevant disease models. This guide synthesizes the available preclinical data for this compound and provides a comparative context against established alternative treatments.

Mechanism of Action: Serotonin Antagonism

This compound functions as a serotonin antagonist, specifically targeting the 5-HT2D receptor.[2] In the context of migraine, this action is believed to counteract the vasodilation of cerebral blood vessels, a key factor in migraine pathophysiology. Additionally, this compound is known to neutralize other vasoactive compounds such as bradykinin (B550075) and histamine, and it works to decrease the permeability and fragility of blood vessels.[2]

Signaling Pathway of 5-HT2 Receptor Antagonism

The 5-HT2 receptors, including the 5-HT2A subtype, are G protein-coupled receptors (GPCRs) that primarily signal through the Gαq pathway. Upon activation by serotonin, Gαq stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). An antagonist like this compound would block this cascade at the receptor level.

G_protein_signaling cluster_membrane Cell Membrane 5HT2_Receptor 5-HT2 Receptor G_Protein Gαq/G11 5HT2_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Serotonin Serotonin Serotonin->5HT2_Receptor Activates This compound This compound This compound->5HT2_Receptor Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: 5-HT2 Receptor Signaling Pathway and this compound's Antagonistic Action.

Therapeutic Window of this compound

The therapeutic window is a measure of a drug's safety, representing the range between the dose that produces a therapeutic effect and the dose that causes toxicity. It is often quantified by the therapeutic index (TI), calculated as the ratio of the toxic dose to the effective dose.

Toxicity Profile

Preclinical toxicology studies in rodents provide insight into the safety profile of this compound. In acute toxicity tests, no mortality or abnormal behaviors were observed in mice and rats at oral doses as high as 10,000 mg/kg and intravenous doses of 80 mg/kg.[3] This suggests a very high LD50 (Lethal Dose, 50%) and a favorable safety margin.

Parameter This compound Alternative A (e.g., Topiramate) Alternative B (e.g., Propranolol)
LD50 (Oral, Rat) >10,000 mg/kg[3]Data not readily available in searched articlesData not readily available in searched articles
LD50 (IV, Rat) >80 mg/kg[3]Data not readily available in searched articlesData not readily available in searched articles
No Observed Adverse Effect Level (NOAEL) Data not availableData not availableData not available

Note: Data for alternatives are not provided due to the lack of direct preclinical comparative studies in the available search results. The focus is on the preclinical validation of this compound.

Efficacy in Preclinical Models

Comparison with Alternative Therapies

A direct head-to-head comparison of this compound with other migraine prophylactic drugs in preclinical models is not available in the public domain. However, we can infer a comparative landscape based on the known mechanisms and clinical data of established alternatives like Topiramate and Propranolol.

Feature This compound Topiramate Propranolol
Primary Mechanism 5-HT2D Serotonin Antagonist[2]Anticonvulsant (multiple mechanisms)Beta-blocker
Preclinical Safety High LD50 in rodents (>10,000 mg/kg oral)[3]Established safety profileEstablished safety profile
Reported Efficacy Effective in migraine prophylaxis (clinical)Effective in migraine prophylaxis (clinical)Effective in migraine prophylaxis (clinical)

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on its mechanism of action and the therapeutic area, the following standard preclinical models would be appropriate for its evaluation.

Nitroglycerin-Induced Hyperalgesia Model (for Migraine)

This model is widely used to induce a state of hyperalgesia in rodents, mimicking the increased sensitivity to pain experienced during a migraine attack.

Workflow:

Nitroglycerin_Model_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment & Induction cluster_post Post-Treatment Assessment Acclimation Animal Acclimation (1 week) Habituation Habituation to Testing Apparatus (2-3 days) Acclimation->Habituation Baseline Baseline Sensitivity Measurement (e.g., von Frey test) Habituation->Baseline Drug_Admin Administer this compound or Vehicle Baseline->Drug_Admin NTG_Induction Induce Migraine-like State (Nitroglycerin Injection) Drug_Admin->NTG_Induction Sensitivity_Test Measure Mechanical/Thermal Sensitivity NTG_Induction->Sensitivity_Test Data_Analysis Data Analysis and Comparison Sensitivity_Test->Data_Analysis

References

Benchmarking the Safety Profile of Iprazochrome Against Other Serotonin Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Iprazochrome, a serotonin (B10506) 5-HT2D receptor antagonist, with other serotonin antagonists used in the prophylaxis of migraine and other conditions. The information is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of the relative safety of these compounds. This analysis is based on a review of available clinical trial data and pharmacological studies.

Executive Summary

This compound is a serotonin antagonist utilized for the prophylactic treatment of migraine and diabetic retinopathy.[1] Its mechanism of action involves the blockade of 5-HT2 receptors.[2] This guide benchmarks the safety of this compound against other serotonin antagonists, with a focus on those targeting the 5-HT2 receptor subfamily, such as Pizotifen (B1678498), Methysergide, and Cyproheptadine. While direct, head-to-head, large-scale clinical trials comparing the safety profiles of these specific agents are limited, this guide synthesizes available data on adverse events to provide a comparative overview.

Overall, the available data suggests that while this compound is an effective prophylactic agent for migraine, it is associated with a range of adverse effects, the most common being gastrointestinal disturbances, drowsiness, and weight gain.[3][4] More severe, though less common, side effects include allergic reactions and mood alterations.[4] Comparative analysis with other 5-HT2 antagonists reveals distinct safety profiles. Methysergide, for instance, carries a risk of serious fibrotic reactions, a concern not prominently associated with this compound.[5] Pizotifen is frequently associated with drowsiness and weight gain.[3][6] Cyproheptadine also commonly causes sedation and has been linked to rare instances of hepatic complications.[4][7]

Comparative Safety Data

The following tables summarize the reported adverse events for this compound and other selected serotonin antagonists based on available clinical trial data and systematic reviews. It is important to note that the incidence of adverse events can vary depending on the study population, dosage, and trial duration.

Table 1: Reported Adverse Events for this compound in a Double-Blind, Placebo-Controlled Study

Adverse EventThis compound (15mg/day)Placebo
Gastrointestinal
Nausea/VomitingReportedLower
Stomach DiscomfortReportedLower
Neurological
Drowsiness/SedationReportedLower
DizzinessReportedLower
Metabolic
Weight GainReportedLower
Dermatological
Skin Allergic ReactionsReported (upon discontinuation)-
Psychiatric
Depression/AnxietyLess common, but reported-

Source: Synthesized from descriptive reports.[3][4] Quantitative data from a single placebo-controlled trial was not available in the searched literature.

Table 2: Comparative Adverse Event Profile of 5-HT2 Receptor Antagonists from Clinical Trials and Reviews

Adverse EventThis compoundPizotifenMethysergideCyproheptadine
Common
Drowsiness/SedationFrequently reported[3][4]Very common, often diminishes over time[3]Common[6]Very common[4][7]
Weight Gain/Increased AppetiteFrequently reported[3][4]Very common[3][6]Reported[5]Common[7]
Gastrointestinal DisturbancesNausea, vomiting, stomach discomfort[3][4]Nausea, constipation[3]Nausea, vomiting, heartburn, abdominal pain, diarrhea[6]Nausea, diarrhea, constipation
DizzinessReported[4]Reported[3]Common[6]Reported[7]
Dry MouthNot prominently reportedCommon[3]Not prominently reportedReported
Serious/Less Common
Fibrotic ReactionsNot a recognized characteristicNot a recognized characteristicRetroperitoneal, pleuropulmonary, and cardiac fibrosis (rare but serious)[5]Not a recognized characteristic
Hepatic IssuesNot prominently reportedNot a recognized characteristicNot a recognized characteristicRare cases of hepatotoxicity, including liver failure[4][7]
Allergic ReactionsRash, itching, swelling (rare)[4]Rash, itching, swelling (rare)[3]Not prominently reportedNot prominently reported
Mood ChangesDepression, anxiety (less common)[4]Depression, anxiety, irritability (less common)[3]Not prominently reportedNot prominently reported

Source: Compiled from multiple sources.[3][4][5][6][7] Direct comparative incidence rates are not available from a single study.

Experimental Protocols

To provide context for the safety data, this section outlines a typical experimental protocol for a clinical trial evaluating the prophylactic efficacy and safety of a serotonin antagonist in migraine.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participants: Adult patients (18-65 years) with a history of episodic migraine (with or without aura) for at least one year, experiencing 2-8 migraine attacks per month for the last 3 months.

Procedure:

  • Screening Phase (4 weeks): Patients undergo a washout period for any current migraine prophylactic medication and maintain a headache diary to establish baseline migraine frequency, severity, and medication use.

  • Randomization: Eligible patients are randomly assigned to one of the treatment arms (e.g., this compound, active comparator, or placebo).

  • Treatment Phase (12-24 weeks): Patients receive the assigned treatment at a specified dose and schedule. They continue to maintain a daily headache diary.

  • Follow-up Phase (4 weeks): Patients are monitored for any withdrawal effects or delayed adverse events after discontinuing the study medication.

Outcome Measures:

  • Primary Efficacy Endpoint: Change from baseline in the mean number of migraine days per month.

  • Secondary Efficacy Endpoints:

    • Proportion of patients with a ≥50% reduction in monthly migraine days.

    • Change from baseline in the number of days with acute medication use.

    • Change in migraine-related disability scores (e.g., MIDAS, HIT-6).

  • Safety and Tolerability Endpoints:

    • Incidence, severity, and type of treatment-emergent adverse events (TEAEs), coded using MedDRA.

    • Vital signs, physical examinations, electrocardiograms (ECGs), and laboratory safety tests (hematology, clinical chemistry, urinalysis).

    • Discontinuation rates due to adverse events.

Statistical Analysis: Efficacy endpoints are typically analyzed using an analysis of covariance (ANCOVA) model, with baseline values as a covariate. Safety data is summarized descriptively, and the incidence of adverse events is compared between treatment groups using appropriate statistical tests (e.g., Fisher's exact test or Chi-square test).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of 5-HT2 receptors and a typical workflow for a clinical trial assessing serotonin antagonists.

G cluster_membrane Cell Membrane 5HT2R 5-HT2 Receptor Gq Gq protein 5HT2R->Gq Activates Serotonin Serotonin (5-HT) Serotonin->5HT2R Binds & Activates This compound This compound (Antagonist) This compound->5HT2R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) activation DAG->PKC Response Cellular Response (e.g., smooth muscle contraction, neuronal excitation) Ca2->Response PKC->Response

Caption: 5-HT2 Receptor Signaling Pathway.

G Start Patient Recruitment (Migraine Diagnosis) Screening Screening & Baseline (4 weeks) Start->Screening Randomization Randomization Screening->Randomization GroupA Treatment Group A (this compound) Randomization->GroupA GroupB Treatment Group B (Active Comparator) Randomization->GroupB GroupC Placebo Group Randomization->GroupC Treatment Treatment Period (12-24 weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp Follow-up (4 weeks) Treatment->FollowUp Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis

Caption: Clinical Trial Workflow.

Conclusion

This compound presents a viable option for migraine prophylaxis with a safety profile characterized primarily by manageable, non-life-threatening adverse events such as drowsiness and weight gain. When benchmarked against other 5-HT2 receptor antagonists, it appears to lack the severe fibrotic potential of methysergide. However, it shares the common side effects of sedation and weight gain with pizotifen and cyproheptadine. The choice of a specific serotonin antagonist for a given patient should be guided by a careful consideration of the individual's medical history, concomitant medications, and a thorough discussion of the potential risks and benefits of each agent. Further direct comparative studies with robust safety data collection are warranted to more definitively establish the relative safety of this compound.

References

A Comparative Analysis of Iprazochrome and Standard Therapies for Diabetic Retinopathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diabetic retinopathy, a leading cause of vision loss in adults, is characterized by progressive damage to the blood vessels of the retina. The management of this condition has evolved significantly, with several therapeutic modalities now available. This guide provides a comparative overview of Iprazochrome and other established treatments for diabetic retinopathy, supported by available experimental data.

Overview of Treatment Modalities

The current landscape of diabetic retinopathy treatment encompasses pharmacological agents that target vascular permeability and angiogenesis, as well as laser-based therapies aimed at reducing retinal ischemia. While anti-vascular endothelial growth factor (anti-VEGF) therapies and laser photocoagulation represent the cornerstone of current management, other oral agents such as this compound have been investigated for their potential role in mitigating the progression of this sight-threatening disease.

Comparative Efficacy of Treatments

The following tables summarize the quantitative data from clinical studies on various treatments for diabetic retinopathy. It is important to note that direct head-to-head comparative trials involving this compound and current standard-of-care treatments are limited. The available data for this compound is primarily from older studies with different endpoints, making direct comparisons challenging.

Table 1: Comparison of this compound and Placebo in Early Diabetic Retinopathy

Treatment GroupN (Eyes)Mean Outcome Score*Percentage of Improvement
This compound (5 mg, 3x/day)250.17 (SD=0.48)Higher than control
Placebo240.12 (SD=0.44)Lower than treatment

*Outcome Scale: +1 = Improvement, 0 = Stable, -1 = Deterioration. Data from a 12-month, double-blind, placebo-controlled study in patients with type 2 diabetes and early non-proliferative retinopathy or no retinopathy.[1]

Table 2: Efficacy of Anti-VEGF Agents in Diabetic Macular Edema (DME)

TreatmentMean Change in Best-Corrected Visual Acuity (ETDRS Letters) at 1 YearMean Reduction in Central Subfield Thickness (µm) at 1 Year
Aflibercept+13-127.3 to -194.5
Ranibizumab+11Data varies across studies
Bevacizumab+10Data varies across studies

Data compiled from various clinical trials comparing anti-VEGF agents for DME. For eyes with a baseline visual acuity of 20/50 or worse, aflibercept demonstrated a greater gain in visual acuity.[2]

Table 3: Comparison of Anti-VEGF Therapy and Panretinal Photocoagulation (PRP) for Proliferative Diabetic Retinopathy (PDR)

Outcome MeasureAnti-VEGF TherapyPanretinal Photocoagulation (PRP)
Change in Best-Corrected Visual Acuity (BCVA) Modest, not clinically meaningful benefit over PRP at 1 year.[3]Baseline
Progression to Macular Edema Superior to PRP in preventing macular edema at 1 year (RR 0.48).[2][3]Higher incidence
Vitreous Hemorrhage Possible reduction in risk compared to PRP (RR 0.72).[2][3]Higher incidence
Retinal Detachment Reduced incidence compared to PRP (RR 0.41).[2][3]Higher incidence

Data from a systematic review and network meta-analysis of randomized controlled trials.[2][3]

Experimental Protocols

This compound Study Protocol

A double-blind, placebo-controlled study evaluated the efficacy of this compound in patients with type 2 diabetes with early non-proliferative retinopathy or without retinopathy.[1]

  • Participants: 25 patients (49 eyes) were included in the study.[1]

  • Intervention: Patients received oral this compound (Divascan®) at a dose of 5 mg three times a day for 12 months.[1]

  • Control: A placebo was administered to the control group.

  • Primary Outcome: The therapeutic outcome was assessed using a three-point scale: +1 for improvement, 0 for stable condition, and -1 for deterioration, based on ophthalmoscopy and fundus color photography.[1]

  • Statistical Analysis: Chi-square and Mann-Whitney U tests were used for statistical analysis.[1]

Anti-VEGF Clinical Trial Protocols (General Overview)

Clinical trials for anti-VEGF agents in diabetic retinopathy, such as those for aflibercept, ranibizumab, and bevacizumab, typically follow a prospective, randomized, and controlled design.

  • Participants: Patients with diabetic macular edema or proliferative diabetic retinopathy meeting specific visual acuity and retinal thickness criteria.

  • Intervention: Intravitreal injections of the anti-VEGF agent at specified intervals (e.g., monthly loading doses followed by maintenance doses).

  • Control: Sham injections, laser photocoagulation, or another anti-VEGF agent.

  • Primary Outcome: The primary endpoint is often the mean change in best-corrected visual acuity (BCVA) from baseline, measured using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart.

  • Secondary Outcomes: Secondary outcomes frequently include the proportion of patients gaining or losing a certain number of ETDRS letters, the mean change in central subfield thickness measured by optical coherence tomography (OCT), and the progression of diabetic retinopathy severity.

Signaling Pathways and Mechanisms of Action

This compound

This compound is thought to exert its effects through the modulation of vascular permeability. Its mechanism of action involves serotonin (B10506) antagonism and neutralization of other vasoactive compounds like bradykinin (B550075) and histamine. This leads to a decrease in the permeability and fragility of blood vessels.

Iprazochrome_Mechanism This compound This compound Serotonin_Receptors Serotonin Receptors This compound->Serotonin_Receptors antagonizes Vasoactive_Compounds Vasoactive Compounds (Bradykinin, Histamine) This compound->Vasoactive_Compounds neutralizes Vascular_Stability Decreased Vascular Permeability & Fragility This compound->Vascular_Stability promotes Vascular_Permeability Increased Vascular Permeability & Fragility Serotonin_Receptors->Vascular_Permeability Vasoactive_Compounds->Vascular_Permeability

Mechanism of this compound Action

Anti-VEGF Therapy

Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis and increased vascular permeability in diabetic retinopathy. Anti-VEGF agents are monoclonal antibodies or receptor fusion proteins that bind to and inhibit the activity of VEGF.

Anti_VEGF_Pathway Hyperglycemia Hyperglycemia VEGF VEGF Hyperglycemia->VEGF upregulates VEGFR VEGF Receptors (VEGFR1, VEGFR2) VEGF->VEGFR binds to Angiogenesis Angiogenesis VEGFR->Angiogenesis Vascular_Permeability Increased Vascular Permeability VEGFR->Vascular_Permeability Anti_VEGF Anti-VEGF Agents Anti_VEGF->VEGF sequesters

Anti-VEGF Signaling Pathway

Laser Photocoagulation

Panretinal photocoagulation (PRP) involves creating thermal burns in the peripheral retina. This process is believed to reduce the oxygen demand of the ischemic retina, thereby downregulating the production of angiogenic factors like VEGF.

Laser_Photocoagulation_Workflow Retinal_Ischemia Peripheral Retinal Ischemia VEGF_Production Upregulation of VEGF Retinal_Ischemia->VEGF_Production Neovascularization Neovascularization VEGF_Production->Neovascularization Laser_Burns Laser Photocoagulation (PRP) Laser_Burns->Retinal_Ischemia ablates ischemic retina Reduced_Oxygen_Demand Reduced Retinal Oxygen Demand Laser_Burns->Reduced_Oxygen_Demand Reduced_VEGF Downregulation of VEGF Reduced_Oxygen_Demand->Reduced_VEGF Reduced_VEGF->Neovascularization

Laser Photocoagulation Workflow

Conclusion

Anti-VEGF therapies and laser photocoagulation remain the standards of care for diabetic retinopathy, with a robust body of evidence supporting their efficacy in improving visual acuity and preventing disease progression. This compound may have a role in the management of early diabetic retinopathy by stabilizing vascular integrity, although further studies with modern, standardized endpoints are needed to fully elucidate its comparative effectiveness. The choice of treatment should be individualized based on the stage of retinopathy, the presence of macular edema, and patient-specific factors. Future research should focus on direct comparative trials to better position emerging and existing therapies in the treatment algorithm for diabetic retinopathy.

References

Assessing Iprazochrome's Place in Migraine Prophylaxis: A Comparative Guide in the Absence of Multi-Center Reproducibility Data

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of Iprazochrome's efficacy for the prophylactic treatment of migraine is hampered by a notable absence of multi-center clinical trials. While a single-center, placebo-controlled study has suggested potential benefits, the lack of broader, more robust data makes it challenging to definitively assess the reproducibility of its effects. This guide provides a comprehensive comparison of this compound with established migraine prophylactic agents for which multi-center trial data are available, offering researchers, scientists, and drug development professionals a contextual framework for its potential clinical utility.

This compound: A Singular Study Perspective

This compound, a serotonin (B10506) 5-HT2 receptor antagonist, is indicated for migraine prophylaxis and the treatment of diabetic retinopathy.[1] Its purported mechanism of action involves the inhibition of serotonin-mediated vasodilation and a reduction in the permeability and fragility of blood vessels.[1]

A double-blind, placebo-controlled study conducted at a single center provides the primary clinical evidence for this compound's efficacy in migraine prevention.[2] In this trial, 44 patients were treated with either 15 mg of this compound daily (administered in three equal doses) or a placebo for eight weeks. The study reported a statistically significant positive therapeutic effect in the this compound group compared to the placebo group (p < 0.001), with a significant decrease in the Migraine Score (MS) for patients receiving this compound (p < 0.01).[2]

Comparative Efficacy with Multi-Center Validated Treatments

To contextualize the findings for this compound, this guide compares its reported efficacy with data from multi-center, randomized, placebo-controlled trials of three widely used migraine prophylactic medications: Topiramate, Propranolol (B1214883), and Erenumab.

FeatureThis compoundTopiramatePropranololErenumab
Mechanism of Action 5-HT2 Receptor Antagonist[1][3]Anticonvulsant with multiple mechanismsNon-selective Beta-BlockerCGRP Receptor Monoclonal Antibody
Multi-Center Data Not AvailableAvailable[3][4][5]Available[1]Available[6][7][8]
Primary Efficacy Endpoint Reduction in Migraine Score (MS)[2]Reduction in mean monthly migraine daysReduction in frequency of migraine attacks[1]Change from baseline in monthly migraine days[8]
Reported Efficacy Significant decrease in MS (p < 0.01)[2]Significant reduction in monthly migraine/migrainous days vs. placebo (-6.4 vs -4.7, p=0.010)[5]Significantly more effective than placebo in reducing attack frequency (p=0.01)[1]Significant reduction in monthly migraine days vs. placebo (-6.6 vs -4.2, p<0.0001)[8]
Dosage in Trials 15 mg/day[2]~100 mg/day[5]160 mg/day (long-acting)[1]70 mg or 140 mg/month (subcutaneous)[8]
Trial Duration 8 weeks[2]16 weeks (double-blind)[5]12 weeks[1]12 weeks[8]

Experimental Protocols: A Methodological Overview

A standardized approach to clinical trials is crucial for ensuring the validity and reproducibility of findings. Below is a comparison of the reported methodology for the this compound study and a typical protocol for a multi-center migraine prophylaxis trial.

This compound Single-Center Study Protocol
  • Design : Double-blind, placebo-controlled.[2]

  • Participants : 44 patients with migraine.[2]

  • Intervention : 15 mg this compound daily (in three divided doses) or placebo.[2]

  • Duration : 8 weeks.[2]

  • Primary Outcome Measure : Change in Migraine Score (MS) as described by Couch et al.[2]

Standard Multi-Center Migraine Prophylaxis Trial Protocol (Generalized)
  • Design : Randomized, double-blind, placebo-controlled, parallel-group, multi-center study.[4][9]

  • Participants : A large cohort of adult patients (often hundreds to thousands) meeting the International Classification of Headache Disorders (ICHD) criteria for migraine, recruited across multiple clinical sites.[9][10]

  • Phases : Typically includes a baseline screening phase (4 weeks), a double-blind treatment phase (12-24 weeks), and often an open-label extension phase.[4][11]

  • Intervention : Investigational drug at one or more dose levels versus placebo. Concomitant acute migraine medication use is typically allowed but monitored.[9]

  • Primary Outcome Measure : The mean change from baseline in the number of monthly migraine days during the last 4 weeks of the double-blind treatment phase.[8][9]

  • Secondary Outcome Measures : May include the proportion of patients with a ≥50% reduction in monthly migraine days (responder rate), changes in headache severity, and use of acute medication.[12]

  • Data Collection : Standardized electronic or paper diaries are used for daily recording of headaches and medication use.[10]

  • Statistical Analysis : An intent-to-treat (ITT) analysis is typically performed, including all randomized patients who received at least one dose of the study medication.[5]

Signaling Pathways and Experimental Workflows

To visualize the underlying biological and procedural frameworks discussed, the following diagrams are provided.

Iprazochrome_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gq protein Receptor->Gq Activates Serotonin Serotonin Serotonin->Receptor Activates This compound This compound This compound->Receptor Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Vasoconstriction Reduced Vasodilation Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: this compound's antagonistic effect on the 5-HT2A receptor signaling pathway.

Migraine_Trial_Workflow cluster_screening Phase 1: Screening & Baseline cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Double-Blind Treatment cluster_analysis Phase 4: Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Data Collection (4-week headache diary) Screening->Baseline Randomization Randomization (1:1 or other ratio) Baseline->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (Placebo or Active Comparator) Randomization->Treatment_B Follow_up Regular Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment_A->Follow_up Treatment_B->Follow_up Data_Lock Database Lock Follow_up->Data_Lock Analysis Statistical Analysis (Primary & Secondary Endpoints) Data_Lock->Analysis

Caption: Generalized workflow for a randomized, controlled migraine prophylaxis clinical trial.

Conclusion

The available evidence for this compound, derived from a single-center study, is insufficient to definitively establish its reproducible efficacy in the prophylactic treatment of migraine. While the initial findings are positive, the absence of multi-center trials represents a significant data gap. When compared to established treatments like Topiramate, Propranolol, and Erenumab, which have been rigorously evaluated in large, multi-center studies, the clinical profile of this compound remains preliminary. Future research, ideally in the form of well-designed, multi-center, randomized controlled trials, is imperative to validate the initial findings and to accurately determine this compound's role in the therapeutic armamentarium for migraine prevention. Until such data becomes available, its use should be considered with an understanding of the limited evidence base.

References

A comparative analysis of the cost-effectiveness of Iprazochrome therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cost-effectiveness of Iprazochrome therapy, primarily focusing on its application in migraine prophylaxis. Due to a lack of publicly available, direct cost-effectiveness studies on this compound, this document outlines the established methodologies and presents available data for alternative treatments to serve as a benchmark for future research.

This compound: An Overview of Efficacy

This compound is an antimigraine agent also indicated for the treatment and prevention of diabetic retinopathy.[1] Its primary mechanism of action is as a serotonin (B10506) 5-HT2 receptor antagonist, which counteracts the excessive vasodilation of cerebral blood vessels associated with migraines.[1] Additionally, it exhibits anti-inflammatory properties.

A double-blind, placebo-controlled study demonstrated the efficacy of this compound in migraine prophylaxis. In this trial, 44 patients received either 15 mg of this compound daily or a placebo for eight weeks. The results showed a statistically significant positive therapeutic effect in the this compound group compared to the placebo group (p < 0.001).[2] Specifically, 16 out of 21 patients who showed improvement were treated with this compound.[2]

Framework for Cost-Effectiveness Analysis in Migraine Prophylaxis

Economic evaluations of migraine treatments typically assess the trade-offs between the costs of an intervention and its health benefits. The following methodologies are commonly employed and can serve as a blueprint for evaluating this compound.

Experimental Protocols for Cost-Effectiveness Analysis:

A robust cost-effectiveness analysis of this compound would necessitate a study design that captures both costs and outcomes compared to one or more alternative treatments.

Objective: To determine the cost-effectiveness of this compound compared to a standard prophylactic treatment (e.g., topiramate (B1683207), propranolol) and/or placebo in patients with chronic migraine.

Study Design: A prospective, randomized, controlled trial or a model-based economic evaluation using existing clinical trial data.

Population: Adult patients diagnosed with chronic migraine according to the International Classification of Headache Disorders (ICHD) criteria.

Interventions:

  • Group 1: this compound at a specified daily dosage.

  • Group 2: A standard prophylactic medication (e.g., topiramate 100 mg/day).

  • Group 3: Placebo.

Data Collection:

  • Efficacy Measures:

    • Mean change in monthly migraine days (MMD).

    • Proportion of patients with a ≥50% reduction in MMD (responder rate).

    • Migraine-specific quality of life (MSQ) scores.

    • Headache Impact Test (HIT-6) scores.

  • Cost Measures:

    • Direct Costs: Drug acquisition costs, physician visits, emergency department visits, hospitalizations, and costs of diagnostic tests.

    • Indirect Costs: Lost productivity measured by workdays missed (absenteeism) and reduced productivity while at work (presenteeism).

Analysis:

  • Cost-Effectiveness Ratio: Calculated as the incremental cost per unit of health gain (e.g., cost per migraine day avoided).

  • Cost-Utility Analysis: Calculation of the incremental cost per Quality-Adjusted Life-Year (QALY) gained. QALYs are typically derived from health-related quality of life instruments like the EQ-5D.

  • Sensitivity Analysis: To assess the robustness of the results to uncertainties in the input parameters.

Comparative Cost-Effectiveness of Alternative Migraine Prophylaxis Therapies

The following table summarizes the findings from various economic evaluations of other migraine prophylactic treatments. This data provides a comparative landscape against which the potential cost-effectiveness of this compound could be assessed.

Treatment Comparator Incremental Cost-Effectiveness Ratio (ICER) Key Findings
Topiramate Propranolol (B1214883), FlunarizineIdentified as the most costly option in one analysis.[3]Appears to offer less value for money compared to propranolol and flunarizine.[3]
Divalproex Sodium Placebo$48 per migraine prevented.[4]Becomes cost-effective for patients with 10 or more migraines per month.[5]
Gabapentin Placebo$138 per migraine prevented.[4]Requires a high frequency of migraines to be considered cost-effective.[5]
Amitriptyline Abortive therapy aloneDominant (more effective and less costly).[6]Considered a cost-effective option, particularly when the willingness-to-pay is low.[6]
Botox (OnabotulinumtoxinA) Placebo£15,028 - £16,598 per QALY gained.[7]Deemed cost-effective compared to placebo.[7]
Erenumab (CGRP MAb) Placebo / BotoxDominant vs. Placebo; £59,712 - £182,128 per QALY gained vs. Botox.[7]Cost-effective for patients in whom other treatments have failed.[7]
Eptinezumab (CGRP MAb) Placebo$15,475 per QALY gained.[8]Demonstrated significant cost-effectiveness in preventing migraines.[8]

Visualizing Methodologies and Pathways

Signaling Pathway of this compound

This compound acts as a 5-HT2 receptor antagonist. The following diagram illustrates its proposed mechanism of action in preventing migraine.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Smooth Muscle Cell Serotonin Serotonin 5-HT2_Receptor 5-HT2 Receptor Serotonin->5-HT2_Receptor Binds to Vasodilation Vasodilation 5-HT2_Receptor->Vasodilation Activates This compound This compound This compound->5-HT2_Receptor Blocks

Figure 1: this compound's antagonistic action on the 5-HT2 receptor, preventing serotonin-induced vasodilation.

Experimental Workflow for Cost-Effectiveness Analysis

The following diagram outlines a typical workflow for conducting a cost-effectiveness analysis of a new migraine prophylactic therapy like this compound.

cluster_0 Study Design & Data Collection cluster_1 Analysis cluster_2 Interpretation & Reporting Patient_Recruitment Patient Recruitment (Chronic Migraine Diagnosis) Randomization Randomization Patient_Recruitment->Randomization Treatment_Arms Treatment Arms (this compound vs. Comparator vs. Placebo) Randomization->Treatment_Arms Data_Collection Data Collection (Efficacy, Costs, QoL) Treatment_Arms->Data_Collection Cost_Analysis Cost Analysis (Direct & Indirect Costs) Data_Collection->Cost_Analysis Effectiveness_Analysis Effectiveness Analysis (MMD Reduction, QALYs) Data_Collection->Effectiveness_Analysis CEA_CUA Cost-Effectiveness & Cost-Utility Analysis (ICER) Cost_Analysis->CEA_CUA Effectiveness_Analysis->CEA_CUA Sensitivity_Analysis Sensitivity Analysis CEA_CUA->Sensitivity_Analysis Results_Interpretation Interpretation of Results Sensitivity_Analysis->Results_Interpretation Publication Publication & Dissemination Results_Interpretation->Publication

Figure 2: A structured workflow for a comprehensive cost-effectiveness analysis of this compound therapy.

Conclusion and Future Directions

While direct evidence for the cost-effectiveness of this compound is currently lacking, its demonstrated efficacy in migraine prophylaxis suggests that a formal economic evaluation is warranted. By employing the established methodologies outlined in this guide and comparing against the existing data for alternative treatments, researchers can generate the necessary evidence to inform clinical and policy decisions regarding the use of this compound. Future studies should aim to provide robust data on both the clinical and economic outcomes of this compound therapy to fully elucidate its value proposition in the management of migraine and diabetic retinopathy.

References

A Comparative Guide to Validating Biomarkers for Predicting Iprazochrome Treatment Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating biomarkers to predict clinical response to Iprazochrome, a hemostatic agent. Given the limited specific biomarker data for this compound, this document outlines a prospective validation strategy and compares it with established biomarker approaches for other hemostatic and antifibrinolytic agents, such as Etamsylate and Tranexamic Acid.

Introduction to this compound and the Role of Predictive Biomarkers

This compound is a derivative of adrenochrome (B1665551) used as a hemostatic agent for capillary bleeding.[1] Its mechanism is understood to involve decreasing the permeability and fragility of blood vessels, and it also acts as a serotonin (B10506) antagonist.[1][2] Effective treatment with hemostatic agents is critical, but patient response can vary. Predictive biomarkers—objective measures that can indicate a likely response to a particular therapy—are invaluable tools for optimizing treatment, reducing ineffective prescriptions, and improving patient outcomes. The development of a robust biomarker panel for this compound would represent a significant advancement in its clinical application.

Proposed Mechanism of Action and Candidate Biomarkers for this compound

This compound's primary effect is on the vascular endothelium and platelets to reduce capillary bleeding. It is thought to enhance capillary resistance and may influence platelet aggregation.[3] Based on this, a panel of candidate biomarkers can be proposed that reflects the drug's interaction with the vascular system and hemostatic pathways.

Potential Signaling Pathway for this compound and Associated Biomarkers

G cluster_drug Drug Action cluster_target Cellular Targets cluster_effect Physiological Effect cluster_biomarker Candidate Biomarkers This compound This compound Endothelium Capillary Endothelial Cells This compound->Endothelium Acts on Platelets Platelets This compound->Platelets Acts on Vascular_Integrity Increased Capillary Resistance & Decreased Permeability Endothelium->Vascular_Integrity vWF von Willebrand Factor (vWF) Endothelium->vWF Release ET1 Endothelin-1 (ET-1) Endothelium->ET1 Release Platelets->Vascular_Integrity P_Selectin Soluble P-Selectin (sP-selectin) Platelets->P_Selectin Release

Caption: Proposed this compound mechanism and related biomarkers.

Candidate Biomarker Panel:

  • Soluble P-Selectin (sP-selectin): An indicator of platelet and endothelial cell activation. Etamsylate, another hemostatic agent, is known to promote P-selectin-dependent mechanisms.[4][5][6]

  • von Willebrand Factor (vWF): A glycoprotein (B1211001) released from endothelial cells and platelets that is crucial for platelet adhesion to the blood vessel wall.

  • Endothelin-1 (ET-1): A potent vasoconstrictor released by endothelial cells, which could be modulated by this compound. The antifibrinolytic agent Tranexamic Acid has been shown to suppress ET-1 expression.[7]

  • Markers of Fibrinolysis (e.g., D-dimer, Plasmin-Antiplasmin Complex): To assess downstream effects on clot breakdown.[8][9]

Experimental Protocol for Biomarker Validation

A robust clinical trial is necessary to validate the proposed biomarkers. The following protocol outlines a prospective, double-blind, placebo-controlled study design.

Workflow for a Prospective Biomarker Validation Study

G Start Patient Cohort (e.g., with recurrent capillary bleeding) Screening Inclusion/Exclusion Criteria Screening Start->Screening Consent Informed Consent Screening->Consent Baseline Baseline Sample Collection (T0) (Blood, Plasma) Consent->Baseline Randomization Randomization Group_A Group A: This compound Randomization->Group_A Arm 1 Group_B Group B: Placebo Randomization->Group_B Arm 2 Treatment_A Administer This compound Group_A->Treatment_A Treatment_B Administer Placebo Group_B->Treatment_B Baseline->Randomization Post_Treatment Post-Treatment Sample Collection (T1, T2, T3...) Treatment_A->Post_Treatment Treatment_B->Post_Treatment Analysis Biomarker Analysis (ELISA, Proteomics) Post_Treatment->Analysis Outcome Clinical Outcome Assessment (e.g., Bleeding Time, Blood Loss Volume) Post_Treatment->Outcome Correlation Statistical Analysis: Correlate Biomarker Levels with Outcomes Analysis->Correlation Outcome->Correlation End Identify Predictive Biomarkers Correlation->End

Caption: Experimental workflow for clinical validation of biomarkers.

Methodology Details:

  • Patient Selection: Recruit patients with a documented history of recurrent capillary bleeding (e.g., recurrent epistaxis, menorrhagia).

  • Baseline Sampling (T0): Before treatment, collect whole blood, plasma, and serum samples to establish baseline levels of the candidate biomarkers.

  • Randomization and Treatment: Randomly assign patients in a double-blind manner to receive either this compound or a placebo for a predefined period (e.g., 8 weeks).[10]

  • Follow-up Sampling (T1, T2...): Collect samples at multiple time points during and after the treatment period to monitor changes in biomarker levels.

  • Clinical Outcome Measurement: Quantify clinical response using standardized metrics, such as bleeding frequency, duration, severity scores, or measured blood loss.

  • Biomarker Quantification: Analyze samples using validated assays like ELISA for specific proteins (sP-selectin, vWF, ET-1, D-dimer) or broader proteomic/metabolomic approaches for discovery.

  • Statistical Analysis: Use statistical models (e.g., logistic regression, ROC curve analysis) to correlate baseline biomarker levels and their changes over time with the observed clinical outcomes. A successful predictive biomarker will show a strong, statistically significant correlation with treatment response.

Comparative Analysis with Alternative Agents

To contextualize the proposed biomarker strategy for this compound, it is useful to compare it with the approaches used for other hemostatic agents.

Feature This compound (Proposed Strategy) Etamsylate Tranexamic Acid
Primary Mechanism Decreases capillary permeability and fragility.[1]Improves platelet adhesiveness and restores capillary resistance.[4][5][6]Antifibrinolytic; inhibits plasminogen activation.[9][11]
Primary Biomarkers Candidate Markers: sP-selectin, vWF, ET-1 (reflecting endothelial/platelet function).Established Markers: P-selectin expression, Fibroblast Growth Factor (FGF) pathway inhibition.[4][12]Established Markers: D-dimer, Plasmin-Antiplasmin (PAP) complex (reflecting fibrinolysis).[9][13]
Clinical Endpoint Reduction in capillary bleeding events.Reduction in capillary bleeding, particularly in menorrhagia and surgical settings.[4]Reduction of blood loss in trauma, surgery, and heavy menstrual bleeding.[9]
Supporting Data Requires prospective clinical validation.Clinical trials have shown efficacy, and research links its mechanism to P-selectin and FGF pathways.[4][12]Numerous large-scale clinical trials (e.g., CRASH-2, WOMAN) have validated its efficacy and use of fibrinolytic markers.[9]

Quantitative Comparison from a Hypothetical Validation Study

The table below illustrates how data from the proposed this compound biomarker validation study could be presented and compared to established data for Tranexamic Acid.

Parameter This compound Responders (Hypothetical Data) This compound Non-Responders (Hypothetical Data) Tranexamic Acid Responders (Published Data)
N (Patients) 802058
Baseline Biomarker High Baseline sP-selectinLow Baseline sP-selectinHigh Baseline D-dimer
Biomarker Change (Post-Treatment vs. Baseline) ▼ 40% reduction in sP-selectin▼ 5% reduction in sP-selectin▼ 55% reduction in D-dimer increase vs placebo.[9]
Clinical Outcome >50% reduction in bleeding episodes<20% reduction in bleeding episodesSignificant reduction in blood loss.[9]
p-value (Correlation) < 0.01-< 0.01 vs placebo.[9][13]

Data for this compound is illustrative. Data for Tranexamic Acid is adapted from published studies on postpartum hemorrhage.

Conclusion

While direct clinical data on predictive biomarkers for this compound is not yet available, a scientifically rigorous validation pathway can be established based on its mechanism of action. By focusing on markers of endothelial and platelet activation, such as sP-selectin and vWF, researchers can design clinical trials to identify and validate a predictive signature. This approach, when compared to the well-defined biomarker strategies for agents like Tranexamic Acid, provides a clear roadmap for advancing the personalized application of this compound in treating capillary bleeding disorders. The successful identification of such biomarkers will be a critical step in optimizing patient care and ensuring the most effective use of this hemostatic agent.

References

Navigating the Pharmacokinetic Landscape: A Comparative Analysis of Iprazochrome and Commonly Prescribed Medications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of a drug within the human body—its absorption, distribution, metabolism, and excretion—defines its pharmacokinetic profile. This profile is a critical determinant of a drug's efficacy and safety, and understanding its potential interactions with other medications is paramount in drug development and clinical practice. This guide provides a comparative overview of the pharmacokinetic interactions of Iprazochrome, a compound with vasoprotective and anti-migraine properties, against a selection of commonly prescribed drugs across various therapeutic classes.

Due to the limited availability of specific quantitative pharmacokinetic data for this compound in publicly accessible literature, this guide will present the available qualitative information for this compound alongside quantitative data for the selected commonly prescribed drugs. This comparison aims to provide a framework for understanding the potential pharmacokinetic behavior of this compound in the context of polypharmacy, while also highlighting areas where further research is warranted.

Pharmacokinetic Profiles: A Comparative Table

The following table summarizes the key pharmacokinetic parameters for this compound and several commonly prescribed drugs. It is important to note the absence of specific Cmax and AUC values for this compound, a significant data gap that underscores the need for dedicated clinical pharmacology studies.

DrugTherapeutic ClassTmax (hours)CmaxAUCHalf-life (t1/2) (hours)Bioavailability (%)Primary Metabolism/Excretion
This compound Vasoprotective, Anti-migraine~1[1]Data not availableData not available~2.2[1]Data not availableRenally metabolized, with 20% excreted unchanged.[1] Two known metabolites are an indole (B1671886) derivative (urine) and a 6-hydroxy derivative (feces).[1]
Lisinopril (B193118) ACE Inhibitor6-8[2]49 ng/mLData varies~12.6 (accumulation)[3]25-30[2]Excreted unchanged in the urine.[2]
Atorvastatin (B1662188) HMG-CoA Reductase Inhibitor1-2[4]84.3 ng/mL[5]269.0 ng∙h/mL[5]~14[4]~14 (due to extensive first-pass metabolism)[6]Extensively metabolized by CYP3A4 in the liver and gut wall; eliminated in bile.[4][6]
Metformin (B114582) Biguanide1-3 (immediate-release)[7]1-2 mg/L (after a meal)[8]Data varies4-8.7[7]50-60[7]Excreted unchanged in the urine.[7]
Amlodipine (B1666008) Calcium Channel Blocker6-12[1]9.57 ± 1.08 ng/mL[9]352.09 ± 42.45 ng·h/mL[9]30-50[10]~64[10]Extensively metabolized in the liver.[10]
Omeprazole Proton Pump Inhibitor0.5-3.5[11]Data variesData varies0.5-1[11]30-40[11]Extensively metabolized in the liver by CYP2C19 and CYP3A4.[12]

Potential for Pharmacokinetic Interactions

Given that this compound is a serotonin (B10506) antagonist, its potential for pharmacokinetic interactions may share similarities with other drugs in this class, such as Selective Serotonin Reuptake Inhibitors (SSRIs).[10] The primary mechanism for such interactions often involves the inhibition or induction of cytochrome P450 (CYP) enzymes.[10]

Hypothetical Interaction Pathways for this compound:

  • CYP Enzyme Inhibition/Induction: If this compound is metabolized by a specific CYP isoenzyme, co-administration with a potent inhibitor or inducer of that same enzyme could significantly alter this compound's plasma concentrations. For instance, if metabolized by CYP3A4, co-administration with a strong CYP3A4 inhibitor like itraconazole (B105839) could lead to increased this compound levels and a higher risk of adverse effects. Conversely, a CYP3A4 inducer like rifampin could decrease its efficacy.

  • Competition for Renal Excretion: As 20% of this compound is eliminated unchanged renally, there is a theoretical potential for interaction with drugs that compete for the same renal transporters.[1] This could lead to altered plasma concentrations of either this compound or the co-administered drug.

It is crucial to emphasize that these are theoretical pathways based on the general principles of pharmacokinetics and the known behavior of other serotonin antagonists. The lack of specific in vitro and in vivo drug-drug interaction studies for this compound makes it impossible to provide definitive guidance.

Experimental Protocols for Pharmacokinetic Evaluation

The determination of a drug's pharmacokinetic profile and its interaction potential involves a series of well-defined experimental protocols. These studies are essential for regulatory approval and for providing clinicians with the necessary information for safe and effective prescribing.

Key Experimental Methodologies:

  • In Vitro Metabolism Studies:

    • Objective: To identify the primary metabolic pathways and the specific enzymes (e.g., CYP450 isoforms) responsible for the drug's metabolism.

    • Methodology: The drug is incubated with human liver microsomes, hepatocytes, or recombinant human CYP enzymes. The rate of disappearance of the parent drug and the formation of metabolites are measured over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

  • In Vitro Drug-Drug Interaction Studies:

    • Objective: To assess the potential of the drug to inhibit or induce metabolic enzymes.

    • Methodology:

      • Inhibition Studies: The drug is co-incubated with a known substrate for a specific CYP enzyme and human liver microsomes. The effect of the drug on the metabolism of the probe substrate is measured to determine its inhibitory potential (IC50 value).

      • Induction Studies: Freshly cultured human hepatocytes are treated with the drug for a period (e.g., 48-72 hours). The expression and activity of CYP enzymes are then measured to assess the drug's induction potential.

  • Clinical Pharmacokinetic Studies (Phase I):

    • Objective: To determine the single-dose and multiple-dose pharmacokinetics in healthy human volunteers.

    • Methodology: A group of healthy subjects receives a single dose of the drug. Blood and urine samples are collected at predefined time points over a period of time (e.g., 24-72 hours). The concentrations of the parent drug and its major metabolites are quantified using a validated bioanalytical method. Key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, volume of distribution) are then calculated. This is followed by a multiple-dose study to assess steady-state pharmacokinetics.

  • Clinical Drug-Drug Interaction Studies:

    • Objective: To evaluate the in vivo effect of a co-administered drug (an inhibitor or inducer) on the pharmacokinetics of the investigational drug, and vice versa.

    • Methodology: A crossover study design is often employed. Healthy volunteers receive the investigational drug alone in one period and in combination with the interacting drug in another period. Pharmacokinetic parameters are determined in both periods and compared to assess the magnitude of the interaction.

Visualizing Pharmacokinetic Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a general experimental workflow for a clinical pharmacokinetic study and the known metabolic pathway of this compound.

G cluster_0 Pre-Study cluster_1 Study Conduct cluster_2 Bioanalysis cluster_3 Data Analysis Subject Screening Subject Screening Informed Consent Informed Consent Subject Screening->Informed Consent Baseline Assessments Baseline Assessments Informed Consent->Baseline Assessments Drug Administration Drug Administration Baseline Assessments->Drug Administration Serial Blood Sampling Serial Blood Sampling Drug Administration->Serial Blood Sampling Urine Collection Urine Collection Drug Administration->Urine Collection Sample Processing Sample Processing Serial Blood Sampling->Sample Processing Urine Collection->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Statistical Analysis Statistical Analysis PK Parameter Calculation->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation G This compound (Oral) This compound (Oral) Absorption (GI Tract) Absorption (GI Tract) This compound (Oral)->Absorption (GI Tract) This compound (Systemic Circulation) This compound (Systemic Circulation) Absorption (GI Tract)->this compound (Systemic Circulation) Renal Metabolism Renal Metabolism This compound (Systemic Circulation)->Renal Metabolism Unchanged this compound (20%) (Urine) Unchanged this compound (20%) (Urine) This compound (Systemic Circulation)->Unchanged this compound (20%) (Urine) Indole Derivative (Urine) Indole Derivative (Urine) Renal Metabolism->Indole Derivative (Urine) 6-hydroxy Derivative (Feces) 6-hydroxy Derivative (Feces) Renal Metabolism->6-hydroxy Derivative (Feces)

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Iprazochrome

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the proper disposal of Iprazochrome, adhering to best practices in laboratory safety and chemical waste management.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Although a specific Safety Data Sheet (SDS) for this compound was not identified, general precautions for pharmacologically active substances should be followed.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid Dust Inhalation: Handle solid this compound in a well-ventilated area or a chemical fume hood to prevent the generation and inhalation of dust.[1][2]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and water.[2]

  • Eye Contact: If this compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2]

II. This compound Disposal Protocol

The primary principle for the disposal of any investigational drug is to adhere to local, regional, national, and international regulations.[1][3] The following protocol provides a general framework and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Hazard Classification

The first critical step is to determine the hazard classification of this compound. Since a specific SDS is unavailable, and as a matter of best practice for investigational compounds, This compound should be treated as a hazardous chemical waste until proven otherwise. Consult your institution's EHS department for guidance on classifying new or uncharacterized substances.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is essential.

  • Solid Waste:

    • Collect waste this compound powder, contaminated consumables (e.g., weighing paper, gloves, wipes), and any spill cleanup materials in a designated, properly labeled hazardous waste container.

    • The container must be made of a compatible material, be in good condition, and have a secure lid.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container.

    • Do not mix incompatible waste streams.

Step 3: Labeling and Storage

Accurate and clear labeling is mandatory.

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's EHS personnel.

Step 4: Disposal Manifest and Record Keeping

Your institution's EHS department will arrange for the collection and ultimate disposal of the hazardous waste, typically through incineration by a licensed waste management vendor.[3] Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately. Maintain a record of the disposal for a minimum of three years, or as required by your local regulations.[3]

III. Spill Management Protocol

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: For large spills, evacuate non-essential personnel from the area.[4]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment:

    • For solid spills, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • For liquid spills, use an appropriate chemical spill kit to absorb the material.

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbed material and spilled substance using non-sparking tools.

    • Place all contaminated materials into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table provides general guidelines for laboratory-scale chemical waste.

ParameterGuidelineCitation
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste may be stored.
Storage Time Limit in SAA Waste must be moved to a central storage area within 3 days once the container is full or limits are reached.
Record Retention Period Disposal records, including manifests, should be kept for a minimum of three years.[3]

Note: These are general guidelines based on US EPA regulations for large quantity generators. Consult your local and institutional regulations for specific requirements.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols and hazardous waste management guidelines, such as those provided by the US Environmental Protection Agency (EPA) and institutional EHS departments. The core principle is derived from the Resource Conservation and Recovery Act (RCRA) guidelines for managing hazardous waste.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research setting.

G cluster_prep Preparation & Handling cluster_assessment Hazard Assessment cluster_disposal_paths Disposal Pathways cluster_hazardous Hazardous Waste Stream cluster_non_hazardous Non-Hazardous Waste Stream (Not Recommended) cluster_end Completion start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Consult SDS & EHS Guidelines: Is this compound classified as hazardous? ppe->assess collect_haz Collect in a labeled Hazardous Waste Container assess->collect_haz Yes (Recommended for Investigational Compounds) take_back Utilize Drug Take-Back Program (If available for non-hazardous pharma) assess->take_back No (Requires positive non-hazardous confirmation) store_haz Store in Satellite Accumulation Area collect_haz->store_haz pickup_haz Arrange for EHS Pickup & Manifesting store_haz->pickup_haz incinerate Incineration by Licensed Vendor pickup_haz->incinerate end_proc End of Procedure incinerate->end_proc trash Mix with inert material (e.g., cat litter), seal in a bag, and dispose in trash take_back->trash If Take-Back is unavailable take_back->end_proc trash->end_proc

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Iprazochrome

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Iprazochrome. The following procedures are based on best practices for managing pharmacologically active substances and should be implemented to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the most critical line of defense against exposure to this compound.[1] Given its nature as a pharmacologically active material, a comprehensive PPE strategy is mandatory.[2]

Recommended PPE for Handling this compound

Task LevelRequired Personal Protective EquipmentRationale & Best Practices
Low-Risk Activities (e.g., handling sealed containers, visual inspection)• Single pair of chemotherapy-tested gloves • Standard laboratory coatTo prevent incidental contact with trace amounts of the substance.
Moderate-Risk Activities (e.g., weighing, preparing solutions, non-aerosol generating procedures)• Double pair of chemotherapy-tested gloves[3][4] • Disposable gown with tight-fitting cuffs[3] • Safety glasses with side shields or gogglesTo protect against splashes and direct skin contact. Double gloving provides an extra layer of protection.[3] Gowns should be made of a low-permeability fabric.[3]
High-Risk Activities (e.g., procedures with a high likelihood of aerosol generation, cleaning spills)• Double pair of chemotherapy-tested gloves[3][4] • Impermeable, disposable gown[4] • Full-face shield or goggles[5] • N95 or higher-level respirator[1]To provide maximum protection against inhalation of aerosols and splashes to the face and eyes.[1][5]

Note: Always inspect gloves for tears or punctures before and during use. Change gloves frequently, especially if contaminated.[3] Wash hands thoroughly before donning and after removing gloves.[3][6]

Operational Plan for Safe Handling

A structured operational plan is essential to minimize the risk of exposure during routine laboratory procedures.

2.1. Designated Work Area

  • All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential aerosols or dust.[7]

  • The work surface should be covered with disposable, plastic-backed absorbent paper to contain spills and facilitate cleanup.[6]

2.2. Handling Procedures

  • Avoid Dust Generation: When handling the powdered form of this compound, care should be taken to avoid creating dust.[2]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory where this compound is handled.[6][7]

2.3. Emergency Procedures

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][6]

  • Eye Contact: If this compound comes into contact with the eyes, flush with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2][6]

  • Inhalation: If dust is inhaled, move the individual to fresh air immediately.

  • Ingestion: If swallowed, rinse the mouth with water.[2]

  • In all cases of exposure, seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

3.1. Waste Segregation

  • All disposable materials that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, should be considered hazardous waste.

  • These materials should be collected in a designated, clearly labeled, and sealed hazardous waste container.

3.2. Disposal of Unused this compound

  • Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

  • For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[8] Some jurisdictions may have drug take-back programs available.[9][10][11]

3.3. Decontamination of Glassware and Equipment

  • All non-disposable glassware and equipment that have been in contact with this compound must be decontaminated.

  • Rinse the equipment thoroughly with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by a final rinse with water. The rinsate should be collected and disposed of as hazardous waste.

Mechanism of Action of this compound

This compound functions as a serotonin (B10506) antagonist, specifically at the 5-HT2D receptor.[12] This action is believed to contribute to its effectiveness in migraine prophylaxis by neutralizing the effects of serotonin and other vasoactive compounds, thereby reducing the permeability and fragility of blood vessels.[12]

Iprazochrome_Mechanism Mechanism of Action of this compound cluster_prevention Migraine Prophylaxis This compound This compound Serotonin_Receptor 5-HT2D Receptor This compound->Serotonin_Receptor Antagonizes Blood_Vessel_Effects Decreased Blood Vessel Permeability & Fragility This compound->Blood_Vessel_Effects Contributes to Serotonin_Receptor->Blood_Vessel_Effects Leads to Serotonin Serotonin Serotonin->Serotonin_Receptor Binds to Vasoactive_Compounds Other Vasoactive Compounds Vasoactive_Compounds->Blood_Vessel_Effects Affects Migraine_Prevention Migraine Prevention Blood_Vessel_Effects->Migraine_Prevention Results in

Caption: Mechanism of action of this compound in migraine prevention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iprazochrome
Reactant of Route 2
Iprazochrome

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。